L-Serine
Description
A non-essential amino acid occurring in natural form as the L-isomer. It is synthesized from glycine or threonine. It is involved in the biosynthesis of purines; pyrimidines; and other amino acids.
This compound is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Serine has been reported in Angelica gigas, Pinus densiflora, and other organisms with data available.
Serine is a non-essential amino acid in humans (synthesized by the body), Serine is present and functionally important in many proteins. With an alcohol group, serine is needed for the metabolism of fats, fatty acids, and cell membranes; muscle growth; and a healthy immune system. It also plays a major role in pyrimidine, purine, creatine, and porphyrin biosynthetic pathways. Serine is also found at the active site of the serine protease enzyme class that includes trypsin and chymotrypsin. (NCI04)
SERINE is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 7 investigational indications.
Serine is a nonessential amino acid derived from glycine. Like all the amino acid building blocks of protein and peptides, serine can become essential under certain conditions, and is thus important in maintaining health and preventing disease. Low-average concentration of serine compared to other amino acids is found in muscle. Serine is highly concentrated in all cell membranes. this compound may be derived from four possible sources: dietary intake; biosynthesis from the glycolytic intermediate 3-phosphoglycerate; from glycine ; and by protein and phospholipid degradation. Little data is available on the relative contributions of each of these four sources of this compound to serine homoeostasis. It is very likely that the predominant source of this compound will be very different in different tissues and during different stages of human development. In the biosynthetic pathway, the glycolytic intermediate 3-phosphoglycerate is converted into phosphohydroxypyruvate, in a reaction catalyzed by 3-phosphoglycerate dehydrogenase (3- PGDH; EC 1.1.1.95). Phosphohydroxypyruvate is metabolized to phosphoserine by phosphohydroxypyruvate aminotransferase (EC 2.6.1.52) and, finally, phosphoserine is converted into this compound by phosphoserine phosphatase (PSP; EC 3.1.3.3). In liver tissue, the serine biosynthetic pathway is regulated in response to dietary and hormonal changes. Of the three synthetic enzymes, the properties of 3-PGDH and PSP are the best documented. Hormonal factors such as glucagon and corticosteroids also influence 3-PGDH and PSP activities in interactions dependent upon the diet. This compound plays a central role in cellular proliferation. This compound is the predominant source of one-carbon groups for the de novo synthesis of purine nucleotides and deoxythymidine monophosphate. It has long been recognized that, in cell cultures, this compound is a conditional essential amino acid, because it cannot be synthesized in sufficient quantities to meet the cellular demands for its utilization. In recent years, this compound and the products of its metabolism have been recognized not only to be essential for cell proliferation, but also to be necessary for specific functions in the central nervous system. The findings of altered levels of serine and glycine in patients with psychiatric disorders and the severe neurological abnormalities in patients with defects of this compound synthesis underscore the importance of this compound in brain development and function. (A3449).
A non-essential amino acid occurring in natural form as the L-isomer. It is synthesized from GLYCINE or THREONINE. It is involved in the biosynthesis of PURINES; PYRIMIDINES; and other amino acids.
Properties
IUPAC Name |
(2S)-2-amino-3-hydroxypropanoic acid | |
|---|---|---|
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InChI |
InChI=1S/C3H7NO3/c4-2(1-5)3(6)7/h2,5H,1,4H2,(H,6,7)/t2-/m0/s1 | |
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InChI Key |
MTCFGRXMJLQNBG-REOHCLBHSA-N | |
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Canonical SMILES |
C(C(C(=O)O)N)O | |
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Isomeric SMILES |
C([C@@H](C(=O)O)N)O | |
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Molecular Formula |
C3H7NO3 | |
| Record name | serine | |
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Related CAS |
25821-52-7 | |
| Record name | L-Serine homopolymer | |
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DSSTOX Substance ID |
DTXSID301031857, DTXSID60883230 | |
| Record name | (2S)-2-Amino-3-hydroxy-propanoic acid | |
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Molecular Weight |
105.09 g/mol | |
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Physical Description |
Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS], Solid | |
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Solubility |
SOL IN WATER; PRACTICALLY INSOL IN ABSOLUTE ALCOHOL, ETHER, INSOL IN BENZENE, ETHER, ETHANOL, Water solubility = 425 g/L at 25 °C, 425.0 mg/mL | |
| Record name | Serine | |
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| Record name | L-SERINE | |
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Density |
1.6 g/cu cm @ 22 °C | |
| Record name | L-SERINE | |
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Vapor Pressure |
0.00000004 [mmHg] | |
| Record name | L-Serine | |
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Color/Form |
HEXAGONAL PLATES OR PRISMS, COLORLESS CRYSTALS | |
CAS No. |
56-45-1, 6898-95-9 | |
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| Record name | (2S)-2-Amino-3-hydroxy-propanoic acid | |
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Melting Point |
228 °C (decomposes), 228 °C | |
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| Record name | L-Serine | |
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Foundational & Exploratory
An In-depth Technical Guide to the L-Serine Biosynthesis Pathway from 3-Phosphoglycerate
Abstract
L-serine, historically classified as a non-essential amino acid, is a pivotal molecule in cellular metabolism, contributing to the biosynthesis of proteins, nucleotides, and lipids.[1][2][3] Its de novo synthesis from the glycolytic intermediate 3-phosphoglycerate is a fundamental pathway conserved across bacteria, plants, and animals.[4][5] This guide provides a comprehensive technical overview of the phosphorylated pathway of this compound biosynthesis, intended for researchers, scientists, and drug development professionals. We will delve into the intricate enzymatic mechanisms, regulatory networks, and its profound implications in health and disease, alongside field-proven experimental methodologies to investigate this critical metabolic route.
Introduction: The Centrality of this compound in Cellular Homeostasis
The synthesis of this compound from 3-phosphoglycerate represents a critical nexus between glycolysis and anabolic processes.[6][7] This three-step enzymatic pathway not only provides the necessary building blocks for protein synthesis but also serves as the primary source of one-carbon units for the biosynthesis of purines and pyrimidines via the folate cycle.[8] Furthermore, this compound is a precursor to a diverse array of essential biomolecules, including glycine, cysteine, tryptophan (in bacteria), phospholipids, and sphingolipids.[4][8] In the central nervous system, this compound is the precursor to the neuromodulators D-serine and glycine, highlighting its importance in brain development and function.[3][6][9]
Given its central role, it is unsurprising that dysregulation of the this compound biosynthesis pathway is implicated in various pathological conditions, including cancer and neurological disorders.[10][11][12] This has spurred significant interest in the pathway's enzymes as potential therapeutic targets. This guide aims to provide a deep understanding of the core components of this pathway, empowering researchers to explore its complexities and unlock its therapeutic potential.
The Enzymatic Cascade: A Step-by-Step Mechanistic Analysis
The conversion of 3-phosphoglycerate to this compound is accomplished through the sequential action of three enzymes: 3-phosphoglycerate dehydrogenase (PGDH), phosphoserine aminotransferase (PSAT), and phosphoserine phosphatase (PSPH).[7][13][14]
Step 1: Oxidation of 3-Phosphoglycerate by 3-Phosphoglycerate Dehydrogenase (PGDH)
The committed and rate-limiting step of the pathway is the NAD⁺-dependent oxidation of D-3-phosphoglycerate to 3-phosphohydroxypyruvate, catalyzed by 3-phosphoglycerate dehydrogenase (PGDH; EC 1.1.1.95).[8][15][16]
-
Reaction: 3-phosphoglycerate + NAD⁺ ⇌ 3-phosphohydroxypyruvate + NADH + H⁺
-
Mechanism and Structure: PGDH functions as a tetramer of identical subunits.[17] The catalytic mechanism involves an induced-fit model where the binding of the substrate and the NAD⁺ cofactor brings them into close proximity within the active site, facilitating a hydride transfer from the C2 of 3-phosphoglycerate to NAD⁺.[17][18] Key cationic residues within the active site stabilize the transition state of this reaction.[17]
-
Kinetics: The equilibrium of the PGDH-catalyzed reaction lies far in the direction of 3-phosphoglycerate.[6] However, the pathway proceeds towards serine synthesis because the product, 3-phosphohydroxypyruvate, is rapidly consumed by the subsequent enzyme, PSAT.[6]
Table 1: Kinetic Parameters of 3-Phosphoglycerate Dehydrogenase
| Organism/Isozyme | Km for 3-PGA (mM) | Km for NAD⁺ (mM) | Optimal pH |
| Marchantia polymorpha (MpPGDH) | 0.49 ± 0.04 | 0.096 ± 0.010 | 9.0 |
Data from[14]
Step 2: Transamination by Phosphoserine Aminotransferase (PSAT)
The second step involves the reversible transamination of 3-phosphohydroxypyruvate to O-phospho-L-serine, catalyzed by phosphoserine aminotransferase (PSAT; EC 2.6.1.52).[8][19] This reaction utilizes glutamate as the amino group donor, producing α-ketoglutarate as a byproduct.[1][19]
-
Reaction: 3-phosphohydroxypyruvate + L-glutamate ⇌ O-phospho-L-serine + α-ketoglutarate
-
Mechanism and Structure: PSAT is a pyridoxal 5'-phosphate (PLP)-dependent enzyme that operates via a ping-pong bi-bi mechanism.[19] The enzyme exists as a dimer.[19] The reaction involves the transfer of the amino group from glutamate to the PLP cofactor to form pyridoxamine-5'-phosphate (PMP), which then donates the amino group to 3-phosphohydroxypyruvate to generate phosphoserine.[19]
Step 3: Hydrolysis by Phosphoserine Phosphatase (PSPH)
The final and irreversible step in the pathway is the hydrolysis of O-phospho-L-serine to this compound, catalyzed by phosphoserine phosphatase (PSPH; EC 3.1.3.3).[3][8]
-
Reaction: O-phospho-L-serine + H₂O → this compound + Pi
-
Mechanism and Structure: PSPH belongs to the haloacid dehalogenase (HAD) superfamily of hydrolases and requires Mg²⁺ as a cofactor.[20][21] The enzyme catalyzes the dephosphorylation of phosphoserine, releasing this compound and inorganic phosphate.[21] This irreversible step commits the carbon flow to serine synthesis.[3][6]
Regulation of the this compound Biosynthesis Pathway: A Multi-layered Control System
The flux through the this compound biosynthesis pathway is tightly regulated to meet cellular demands while preventing wasteful expenditure of energy and intermediates. This regulation occurs at multiple levels, including allosteric feedback inhibition and transcriptional control.
Allosteric Regulation of PGDH
The primary point of regulation is the allosteric feedback inhibition of PGDH by the end-product of the pathway, this compound.[17][22][23] This is a classic example of feedback control, ensuring that serine is only synthesized when its cellular concentration is low.
-
Mechanism of Inhibition: this compound binds to a distinct regulatory site on the PGDH enzyme, known as the ACT domain in many species, which is separate from the active site.[5][6] This binding induces a conformational change that reduces the enzyme's catalytic activity.[22] In some organisms, such as E. coli, this compound binding exhibits cooperative behavior.[17][22] Interestingly, while bacterial PGDH is potently inhibited by this compound, the mammalian orthologs are generally not sensitive to this feedback inhibition.[6] In plants, the regulation is more complex, with some PGDH isozymes being inhibited by this compound and activated by other amino acids like L-alanine, L-valine, and L-methionine.[14][24]
Transcriptional Regulation
The expression of the genes encoding the enzymes of the serine biosynthesis pathway (PHGDH, PSAT1, and PSPH) can also be regulated at the transcriptional level. For instance, the transcription factor p73 has been shown to regulate the expression of these genes in cancer cells.[25] This level of control allows the cell to adapt to long-term changes in serine demand.
Visualization of the Pathway and Regulatory Logic
To better understand the flow of metabolites and the key regulatory points, the following diagrams illustrate the this compound biosynthesis pathway.
Caption: The phosphorylated pathway of this compound biosynthesis from 3-phosphoglycerate.
Clinical Relevance and Therapeutic Implications
The this compound biosynthesis pathway is increasingly recognized for its role in human health and disease.
-
Cancer: Many cancer cells exhibit a heightened demand for this compound to support their rapid proliferation and biomass production.[15] This has led to the observation that the expression of PHGDH, the rate-limiting enzyme, is often upregulated in various cancers, making it a promising target for anti-cancer therapies.[1][15] Inhibitors of PHGDH are being actively investigated as potential cancer therapeutics.[26]
-
Neurological Disorders: Deficiencies in the enzymes of the serine biosynthesis pathway can lead to severe neurological symptoms, including congenital microcephaly and psychomotor retardation, underscoring the critical role of de novo serine synthesis in brain development.[3][10] Conversely, dysregulation of serine metabolism has been implicated in the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[9][10] this compound supplementation is being explored as a potential therapeutic strategy for some of these conditions.[10]
Experimental Protocols for Studying the this compound Biosynthesis Pathway
A robust understanding of this pathway requires reliable experimental methods to measure enzyme activity and metabolite levels.
Enzyme Activity Assays
This assay measures the production of NADH, which can be monitored spectrophotometrically at 340 nm.
Principle: The increase in absorbance at 340 nm due to the reduction of NAD⁺ to NADH is directly proportional to the PGDH activity.
Protocol:
-
Prepare a reaction mixture containing:
-
100 mM Tris-HCl buffer (pH 9.0)
-
10 mM 3-phosphoglycerate
-
2 mM NAD⁺
-
-
Initiate the reaction by adding the enzyme extract or purified PGDH.
-
Immediately monitor the increase in absorbance at 340 nm at a constant temperature (e.g., 37°C) for several minutes.
-
Calculate the enzyme activity using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
Causality behind Experimental Choices:
-
The high pH (9.0) is optimal for the forward reaction catalyzed by PGDH.[14]
-
Substrate and cofactor concentrations are typically at saturating levels to ensure measurement of Vmax.
A more sensitive, coupled assay can also be employed where the NADH produced is used to reduce a chromogenic or fluorogenic substrate.[27]
PSAT activity can be measured in the reverse direction by coupling the production of 3-phosphohydroxypyruvate to the PGDH reaction.
Principle: The consumption of NADH in the PGDH-catalyzed reduction of 3-phosphohydroxypyruvate is monitored at 340 nm.
Protocol:
-
Prepare a reaction mixture containing:
-
100 mM Tris-HCl buffer (pH 7.5)
-
10 mM O-phospho-L-serine
-
10 mM α-ketoglutarate
-
0.2 mM NADH
-
Excess purified PGDH
-
-
Initiate the reaction by adding the PSAT-containing sample.
-
Monitor the decrease in absorbance at 340 nm.
-
Calculate the activity based on the rate of NADH oxidation.
Metabolite Quantification
Accurate measurement of this compound and its pathway intermediates is crucial for understanding metabolic flux.
HPLC is a widely used technique for the separation and quantification of amino acids.
Principle: Amino acids are derivatized to introduce a chromophore or fluorophore, allowing for sensitive detection.
Protocol (Pre-column Derivatization):
-
Extract metabolites from cells or tissues using a suitable solvent (e.g., methanol/water).
-
Derivatize the amino acids in the extract with a reagent such as o-phthalaldehyde (OPA) or phenylisothiocyanate (PITC).
-
Separate the derivatized amino acids on a reverse-phase HPLC column.
-
Detect the derivatives using a UV or fluorescence detector.
-
Quantify the peaks by comparing them to known standards.[28][29]
LC-MS offers high sensitivity and specificity for metabolite analysis and can distinguish between enantiomers.[30]
Principle: Metabolites are separated by liquid chromatography and then ionized and detected by a mass spectrometer based on their mass-to-charge ratio.
Protocol:
-
Perform metabolite extraction as described for HPLC.
-
Separate the metabolites using a suitable LC method (e.g., HILIC for polar compounds).
-
Analyze the eluent using a mass spectrometer operating in a selected reaction monitoring (SRM) or similar targeted mode for high specificity.
-
Quantify the metabolites using isotopically labeled internal standards.[30]
Experimental Workflow Visualization
Caption: A generalized workflow for studying the this compound biosynthesis pathway.
Conclusion and Future Directions
The this compound biosynthesis pathway from 3-phosphoglycerate is a cornerstone of central carbon metabolism, with profound implications for cellular growth, function, and disease. A thorough understanding of its enzymatic mechanisms, intricate regulatory networks, and its role in various pathologies is paramount for the development of novel therapeutic strategies. The experimental approaches outlined in this guide provide a robust framework for researchers to dissect the complexities of this pathway. Future research will likely focus on elucidating the tissue-specific regulation of this pathway, identifying novel allosteric regulators, and developing more potent and specific inhibitors for therapeutic applications.
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An In-Depth Technical Guide to the Central Role of L-Serine as a Precursor for Glycine and Cysteine
Abstract
L-serine, historically classified as a non-essential amino acid, occupies a pivotal position in cellular metabolism, extending far beyond its role as a proteinogenic building block. Its catabolism provides the primary source of one-carbon units for biosynthesis and serves as the direct precursor for both glycine and cysteine. This guide provides a comprehensive technical overview of the biochemical pathways governing the conversion of this compound, the regulatory mechanisms involved, and the profound implications for cellular homeostasis, disease pathogenesis, and therapeutic development. We will delve into the enzymatic machinery, the interplay with one-carbon metabolism, and provide validated experimental protocols for the precise quantification of these critical metabolites and their associated enzyme activities. This document is intended for researchers, scientists, and drug development professionals seeking a deeper mechanistic and practical understanding of this central metabolic hub.
The Metabolic Crossroads: this compound as a Central Precursor
This compound metabolism is a critical nexus that integrates glycolysis with amino acid synthesis, nucleotide biogenesis, and redox homeostasis.[1] While cells can synthesize this compound de novo from the glycolytic intermediate 3-phosphoglycerate, many highly proliferative cells, including cancer cells, exhibit a strong dependence on exogenous this compound.[2][3] This dependency underscores the importance of the pathways that utilize this compound for the synthesis of other vital biomolecules. This guide focuses on two of its most significant metabolic fates: the conversion to glycine and the synthesis of cysteine.
-
Conversion to Glycine: A reversible reaction that is the principal source of both glycine and one-carbon units for the folate cycle.[4]
-
Synthesis of Cysteine: An irreversible pathway known as the transsulfuration pathway, which links amino acid metabolism to sulfur metabolism and the production of the critical antioxidant, glutathione.[5]
Understanding the intricacies of these conversions is paramount for research in oncology, neuroscience, and metabolic diseases, where dysregulation of these pathways is frequently observed.[6][7]
The this compound to Glycine Conversion: Fueling One-Carbon Metabolism
The interconversion of this compound and glycine is a cornerstone of cellular biosynthesis, catalyzed by the enzyme Serine Hydroxymethyltransferase (SHMT).[8] This reaction is not merely a substrate-to-product conversion but is fundamentally linked to the one-carbon metabolic network, which is essential for synthesizing purines, thymidine, and supporting methylation reactions.[9][10]
Enzymatic Mechanism and Isoforms
The conversion is a pyridoxal phosphate (PLP)-dependent reaction where the β-carbon of this compound is transferred to the cofactor tetrahydrofolate (THF).[11]
This compound + Tetrahydrofolate (THF) ⇌ Glycine + 5,10-Methylenetetrahydrofolate (5,10-CH₂-THF) + H₂O
This reaction is catalyzed by two key isoforms of SHMT with distinct subcellular localizations:
-
SHMT1: The cytosolic isoform.[12]
-
SHMT2: The mitochondrial isoform, which plays a dominant role in one-carbon unit generation in many cancer types.[2][12]
The direction of the reaction is dictated by the relative concentrations of the substrates and products, allowing for metabolic flexibility. In rapidly proliferating cells, the forward reaction (this compound to glycine) is favored to generate 5,10-CH₂-THF for nucleotide synthesis.[2]
Caption: this compound to Glycine conversion by SHMT.
Regulatory Control and Significance
The expression and activity of SHMT enzymes are tightly regulated. The transcription factor ATF4, activated under amino acid starvation, can upregulate SHMT2.[2] Additionally, oncogenes like MYC are known to control the expression of key enzymes in this pathway, including SHMT1 and SHMT2, to meet the high biosynthetic demands of cancer cells.[2] The generation of 5,10-CH₂-THF from serine is a rate-limiting step for the de novo synthesis of purines and thymidylate, directly linking amino acid catabolism to DNA replication and repair.
The Transsulfuration Pathway: this compound to Cysteine
The synthesis of cysteine from this compound is a two-step, irreversible process known as the transsulfuration pathway. This pathway is the primary route for endogenous cysteine production in mammals and is critical for maintaining sulfur balance and synthesizing glutathione (GSH), the cell's most abundant antioxidant.[5]
Enzymatic Cascade
-
Step 1: Condensation: this compound condenses with homocysteine (derived from the methionine cycle) to form cystathionine. This reaction is catalyzed by Cystathionine β-Synthase (CBS) , a PLP-dependent enzyme.[13]
This compound + Homocysteine → Cystathionine + H₂O
-
Step 2: Cleavage: Cystathionine is hydrolyzed to yield L-cysteine, α-ketobutyrate, and ammonia. This is catalyzed by Cystathionine γ-Lyase (CGL, also known as CSE) , another PLP-dependent enzyme.[13]
Cystathionine + H₂O → L-Cysteine + α-Ketobutyrate + NH₃
The α-ketobutyrate produced can be further metabolized, feeding into the TCA cycle.
Caption: this compound to Cysteine via Transsulfuration.
Significance in Redox Homeostasis
The cysteine synthesized via this pathway is the rate-limiting precursor for the synthesis of glutathione (GSH), a tripeptide of glutamate, cysteine, and glycine.[14] GSH plays a central role in protecting cells from oxidative damage by scavenging reactive oxygen species (ROS).[15] Therefore, the flux through the transsulfuration pathway, originating from this compound, is intrinsically linked to the cell's antioxidant capacity. This is particularly relevant in drug development, as many chemotherapeutic agents induce significant oxidative stress.
Methodologies for a Self-Validating System
Accurate quantification of this compound, glycine, and cysteine, along with the activities of their associated enzymes, is crucial for both basic research and clinical applications. A robust analytical workflow must be a self-validating system, incorporating calibration standards, quality controls, and appropriate internal standards to ensure data integrity.
Quantification of Amino Acids by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of small molecules like amino acids from complex biological matrices.[16][17]
Rationale for Methodological Choices:
-
Sample Preparation (Protein Precipitation): The primary goal is to remove proteins, which can interfere with the analysis by clogging the LC column and causing ion suppression in the mass spectrometer. Ice-cold methanol or acetonitrile is effective for this purpose.
-
Internal Standard: The use of a stable isotope-labeled (SIL) internal standard (e.g., this compound-¹³C, L-Glycine-¹³C₂,¹⁵N) is critical.[16] A SIL standard is chemically identical to the analyte, ensuring it co-elutes and experiences the same matrix effects and ionization efficiency. This allows for the most accurate correction for sample-to-sample variability during preparation and analysis.
-
Chromatography: Hydrophilic interaction liquid chromatography (HILIC) is often preferred for separating these polar amino acids, providing better retention than traditional reversed-phase chromatography.
Protocol: LC-MS/MS Quantification of Serine, Glycine, and Cysteine
-
Sample Preparation: a. To 50 µL of plasma, cell lysate, or tissue homogenate, add 10 µL of a SIL internal standard mix of known concentration. b. Add 200 µL of ice-cold 80% methanol (v/v) to precipitate proteins. c. Vortex vigorously for 1 minute. d. Incubate at -20°C for 30 minutes to enhance precipitation. e. Centrifuge at 15,000 x g for 15 minutes at 4°C. f. Carefully transfer the supernatant to a new vial for LC-MS/MS analysis.[16]
-
LC-MS/MS Analysis: a. LC System: Waters ACQUITY UPLC or equivalent.[17] b. Column: A HILIC column (e.g., SeQuant ZIC-pHILIC). c. Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0. d. Mobile Phase B: Acetonitrile. e. Gradient: A suitable gradient from high to low organic concentration. f. MS System: Triple quadrupole mass spectrometer (e.g., Thermo TSQ series, Sciex).[17] g. Ionization Mode: Electrospray Ionization (ESI), typically in positive mode. h. Detection: Multiple Reaction Monitoring (MRM) using specific precursor-product ion transitions for each analyte and internal standard.
-
Data Analysis: a. Integrate the peak areas for each analyte and its corresponding SIL internal standard. b. Calculate the peak area ratio (Analyte Area / Internal Standard Area). c. Construct a calibration curve by plotting the peak area ratio against the concentration of prepared standards. d. Quantify the unknown samples using the regression equation from the calibration curve.[16]
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L-Serine: The Metabolic Nexus of One-Carbon Units and Nucleotide Synthesis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
L-serine, a non-essential amino acid, occupies a critical nexus in cellular metabolism, bridging glycolysis with essential biosynthetic and bioenergetic pathways. Its role extends far beyond protein synthesis; it is the primary source of one-carbon (1C) units that fuel the production of nucleotides, regulate the epigenetic landscape, and maintain cellular redox homeostasis. The metabolic network centered on serine is frequently dysregulated in proliferative diseases, particularly cancer, making it a focal point for therapeutic development. This guide provides a comprehensive technical overview of this compound's function in one-carbon metabolism and nucleotide synthesis, detailing the core biochemical pathways, key enzymatic players, and field-proven experimental methodologies for their investigation. We delve into the causality behind experimental choices, offering a robust framework for researchers aiming to probe and target this vital metabolic axis.
Introduction: this compound as a Central Metabolic Hub
Cellular metabolism is a dynamic and interconnected network that adapts to meet the demands of growth, proliferation, and survival. Within this network, this compound serves as a crucial distribution hub. Cells can acquire serine either from the extracellular environment through various amino acid transporters or synthesize it de novo from the glycolytic intermediate 3-phosphoglycerate (3-PG).[1] This dual acquisition strategy underscores its importance. The metabolic fates of serine are diverse and vital:
-
Protein Synthesis: As a proteogenic amino acid, serine is a fundamental building block for proteins.[2]
-
Amino Acid Interconversion: It serves as a precursor for the synthesis of other amino acids, including glycine and cysteine.[3]
-
Lipid Biosynthesis: Serine is essential for the production of phospholipids, such as phosphatidylserine, and sphingolipids, which are critical for membrane structure and signaling.[2]
-
One-Carbon Metabolism: Critically, serine is the major donor of one-carbon units to the folate and methionine cycles. These 1C units are indispensable for the de novo synthesis of purines and thymidylate, the building blocks of DNA and RNA.[3][4]
The heightened demand for these biosynthetic outputs in rapidly proliferating cells, such as cancer cells, often leads to an upregulation of the serine synthesis pathway (SSP) and an increased reliance on serine metabolism, a phenomenon often termed "serine addiction".[4][5] Understanding the intricacies of this metabolic network is therefore paramount for developing novel therapeutic strategies.
The De Novo Serine Synthesis Pathway (SSP)
The SSP channels carbon from glycolysis into serine biosynthesis through a three-step enzymatic cascade. This pathway is a critical control point for metabolic flux and is tightly regulated.[6]
The three key enzymes of the SSP are:
-
Phosphoglycerate Dehydrogenase (PHGDH): This is the first and rate-limiting enzyme of the pathway.[7] PHGDH catalyzes the NAD+-dependent oxidation of the glycolytic intermediate 3-phosphoglycerate (3-PG) to 3-phosphohydroxypyruvate (3-PHP).[8] The expression and activity of PHGDH are frequently amplified in cancers, diverting glycolytic flux to meet the high demand for serine.[8][9]
-
Phosphoserine Aminotransferase 1 (PSAT1): PSAT1 catalyzes the transamination of 3-PHP using glutamate as the amino donor, producing 3-phosphoserine (3-PS) and α-ketoglutarate (α-KG).[7] This reaction links serine synthesis to amino acid metabolism.
-
Phosphoserine Phosphatase (PSPH): In the final step, PSPH dephosphorylates 3-PS to yield this compound.[10]
Visualization of the Serine Synthesis Pathway
The following diagram illustrates the flow of metabolites from glycolysis into the de novo serine synthesis pathway.
This compound as the Primary Fuel for One-Carbon Metabolism
One-carbon metabolism is a network of interconnected pathways that mediate the transfer of one-carbon units for various biosynthetic reactions.[6] This network is composed of two main cycles: the folate cycle and the methionine cycle. This compound is the principal source of these one-carbon units.[11]
The Folate Cycle and Serine Hydroxymethyltransferase (SHMT)
The entry point of serine-derived one-carbon units into the folate cycle is catalyzed by Serine Hydroxymethyltransferase (SHMT) .[12] SHMT is a pyridoxal phosphate (PLP)-dependent enzyme that exists in two main isoforms:
SHMT catalyzes the reversible conversion of this compound and tetrahydrofolate (THF) to glycine and 5,10-methylenetetrahydrofolate (CH₂-THF).[1][4]
This compound + THF ⇌ Glycine + 5,10-CH₂-THF
This reaction is fundamental, as 5,10-CH₂-THF is a central carrier of the one-carbon unit that can be channeled into multiple downstream pathways. The directionality of the SHMT reaction is responsive to the metabolic needs of the cell.[6]
Fueling Nucleotide Synthesis: The Ultimate Fate of Serine-Derived Carbons
The one-carbon units derived from serine are essential for the de novo synthesis of both purine and pyrimidine nucleotides, the building blocks of DNA and RNA.[3][14]
Purine Synthesis
The construction of the purine ring is a complex process that assembles the ring structure onto a phosphoribosyl pyrophosphate (PRPP) backbone.[15] Serine contributes to this process in two critical ways:
-
Direct Carbon Donation: The entire glycine molecule, generated from serine by SHMT, is incorporated into the purine ring, forming carbons 4 and 5, and nitrogen 7.[14]
-
One-Carbon Unit Donation: The one-carbon unit carried by folate, originating from the hydroxymethyl group of serine, is required for the synthesis of two other carbons in the purine ring (C2 and C8). This is supplied in the form of 10-formyl-THF.[1][14]
Thymidylate (dTMP) Synthesis
Thymidylate (dTMP), a pyrimidine nucleotide unique to DNA, is synthesized from deoxyuridine monophosphate (dUMP). This critical methylation reaction is catalyzed by thymidylate synthase (TYMS). The methyl group donor for this reaction is 5,10-methylenetetrahydrofolate (5,10-CH₂-THF), which is directly generated from serine by SHMT.[4][16] In this reaction, 5,10-CH₂-THF is oxidized to dihydrofolate (DHF). DHF must then be reduced back to THF by dihydrofolate reductase (DHFR) to sustain the cycle.[16] This cycle is a classic target of antifolate chemotherapy drugs like methotrexate.
Visualization of Serine's Role in Nucleotide Synthesis
The following diagram outlines the flow of one-carbon units from this compound to the biosynthesis of purines and thymidylate.
Experimental Protocols for Studying Serine Metabolism
Investigating the flux through serine metabolic pathways requires robust and precise methodologies. Here, we detail key experimental protocols, emphasizing the rationale behind procedural steps.
Stable Isotope Tracing and Metabolic Flux Analysis (MFA)
Stable isotope tracing is the gold standard for quantifying metabolic fluxes in situ.[17] By supplying cells with a stable isotope-labeled substrate, such as ¹³C-L-serine, one can track the incorporation of the label into downstream metabolites using mass spectrometry (LC-MS).[9] This provides a dynamic view of pathway activity.
Protocol: ¹³C-L-Serine Isotope Tracing in Cultured Cells
-
Cell Seeding and Culture:
-
Seed cells in multi-well plates (e.g., 6-well) at a density that ensures they are in the exponential growth phase and do not exceed ~80% confluency at the time of harvest. Causality: This ensures metabolic activity is representative of proliferation and avoids confounding effects from contact inhibition or nutrient depletion.
-
Culture cells in their standard complete medium overnight to allow for adherence and recovery.
-
-
Media Preparation:
-
Prepare labeling medium using a custom formulation that lacks serine and glycine. Supplement this base medium with dialyzed fetal bovine serum (dFBS) to minimize unlabeled amino acids from the serum. Causality: Dialyzed serum is critical for reducing background levels of unlabeled serine and glycine, which would otherwise dilute the isotopic enrichment and complicate data interpretation.
-
Add the desired concentration of ¹³C-labeled this compound (e.g., U-¹³C₃-L-serine) to the labeling medium, typically at the same concentration as this compound in the standard medium.
-
-
Isotope Labeling:
-
Aspirate the standard culture medium from the cells.
-
Wash the cell monolayer once with pre-warmed, serine-free medium to remove residual unlabeled serine.
-
Add the pre-warmed ¹³C-L-serine labeling medium to the cells.
-
Incubate for a defined time course (e.g., 0, 1, 4, 8, 24 hours). Causality: A time course is essential to determine the kinetics of label incorporation and to ensure that key metabolites have reached isotopic steady state, a requirement for many metabolic flux models.
-
-
Metabolite Extraction:
-
At each time point, rapidly quench metabolism to halt enzymatic activity and preserve the metabolic state. Place the culture plate on dry ice.
-
Aspirate the labeling medium and wash the cells twice with ice-cold 0.9% NaCl solution. Causality: Using saline instead of PBS is crucial as phosphates in PBS can interfere with mass spectrometry analysis.
-
Add 1 mL of ice-cold 80% methanol (LC-MS grade) to each well.[9]
-
Scrape the cells in the methanol solution and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at maximum speed (~16,000 x g) for 10-15 minutes at 4°C to pellet protein and cell debris.
-
Carefully collect the supernatant, which contains the polar metabolites, and transfer to a new tube.
-
Dry the metabolite extract completely using a vacuum concentrator. Store dried extracts at -80°C until analysis.
-
-
LC-MS Analysis and Data Interpretation:
-
Reconstitute the dried extracts in a suitable solvent (e.g., a mixture of water and acetonitrile).
-
Analyze samples using high-resolution LC-MS. The mass spectrometer should be operated to detect the mass isotopologue distributions (MIDs) of serine, glycine, and downstream metabolites like purine and pyrimidine nucleotides.
-
Data analysis involves correcting for the natural abundance of ¹³C and calculating the fractional enrichment of the label in each metabolite. This data can then be used in computational models to calculate metabolic fluxes.[16]
-
Enzyme Activity Assays
Measuring the activity of key enzymes provides direct evidence of pathway function and can be used to validate findings from genetic or pharmacological perturbations.
Protocol: PHGDH Colorimetric Activity Assay
This assay measures the NAD+-dependent oxidation of 3-phosphoglycerate by monitoring the production of NADH.[18]
-
Sample Preparation:
-
Lyse cells or tissues in a chilled PHGDH Assay Buffer.
-
Centrifuge the lysate to pellet debris and collect the supernatant.
-
Determine the protein concentration of the lysate for normalization.
-
-
Reaction Setup:
-
Prepare a master mix containing PHGDH Assay Buffer, PHGDH Substrate (3-phosphoglycerate), and a developer that couples NADH production to a colorimetric probe (e.g., reduction of a tetrazolium salt).
-
Add the sample lysate to wells of a 96-well plate. Include a positive control (recombinant PHGDH) and a sample background control (lysate without the 3-PG substrate).
-
Add the master mix to initiate the reaction.
-
-
Measurement:
-
Immediately measure the absorbance at the appropriate wavelength (e.g., 450 nm) in a plate reader.
-
Monitor the reaction kinetically for 10-60 minutes at 37°C. Causality: A kinetic reading is superior to an endpoint measurement as it ensures the initial reaction velocity (V₀) is captured within the linear range of the assay, providing a more accurate measure of enzyme activity.
-
Calculate the activity based on a standard curve generated with known concentrations of NADH.
-
Protocol: SHMT Coupled Spectrophotometric Assay
This assay measures SHMT activity by coupling the production of 5,10-CH₂-THF to a second reaction catalyzed by 5,10-methylenetetrahydrofolate dehydrogenase (MTHFD), which produces NADPH.[10]
-
Sample Preparation:
-
Prepare cell or tissue lysates as described for the PHGDH assay, using a suitable buffer (e.g., Tris-HCl with PLP).
-
-
Reaction Setup:
-
In a quartz cuvette or 96-well UV-transparent plate, prepare a reaction mixture containing buffer, this compound, tetrahydrofolate (THF), NADP+, and a purified MTHFD enzyme.
-
Add the sample lysate to initiate the reaction.
-
-
Measurement:
-
Monitor the increase in absorbance at 340 nm (or 375 nm to avoid THF interference) resulting from the production of NADPH.[10]
-
Calculate the SHMT activity using the molar extinction coefficient of NADPH. Causality: This coupled assay provides a continuous and sensitive method to measure SHMT activity without the need for radioactive substrates.
-
Quantitative Data Summary
The following table summarizes representative quantitative data relevant to serine metabolism. Note that these values can vary significantly depending on the cell type, culture conditions, and analytical method.
| Parameter | Typical Value Range | Cell Type/Context | Reference(s) |
| Intracellular this compound | 100 - 1000 µM | Various Cancer Cell Lines | [19] |
| Intracellular Glycine | 200 - 1500 µM | Various Cancer Cell Lines | [19] |
| PHGDH Km (for 3-PG) | ~187 µM | Human Recombinant | [20] |
| SHMT Km (for this compound) | ~1.8 mM | Bombyx mori Recombinant | [21] |
| Flux from Glucose to Serine | Highly variable (5-20% of glycolytic flux) | Proliferating Cells | [22] |
Conclusion and Future Directions
This compound metabolism is a cornerstone of cellular biosynthesis, providing the essential one-carbon units that drive the production of nucleotides and support cell proliferation. The intricate network of enzymes and pathways that govern serine flux represents a rich landscape of potential therapeutic targets. The upregulation of the SSP and the reliance on serine-derived carbons in many cancers have firmly established this axis as a critical vulnerability to be exploited in drug development.
The experimental frameworks detailed in this guide—from stable isotope tracing to enzymatic assays—provide the necessary tools for researchers to dissect this complex metabolic system. By combining these techniques, scientists can elucidate the precise metabolic rewiring that occurs in disease states, identify novel drug targets, and assess the efficacy of therapeutic interventions. Future research will likely focus on the spatial regulation of these pathways, the interplay between different SHMT isoforms, and the development of next-generation inhibitors with improved specificity and clinical efficacy. A thorough understanding of the principles and methodologies outlined herein is essential for advancing this exciting field.
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Discovery of L-Serine's neurotrophic and neuroprotective effects
An In-Depth Technical Guide to the Discovery of L-Serine's Neurotrophic and Neuroprotective Effects
Executive Summary
This compound, traditionally classified as a non-essential amino acid, has emerged as a molecule of profound significance within the central nervous system (CNS). Beyond its fundamental role in protein synthesis, this compound is a pivotal player in neuronal development, survival, and the maintenance of neurological homeostasis. It is now understood to be an indispensable neurotrophic factor and a potent neuroprotective agent with multifaceted mechanisms of action.[1][2] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the discovery and elucidation of these critical functions. We will explore the foundational science of this compound metabolism in the brain, the key experimental evidence for its neurotrophic and neuroprotective properties, detailed protocols for its study, and its current standing in clinical research for devastating neurodegenerative diseases.[3]
Chapter 1: this compound Metabolism and the Astrocyte-Neuron Serine Shuttle
The neuroactivity of this compound is intrinsically linked to its unique metabolic compartmentation within the CNS. While neurons have a high demand for this compound, they lack the enzymatic machinery for its de novo synthesis.[4] This capability resides almost exclusively within astrocytes, which synthesize this compound from the glycolytic intermediate 3-phosphoglycerate.[5][6][7] This metabolic arrangement establishes a critical dependency of neurons on astrocytes, leading to the "astrocyte-neuron serine shuttle" hypothesis, a cornerstone of modern neurobiology.[8][9][10]
Astrocytes utilize a three-step enzymatic process known as the phosphorylated pathway to produce this compound.[11][12] The key enzymes are:
-
3-phosphoglycerate dehydrogenase (PHGDH): Catalyzes the initial, rate-limiting step. Its expression is predominantly glial.[6][9]
-
Phosphoserine aminotransferase (PSAT): Conducts the second step of the pathway.[5]
-
Phosphoserine phosphatase (PSP): Completes the synthesis to yield this compound.[5]
Once synthesized, astrocytes release this compound, which is then taken up by neurons.[9][13] Inside the neuron, this compound serves multiple vital functions: it is a crucial building block for sphingolipids and phospholipids essential for membrane integrity and signaling[14]; it is a precursor to other amino acids like glycine; and, critically, it is converted by the enzyme serine racemase (SR) into D-serine, the primary endogenous co-agonist for synaptic N-methyl-D-aspartate receptors (NMDARs).[15][16][17] This astrocyte-to-neuron metabolic coupling is essential for maintaining synaptic plasticity, learning, and memory.[8][18]
Chapter 2: Discovery of this compound's Neurotrophic Effects
The essential role of this compound in CNS development was first highlighted by human genetic disorders. Deficiencies in the enzymes of the phosphorylated pathway, particularly PHGDH, lead to severe neurological syndromes characterized by congenital microcephaly, psychomotor retardation, and seizures.[4] These clinical findings spurred research that established this compound as a potent neurotrophic factor.
Early in vitro studies demonstrated that this compound is essential for the survival and neurite outgrowth of cultured central nervous system neurons.[14] Neurons cultured in the absence of glial cells, and thus deprived of an external this compound source, undergo apoptosis.[4][14] This dependency underscores that for specific neuronal populations, this compound is a conditionally essential amino acid.[14] Subsequent research has shown that this compound supplementation promotes the proliferation and differentiation of neural stem cells (NSCs), potentially through the activation of the PI3K/Akt/mTOR signaling pathway, and inhibits apoptosis by downregulating caspase-3 activity.[1]
The causality behind this neurotrophic requirement is twofold:
-
Structural Precursor: As a precursor to sphingolipids and phosphatidylserine, this compound is indispensable for the synthesis of cellular membranes required for axonogenesis and dendritogenesis.[14][19]
-
Signaling Precursor: By fueling the synthesis of D-serine and glycine, this compound is critical for establishing the appropriate level of NMDAR activity necessary for synaptic maturation and plasticity during development.[11][15]
Chapter 3: Unraveling the Neuroprotective Mechanisms of this compound
Beyond its developmental role, this compound exhibits robust neuroprotective properties in the mature brain, acting through a convergence of distinct yet interconnected mechanisms.
Anti-Neuroinflammation and Microglial Modulation
Chronic neuroinflammation is a key pathological feature of many neurodegenerative diseases. This compound has been shown to exert potent anti-inflammatory effects.[15] Studies demonstrate that this compound administration can downregulate the activation of microglia and astrocytes, the brain's resident immune cells.[1][19] This leads to a significant reduction in the production of proinflammatory cytokines, including TNF-α, IL-6, and IL-1β.[1][20] The proposed mechanisms include the upregulation of PPAR-γ, a nuclear receptor that plays a critical role in shifting microglia from a pro-inflammatory (M1) to an anti-inflammatory and reparative (M2) phenotype, and the activation of inhibitory glycine receptors.[15][19][20]
Attenuation of Proteotoxic Stress
The accumulation of misfolded proteins is a central pathogenic event in diseases like Alzheimer's and ALS. This compound contributes to cellular proteostasis in several ways:
-
Competitive Inhibition of Neurotoxins: The cyanobacterial toxin β-N-methylamino-L-alanine (L-BMAA) is an environmental risk factor for neurodegenerative disease. L-BMAA can be misincorporated into proteins in place of this compound, leading to protein misfolding and aggregation.[21][22] this compound supplementation competitively reduces the probability of L-BMAA misincorporation, thereby preventing proteotoxic stress.[23][24][25]
-
Modulation of the Unfolded Protein Response (UPR): this compound has been found to modulate the UPR, a cellular stress response to accumulated misfolded proteins in the endoplasmic reticulum.[21][23][25] It can increase the translation of chaperone proteins that aid in proper protein folding.[26]
-
Activation of Autophagy: this compound selectively induces the activity of the autophagic-lysosomal enzymes, cathepsins B and L.[26] This enhances the cell's ability to clear aggregated or damaged proteins, a process often impaired in neurodegeneration.[26]
Regulation of Excitatory Neurotransmission
While over-activation of NMDARs by its downstream product D-serine can lead to excitotoxicity[19], the overall system of serine metabolism is crucial for balanced neurotransmission. Impairment of the astrocytic this compound synthesis pathway, as observed in models of Alzheimer's disease, leads to reduced D-serine levels, lower occupancy of the NMDAR co-agonist site, and subsequent deficits in synaptic plasticity and memory.[18][27] Dietary this compound supplementation can rescue these deficits by restoring the pool of D-serine available for NMDAR modulation, thereby preventing cognitive decline.[18][27] Furthermore, this compound itself can exert neuroprotective effects against glutamate-induced excitotoxicity by activating inhibitory glycine receptors.[20]
Chapter 4: Key Experimental Protocols
The elucidation of this compound's functions relies on robust in vitro and in vivo experimental models. Here, we provide a foundational protocol for assessing neuroprotection.
Protocol 4.1: In Vitro Assay for Neuroprotection Against Excitotoxicity
This protocol is designed to determine if this compound can protect primary cortical neurons from glutamate-induced cell death.
I. Materials and Reagents:
-
Primary cortical neuron culture medium (Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin/streptomycin)
-
Poly-D-lysine coated culture plates (96-well)
-
L-glutamic acid (glutamate) stock solution (10 mM in sterile water)
-
This compound stock solution (100 mM in sterile water)
-
Lactate dehydrogenase (LDH) cytotoxicity assay kit
-
Live/Dead viability/cytotoxicity kit (e.g., Calcein-AM/Ethidium homodimer-1)
-
Phosphate-buffered saline (PBS)
II. Step-by-Step Methodology:
-
Cell Culture:
-
Isolate primary cortical neurons from embryonic day 18 (E18) rat or mouse pups according to standard institutional protocols.
-
Plate dissociated neurons onto poly-D-lysine coated 96-well plates at a density of 1 x 10^5 cells/well.
-
Culture neurons for 7-10 days in vitro (DIV) to allow for maturation and synapse formation.
-
-
This compound Pre-treatment:
-
Prepare serial dilutions of this compound in culture medium to achieve final concentrations (e.g., 10 µM, 100 µM, 1 mM, 10 mM).
-
After 7-10 DIV, remove half of the old culture medium from each well and replace it with medium containing the respective this compound concentrations. Include a vehicle control (medium only).
-
Incubate the plates for 24 hours.
-
-
Induction of Excitotoxicity:
-
Prepare a working solution of glutamate (e.g., 100 µM final concentration) in culture medium.
-
Add the glutamate working solution to all wells except for the "No Glutamate Control" group.
-
Incubate for 24 hours.
-
-
Assessment of Cell Viability:
-
LDH Assay (Measures Cell Death):
-
Carefully collect 50 µL of the culture supernatant from each well.
-
Perform the LDH assay according to the manufacturer's instructions.
-
Read absorbance on a microplate reader. Higher LDH release indicates greater cytotoxicity.
-
-
Live/Dead Staining (Measures Cell Survival):
-
Wash the cells gently with warm PBS.
-
Add the Live/Dead staining solution (e.g., Calcein-AM for live cells, EthD-1 for dead cells) to each well.
-
Incubate for 30 minutes at 37°C.
-
Image the wells using a fluorescence microscope. Quantify the percentage of live (green) cells versus dead (red) cells.
-
-
III. Experimental Groups:
-
Control (no treatment)
-
This compound only (highest concentration)
-
Glutamate only
-
Glutamate + varying concentrations of this compound
IV. Expected Outcome: A dose-dependent increase in neuronal survival (higher Calcein-AM signal, lower LDH release) in the groups pre-treated with this compound compared to the glutamate-only group would demonstrate a neuroprotective effect.
Chapter 5: Preclinical and Clinical Evidence
The promising mechanisms identified in vitro have been validated in numerous preclinical animal models of neurological disease and injury. In a mouse model of traumatic brain injury (TBI), this compound treatment reduced inflammatory responses and improved neurological recovery.[28] In models of Alzheimer's disease, dietary this compound supplementation was shown to prevent synaptic deficits and rescue spatial memory impairment.[18][27] Similarly, in a primate model of ALS induced by the neurotoxin BMAA, co-administration of this compound significantly reduced the development of neuropathology.[21][25]
These strong preclinical data have paved the way for human clinical trials. This compound is being investigated as a potential therapeutic for ALS, Alzheimer's disease, and other neurological conditions.[3][29] It is generally well-tolerated, and early phase trials have suggested it may slow disease progression in some patients, although larger, more definitive studies are needed.[28]
| Clinical Trial Phase | Condition | Dosage Range | Primary Goal / Reported Outcome | Reference(s) |
| Phase I | Amyotrophic Lateral Sclerosis (ALS) | 0.5g to 15g, twice daily | Assessed safety and tolerability; found to be safe. Exploratory analysis suggested a potential slowing of disease progression. | [19][28] |
| Phase IIa | Early-Stage Alzheimer's Disease | Up to 15g, twice daily | To evaluate safety and potential efficacy in slowing cognitive decline. | [28][29] |
| Phase II/III | Hereditary Sensory Neuropathy Type 1 (HSAN1) | 400 mg/kg/day | Reduced levels of neurotoxic 1-deoxysphingolipids. | [19] |
Chapter 6: Future Directions and Conclusion
The discovery of this compound's neurotrophic and neuroprotective effects represents a significant shift in our understanding of this "non-essential" amino acid. It is now clear that the metabolic interplay between astrocytes and neurons is fundamental to brain health and that disruptions in this system contribute to the pathology of numerous neurological disorders.
Future research must focus on several key areas:
-
Optimizing Delivery: Determining the optimal dosing and delivery strategies to maximize therapeutic benefit while minimizing any potential side effects.
-
Biomarker Development: Identifying reliable biomarkers to track the engagement of this compound's therapeutic pathways in patients.
-
Combination Therapies: Investigating whether this compound can act synergistically with other therapeutic agents to enhance neuroprotection.
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L-Serine: A Comprehensive Technical Guide on its Biochemical Properties and Chemical Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Serine, a non-essential amino acid, transcends its fundamental role as a protein building block to occupy a central position in a vast network of metabolic and signaling pathways.[1][2] Its deceptively simple structure belies a profound influence on cellular proliferation, neurological function, and the biosynthesis of numerous critical biomolecules.[3][4] In recent years, a deeper understanding of this compound's multifaceted roles has propelled it to the forefront of research in areas ranging from neurodegenerative diseases to oncology, making a comprehensive understanding of its biochemical and chemical properties indispensable for researchers and drug development professionals.[5] This guide provides an in-depth exploration of this compound, from its fundamental chemical characteristics to its complex interplay within the cellular environment.
I. Chemical Structure and Physicochemical Properties
At its core, this compound is an α-amino acid with the chemical formula C₃H₇NO₃.[6] Its structure is characterized by a central chiral carbon atom bonded to an α-amino group (-NH₂), a carboxyl group (-COOH), a hydrogen atom, and a distinctive hydroxymethyl (-CH₂OH) side chain.[7] This hydroxyl group is the defining feature of serine, conferring upon it polarity and the ability to participate in hydrogen bonding, which is crucial for its roles in protein structure and enzymatic catalysis.[8]
Under physiological pH (~7.4), this compound exists as a zwitterion, with a protonated amino group (-NH₃⁺) and a deprotonated carboxyl group (-COO⁻).[7] The L-stereoisomer is the naturally occurring form found in proteins.[9]
| Property | Value | Source |
| Molecular Formula | C₃H₇NO₃ | [6] |
| Molecular Weight | 105.09 g/mol | [10] |
| IUPAC Name | (2S)-2-amino-3-hydroxypropanoic acid | [10] |
| CAS Number | 56-45-1 | [9] |
| pKa (α-carboxyl) | ~2.21 | [11] |
| pKa (α-amino) | ~9.15 | [11] |
| Isoelectric Point (pI) | 5.68 | [7] |
| Solubility in water | 425 g/L at 25 °C | [10] |
II. Biosynthesis of this compound: The Phosphorylated Pathway
While this compound can be obtained from dietary sources, its de novo synthesis is critical, particularly in the central nervous system where the blood-brain barrier limits its uptake.[12][13] The primary route for this compound biosynthesis in humans is the "phosphorylated pathway," a three-step enzymatic cascade that diverts the glycolytic intermediate 3-phosphoglycerate.[14][15]
-
Oxidation: 3-phosphoglycerate dehydrogenase (PHGDH) catalyzes the NAD⁺-dependent oxidation of 3-phosphoglycerate to 3-phosphohydroxypyruvate.[16][17] This is the rate-limiting step of the pathway.[18]
-
Transamination: Phosphoserine aminotransferase (PSAT1) transfers an amino group from glutamate to 3-phosphohydroxypyruvate, yielding 3-phosphoserine and α-ketoglutarate.[12][16]
-
Hydrolysis: Phosphoserine phosphatase (PSPH) catalyzes the final, irreversible step, dephosphorylating 3-phosphoserine to produce this compound.[12][14]
III. Metabolic Fates and Biochemical Roles of this compound
This compound is a metabolic hub, serving as a precursor for a multitude of essential biomolecules.[3][19] Its catabolism and utilization are intricately linked to central carbon metabolism and one-carbon folate metabolism.
A. Precursor to Amino Acids
-
Glycine: this compound is reversibly converted to glycine by serine hydroxymethyltransferase (SHMT), a pyridoxal phosphate (PLP)-dependent enzyme. This reaction is a major source of one-carbon units for the folate cycle.[12][18]
-
Cysteine: In the transsulfuration pathway, this compound condenses with homocysteine to form cystathionine, which is then cleaved to produce cysteine. This pathway links serine metabolism with methionine metabolism.[19]
-
D-Serine: this compound can be converted to its enantiomer, D-serine, by serine racemase. D-serine is a potent co-agonist of the N-methyl-D-aspartate (NMDA) receptor in the central nervous system, playing a crucial role in synaptic plasticity and neurotransmission.[12][20]
B. Contribution to One-Carbon Metabolism
The conversion of this compound to glycine by SHMT is a cornerstone of one-carbon metabolism. The hydroxymethyl group of serine is transferred to tetrahydrofolate (THF) to form 5,10-methylenetetrahydrofolate (5,10-CH₂-THF).[16] This one-carbon unit is essential for the de novo synthesis of purines and thymidylate, critical components of DNA and RNA.[2]
C. Synthesis of Lipids
This compound is a key precursor for the synthesis of two major classes of lipids:
-
Sphingolipids: The condensation of this compound with palmitoyl-CoA is the first committed step in the de novo synthesis of sphingolipids, which are essential components of cell membranes and are involved in signal transduction.[12][19]
-
Phospholipids: this compound is a precursor for the synthesis of phosphatidylserine, a crucial phospholipid in the inner leaflet of the plasma membrane that is involved in cell signaling and apoptosis.[12][19]
D. Glucogenic Amino Acid
This compound is a glucogenic amino acid, meaning its carbon skeleton can be converted to glucose. This occurs primarily through its conversion to pyruvate by the enzyme serine dehydratase.[19]
IV. This compound in Drug Development and Disease
The central role of this compound in cellular metabolism has made it a molecule of significant interest in drug development and disease research.
-
Neurological Disorders: Deficiencies in this compound biosynthesis are associated with severe neurological symptoms, including congenital microcephaly and psychomotor retardation.[14] Conversely, this compound supplementation has shown potential therapeutic benefits in conditions like diabetic neuropathy and amyotrophic lateral sclerosis (ALS).[3] The role of its metabolite, D-serine, in NMDA receptor function has also made it a target for schizophrenia and Alzheimer's disease research.[5][9]
-
Oncology: Cancer cells often exhibit increased this compound synthesis to support their high proliferative rate and biosynthetic needs.[16] The enzymes in the phosphorylated pathway, particularly PHGDH, are frequently overexpressed in various cancers, making them attractive targets for anticancer therapies.[16]
-
Pharmaceutical Synthesis: High-purity this compound is a valuable chiral building block in the synthesis of various active pharmaceutical ingredients (APIs).[4]
V. Analytical Methodologies for this compound Quantification
Accurate quantification of this compound in biological matrices is crucial for both research and clinical applications. Several analytical techniques are employed, each with its own advantages and limitations.
| Analytical Technique | Principle | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity, often coupled with UV, fluorescence, or mass spectrometry detection.[13] | Widely available, robust. | May require derivatization for detection.[13] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile derivatives based on boiling point and mass-to-charge ratio.[21] | High sensitivity and selectivity. | Requires derivatization to increase volatility. |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Separation by HPLC followed by tandem mass spectrometry for high specificity and sensitivity.[22][23] | Gold standard for quantitative analysis, high throughput.[22] | Higher instrument cost. |
| Capillary Electrophoresis (CE) | Separation based on charge and size in a capillary.[13] | High separation efficiency, small sample volume. | Lower sensitivity compared to MS-based methods. |
Experimental Protocol: Quantification of this compound in Plasma by LC-MS/MS
This protocol provides a general workflow for the quantitative analysis of this compound in plasma using a stable isotope-labeled internal standard.
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add a known concentration of this compound-¹³C (internal standard).[22]
-
Precipitate proteins by adding 200 µL of ice-cold methanol or acetonitrile.[22]
-
Vortex vigorously and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.[22]
-
Transfer the supernatant to a new vial for analysis.[22]
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample onto a suitable HPLC column (e.g., C18).
-
Separate this compound and its internal standard using an appropriate mobile phase gradient.
-
Detect the analytes using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
This compound transition: e.g., m/z 106 -> m/z 60
-
This compound-¹³C transition: e.g., m/z 107 -> m/z 61[22]
-
-
-
Data Analysis:
-
Integrate the peak areas for both this compound and the internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Construct a calibration curve using standards of known this compound concentrations.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.[22]
-
Conclusion
This compound's significance extends far beyond its role in protein synthesis. As a central node in cellular metabolism, it is intricately linked to the biosynthesis of amino acids, nucleotides, and lipids. Its crucial functions in the central nervous system and its emerging role in various disease states underscore the importance of a thorough understanding of its biochemical properties and chemical structure. For researchers and drug development professionals, a deep appreciation of this compound's metabolic pathways and the analytical tools to study them is paramount for advancing our knowledge and developing novel therapeutic strategies.
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The Pivotal Role of L-Serine in the Architectural and Functional Development of the Central Nervous System
A Technical Guide for Researchers and Drug Development Professionals
Abstract
L-serine, traditionally classified as a non-essential amino acid, is indispensable for the proper development and function of the central nervous system (CNS).[1][2] Its significance extends far beyond its role as a proteinogenic building block, serving as a critical precursor for a multitude of vital biomolecules including nucleotides, sphingolipids, and key neurotransmitters.[3][4] This guide provides a comprehensive technical overview of the multifaceted roles of this compound in CNS development. We will explore its synthesis, metabolic pathways, and profound impact on neuronal proliferation, migration, and synaptic plasticity. Furthermore, we will delve into the pathological consequences of this compound deficiency and discuss its emerging therapeutic potential in a range of neurological disorders.
The this compound Synthetic Pathway: An Astrocyte-Driven Process
The de novo synthesis of this compound in the brain is predominantly carried out by astrocytes through the phosphorylated pathway.[5][6][7] This metabolic route begins with the glycolytic intermediate 3-phosphoglycerate and involves a series of three enzymatic reactions.[8][9] Neurons, particularly after differentiation, exhibit significantly lower expression of the key enzymes in this pathway, rendering them dependent on astrocytes for a continuous supply of this compound.[10][11] This metabolic codependence forms the basis of the "astrocyte-neuron lactate shuttle" and the "serine shuttle" models, highlighting the intricate metabolic crosstalk crucial for neuronal health.[6]
The key enzymes involved in the phosphorylated pathway are:
-
3-Phosphoglycerate Dehydrogenase (PHGDH): This NAD+-dependent enzyme catalyzes the initial and rate-limiting step, the oxidation of 3-phosphoglycerate to 3-phosphohydroxypyruvate.[6]
-
Phosphoserine Aminotransferase (PSAT1): This enzyme facilitates the transamination of 3-phosphohydroxypyruvate to O-phospho-L-serine.[6]
-
Phosphoserine Phosphatase (PSPH): The final step involves the dephosphorylation of O-phospho-L-serine by PSPH to yield this compound.[6]
Figure 1: The phosphorylated pathway of this compound synthesis.
This compound as a Central Metabolic Hub in Neurodevelopment
This compound's influence on CNS development stems from its role as a precursor to a diverse array of essential molecules:
-
Protein Synthesis: As one of the 20 proteinogenic amino acids, this compound is fundamental for the synthesis of structural and functional proteins required for neuronal growth and connectivity.[3]
-
Nucleotide Synthesis: this compound is a major donor of one-carbon units for the de novo synthesis of purines and pyrimidines, the building blocks of DNA and RNA.[1][2] This is particularly crucial during the highly proliferative phases of brain development.
-
Sphingolipid and Phospholipid Synthesis: this compound is a direct precursor for the synthesis of sphingolipids and phosphatidylserine, which are integral components of neuronal membranes and myelin sheaths.[4][12] Myelination is essential for rapid and efficient nerve impulse transmission.[13]
-
Neurotransmitter Synthesis: this compound is the precursor for two critical neurotransmitters:
-
Glycine: Synthesized from this compound by serine hydroxymethyltransferase (SHMT), glycine acts as an inhibitory neurotransmitter and is also a co-agonist at NMDA receptors.[8]
-
D-Serine: Formed from this compound by the enzyme serine racemase, D-serine is a potent co-agonist at the glycine site of the N-methyl-D-aspartate (NMDA) receptor.[8][14][15]
-
Figure 2: Major metabolic fates of this compound in the CNS.
The Crucial Role of this compound in Neuronal Function and Plasticity
NMDA Receptor Modulation
The NMDA receptor, a key player in synaptic plasticity, learning, and memory, requires the binding of both glutamate and a co-agonist for its activation.[15] D-serine, derived from this compound, is now recognized as the dominant endogenous co-agonist for synaptic NMDA receptors in many brain regions.[14][16] By modulating NMDA receptor activity, the this compound/D-serine pathway directly influences long-term potentiation (LTP), a cellular correlate of learning and memory.[17]
Figure 3: The astrocyte-neuron serine shuttle and NMDA receptor activation.
Neuronal Migration
Proper neuronal migration is fundamental for establishing the correct architecture of the brain.[18] The this compound/D-serine pathway plays a significant role in this process. D-serine, acting on NMDA receptors on migrating neurons, appears to function as a chemokinetic factor, promoting neuronal movement.[18] Inhibition of serine racemase or degradation of D-serine has been shown to impede cerebellar granule cell migration.[18]
This compound Deficiency Disorders: Severe Neurological Consequences
The critical importance of this compound in CNS development is starkly illustrated by a group of rare genetic disorders known as serine deficiency disorders.[19] These autosomal recessive conditions are caused by mutations in the genes encoding the enzymes of the this compound synthesis pathway (PHGDH, PSAT1, and PSPH).[3][20]
Clinical Manifestations of Serine Deficiency Disorders:
| Symptom | Description |
| Congenital Microcephaly | Abnormally small head size at birth, indicating impaired brain growth.[10][21][22] |
| Psychomotor Retardation | Severe delays in acquiring motor and cognitive skills.[10][19][22] |
| Seizures | Recurrent, unprovoked seizures, often intractable to standard anti-epileptic drugs.[19][21][22] |
| Feeding Disabilities | Difficulties with sucking, swallowing, and feeding.[10] |
Diagnosis is typically based on low levels of serine in the plasma and cerebrospinal fluid (CSF).[10][19] Encouragingly, early supplementation with this compound, sometimes in combination with glycine, can significantly ameliorate the neurological symptoms, highlighting the critical window for intervention.[10][21][22]
Therapeutic Potential of this compound in Neurological Disorders
Beyond deficiency syndromes, there is growing interest in the therapeutic potential of this compound for a range of neurological and neurodegenerative diseases.[23][24] Its neuroprotective effects are thought to be mediated through several mechanisms:
-
Anti-inflammatory Effects: this compound has been shown to reduce the production of pro-inflammatory cytokines and modulate microglial activation.[25][26]
-
Promotion of Myelination: By providing the building blocks for sphingolipids, a major component of myelin, this compound may support remyelination in demyelinating diseases.[23][26]
-
Neurotrophic Factor Support: this compound treatment has been associated with increased levels of neurotrophic factors, which promote neuronal survival and growth.[23][26]
Clinical and preclinical studies are exploring the use of this compound in conditions such as Alzheimer's disease, Parkinson's disease, amyotrophic lateral sclerosis (ALS), and schizophrenia.[23][27][28]
Experimental Protocols
In Vitro Assessment of this compound's Effect on Neuronal Morphology
This protocol is adapted from studies examining the influence of this compound on neurite outgrowth.[29]
Objective: To determine the effect of this compound supplementation on the neurite length and branching of cultured neurons.
Materials:
-
Primary neuronal cell culture (e.g., embryonic chicken dorsal root ganglion neurons)
-
Appropriate culture medium and supplements
-
Substrata for cell culture (e.g., laminin)
-
This compound and D-serine solutions
-
Microscopy equipment with image analysis software
Procedure:
-
Prepare primary neuronal cultures on the chosen substratum according to standard protocols.
-
After initial cell attachment, replace the culture medium with experimental media containing varying concentrations of this compound (e.g., 10-200 µM). Include a control group with no added serine and a group supplemented with D-serine as a stereospecific control.
-
Culture the neurons for a defined period (e.g., 24-48 hours).
-
Fix the cells and perform immunocytochemistry for a neuronal marker (e.g., β-III tubulin) to visualize neurites.
-
Capture images of multiple random fields for each experimental condition.
-
Using image analysis software, measure the total neurite length and the number of branch points per neuron.
-
Statistically analyze the data to compare the different treatment groups.
Expected Outcome: Cultures supplemented with this compound are expected to show a concentration-dependent increase in neurite length and branching complexity compared to control and D-serine-treated cultures.
In Vivo Model of Demyelination and this compound Treatment
This protocol is based on studies investigating the neuroprotective effects of this compound in white matter injury.[30]
Objective: To evaluate the therapeutic efficacy of this compound in a mouse model of focal demyelination.
Materials:
-
Adult mice (e.g., C57BL/6)
-
Lysophosphatidylcholine (LPC) to induce demyelination
-
Stereotactic surgery equipment
-
This compound for intraperitoneal injection
-
Behavioral testing apparatus (e.g., Morris water maze)
-
Histological and immunohistochemical reagents
Procedure:
-
Induce a focal demyelinating lesion in the corpus callosum of mice via stereotactic injection of LPC.
-
Administer this compound or vehicle control via intraperitoneal injection at a predetermined dose and frequency (e.g., twice daily for 5 days), starting shortly after the induction of the lesion.
-
Perform behavioral tests to assess cognitive and motor function at various time points post-lesion.
-
At the end of the experiment, perfuse the animals and collect brain tissue.
-
Process the brain tissue for histological analysis (e.g., Luxol fast blue staining for myelin) and immunohistochemistry for markers of oligodendrocytes, microglia, and axons.
-
Quantify the extent of demyelination, immune cell infiltration, and axonal damage in the different treatment groups.
Expected Outcome: this compound-treated mice are expected to exhibit reduced demyelination, decreased inflammation, and improved functional recovery compared to vehicle-treated controls.
Conclusion
This compound is a pivotal molecule in the intricate process of CNS development. Its synthesis in astrocytes and subsequent utilization by neurons for the production of a wide range of essential biomolecules underscores the critical importance of glia-neuron metabolic coupling. Deficiencies in this compound synthesis lead to devastating neurological consequences, while emerging research suggests a promising therapeutic role for this compound supplementation in a variety of neurological disorders. A deeper understanding of the mechanisms governing this compound metabolism and function will undoubtedly pave the way for novel therapeutic strategies aimed at promoting brain health and treating neurological disease.
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The Physiological Impact of L-Serine on Cellular Function: An In-depth Technical Guide
This guide provides a comprehensive technical overview of the multifaceted physiological roles of L-Serine, designed for researchers, scientists, and drug development professionals. Moving beyond a basic recitation of facts, this document delves into the core mechanisms, experimental considerations, and therapeutic implications of this compound metabolism and signaling.
Section 1: this compound at the Crossroads of Cellular Metabolism
This compound, historically classified as a non-essential amino acid, is more accurately described as "conditionally essential," given that endogenous synthesis is often insufficient to meet the demands of proliferating cells or the specialized needs of the central nervous system.[1][2][3] Its central role extends far beyond protein synthesis, positioning it as a critical node in a nexus of anabolic and signaling pathways.[4][5]
The De Novo Synthesis Pathway: A Tightly Regulated Gateway
Cells can synthesize this compound from the glycolytic intermediate 3-phosphoglycerate (3-PG) through a three-step enzymatic cascade known as the serine synthesis pathway (SSP).[6][7]
-
3-Phosphoglycerate Dehydrogenase (PHGDH): This is the rate-limiting enzyme that oxidizes 3-PG to 3-phosphohydroxypyruvate.[8][9]
-
Phosphoserine Aminotransferase 1 (PSAT1): This enzyme transaminates 3-phosphohydroxypyruvate to O-phospho-L-serine.[7]
-
Phosphoserine Phosphatase (PSPH): The final step involves the dephosphorylation of O-phospho-L-serine to yield this compound.[9]
The upregulation of this pathway is a hallmark of various cancers, which exhibit an increased demand for this compound to fuel rapid proliferation.[9][10][11] This metabolic reprogramming makes the SSP a compelling target for therapeutic intervention.[3]
Experimental Protocol: Measuring PHGDH Activity
A common method to quantify the activity of the rate-limiting enzyme in this compound biosynthesis, PHGDH, is a colorimetric assay.[1][6][12] This assay is crucial for screening potential inhibitors in a drug development context.
Principle: The enzymatic conversion of 3-phosphoglycerate to 3-phosphohydroxypyruvate by PHGDH is coupled to the reduction of NAD+ to NADH. The resulting NADH is then used to reduce a probe, generating a colorimetric signal that is proportional to the enzyme's activity.[1][12]
Step-by-Step Methodology:
-
Sample Preparation: Prepare cell or tissue lysates in a suitable assay buffer.
-
Reaction Mix Preparation: Prepare a master mix containing the PHGDH substrate (3-phosphoglycerate), NAD+, and a developer that reacts with the produced NADH.
-
Incubation: Add the reaction mix to the samples and incubate at 37°C.
-
Measurement: Measure the absorbance at 450 nm in a kinetic mode for 10-60 minutes.[1]
-
Data Analysis: Calculate the PHGDH activity based on the rate of change in absorbance, using an NADH standard curve for quantification.[1]
Causality of Experimental Choices:
-
Kinetic Mode: Measuring the absorbance over time allows for the determination of the initial reaction velocity, which is a more accurate representation of enzyme activity than a single endpoint measurement.
-
NADH Standard Curve: This is essential for converting the absorbance values into absolute units of enzyme activity (e.g., mU/mL).
-
Coupled Reaction: The use of a developer that reacts with NADH provides a sensitive and continuous method for monitoring the reaction progress.
This compound as a Hub for Biosynthesis
Beyond its role in protein structure, this compound is a precursor to a diverse array of essential biomolecules:
-
Glycine and One-Carbon Metabolism: The conversion of this compound to glycine, catalyzed by serine hydroxymethyltransferase (SHMT), is a primary source of one-carbon units for the folate cycle.[6][10] These one-carbon units are indispensable for the synthesis of nucleotides (purines and thymidylate) and for methylation reactions, including DNA and histone methylation.[5]
-
Cysteine Synthesis: Through the transsulfuration pathway, this compound provides the carbon backbone for the synthesis of cysteine, a key component of the major cellular antioxidant, glutathione.[13]
-
Lipid Synthesis: this compound is a crucial component in the synthesis of phospholipids, such as phosphatidylserine, and sphingolipids, which are vital for cell membrane integrity and signaling.[1][4]
Experimental Protocol: Tracing this compound Metabolism with Stable Isotopes
Stable isotope tracing using uniformly labeled this compound (e.g., ¹³C₃-L-Serine) is a powerful technique to map its metabolic fate within the cell.[14][15]
Principle: Cells are cultured in a medium where standard this compound is replaced with its isotopically labeled counterpart. The "heavy" isotopes are incorporated into downstream metabolites, which can then be detected and quantified by mass spectrometry.
Step-by-Step Methodology:
-
Cell Culture: Culture cells in a medium containing the labeled this compound for a defined period to allow for isotopic steady-state to be reached.[15]
-
Metabolite Extraction: Quench metabolism rapidly and extract metabolites using a cold solvent (e.g., 80% methanol).
-
LC-MS/MS Analysis: Separate and analyze the extracted metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine the mass isotopologue distribution of this compound and its downstream products.[16]
-
Data Analysis: Analyze the mass isotopologue distribution to quantify the contribution of this compound to various metabolic pathways.
Causality of Experimental Choices:
-
Isotopically Labeled this compound: This allows for the direct tracking of the carbon and nitrogen atoms from this compound as they are incorporated into other molecules.
-
LC-MS/MS: This technique provides the sensitivity and specificity required to separate and identify a wide range of metabolites and their isotopic labeling patterns.
-
Metabolic Flux Analysis: The data obtained from isotope tracing experiments can be used to build metabolic models and quantify the flux through different pathways.
Section 2: The Neurocentric Roles of this compound
The central nervous system (CNS) has a particularly high demand for this compound, where it plays critical roles in both neuronal function and protection.[12][17] Due to the limited permeability of the blood-brain barrier to this compound, de novo synthesis by astrocytes is the primary source of this amino acid in the brain.[11][17]
This compound and its Derivatives as Neuromodulators
-
D-Serine: this compound is the direct precursor to D-Serine, a key co-agonist of the N-methyl-D-aspartate (NMDA) receptor, which is crucial for synaptic plasticity, learning, and memory.[17][18] The conversion is catalyzed by the enzyme serine racemase.[12][18] Dysregulation of D-Serine levels has been implicated in several neurological and psychiatric disorders, including schizophrenia and Alzheimer's disease.[17][19]
-
Glycine: As mentioned earlier, this compound is a major source of glycine, which itself is an inhibitory neurotransmitter and also a co-agonist at NMDA receptors.[12][20]
Experimental Protocol: Quantification of D-Serine in Brain Tissue
Accurately measuring D-Serine levels in the brain is critical for understanding its role in neurological health and disease. While HPLC-based methods are considered the gold standard, amperometric biosensors offer a more accessible alternative.[4][17][21]
Principle: A biosensor coated with D-amino acid oxidase specifically detects D-Serine. The enzymatic degradation of D-Serine produces an electrical current that is proportional to its concentration.[21]
Step-by-Step Methodology:
-
Tissue Preparation: Prepare acute brain slices or tissue homogenates.[4][21]
-
Biosensor Calibration: Calibrate the D-Serine biosensor with known concentrations of D-Serine to generate a standard curve.
-
Measurement: Place the biosensor in the tissue preparation and record the amperometric signal.
-
Data Analysis: Determine the concentration of D-Serine in the sample by comparing the measured signal to the standard curve.[21]
Causality of Experimental Choices:
-
Enzyme-Coated Biosensor: The use of D-amino acid oxidase provides high specificity for D-Serine over its L-isomer.
-
Amperometric Detection: This method allows for real-time measurements of D-Serine release from brain tissue.
-
Calibration Curve: Essential for converting the electrical signal into a quantitative measure of D-Serine concentration.
Neuroprotective Effects of this compound
This compound exhibits neuroprotective properties through multiple mechanisms:
-
Anti-inflammatory Effects: this compound can modulate the inflammatory response in the brain by reducing the production of proinflammatory cytokines.[12][20] It has been shown to inhibit the proliferation and activation of microglia and astrocytes.[20]
-
Activation of Pro-Survival Signaling: this compound can activate pro-survival signaling pathways, such as the PI3K/Akt/mTOR pathway, which promotes the survival, proliferation, and differentiation of neural stem cells.[7][20]
-
Antagonism of Excitotoxicity: By activating glycine receptors, this compound can hyperpolarize neurons, reducing their excitability and protecting against glutamate-induced excitotoxicity.[7][20]
Section 3: this compound in Cancer Biology: A Double-Edged Sword
The metabolic reprogramming of cancer cells often involves the upregulation of the serine synthesis pathway to meet the high demand for biomass production and redox balance.[9][10][11]
Fueling Cancer Cell Proliferation
Cancer cells utilize this compound derived from both exogenous uptake and de novo synthesis to support:
-
Nucleotide Synthesis: To sustain rapid cell division.[5]
-
Redox Homeostasis: Through the synthesis of glutathione.[13]
-
Methylation Reactions: For epigenetic regulation and biosynthesis.[5]
The reliance of certain cancers on this compound metabolism has led to the development of therapeutic strategies aimed at inhibiting the SSP, such as small molecule inhibitors of PHGDH.[3]
In Vitro and In Vivo Models for Studying this compound in Cancer
-
In Vitro: Cancer cell lines with varying levels of PHGDH expression can be cultured in serine-replete or serine-depleted media to assess their dependence on exogenous versus endogenous serine.[22][23]
-
In Vivo: Xenograft or genetically engineered mouse models of cancer can be used to evaluate the efficacy of dietary serine restriction or PHGDH inhibitors on tumor growth and progression.[11][24]
Section 4: this compound as a Signaling Molecule
Beyond its metabolic roles, this compound and its derivatives can act as signaling molecules, influencing key cellular processes.
Regulation of mTOR Signaling
The mTOR signaling pathway is a central regulator of cell growth, proliferation, and metabolism. This compound has been shown to be necessary for the full activation of mTORC1 in response to growth factors, although the precise mechanism is still under investigation.
Experimental Protocol: Assessing the Impact of this compound on mTOR Signaling
Principle: The activation of the mTOR pathway is typically assessed by measuring the phosphorylation status of its downstream effectors, such as S6 kinase (S6K) and 4E-BP1, using Western blotting.
Step-by-Step Methodology:
-
Cell Treatment: Culture cells in the presence or absence of this compound and stimulate with a growth factor (e.g., insulin or EGF).
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with antibodies specific for the phosphorylated and total forms of S6K and 4E-BP1.
-
Data Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total protein for each downstream effector.
Causality of Experimental Choices:
-
Phospho-specific Antibodies: These are essential for detecting the activation state of the signaling proteins.
-
Total Protein Antibodies: These are used for normalization to ensure that any observed changes in phosphorylation are not due to differences in the total amount of the protein.
-
Growth Factor Stimulation: This is necessary to activate the mTOR pathway and observe the modulatory effect of this compound.
Section 5: Therapeutic Potential and Clinical Perspectives
The growing understanding of this compound's physiological roles has opened up new avenues for its therapeutic application.
This compound Supplementation
Oral this compound supplementation is being investigated in clinical trials for a range of conditions, including:
-
Neurodegenerative Diseases: Such as Amyotrophic Lateral Sclerosis (ALS) and Alzheimer's disease, with the aim of leveraging its neuroprotective effects.[9][25][26][27]
-
Hereditary Sensory Neuropathy Type 1 (HSN1): this compound supplementation has shown promise in reducing the accumulation of neurotoxic deoxysphingolipids in patients with this genetic disorder.[25][28]
Clinical Trial Methodologies:
Clinical trials investigating this compound supplementation typically involve randomized, double-blind, placebo-controlled designs.[9][25][28] Dosages can range from a few grams to 30 grams per day, administered orally.[25][27] Key outcome measures often include functional rating scales, biomarker levels in blood and cerebrospinal fluid, and neuroimaging.[25][28]
Visualizations
Table 1: Key Enzymes in this compound Metabolism and Associated Assay Principles
| Enzyme | Function | Assay Principle |
| PHGDH | Rate-limiting step in de novo this compound synthesis | Colorimetric/Fluorometric measurement of NADH production |
| SHMT | Converts this compound to glycine, producing a one-carbon unit | Coupled spectrophotometric assay measuring NADPH formation |
Diagram 1: The Central Role of this compound in Cellular Metabolism
Caption: this compound is synthesized from glycolysis and fuels major biosynthetic pathways.
Diagram 2: Experimental Workflow for Isotopic Tracing of this compound
Caption: Workflow for tracing the metabolic fate of this compound using stable isotopes.
References
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- The importance of serine metabolism in cancer - PMC - PubMed Central. (URL: [Link])
- This compound synthesis via the phosphorylated p
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Topic: Exploring the Link Between L-Serine Metabolism and Aging
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
Categorized as a non-essential amino acid, L-serine is emerging from the background of cellular metabolism to the forefront of aging research. Historically overshadowed by its essential counterparts, this compound is now understood to be a critical nexus, linking glycolytic flux with foundational biosynthetic pathways, including one-carbon metabolism, nucleotide synthesis, and the production of complex lipids.[1][2][3] Accumulating evidence from diverse model organisms suggests that modulation of serine metabolism can significantly impact organismal lifespan and the progression of age-related diseases.[2][4] However, the narrative is not one of simple supplementation; the metabolic fate of serine dictates its ultimate effect, producing both pro-longevity molecules and mediators of cellular senescence. This guide provides a technical deep-dive into the intricate relationship between this compound metabolism and the aging process, synthesizing current mechanistic understanding with actionable experimental protocols for researchers in the field.
The this compound Metabolic Hub: A Central Node in Cellular Homeostasis
This compound's classification as "non-essential" belies the cell's profound reliance on its endogenous synthesis and downstream metabolic products. The primary route of de novo this compound synthesis is a three-step enzymatic pathway that shunts the glycolytic intermediate 3-phosphoglycerate (3-PG) into a dedicated anabolic route.
The De Novo Serine Synthesis Pathway (SSP):
-
Oxidation: 3-phosphoglycerate dehydrogenase (PHGDH) catalyzes the NAD+-dependent oxidation of 3-PG to 3-phosphohydroxypyruvate. This is the rate-limiting step of the pathway.[5][6]
-
Transamination: Phosphoserine aminotransferase 1 (PSAT1) transfers an amino group from glutamate to 3-phosphohydroxypyruvate, yielding O-phospho-L-serine and α-ketoglutarate.[1]
-
Hydrolysis: Phosphoserine phosphatase (PSPH) dephosphorylates O-phospho-L-serine to produce this compound.
Once synthesized, this compound is not a metabolic endpoint but rather a crucial branching point, feeding into several fundamental cellular processes. Its metabolism is intricately linked to cellular redox status, as de novo synthesis is constrained by the availability of oxidized NAD+.[7]
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An In-depth Technical Guide on L-Serine's Role as a Signaling Molecule in the Nervous System
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
L-serine, traditionally classified as a non-essential amino acid, has emerged as a critical signaling molecule within the central nervous system (CNS), extending far beyond its canonical role in protein synthesis. This guide synthesizes current understanding of this compound's multifaceted functions, detailing its synthesis, its conversion to other key neuroactive molecules, and its direct and indirect signaling mechanisms. We will explore its neurotrophic and neuroprotective properties, its involvement in synaptic plasticity, and its implications in the pathology of various neurological disorders. This document provides an in-depth examination of the experimental methodologies used to investigate this compound signaling, offering a valuable resource for professionals in neuroscience research and drug development.
Introduction: The Expanding Roles of this compound in the CNS
For decades, this compound was primarily recognized for its fundamental metabolic functions, including its role as a precursor for protein and nucleotide synthesis.[1] However, a growing body of evidence has illuminated its crucial and diverse roles in the development and function of the central nervous system.[1][2] this compound is now understood to be an indispensable neurotrophic factor and a key player in neuronal signaling and synaptic plasticity.[3][4]
This guide provides a comprehensive overview of this compound's significance as a signaling molecule. We will delve into the intricate details of its synthesis, primarily within astrocytes, and its subsequent utilization by neurons. A key focus will be on its conversion to D-serine, a potent co-agonist of N-methyl-D-aspartate (NMDA) receptors, and glycine, another important neurotransmitter.[5] Furthermore, we will explore the direct signaling actions of this compound, including its ability to modulate glycine receptors and influence inflammatory pathways.[2][6]
The therapeutic potential of this compound in a range of neurological and neurodegenerative disorders is a rapidly evolving area of research.[2][7] This guide will address the current state of this research, including findings from preclinical models and human clinical trials, highlighting the promise of this compound as a neuroprotective agent.[3][8]
The this compound Biosynthetic Pathway: A Glial-Neuronal Partnership
The de novo synthesis of this compound in the brain is a critical process, as its uptake from the blood across the blood-brain barrier is relatively inefficient.[6] This synthesis primarily occurs in glial cells, particularly astrocytes, through the "phosphorylated pathway".[6][9] This metabolic arrangement establishes a crucial interdependence between glia and neurons for maintaining proper nervous system function.[10]
The phosphorylated pathway consists of three key enzymatic steps:
-
3-phosphoglycerate dehydrogenase (PHGDH): This enzyme catalyzes the conversion of the glycolytic intermediate 3-phosphoglycerate to 3-phosphohydroxypyruvate.[11]
-
Phosphoserine aminotransferase (PSAT1): This enzyme facilitates the transamination of 3-phosphohydroxypyruvate to produce phosphoserine.[9]
-
Phosphoserine phosphatase (PSPH): The final step involves the dephosphorylation of phosphoserine by PSPH to yield this compound.[9]
Astrocytes release the synthesized this compound, which is then taken up by neurons.[10] This glial-derived this compound serves as an essential precursor for several critical neuronal functions, including the synthesis of sphingolipids and phosphatidylserine, which are vital for neuronal differentiation and survival.[10]
The importance of this pathway is underscored by the severe neurological deficits observed in individuals with genetic defects in the this compound synthesizing enzymes.[1] Furthermore, impairments in this astrocytic this compound production have been implicated in the cognitive deficits associated with Alzheimer's disease.[12][13]
Caption: Glial-Neuronal this compound Metabolism.
This compound as a Precursor to Key Neurotransmitters
A primary signaling role of this compound is its function as a precursor to D-serine and glycine, both of which are critical for glutamatergic neurotransmission.[6]
D-Serine: The Dominant NMDA Receptor Co-agonist
In the forebrain, D-serine is considered the primary endogenous co-agonist at the glycine site of synaptic NMDA receptors.[14] The conversion of this compound to D-serine is catalyzed by the enzyme serine racemase, which is predominantly found in neurons.[6][15] The binding of both glutamate and a co-agonist (like D-serine) is necessary for the activation of NMDA receptors, which play a pivotal role in synaptic plasticity, learning, and memory.[16]
The "serine shuttle" model proposes that astrocyte-derived this compound is transported to neurons to fuel the synthesis of D-serine.[15] This neuronal D-serine can then be released to modulate synaptic NMDA receptors.[15] Studies have shown that D-serine is crucial for NMDA receptor-dependent long-term potentiation (LTP), a cellular mechanism underlying learning and memory.[16] Dysregulation of D-serine signaling has been implicated in various neurological and psychiatric disorders, including schizophrenia and amyotrophic lateral sclerosis (ALS).[17]
Glycine: An Inhibitory Neurotransmitter and NMDA Receptor Modulator
This compound can also be converted to glycine by the enzyme serine hydroxymethyltransferase (SHMT).[5] Glycine is a major inhibitory neurotransmitter in the spinal cord and brainstem, acting on strychnine-sensitive glycine receptors.[3] Additionally, glycine can act as a co-agonist at extrasynaptic NMDA receptors.[6] While D-serine is thought to be the primary co-agonist at synaptic NMDA receptors, glycine plays a more significant role at extrasynaptic sites.[6]
Direct Signaling Mechanisms of this compound
Beyond its role as a precursor, this compound exerts direct signaling effects in the nervous system.
Modulation of Glycine Receptors
This compound can act as an agonist at glycine receptors.[3] The activation of these inhibitory, chloride-permeable channels leads to hyperpolarization of the neuronal membrane, thereby reducing neuronal excitability.[3] This action contributes to the neuroprotective effects of this compound by counteracting excitotoxicity.[3]
Anti-inflammatory and Neuroprotective Effects
This compound has demonstrated potent anti-inflammatory and neuroprotective properties.[2] It can downregulate the proliferation and activation of microglia and astrocytes, key players in the neuroinflammatory response.[6] this compound also reduces the production of proinflammatory cytokines.[2] These anti-inflammatory effects are thought to be mediated, at least in part, through the upregulation of peroxisome proliferator-activated receptor-gamma (PPAR-γ).[2][6]
Furthermore, this compound has been shown to be neuroprotective in various models of neurological injury and disease, including traumatic brain injury and stroke.[3][18] Its ability to reduce excitotoxicity, inhibit inflammation, and promote remyelination contributes to its therapeutic potential.[3][7]
Caption: this compound Signaling Pathways.
Experimental Methodologies for Studying this compound Signaling
Investigating the multifaceted roles of this compound in the nervous system requires a range of sophisticated experimental techniques.
Quantification of this compound and D-Serine
Accurate measurement of this compound and its enantiomer, D-serine, in biological samples is fundamental to understanding their physiological roles. High-performance liquid chromatography (HPLC) is a widely used method for this purpose.[19][20]
Table 1: Comparison of HPLC-based methods for Serine Enantiomer Analysis
| Method | Derivatization | Detection | Advantages | Disadvantages |
| HPLC-UV/Fluorescence | Pre- or post-column (e.g., OPA, NBD-F) | UV or Fluorescence | High sensitivity (fluorescence), well-established | Derivatization can be laborious and may affect stability |
| HPLC-MS/MS | Often not required | Mass Spectrometry | High selectivity and sensitivity, no derivatization needed | Higher equipment cost |
Data compiled from multiple sources.[20][21]
This protocol outlines a general procedure for the analysis of serine enantiomers using HPLC with fluorescence detection after pre-column derivatization.
1. Sample Preparation: a. Homogenize brain tissue samples in a suitable buffer (e.g., phosphate-buffered saline) on ice. b. Precipitate proteins by adding a deproteinizing agent (e.g., trichloroacetic acid or perchloric acid). c. Centrifuge the homogenate to pellet the precipitated proteins. d. Collect the supernatant for derivatization.
2. Derivatization: a. Use a chiral derivatizing agent that reacts with the amino group of serine to form diastereomers that can be separated on a standard reversed-phase HPLC column. A common choice is o-phthaldialdehyde (OPA) in the presence of a chiral thiol, such as N-acetyl-L-cysteine (NAC).[22] b. Mix the sample supernatant with the OPA/NAC reagent and allow the reaction to proceed for a specific time at a controlled temperature.
3. HPLC Separation: a. Inject the derivatized sample into an HPLC system equipped with a C18 reversed-phase column.[23] b. Use a mobile phase gradient, typically consisting of a buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol), to separate the diastereomers.[23]
4. Detection and Quantification: a. Detect the fluorescent derivatives using a fluorescence detector set at the appropriate excitation and emission wavelengths for the chosen derivatizing agent (e.g., ~340 nm excitation and ~450 nm emission for OPA derivatives).[19] b. Quantify the concentrations of this compound and D-serine by comparing the peak areas to those of known standards.
Electrophysiological Recordings of NMDA Receptor Activity
Whole-cell patch-clamp electrophysiology is a powerful technique to directly measure the functional effects of this compound and its derivatives on NMDA receptor-mediated synaptic currents.[24]
This protocol describes the recording of NMDA receptor-mediated excitatory postsynaptic currents (NMDAR-EPSCs) from neurons in brain slices.
1. Brain Slice Preparation: a. Acutely prepare brain slices (e.g., hippocampal or cortical slices) from a rodent model. b. Maintain the slices in artificial cerebrospinal fluid (aCSF) bubbled with 95% O2 / 5% CO2.
2. Recording Setup: a. Transfer a slice to a recording chamber continuously perfused with aCSF. b. Use a microscope with differential interference contrast (DIC) optics to visualize individual neurons. c. Pull patch pipettes from borosilicate glass and fill them with an appropriate internal solution.
3. Recording Procedure: a. Establish a whole-cell patch-clamp configuration on a target neuron. b. To isolate NMDA receptor currents, hold the neuron at a depolarized membrane potential (e.g., +40 mV) to relieve the magnesium block of the NMDA receptor channel.[25] c. Include an AMPA receptor antagonist (e.g., CNQX or NBQX) and a GABA-A receptor antagonist (e.g., picrotoxin or bicuculline) in the bath solution to block other synaptic currents.[25] d. Stimulate afferent fibers with a stimulating electrode to evoke synaptic responses. e. Record the resulting NMDAR-EPSCs.
4. Data Analysis: a. Analyze the amplitude, kinetics (rise and decay times), and charge transfer of the recorded NMDAR-EPSCs. b. The effects of this compound or modulators of its pathway can be assessed by bath applying these compounds and observing changes in the NMDAR-EPSCs.
Therapeutic Implications and Future Directions
The growing understanding of this compound's role in the nervous system has opened up new avenues for therapeutic intervention in a variety of neurological disorders.
Neurodegenerative Diseases
Given its neuroprotective and anti-inflammatory properties, this compound supplementation is being investigated as a potential treatment for neurodegenerative diseases such as Alzheimer's disease and ALS.[6][26] Clinical trials have shown that this compound supplementation is generally safe and well-tolerated.[8] A phase II clinical trial is currently underway to evaluate the effects of this compound in early-stage Alzheimer's disease.[27]
Genetic Disorders
This compound supplementation is a standard treatment for genetic disorders of this compound synthesis, such as 3-phosphoglycerate dehydrogenase deficiency.[26] More recently, this compound has shown promise in treating certain GRIN-related disorders, which are caused by mutations in the genes encoding NMDA receptor subunits.[28]
Future Research
While significant progress has been made, several key questions remain. The precise mechanisms of this compound transport and release are not fully elucidated.[15] Further research is also needed to optimize the therapeutic use of this compound and to identify biomarkers that can predict treatment response. The continued investigation into the intricate signaling pathways of this compound holds great promise for the development of novel therapies for a range of debilitating neurological conditions.
Conclusion
This compound has transitioned from being viewed as a simple metabolic building block to a key signaling molecule with profound effects on the nervous system. Its synthesis in astrocytes and subsequent utilization by neurons highlight the critical importance of glial-neuronal interactions. Through its conversion to D-serine and glycine, and its direct actions on glycine receptors and inflammatory pathways, this compound plays a vital role in neurotransmission, synaptic plasticity, and neuroprotection. The continued exploration of this compound's functions and the development of robust experimental methodologies are essential for harnessing its therapeutic potential for the treatment of neurological and neurodegenerative diseases.
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- Tabatabaie, L., et al. (2000). Synthesis and release of this compound by rat astroglia-rich primary cultures. Journal of Neurochemistry, 75(3), 1137-1144. [Link]
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- Rosenberg, D., et al. (2020). D-Serine, the Shape-Shifting NMDA Receptor Co-agonist. Neurochemical Research, 45(6), 1333-1343. [Link]
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- Wang, J., et al. (2021). This compound, an Endogenous Amino Acid, Is a Potential Neuroprotective Agent for Neurological Disease and Injury. Frontiers in Molecular Neuroscience, 14, 726665. [Link]
- Anjum, S., et al. (2023). This compound: Neurological Implications and Therapeutic Potential. Biomedicines, 11(8), 2117. [Link]
- Rosenberg, D., et al. (2020). D-Serine, the Shape-Shifting NMDA Receptor Co-agonist. Neurochemical Research, 45(6), 1333-1343. [Link]
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The Crossroads of Metabolism and Neuromodulation: A Technical Guide to the History and Key Discoveries in L-Serine Research
Introduction: Unveiling the Significance of a "Non-Essential" Amino Acid
L-serine, classified as a non-essential amino acid, belies its simple designation through its profound and multifaceted roles in cellular metabolism, central nervous system (CNS) function, and disease pathogenesis. First isolated from silk protein in 1865 by Emil Cramer, its name is derived from the Latin word for silk, sericum.[1][2] For decades, this compound was primarily recognized for its fundamental role as a protein building block. However, a rich history of research has elevated its status, revealing it as a critical node in a complex metabolic network with far-reaching physiological consequences.
This in-depth technical guide provides a comprehensive overview of the history of this compound research, from its initial discovery to the elucidation of its intricate metabolic pathways and its emergence as a key player in neuroscience and as a potential therapeutic agent. We will delve into the key enzymatic players, their mechanisms of action, and the experimental methodologies that have been pivotal in unraveling the story of this compound. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this remarkable amino acid.
Part 1: The Central Hub of this compound Biosynthesis: The Phosphorylated Pathway
The de novo synthesis of this compound in mammals primarily occurs via the "phosphorylated pathway," a three-step enzymatic cascade that diverts the glycolytic intermediate 3-phosphoglycerate into this compound production.[3] This pathway is particularly crucial in the brain, where it is predominantly active in astrocytes, which then supply this compound to neurons.[4] The discovery and characterization of the enzymes in this pathway were fundamental to understanding endogenous this compound homeostasis.
The three key enzymes of the phosphorylated pathway are:
-
3-Phosphoglycerate Dehydrogenase (PHGDH): This NAD+-dependent enzyme catalyzes the first and rate-limiting step, the oxidation of 3-phosphoglycerate to 3-phosphohydroxypyruvate.[5]
-
Phosphoserine Aminotransferase (PSAT): This pyridoxal 5'-phosphate (PLP)-dependent enzyme transfers an amino group from glutamate to 3-phosphohydroxypyruvate, yielding O-phospho-L-serine.[6][7]
-
Phosphoserine Phosphatase (PSPH): This enzyme catalyzes the final, irreversible step of the pathway, the hydrolysis of O-phospho-L-serine to this compound.[8]
The intricate interplay of these enzymes ensures a regulated supply of this compound for various cellular needs.
Figure 1: The Phosphorylated Pathway of this compound Biosynthesis.
Part 2: Metabolic Fates of this compound: A Precursor to Essential Molecules
This compound is not merely an endpoint of a biosynthetic pathway but a crucial precursor to a host of other vital molecules. Its metabolic versatility underscores its importance in cellular function.
Interconversion with Glycine
This compound and glycine are readily interconverted by the enzyme serine hydroxymethyltransferase (SHMT) , a PLP-dependent enzyme.[9] This reversible reaction is a cornerstone of one-carbon metabolism, as it generates a one-carbon unit carried by tetrahydrofolate, which is essential for the synthesis of purines, thymidine, and other critical molecules.[10]
The Gateway to D-Serine: A Key Neuromodulator
A pivotal discovery in this compound research was the identification of its role as the precursor to D-serine, a crucial neuromodulator. D-serine is synthesized from this compound by the enzyme serine racemase , another PLP-dependent enzyme.[4][11] D-serine acts as a co-agonist at the glycine site of N-methyl-D-aspartate (NMDA) receptors, playing a critical role in synaptic plasticity, learning, and memory.[4][9] This discovery shattered the long-held belief that D-amino acids were exclusive to lower organisms.
Figure 2: Key Metabolic Fates of this compound.
Part 3: this compound in the Central Nervous System: Beyond a Simple Amino Acid
The brain's high demand for this compound highlights its critical roles in CNS function. This compound and its derivatives are integral to neurotransmission, neurodevelopment, and neuroprotection.[12][13]
-
Neurotransmitter Precursor: As detailed above, this compound is the direct precursor to both glycine, an inhibitory neurotransmitter, and D-serine, a co-agonist of the excitatory NMDA receptor. This places this compound at the crossroads of both inhibitory and excitatory neurotransmission.
-
Neurotrophic and Neuroprotective Effects: this compound has been shown to promote the survival, proliferation, and differentiation of neural stem cells.[13] It also exhibits neuroprotective effects by mitigating neurotoxicity and reducing inflammation.[12][13]
-
Myelination and Membrane Integrity: this compound is essential for the synthesis of sphingolipids and phospholipids, which are critical components of neuronal membranes and the myelin sheath that insulates nerve fibers.[12][14]
Part 4: this compound in Disease: When a Vital Pathway Goes Awry
Given its central roles, it is not surprising that dysregulation of this compound metabolism is implicated in a range of diseases, particularly neurological disorders.
-
Serine Deficiency Disorders: Genetic defects in the enzymes of the phosphorylated pathway (PHGDH, PSAT, and PSPH) lead to serine deficiency disorders, characterized by severe neurological symptoms such as congenital microcephaly, psychomotor retardation, and intractable seizures. These devastating conditions underscore the brain's absolute requirement for de novo this compound synthesis.
-
Neurodegenerative Diseases: Altered this compound and D-serine levels have been observed in neurodegenerative conditions such as Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS).[12] Research is ongoing to understand the precise role of serine metabolism in the pathophysiology of these diseases.
-
Schizophrenia: The "glutamate hypothesis" of schizophrenia suggests that hypofunction of NMDA receptors contributes to the symptoms of the disorder. As a key modulator of NMDA receptor activity, D-serine, and by extension this compound, are of significant interest in schizophrenia research.
| Disease/Condition | Implication of this compound Metabolism | Key Findings |
| Serine Deficiency Disorders | Mutations in PHGDH, PSAT, or PSPH genes. | Severe neurological symptoms from birth. |
| Alzheimer's Disease | Altered this compound and D-serine levels in the brain. | Potential link to cognitive deficits. |
| Amyotrophic Lateral Sclerosis (ALS) | This compound supplementation is under investigation as a potential therapy. | Clinical trials are exploring its efficacy. |
| Schizophrenia | Dysregulation of D-serine and NMDA receptor function. | Potential therapeutic target. |
| GRINpathies | This compound supplementation has shown some efficacy in treating patients with mutations in GRIN genes, which encode for NMDA receptor subunits. | Improvements in neurological symptoms have been observed. |
Part 5: Key Experimental Protocols in this compound Research
The advancement of our understanding of this compound has been driven by the development of robust experimental methodologies. Here, we provide an overview of key protocols.
Assay for 3-Phosphoglycerate Dehydrogenase (PHGDH) Activity
This colorimetric assay measures the activity of PHGDH by monitoring the production of NADH.[13][14]
Principle: PHGDH catalyzes the conversion of 3-phosphoglycerate to 3-phosphohydroxypyruvate with the concomitant reduction of NAD+ to NADH. The resulting NADH is then used to reduce a probe, generating a colored product that can be measured spectrophotometrically at 450 nm.
Step-by-Step Methodology:
-
Sample Preparation: Homogenize tissue or cells in ice-cold PHGDH Assay Buffer. Centrifuge to pellet cellular debris and collect the supernatant.[14]
-
Reaction Setup: In a 96-well plate, add the sample, PHGDH Assay Buffer, and PHGDH Substrate (containing 3-phosphoglycerate and NAD+). For a background control, omit the substrate.
-
Initiate Reaction: Add the PHGDH Developer to each well to start the reaction.
-
Measurement: Immediately measure the absorbance at 450 nm in kinetic mode for 10-60 minutes at 37°C.[14]
-
Calculation: Determine the change in absorbance over time and calculate the PHGDH activity based on a NADH standard curve.
Assay for Phosphoserine Aminotransferase (PSAT) Activity
PSAT activity can be measured using various methods, including coupled enzymatic assays or ELISA.
Principle (ELISA): A sandwich enzyme-linked immunosorbent assay (ELISA) can be used to quantify the amount of PSAT protein in a sample.
Step-by-Step Methodology:
-
Plate Preparation: A microplate is pre-coated with an antibody specific to PSAT1.
-
Sample and Standard Addition: Add standards and samples to the wells. PSAT1 present in the sample will bind to the antibody.
-
Detection Antibody: Add a biotin-conjugated antibody specific for PSAT1.
-
Enzyme Conjugate: Add avidin conjugated to horseradish peroxidase (HRP).
-
Substrate Addition: Add a TMB substrate solution. The HRP will catalyze a color change.
-
Stop Reaction and Measure: Stop the reaction with a sulfuric acid solution and measure the absorbance at 450 nm.
-
Calculation: Determine the concentration of PSAT1 in the samples by comparing their absorbance to the standard curve.
Assay for Phosphoserine Phosphatase (PSPH) Activity
PSPH activity is typically measured by detecting the release of inorganic phosphate from its substrate, O-phospho-L-serine.
Principle (Malachite Green Assay): This colorimetric assay is based on the reaction of inorganic phosphate with a molybdate-malachite green reagent to form a colored complex.
Step-by-Step Methodology:
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing buffer, the phosphopeptide substrate (O-phospho-L-serine), and the enzyme sample.
-
Incubation: Incubate the reaction at the desired temperature for a specific time.
-
Stop Reaction and Color Development: Stop the reaction by adding the Molybdate Dye/Additive mixture. This will also initiate color development.
-
Measurement: After a 15-minute incubation for color development, measure the absorbance at 600 nm or 630 nm.
-
Calculation: Quantify the amount of phosphate released by comparing the absorbance to a phosphate standard curve.
Quantification of this compound in Biological Samples by HPLC
High-performance liquid chromatography (HPLC) is a widely used technique for the quantification of amino acids, including this compound, in biological fluids.[3]
Principle: The amino acids in the sample are separated on a chromatographic column and detected. Due to the lack of a strong chromophore in serine, pre- or post-column derivatization with a fluorescent tag is often employed to enhance sensitivity and selectivity.
Figure 3: General Workflow for this compound Quantification by HPLC.
Step-by-Step Methodology:
-
Sample Preparation: Collect the biological sample (e.g., plasma, cerebrospinal fluid). Deproteinize the sample, typically by adding a precipitating agent like acetonitrile or trichloroacetic acid, followed by centrifugation.[3]
-
Derivatization: The deproteinized sample is mixed with a derivatizing agent, such as o-phthaldialdehyde (OPA), to form a fluorescent derivative of the amino acids.
-
HPLC Separation: Inject the derivatized sample onto a reverse-phase HPLC column (e.g., a C18 column). The amino acids are separated based on their hydrophobicity.
-
Detection: The fluorescently labeled amino acids are detected by a fluorescence detector as they elute from the column.
-
Quantification: The concentration of this compound in the sample is determined by comparing the peak area of its derivative to that of a known standard.
Part 6: Therapeutic and Research Perspectives
The growing understanding of this compound's role in health and disease has opened up new avenues for therapeutic intervention and research.
-
This compound Supplementation: Oral this compound supplementation is being investigated as a potential treatment for several neurological disorders, including ALS and GRINpathies. Clinical trials are underway to evaluate its safety and efficacy.
-
Targeting this compound Metabolism in Cancer: Many cancer cells exhibit an increased reliance on the this compound biosynthesis pathway to support their rapid proliferation. This has made the enzymes of this pathway, particularly PHGDH, attractive targets for the development of novel anti-cancer therapies.[10]
-
Further Research Directions: Future research will likely focus on further elucidating the complex regulatory mechanisms of this compound metabolism, its interplay with other metabolic pathways, and its precise role in the gut-brain axis. Advanced analytical techniques will be crucial for a deeper understanding of the spatiotemporal dynamics of this compound and its derivatives in different cellular compartments and tissues.
Conclusion
The journey of this compound research, from its humble beginnings as a component of silk to its current status as a key player in metabolism and neuroscience, is a testament to the continuous evolution of scientific inquiry. This "non-essential" amino acid has proven to be indispensable for a multitude of physiological processes, and its dysregulation is increasingly linked to a variety of pathological conditions. As research continues to unravel the intricate details of its biology, this compound holds the promise of new diagnostic and therapeutic strategies for a range of challenging diseases.
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Methodological & Application
Application Note: Quantitative Analysis of L-Serine in Cerebrospinal Fluid
Abstract
This comprehensive guide details robust and validated methodologies for the precise quantification of L-Serine in human cerebrospinal fluid (CSF). This compound, a non-essential amino acid, is a critical precursor for numerous vital molecules within the central nervous system (CNS), including neurotransmitters and structural lipids.[1][2][3][4] Accurate measurement of this compound concentrations in CSF is paramount for advancing our understanding of neurological health and disease, and for the development of novel therapeutic interventions. This document provides field-proven protocols for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), offering researchers and drug development professionals a reliable framework for their analytical workflows.
Introduction: The Neurological Significance of this compound
This compound is a pivotal player in CNS metabolism and function. It is not merely a component of protein synthesis but also serves as a precursor to D-Serine, a potent co-agonist of the N-methyl-D-aspartate (NMDA) receptor, and glycine, another key neurotransmitter.[1][4] The de novo synthesis of this compound is crucial for neuronal development, cell proliferation, and the formation of sphingolipids essential for myelination.[2][3][4][5]
Emerging evidence links altered this compound metabolism to a spectrum of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, epilepsy, and schizophrenia.[1][2][3] Consequently, the precise quantification of this compound in CSF, the fluid bathing the brain and spinal cord, offers a direct window into the biochemical milieu of the CNS. This makes it an invaluable biomarker for disease diagnosis, patient stratification, and monitoring therapeutic response.
This application note is designed to provide a trustworthy and scientifically sound guide to achieving accurate and reproducible this compound quantification in CSF.
Pre-Analytical Considerations: CSF Sample Integrity
The adage 'garbage in, garbage out' is particularly pertinent to biomarker analysis. The integrity of the analytical data is fundamentally dependent on the quality of the CSF sample.
CSF Collection Protocol
A standardized collection protocol is the first line of defense against pre-analytical variability.
-
Patient Preparation: Whenever clinically feasible, CSF should be collected in the morning (e.g., 08:00-10:00) after an overnight fast to minimize diurnal variations and the influence of recent meals.[6] A list of all current medications should be recorded.[6]
-
Collection: A lumbar puncture should be performed at the L3-L5 interspace using an atraumatic needle.[7] It is crucial to collect CSF sequentially into polypropylene tubes.[6][7][8] The use of polystyrene tubes should be avoided as they can lead to analyte adsorption.
-
Handling Blood Contamination: Samples with significant blood contamination (e.g., more than 500 red blood cells/µL) should be discarded, as erythrocytes can lyse and artificially increase amino acid concentrations.[7][9][10] If samples are visibly blood-stained, immediate centrifugation is required to remove cellular components.[6]
Sample Processing and Storage
-
Centrifugation: Immediately following collection, centrifuge the CSF samples at approximately 2000-3000 x g for 10 minutes at room temperature (20-25°C) to pellet any cellular debris.[7][11]
-
Aliquoting: Carefully transfer the clear supernatant into fresh, pre-labeled polypropylene cryovials in small aliquots (e.g., 0.5-1 mL).[7][11] This prevents repeated freeze-thaw cycles for the entire sample.
-
Storage: Immediately freeze the aliquots and store them at -80°C until analysis.[7] Studies have shown that this compound is stable under these conditions, with no significant degradation observed after storage at 4°C for a week before freezing or after up to three freeze-thaw cycles.[9][10]
Analytical Methodologies
Two primary analytical techniques are recommended for their sensitivity, specificity, and robustness in quantifying this compound in the complex CSF matrix: LC-MS/MS and HPLC-FLD.
Gold Standard: LC-MS/MS with Stable Isotope Dilution
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for its superior specificity and sensitivity. The use of a stable isotope-labeled (SIL) internal standard, such as this compound-¹³C₃,¹⁵N, is critical for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring the highest level of accuracy and precision.[12][13][14][15]
Caption: LC-MS/MS workflow for this compound quantification in CSF.
-
Preparation of Standards:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in ultrapure water.
-
Prepare a stock solution of the internal standard (IS), this compound-¹³C₃,¹⁵N, at the same concentration.
-
Generate a calibration curve by serially diluting the this compound stock solution to create a range of concentrations (e.g., 1 µM to 100 µM). Each calibration standard should be spiked with a fixed concentration of the IS.
-
-
Sample Preparation:
-
Thaw CSF samples on ice.
-
To 50 µL of CSF, calibration standard, or quality control (QC) sample in a microcentrifuge tube, add 10 µL of the IS working solution.
-
Add 200 µL of ice-cold methanol to precipitate proteins.[16]
-
Vortex vigorously for 30 seconds.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.[16]
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.[16]
-
Carefully transfer the supernatant to a new tube and filter through a 0.22 µm syringe filter into an autosampler vial.[16]
-
-
LC-MS/MS Conditions (Typical Parameters):
-
LC System: Agilent 1290 Infinity II or equivalent
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm)
-
Mobile Phase A: Acetonitrile with 0.1% formic acid
-
Mobile Phase B: Water with 0.1% formic acid
-
Gradient: A time-programmed gradient from high organic to increasing aqueous content to retain and elute the polar this compound.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Sciex 6500+ QTRAP or equivalent
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
This compound: Q1: 106.1 m/z -> Q3: 60.1 m/z
-
This compound-¹³C₃,¹⁵N: Q1: 110.1 m/z -> Q3: 63.1 m/z
-
-
-
Data Analysis:
-
Quantify this compound by calculating the peak area ratio of the analyte to the internal standard.
-
Plot the peak area ratios of the calibration standards against their known concentrations to generate a calibration curve.
-
Determine the concentration of this compound in the CSF samples by interpolating their peak area ratios from the calibration curve.
-
Alternative Method: HPLC with Fluorescence Detection (HPLC-FLD)
For laboratories without access to mass spectrometry, HPLC with fluorescence detection offers a sensitive and reliable alternative. Since this compound is not naturally fluorescent, a pre-column derivatization step is required to attach a fluorescent tag to the primary amine group.[17][18][19] Ortho-phthalaldehyde (OPA) is a commonly used derivatizing agent that reacts rapidly with primary amines in the presence of a thiol to produce a highly fluorescent isoindole derivative.[17][20][21]
Caption: HPLC-FLD workflow for this compound quantification in CSF.
-
Reagent Preparation:
-
Sample Preparation and Derivatization:
-
Deproteinize 50 µL of CSF, standards, or QCs with 100 µL of acetonitrile. Vortex and centrifuge.
-
Transfer the supernatant to an autosampler vial.
-
Automate the derivatization using the autosampler: mix 50 µL of the deproteinized sample with 50 µL of the OPA derivatization reagent.[20]
-
Allow the reaction to proceed for a set time (e.g., 2 minutes) before injection.
-
-
HPLC-FLD Conditions (Typical Parameters):
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Column: Reversed-Phase C18 column (e.g., Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 30 mmol/L potassium dihydrogen phosphate buffer with 0.4% tetrahydrofuran, pH 7.0.[20]
-
Mobile Phase B: 50% Acetonitrile in water.[20]
-
Gradient: A time-programmed gradient starting with a low percentage of Mobile Phase B, gradually increasing to elute the derivatized amino acids.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Fluorescence Detector:
-
-
Data Analysis:
-
Identify the this compound derivative peak based on its retention time, as determined by the analysis of a pure this compound standard.
-
Quantify using an external standard calibration curve generated by plotting the peak areas of the derivatized standards against their concentrations.
-
Method Validation
To ensure the reliability of the data for research or clinical decision-making, the chosen analytical method must be validated according to established guidelines, such as those from the FDA.[22][23][24][25] This is a "fit-for-purpose" approach, where the extent of validation depends on the intended use of the data.[22][26]
Key Validation Parameters
| Parameter | Description | Typical Acceptance Criteria |
| Specificity & Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of this compound and the IS. |
| Linearity & Range | The concentration range over which the assay is accurate and precise. | R² ≥ 0.99 for the calibration curve. |
| Accuracy | The closeness of the measured value to the true value. | % Recovery within 85-115% (or 80-120% at LLOQ). |
| Precision | The degree of scatter between a series of measurements. | Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ) for intra- and inter-assay precision. |
| Limit of Quantification (LOQ) | The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision. | Signal-to-noise ratio > 10; accuracy and precision criteria met. |
| Stability | The chemical stability of the analyte in the biological matrix under different conditions (e.g., freeze-thaw, bench-top, long-term storage). | Analyte concentration within ±15% of the initial value. |
Example Performance Data
The following table summarizes typical performance characteristics for LC-MS/MS and GC-MS methods for this compound analysis in CSF, based on published data.[9][10]
| Method | Limit of Quantification (LOQ) | Intra-Assay Precision (%CV) | Inter-Assay Precision (%CV) |
| LC-MS/MS | 0.41 µmol/L | < 3% | < 13% |
| GC-MS | 0.44 µmol/L | < 3% | < 13% |
Conclusion
The quantitative analysis of this compound in cerebrospinal fluid is a critical tool for neuroscience research and clinical development. Both LC-MS/MS with stable isotope dilution and HPLC-FLD with pre-column derivatization are robust and reliable methods for this purpose. The choice of method will depend on the available instrumentation and the specific requirements of the study. Adherence to rigorous sample collection, handling, and method validation protocols, as outlined in this guide, is essential for generating high-quality, reproducible data that can confidently be used to advance our understanding of the role of this compound in the central nervous system.
References
- Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. (2022). Food Research.
- This compound, an Endogenous Amino Acid, Is a Potential Neuroprotective Agent for Neurological Disease and Injury. (2021). Frontiers in Molecular Neuroscience.
- This compound: Neurological Implications and Therapeutic Potential. (2023).
- Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC. (2021). Acta Scientific.
- Analytical Methods for Amino Acids. Shimadzu.
- This compound: Neurological Implications and Therapeutic Potential. (2023). PubMed.
- Simple and rapid quantitative high-performance liquid chromatographic analysis of plasma amino acids. PMC - NIH.
- Amino Acid Pre-column Derivatization HPLC Analysis Methods.
- This compound: Neurological Implications and Therapeutic Potential. (2023). PMC - PubMed Central.
- This compound synthesis in the central nervous system: a review on serine deficiency disorders. (2014). Metabolomics Centre.
- Two mass-spectrometric techniques for quantifying serine enantiomers and glycine in cerebrospinal fluid: potential confounders and age-dependent ranges. (2008). PubMed.
- Two mass-spectrometric techniques for quantifying serine enantiomers and glycine in cerebrospinal fluid: potential confounders and age-dependent ranges. University of Groningen research portal.
- This compound-13C3 ((-) - MedchemExpress.com. MedChemExpress.
- Application Note and Protocol for D-Serine Analysis in Cerebrospinal Fluid using LC-MS/MS with D-Serine-d3 Internal Standard. Benchchem.
- Bioanalytical Method Valid
- FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). Bioanalysis Zone.
- Stable Isotope Labeled Amino Acids | Precision Research Molecules for Proteomics &Metabolomics. ChemPep.
- Validation of Analytical Methods for Biomarkers Employed in Drug Development. NIH.
- Stable Isotope Labeled Amino Acid Mixes. Sigma-Aldrich.
- CSF Collection Protocol. McGovern Medical School - UTHealth Houston.
- Specimen Collection and Transport Procedure for CSF Neurotransmitters. Prince of Wales Hospital.
- Validation of Bioanalytical Methods Highlights of FDA's Guidance. LCGC.
- Stable Isotopes for Mass Spectrometry. (2011).
- Protocol for collection, handling and transport of CSF samples. (2022). Right Decisions.
- CSF Guidelines.
- Q2(R2) Validation of Analytical Procedures. (2023). FDA.
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Application Notes & Protocols: Stable Isotope Tracing of L-Serine Metabolism in Cancer Cells
An In-depth Technical Guide
Authored by: A Senior Application Scientist
Introduction: The Centrality of L-Serine in Cancer Metabolism
Metabolic reprogramming is a well-established hallmark of cancer, enabling tumor cells to meet the bioenergetic and biosynthetic demands of relentless proliferation.[1][2] Among the myriad of altered metabolic pathways, the metabolism of the non-essential amino acid this compound has emerged as a critical node supporting tumorigenesis.[3] Cancer cells exhibit a heightened demand for serine, which extends far beyond its role as a proteinogenic amino acid.[4][5] Serine is a major source of one-carbon units, which are shuttled into the folate and methionine cycles to fuel the synthesis of nucleotides (purines and thymidylate) and to support essential methylation reactions.[5][6][7] Furthermore, serine metabolism contributes to redox homeostasis through the production of glutathione and supports the synthesis of other amino acids, lipids, and neurotransmitters.[8][9][10]
Cancer cells can acquire serine through uptake from the extracellular environment or via de novo synthesis from the glycolytic intermediate 3-phosphoglycerate (3-PG).[4][7] The de novo serine synthesis pathway (SSP) is frequently upregulated in various cancers, often through the amplification or overexpression of the rate-limiting enzyme phosphoglycerate dehydrogenase (PHGDH).[11][12][13] This reliance on serine metabolism presents a potential therapeutic vulnerability.[3]
To exploit this vulnerability, researchers must first meticulously map the flow, or "flux," of serine through these interconnected metabolic pathways. Stable Isotope Tracing is a powerful and indispensable technique for this purpose.[14][15][16] By replacing the naturally abundant ¹²C atoms in serine with the heavy stable isotope ¹³C, we can track the journey of these labeled carbons as they are incorporated into downstream metabolites.[4][17] Using mass spectrometry (MS) to detect the resulting mass shifts, we can quantify the activity of these pathways, providing unparalleled insights into the metabolic wiring of cancer cells.[16][18] This guide provides the scientific rationale, detailed protocols, and data interpretation frameworks necessary to successfully employ this compound-¹³C tracing in cancer cell metabolism research.
Part 1: The Serine Metabolic Network
This compound stands at the crossroads of several essential biosynthetic pathways. Understanding these connections is fundamental to designing and interpreting isotope tracing experiments.
Key Fates of this compound:
-
One-Carbon Metabolism: Serine donates its β-carbon (C3) to tetrahydrofolate (THF), a reaction catalyzed by serine hydroxymethyltransferase (SHMT), producing glycine and 5,10-methylenetetrahydrofolate (CH₂-THF).[1] This one-carbon unit is vital for the de novo synthesis of purines and thymidylate, the building blocks of DNA and RNA.[18]
-
Glycine Synthesis: The SHMT reaction is the primary route for glycine synthesis in most cells.
-
Cysteine and Glutathione Synthesis: Serine provides the carbon backbone for cysteine synthesis via the transsulfuration pathway, which is subsequently used to synthesize the critical antioxidant glutathione (GSH).[8]
-
Lipid Synthesis: Serine is a precursor for the synthesis of phospholipids like phosphatidylserine and sphingolipids, which are crucial for membrane structure and signaling.[8][10]
-
TCA Cycle Anaplerosis: In some contexts, serine can be catabolized to pyruvate, which can then enter the tricarboxylic acid (TCA) cycle to replenish intermediates (anaplerosis) and support energy production.[5]
Visualization of this compound Metabolism
The following diagram illustrates the major pathways fed by this compound, highlighting the journey of its carbon atoms.
Caption: this compound metabolic network in cancer cells.
Part 2: Experimental Design & Rationale
A well-designed tracing experiment is paramount for generating interpretable data. Every choice, from the isotopic tracer to the labeling duration, must be made with the specific biological question in mind.
Choosing the Right this compound Tracer
The choice of tracer dictates which metabolic transformations can be observed.
| Tracer | Labeled Positions | Primary Application | Rationale |
| [U-¹³C₃]this compound | All 3 carbons | General purpose tracing of all serine-derived pathways. | The most common tracer. The M+3 isotopologue allows for unambiguous tracking of the entire serine backbone into downstream metabolites like glycine (M+2), cysteine (M+3), and lipids. |
| [1-¹³C]this compound | Carboxyl carbon (C1) | Studying decarboxylation reactions. | This carbon is lost in the conversion of serine to ethanolamine for phospholipid synthesis. Its presence or absence in downstream metabolites can reveal specific pathway activities. |
| [3-¹³C]this compound | Hydroxymethyl carbon (C3) | Specifically tracing one-carbon metabolism. | This is the carbon atom donated to the folate pool by SHMT. Tracking this single ¹³C atom is the most direct way to measure flux into one-carbon-dependent pathways like nucleotide synthesis. |
Culture Medium: The Self-Validating System
To ensure that the observed labeling patterns originate exclusively from the provided tracer, the experimental medium must be carefully formulated.
-
Basal Medium: Use a custom formulation of this compound and glycine-free medium (e.g., DMEM or RPMI-1640). This is critical to prevent dilution of the isotopic label by unlabeled amino acids present in standard media.
-
Isotopic Tracer: Supplement the basal medium with the chosen ¹³C-L-Serine at a physiological concentration (typically 0.2-0.4 mM).
-
Dialyzed Serum: Standard fetal bovine serum (FBS) contains high levels of amino acids, including serine. It is mandatory to use dialyzed FBS (dFBS) , which has had small molecules like amino acids removed. This ensures that the only source of serine available to the cells is the ¹³C-labeled tracer you provide.
-
Control Wells: Always include parallel wells cultured in medium containing unlabeled this compound. These serve as a crucial baseline for determining the natural isotopic abundance and ensuring that the observed mass shifts are due to the tracer.
Labeling Duration: Dynamic vs. Steady-State
The incubation time with the labeling medium determines the type of information obtained.[14]
-
Time-Course Labeling (Dynamic): Involves harvesting cells at multiple, short time points (e.g., 0, 15 min, 1 hr, 4 hrs, 8 hrs). This approach is powerful for determining the rates of metabolic flux, as you can observe how quickly the ¹³C label appears in different metabolite pools. Glycolysis reaches isotopic steady-state in minutes, the TCA cycle in a few hours, and nucleotides may take up to 24 hours.[14]
-
Steady-State Labeling: Involves a single, longer time point (e.g., 24 hours) where the isotopic enrichment of metabolites has reached a plateau. This method is simpler and provides a snapshot of the relative contribution of serine to various downstream pathways once the system has equilibrated.
Part 3: Experimental Workflow & Protocols
The following diagram and protocols provide a comprehensive, step-by-step guide for performing an this compound-¹³C tracing experiment.
Workflow Visualization
Caption: End-to-end workflow for stable isotope tracing.
Protocol 1: Cell Culture and Isotope Labeling
Causality: The goal is to replace the entire extracellular pool of serine with the ¹³C-labeled version, creating a controlled system to trace its intracellular fate.
Materials:
-
Cancer cell line of interest
-
6-well or 12-well cell culture plates
-
Complete growth medium (e.g., DMEM + 10% FBS)
-
Serine/Glycine-free basal medium
-
Dialyzed Fetal Bovine Serum (dFBS)
-
¹³C-L-Serine (e.g., [U-¹³C₃]this compound)
-
Sterile Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will achieve ~80% confluency on the day of the experiment. Higher confluency minimizes proliferation-related metabolic changes during the experiment. Culture in complete growth medium.
-
Prepare Labeling Medium: On the day of the experiment, prepare the labeling medium by supplementing the serine/glycine-free basal medium with your ¹³C-L-Serine tracer (e.g., to a final concentration of 0.4 mM) and 10% dFBS. Prepare a corresponding "unlabeled" control medium with standard this compound. Pre-warm the media to 37°C.
-
Initiate Labeling: Aspirate the complete growth medium from the cells.
-
Wash: Gently wash the cell monolayer once with 2 mL of pre-warmed sterile PBS to remove residual unlabeled amino acids.
-
Add Labeling Medium: Aspirate the PBS and add 2 mL of the pre-warmed ¹³C-labeling medium to each well.
-
Incubate: Return the plates to the 37°C, 5% CO₂ incubator for the desired labeling duration (e.g., 24 hours for steady-state).
Protocol 2: Metabolite Extraction
Causality: This is the most critical step. Metabolism must be quenched instantly to prevent enzymatic activity from altering metabolite pools after the experiment is terminated. The extraction solvent must efficiently solubilize polar metabolites while precipitating proteins and lipids.[19]
Materials:
-
Ice bucket
-
Ice-cold PBS
-
Ice-cold, MS-grade 80% Methanol (in water)
-
Cell scraper
-
Microcentrifuge tubes (pre-chilled)
-
Dry ice or liquid nitrogen
Procedure:
-
Quench Metabolism: At the end of the incubation period, remove the plate from the incubator and immediately place it on a bed of ice. This rapid temperature drop halts enzymatic activity.
-
Aspirate Medium: Quickly aspirate the labeling medium.
-
Wash: Immediately wash the cells twice with 2 mL of ice-cold PBS per well. This removes extracellular metabolites that would contaminate the intracellular analysis.
-
Extract: Aspirate the final PBS wash. Add 1 mL of ice-cold 80% methanol to each well.
-
Freeze-Thaw Lysis: Place the plate on dry ice for 10-15 minutes to flash-freeze the cells and methanol.[4] This freeze-thaw cycle helps to rupture cell membranes, ensuring complete extraction.
-
Harvest: Transfer the plate back to the ice bucket to thaw. Using a cell scraper, scrape the precipitated protein and cell debris in the methanol.
-
Collect Lysate: Carefully transfer the entire cell extract (methanol and cell debris) into a pre-chilled 1.5 mL microcentrifuge tube.
-
Clarify Extract: Centrifuge the tubes at >16,000 x g for 10 minutes at 4°C to pellet precipitated proteins and cell debris.
-
Collect Supernatant: Carefully transfer the supernatant, which contains the polar metabolites, to a new pre-chilled microcentrifuge tube. Be careful not to disturb the pellet.
-
Storage: Store the metabolite extract at -80°C until ready for MS analysis.
Part 4: Data Analysis and Interpretation
Raw mass spectrometry data consists of mass-to-charge ratios (m/z) and their corresponding intensities. The goal of data analysis is to convert this information into meaningful biological insights.[14][20]
Key Steps in Data Processing:
-
Peak Identification: Identify the m/z peaks corresponding to the metabolites of interest (e.g., serine, glycine, purine precursors).
-
Natural Abundance Correction: All carbon-containing molecules have a natural abundance of ~1.1% ¹³C.[14] This means that even in an unlabeled sample, there will be a small M+1 peak. This background must be mathematically corrected to accurately determine the true enrichment from the tracer. Specialized software (e.g., IsoCor, VANTED) is used for this correction.[14]
-
Calculate Mass Isotopomer Distribution (MID): For each metabolite, the relative abundance of each isotopologue (M+0, M+1, M+2, etc.) is calculated. This distribution is the MID.
-
Calculate Fractional Contribution: The fractional contribution (FC) of the tracer to a product metabolite can be calculated. For example, if after labeling with [U-¹³C₃]Serine (M+3), the glycine pool is 40% M+2 and 60% M+0, it indicates that 40% of the intracellular glycine is being actively synthesized from serine.
Interpreting the Data: A Hypothetical Example
Consider an experiment comparing a control cancer cell line to one treated with a PHGDH inhibitor, using [U-¹³C₃]this compound.
| Metabolite | Isotopologue | Control Cells (Fractional Abundance) | PHGDH Inhibitor (Fractional Abundance) | Interpretation |
| Serine | M+3 | 98% | 98% | Cells in both conditions are efficiently taking up the labeled serine from the medium. |
| Glycine | M+2 | 65% | 68% | Glycine is primarily derived from extracellular serine via SHMT. The inhibitor has little effect on this direction of flux. |
| ATP (Purine) | M+2 | 25% | 26% | The one-carbon unit from serine (via glycine cleavage) is contributing significantly to purine synthesis. |
| Lactate | M+3 | 15% | 2% | In control cells, a notable fraction of glucose-derived 3-PG is diverted into the SSP to make serine, which is then converted back to pyruvate/lactate. The PHGDH inhibitor blocks this flux, as shown by the dramatic drop in M+3 lactate. This validates the drug's mechanism of action. |
This hypothetical data illustrates how MID analysis can quantify pathway activity and validate drug action.
Part 5: Applications in Drug Development
Stable isotope tracing with this compound-¹³C is not merely an academic exercise; it is a powerful tool in the oncology drug development pipeline.[4]
-
Target Identification and Validation: Tracing can confirm if a targeted enzyme, like PHGDH, is active in a given cell line and whether its inhibition blocks the expected metabolic pathway.[4]
-
Mechanism of Action Studies: By observing global changes in serine flux after drug treatment, researchers can uncover both on-target and off-target metabolic effects of a compound.[4]
-
Biomarker Discovery: The metabolic phenotype revealed by tracing—for instance, a high dependency on de novo serine synthesis—can serve as a biomarker to stratify patients for therapies targeting the SSP.[4]
-
Rational Combination Therapies: Understanding the metabolic adaptations to a targeted therapy can inform the development of effective drug combinations. For example, a cell that adapts to PHGDH inhibition by increasing serine uptake could be co-targeted with a serine transporter inhibitor.[4]
References
- Serine, glycine and one-carbon metabolism in cancer (Review) - PMC. (n.d.). PubMed Central.
- Serine, glycine and one‑carbon metabolism in cancer (Review). (n.d.). PubMed.
- The complexity of the serine glycine one-carbon pathway in cancer. (2020). Journal of Cell Biology, 219(1). [Link]
- Serine and one-carbon metabolism in cancer. (2016). Nature Reviews Cancer, 16(10), 650-662. [Link]
- Serine, glycine and one-carbon units: cancer metabolism in full circle. (n.d.). SciSpace.
- Metabolomics and isotope tracing - PMC. (n.d.). PubMed Central.
- Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS. (n.d.). SpringerLink.
- Increased serine synthesis provides an advantage for tumors arising in tissues where serine levels are limiting. (n.d.). PubMed Central.
- The role and research progress of serine metabolism in tumor cells. (2025). Frontiers.
- Metabolomics and Isotope Tracing. (2018). Department of Molecular Biology - Princeton University.
- The importance of serine metabolism in cancer. (2016). Journal of Cell Biology, 214(3), 249-257. [Link]
- Stable Isotope Tracers for Metabolic Pathway Analysis. (n.d.). Springer Nature Experiments.
- Stable Isotope Tracing Experiments Using LC-MS. (n.d.). SpringerLink.
- Serine and glycine metabolism in cancer - PMC. (n.d.). PubMed Central.
- Steps in stable-isotope metabolomics analysis. Stable-isotope tracers... (n.d.). ResearchGate.
- Bioinformatics analysis of the serine and glycine pathway in cancer cells. (2014). Oncotarget, 5(22), 11071-11084. [Link]
- Quantification of Stable Isotope Traces Close to Natural Enrichment in Human Plasma Metabolites Using Gas Chromatography-Mass Spectrometry. (n.d.). PubMed Central.
- Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies. (2024). MDPI.
- Considerations of Sample Preparation for Metabolomics Investigation. (n.d.). ResearchGate.
- Characterization of the usage of the serine metabolic network in human cancer - PMC. (n.d.). NIH.
- Serine Metabolism in Health and Disease and as a Conditionally Essential Amino Acid. (n.d.). MDPI.
- Metabolic pathway analysis using stable isotopes in patients with cancer. (n.d.). PubMed Central.
- Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies. (n.d.). PubMed Central.
- Stable Isotope Tracing Metabolomics to Investigate the Metabolic Activity of Bioactive Compounds for Cancer Prevention and Treatment. (n.d.). MDPI.
- Diverse Roads Taken by 13C-Glucose-Derived Metabolites in Breast Cancer Cells Exposed to Limiting Glucose and Glutamine Conditions - PMC. (n.d.). PubMed Central.
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Application Notes and Protocols for In Vivo L-Serine Supplementation
A Guide for Preclinical Research in Animal Models
Abstract
L-Serine, a nutritionally non-essential amino acid, is a central player in cellular metabolism with profound implications for nervous system function.[1][2] It serves as a crucial precursor for the synthesis of proteins, lipids (notably phosphatidylserine and sphingolipids), and other key amino acids like glycine and cysteine.[1][3] Furthermore, this compound is a primary source of one-carbon units essential for nucleotide synthesis and methylation reactions.[1][2] Growing evidence from preclinical and clinical studies suggests that supplementation with this compound may offer therapeutic benefits in a range of conditions, particularly neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS) and diabetic neuropathy.[4][5][6] This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of the scientific rationale, experimental design considerations, and detailed, field-proven protocols for this compound supplementation in in vivo animal studies.
Scientific Background & Rationale
This compound's importance extends far beyond its role as a protein building block. It is intrinsically linked to several critical metabolic and signaling pathways. Understanding these connections is paramount for designing robust in vivo studies.
Key Metabolic Roles:
-
Neurotransmission: this compound is the precursor to D-Serine, a key co-agonist at the glycine site of NMDA receptors, which are vital for synaptic plasticity, learning, and memory.[1]
-
One-Carbon Metabolism: It donates a one-carbon unit to the folate and methionine cycles, which are indispensable for DNA synthesis (purines and pyrimidines) and methylation reactions that regulate gene expression and protein function.[1][2]
-
Lipid Synthesis: this compound provides the backbone for sphingolipids and the head group for phosphatidylserine, both of which are critical components of cell membranes, especially in the brain.[1]
-
Glutathione Synthesis: Through its conversion to glycine and cysteine, this compound contributes to the synthesis of glutathione, the body's primary endogenous antioxidant.[3]
Therapeutic Rationale: The therapeutic potential of this compound supplementation often stems from its ability to correct metabolic imbalances or provide neuroprotection. For example, in certain forms of hereditary sensory neuropathy (HSAN1), a mutated enzyme mistakenly uses L-alanine instead of this compound, producing neurotoxic deoxysphingolipids.[7][8] Supplementing with high doses of this compound can outcompete L-alanine, reduce the production of these toxic lipids, and improve neurological function in both mouse models and human patients.[7][9] Similarly, in models of ALS, this compound has been shown to reduce the pathological aggregation of proteins like TDP-43 and decrease neuroinflammation.[4][10][11]
Caption: Key Metabolic Fates of this compound.
Preclinical Experimental Design
A well-designed study is crucial for obtaining reproducible and translatable results. The following points should be carefully considered.
Animal Model Selection
The choice of animal model is dictated by the research question.
-
Species/Strain: Mice (e.g., C57BL/6, FVB) and rats (e.g., Sprague-Dawley, Fischer 344) are most common. Specific transgenic models are essential for disease-focused research (e.g., SOD1-G93A mice for ALS, db/db mice for diabetic neuropathy).[6]
-
Age and Sex: Age should be appropriate for the disease model's known progression. Both sexes should be included unless there is a strong scientific justification otherwise, as metabolic and disease phenotypes can be sex-dependent.
Dosage Selection & Safety
This compound is generally considered safe, with the FDA classifying it as "Generally Recognized as Safe" (GRAS) for use as a food additive.[12][13][14] Animal studies have confirmed its low toxicity. A 90-day study in Fischer 344 rats established a no-observed-adverse-effect-level (NOAEL) of at least 5% in the diet, corresponding to over 2,700 mg/kg body weight/day.[15]
Table 1: Exemplary this compound Doses Used in In Vivo Studies
| Animal Model | Disease/Condition | Route of Administration | Dose/Concentration | Key Finding | Reference |
| Vervet Monkey | ALS Model (BMAA-induced) | Oral (dietary) | 210 mg/kg/day | Reduced motor neuron degeneration and protein inclusions. | [11][16] |
| C133W Transgenic Mouse | HSAN1 | Dietary Admixture | 10% (w/w) in diet | Reduced neurotoxic deoxysphingolipids and improved neuropathy. | [7][9] |
| db/db Mouse | Diabetic Neuropathy | Dietary Admixture | 5-20% (w/w) in diet | Improved sensory nerve function but did not prevent structural degeneration. | [6] |
| Sprague-Dawley Rat | Social Isolation Stress | Drinking Water | 1.0% (w/v) | Decreased locomotor and exploratory behavior. | [17] |
| Mouse | Traumatic Brain Injury | Intraperitoneal (i.p.) | 114, 342, or 1026 mg/kg | Reduced inflammation and improved neurological recovery. | [18] |
| Fischer 344 Rat | Toxicity Study | Dietary Admixture | 0.06, 0.5, 1.5, or 5.0% | NOAEL established at 5.0% of diet. | [15] |
Note: Dosages are highly variable and depend on the model and research question. A thorough literature review for the specific model is essential.
Route of Administration
The choice of administration route is a critical decision that impacts bioavailability, animal welfare, and experimental logistics.
-
Oral Gavage (PO): Delivers a precise, bolus dose. Useful for pharmacokinetic studies or when exact dosing is critical. However, it is a stressor for the animals and requires skilled handling.[19][20]
-
Drinking Water: Less stressful and suitable for chronic administration. The main drawback is the potential for variable intake due to palatability issues or changes in water consumption, leading to imprecise dosing.[17]
-
Dietary Admixture: Excellent for long-term studies, mimicking human dietary supplementation. It is generally well-tolerated and less stressful. Dose calculation is based on average daily food consumption, which should be monitored.[9]
-
Intraperitoneal Injection (IP): Bypasses first-pass metabolism, leading to higher bioavailability.[21] It is useful for acute studies or when investigating systemic effects without gut metabolism. However, it is an invasive procedure that can cause stress and potential peritoneal inflammation.[22][23]
Caption: Decision Tree for Administration Route.
Detailed Application Protocols
The following protocols provide step-by-step guidance. All procedures must be approved by the institution's Animal Care and Use Committee (IACUC).
Protocol 1: Administration via Dietary Admixture (Chronic)
This is the preferred method for long-term studies due to its non-invasive nature and clinical relevance.
Materials:
-
This compound powder (USP grade or higher)
-
Standard rodent chow (powdered form)
-
Precision balance
-
Large mixing bowl or a V-blender for larger batches
-
Pellet maker (optional, if pelleted diet is required)
-
Airtight storage containers
Procedure:
-
Dose Calculation: Determine the target percentage of this compound by weight (e.g., 10% w/w). For a 1 kg batch of diet, you will need 100 g of this compound and 900 g of powdered chow.
-
Preparation of Control Diet: Prepare a control diet by mixing the powdered chow with a corresponding amount of an inert substance (like corn starch) or simply using the powdered chow alone to account for any textural changes.
-
Mixing:
-
Weigh the this compound and powdered chow separately.
-
Combine them in a large mixing bowl.
-
Mix thoroughly for at least 15-20 minutes to ensure homogeneity. For large batches, use a V-blender. Inadequate mixing is a major source of dose variability.
-
-
Pelleting (Optional): If animals are accustomed to pellets, use a pellet maker to re-form the diet. Ensure pellets are dried thoroughly to prevent mold growth.
-
Storage: Store the prepared diets in airtight, labeled containers at 4°C to maintain freshness and prevent degradation.
-
Administration & Monitoring:
-
Provide the diet ad libitum.
-
Measure food intake per cage daily for the first week and then weekly to monitor consumption and calculate the actual dose received (mg/kg/day).
-
Monitor animal body weight at least twice weekly.
-
Protocol 2: Administration via Drinking Water (Chronic)
A less labor-intensive alternative to dietary admixture, but requires careful monitoring.
Materials:
-
This compound powder (USP grade or higher)
-
Purified water (e.g., reverse osmosis water)
-
Graduated cylinders and volumetric flasks
-
Calibrated water bottles for animal cages
-
pH meter (optional but recommended)
Procedure:
-
Solution Preparation:
-
Calculate the required amount of this compound for the desired concentration (e.g., 1% w/v = 1 g per 100 mL).
-
Dissolve the this compound powder in purified water. Gentle heating or stirring may be required. Ensure it is fully dissolved. This compound is highly soluble in water.
-
Prepare fresh solution at least twice a week.
-
-
Control Group: The control group should receive purified water from identical bottles.
-
Palatability Check: Before starting the main study, run a small pilot with a few animals to ensure they accept the this compound solution. A two-bottle choice test (one with this compound, one plain) can quantify preference or aversion.
-
Administration & Monitoring:
-
Fill the calibrated water bottles with the prepared solution and place them in the cages.
-
Measure water intake per cage daily for the first week, then weekly. This is critical for estimating the dose.
-
Check for leaks in the water bottles daily.
-
Monitor animal body weight at least twice weekly.
-
Protocol 3: Administration via Oral Gavage (Acute/PK Studies)
This method ensures precise dosing for acute or pharmacokinetic experiments.
Materials:
-
This compound powder (USP grade or higher)
-
Vehicle (e.g., sterile water or 0.9% saline)
-
Precision balance, vortex mixer
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge, ball-tipped for mice).[19]
-
Syringes (1 mL)
Procedure:
-
Animal Preparation: Fast animals for 2-4 hours before dosing to ensure gastric emptying and reduce variability in absorption.[19] Do not withhold water.
-
Solution Preparation:
-
Calculate the dose based on individual animal body weight (e.g., 2 g/kg).[19]
-
Prepare the this compound solution in the chosen vehicle to a concentration that allows for a reasonable gavage volume (typically 5-10 mL/kg for mice).
-
Ensure the solution is homogenous.
-
-
Administration:
-
Weigh the animal immediately before dosing.
-
Calculate the exact volume to be administered.
-
Restrain the animal properly to minimize stress and risk of injury.
-
Gently insert the gavage needle over the tongue into the esophagus. Do not force it.
-
Slowly administer the solution.
-
Monitor the animal for a few minutes post-administration for any signs of distress.
-
-
Control Group: The control group should be gavaged with an equivalent volume of the vehicle alone.
Endpoint Analysis: Validating the Protocol
A protocol is only as good as its outcome measures. It is essential to verify that the supplementation protocol achieves the desired biological effect.
Caption: General In Vivo Experimental Workflow.
Key Analyses:
-
Pharmacokinetics (PK): To confirm systemic exposure, collect blood samples at various time points after administration (e.g., 30 min, 1 hr, 2 hr, 4 hr).[19] Plasma this compound levels can be quantified using HPLC or LC-MS/MS.[24][25] This is crucial for validating that the chosen route and dose lead to increased circulating this compound.
-
Tissue Distribution (Pharmacodynamics - PD): At the study endpoint, collect target tissues (e.g., brain, spinal cord, sciatic nerve).[6][26] Quantifying this compound levels in these tissues confirms that the supplement reaches its intended site of action.[6][27]
-
Metabolite Analysis: Measuring downstream or related metabolites (e.g., D-Serine, glycine, deoxysphingolipids) can provide evidence of target engagement and mechanistic insight.[9]
-
Behavioral & Functional Readouts: Assess relevant functional outcomes, such as motor performance on a rotarod, sensory sensitivity with von Frey filaments, or cognitive function in a water maze, depending on the disease model.[9]
-
Histopathology: Analyze tissue sections for pathological hallmarks, such as protein aggregates, neuronal loss, or demyelination, to determine if this compound supplementation had a disease-modifying effect.[11]
References
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- ResearchGate. (2019). L‐serine: a neglected amino acid with a potential therapeutic role in diabetes.
- ResearchGate. (2010). A 90-day Feeding Toxicity Study of this compound in Male and Female Fischer 344 Rats.
- PubMed Central. (2021). This compound, an Endogenous Amino Acid, Is a Potential Neuroprotective Agent for Neurological Disease and Injury.
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- Garofalo, K., et al. (2011). Oral this compound supplementation reduces production of neurotoxic deoxysphingolipids in mice and humans with hereditary sensory autonomic neuropathy type 1.
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Application Notes and Protocols for L-Serine Deprivation Studies: A Guide to Media Optimization and Cellular Response Analysis
Abstract
L-Serine, a "non-essential" amino acid, is a critical node in cellular metabolism, particularly in proliferative states such as cancer. It serves as a central building block for proteins, lipids, and nucleotides, and is the primary source of one-carbon units for the folate and methionine cycles, which are essential for biosynthesis and methylation reactions.[1] Consequently, targeting this compound availability is an emerging and promising strategy in cancer therapy. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design, optimize, and validate cell culture media for this compound deprivation studies. We will delve into the rationale behind media formulation, provide detailed step-by-step protocols for media preparation and cellular response assays, and offer insights into troubleshooting and data interpretation.
Introduction: The Central Role of this compound in Cellular Metabolism
Cells acquire this compound through two primary mechanisms: uptake from the extracellular environment and de novo synthesis from the glycolytic intermediate 3-phosphoglycerate (3-PG).[1] The de novo synthesis is orchestrated by the serine synthesis pathway (SSP), with phosphoglycerate dehydrogenase (PHGDH) as the rate-limiting enzyme.[2][3] In many cancer cells, the SSP is upregulated to meet the high demand for this compound, making it a key player in tumor growth and survival.[4]
This compound deprivation can induce a range of cellular responses, including:
-
Cell Cycle Arrest and Apoptosis: A lack of this compound can halt cell proliferation and trigger programmed cell death.[5][6]
-
Metabolic Reprogramming: Cells may adapt by upregulating the SSP or altering other metabolic pathways to compensate for the deficiency.[7]
-
Induction of Oxidative Stress: this compound is a precursor for glutathione synthesis, a major antioxidant. Its deprivation can lead to an imbalance in cellular redox homeostasis.[6]
Understanding these responses is crucial for identifying vulnerabilities in cancer cells and developing targeted therapies.
Designing this compound-Free Cell Culture Media: A Step-by-Step Protocol
The foundation of any this compound deprivation study is a meticulously prepared culture medium. The goal is to create a medium that is devoid of this compound while providing all other essential nutrients to maintain cell health.
Key Considerations for Media Formulation
-
Basal Medium Selection: Start with a powdered basal medium that lacks this compound. Common choices include Dulbecco's Modified Eagle's Medium (DMEM) and Roswell Park Memorial Institute (RPMI) 1640 medium.[8] Always verify the formulation from the manufacturer to ensure it does not contain this compound.
-
Serum Selection: Fetal Bovine Serum (FBS) is a common supplement in cell culture, but it contains variable amounts of amino acids, including this compound. Therefore, it is imperative to use dialyzed Fetal Bovine Serum (dFBS) , which has been processed to remove small molecules like amino acids.[9][10]
-
Supplementation: All other essential amino acids, vitamins, and salts must be added back to the medium at their normal concentrations to avoid confounding effects from other nutrient deficiencies.
Protocol for Preparing this compound-Free Medium
This protocol provides a general guideline for preparing 500 mL of this compound-free medium. Adjust volumes as needed.
Materials:
-
Powdered DMEM or RPMI-1640 without this compound[8]
-
High-purity water (e.g., cell culture grade, distilled, deionized)
-
Sodium Bicarbonate (NaHCO₃)
-
1N Hydrochloric Acid (HCl) and 1N Sodium Hydroxide (NaOH) for pH adjustment
-
Dialyzed Fetal Bovine Serum (dFBS)[10]
-
L-Glutamine (if not in the powdered medium)
-
Penicillin-Streptomycin solution (optional)
-
Sterile 0.22 µm filter unit
-
Sterile storage bottles
Procedure:
-
Reconstitution of Powdered Medium:
-
Addition of Sodium Bicarbonate:
-
Add the amount of NaHCO₃ specified by the manufacturer's instructions for the powdered medium. For example, for RPMI-1640, this is typically 2.0 g/L.[8] Stir until completely dissolved.
-
-
pH Adjustment:
-
Slowly add 1N HCl or 1N NaOH while monitoring the pH with a calibrated pH meter. Adjust the pH to approximately 0.2-0.3 units below the desired final pH (e.g., pH 7.0-7.1 for a final pH of 7.4). The pH will typically rise slightly after filtration.[11]
-
-
Final Volume Adjustment:
-
Add high-purity water to bring the final volume to 500 mL.
-
-
Sterile Filtration:
-
Sterilize the medium by passing it through a 0.22 µm filter unit into a sterile storage bottle.[11]
-
-
Supplementation (aseptically in a cell culture hood):
-
Add dFBS to the desired final concentration (e.g., 10%).
-
Add L-Glutamine to a final concentration of 2 mM, if not already present in the medium.
-
Add Penicillin-Streptomycin to the desired final concentration (e.g., 1%).
-
-
Labeling and Storage:
-
Label the bottle clearly as "this compound-Free Medium" with the date of preparation.
-
Store the complete medium at 4°C, protected from light. Use within 2-4 weeks.
-
Control Medium: For a proper control, prepare an identical batch of medium and add back this compound to its normal physiological concentration (e.g., 0.4 mM for DMEM).
Validating the this compound Deprivation Model: Essential Assays
Once the this compound-free medium is prepared, it is crucial to validate its effect on the cultured cells. The following assays are fundamental for characterizing the cellular response to this compound deprivation.
Cell Viability and Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[1]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in complete (this compound-containing) medium.
-
Treatment: The next day, carefully aspirate the medium and wash the cells once with sterile PBS. Replace the medium with this compound-free and control media.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: At each time point, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[12]
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[12]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[13]
-
Absorbance Reading: Gently shake the plate to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.[12]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[2]
Protocol:
-
Cell Treatment: Culture cells in this compound-free and control media for the desired duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin.
-
Washing: Wash the cells once with cold PBS.[2]
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Add 5 µL of fluorescently-labeled Annexin V and 1 µL of Propidium Iodide (PI) solution to 100 µL of the cell suspension.[14]
-
Incubation: Incubate for 15 minutes at room temperature in the dark.[2]
-
Analysis: Add 400 µL of 1X Annexin V binding buffer and analyze the cells immediately by flow cytometry.
Caspase-3/7 Activity Assay
Caspases-3 and -7 are key executioner caspases in the apoptotic pathway. Their activity can be measured using a luminogenic or fluorogenic substrate.[15][16]
Protocol (using a luminogenic assay):
-
Cell Seeding and Treatment: Seed cells in a 96-well white-walled plate and treat with this compound-free and control media.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: At the desired time point, add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
Advanced Applications and Troubleshooting
Metabolic Flux Analysis
To gain a deeper understanding of the metabolic reprogramming that occurs during this compound deprivation, stable isotope tracing can be employed. By providing cells with a labeled substrate, such as ¹³C-glucose, the flux of carbon through various metabolic pathways, including the SSP, can be tracked using mass spectrometry.[17][18] This technique can reveal how cells adapt their metabolism to survive under this compound starvation.
Troubleshooting Common Issues
| Issue | Possible Cause | Solution |
| High background cell death in control | Media quality issues | Ensure high-purity water and reagents are used. Prepare fresh media regularly. |
| Sub-optimal cell density | Optimize seeding density for your cell line. | |
| No significant effect of this compound deprivation | Cells have a highly active SSP | Confirm SSP activity by western blot for PHGDH. Consider using a PHGDH inhibitor in combination with deprivation. |
| Contamination of media with this compound | Ensure all components, especially the dFBS, are certified to be low in amino acids. | |
| High variability between replicates | Inconsistent cell numbers | Use a cell counter for accurate seeding. |
| Edge effects in 96-well plates | Avoid using the outer wells of the plate for experiments. |
Visualizing Key Pathways and Workflows
The Serine Synthesis Pathway and its Interconnections
Caption: A streamlined workflow for conducting this compound deprivation experiments, from media preparation to data analysis.
Conclusion
The optimization of cell culture media for this compound deprivation studies is a critical first step in investigating the role of this amino acid in cellular physiology and pathology. By following the detailed protocols and guidelines presented here, researchers can confidently establish a robust and reproducible in vitro model to explore the metabolic vulnerabilities of cancer cells and to screen for novel therapeutic agents that target this compound metabolism.
References
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- Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]
- Geeraerts, S. L., et al. (2021). Serine, glycine and one-carbon metabolism in cancer (Review). International Journal of Oncology, 58(3), 23. [Link]
- Yang, J. H., et al. (2010). Brain-specific Phgdh deletion reveals a pivotal role for this compound biosynthesis in controlling the level of D-serine, an N-methyl-D-aspartate receptor co-agonist, in adult brain. Journal of Biological Chemistry, 285(53), 41380-41390. [Link]
- Locasale, J. W. (2013). Serine, glycine and one-carbon units: cancer metabolism in full circle. Nature Reviews Cancer, 13(8), 572-583. [Link]
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- Du, F., et al. (2017). Understanding metabolism with flux analysis: from theory to application. Journal of Zhejiang University-SCIENCE B, 18(3), 179-191. [Link]
- Kuma, A., & Mizushima, N. (2010). Induction of autophagy in mammalian cells. Methods in Enzymology, 470, 71-82. [Link]
- Maddocks, O. D. K., et al. (2017). Serine starvation induces stress and p53 dependent metabolic remodeling in cancer cells.
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- Esaki, K., et al. (2015). This compound Deficiency Elicits Intracellular Accumulation of Cytotoxic Deoxysphingolipids and Lipid Body Formation. Journal of Biological Chemistry, 290(23), 14591-14600. [Link]
- Chantranupong, L., et al. (2016). Reducing the serine availability complements the inhibition of the glutamine metabolism to block leukemia cell growth. Oncotarget, 7(25), 37863-37875. [Link]
- Wikipedia. (n.d.). Metabolic flux analysis. [Link]
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High-performance liquid chromatography (HPLC) for L-Serine quantification
An In-Depth Guide to the High-Performance Liquid Chromatography (HPLC) Quantification of L-Serine
Abstract
This compound, a proteogenic amino acid, is a central node in cellular metabolism and neurological function. It serves not only as a fundamental building block for proteins but also as a key precursor for a vast array of essential biomolecules, including purines, pyrimidines, cysteine, glycine, and various phospholipids. In the central nervous system, its enantiomer, D-Serine, is a critical co-agonist of N-methyl-D-aspartate (NMDA) receptors, directly implicating the serine metabolic axis in synaptic plasticity, memory, and various neuropathologies.[1][2] Consequently, the accurate and robust quantification of this compound in diverse biological matrices is paramount for researchers in metabolic disease, neuroscience, and drug development.
This application note provides a comprehensive technical guide to the quantification of this compound using High-Performance Liquid Chromatography (HPLC). We move beyond simple procedural lists to explain the causal-driven decisions behind method selection, sample preparation, and instrumental parameters. Two primary, field-proven workflows are detailed: 1) a highly sensitive pre-column derivatization method using o-phthalaldehyde (OPA) and a chiral thiol for fluorescence detection, ideal for resolving this compound from its D-enantiomer, and 2) a direct analysis method employing Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (MS/MS), which offers exceptional specificity without the need for derivatization.
Core Principles: Navigating the Challenges of this compound Analysis
The physicochemical properties of this compound present distinct analytical challenges that dictate the appropriate HPLC strategy.
-
High Polarity: As a small amino acid, this compound is highly polar and exhibits little to no retention on traditional reversed-phase (C18) columns under typical aqueous-organic mobile phases.[3]
-
Lack of a Chromophore: this compound does not possess a suitable chromophore, rendering direct UV-Vis detection inefficient and non-specific at standard wavelengths.[4][5]
-
Chiral Nature: this compound exists as one of two enantiomers. The presence of D-Serine, a crucial neuromodulator, often necessitates a chiral separation method to ensure quantification is specific to the L-isomer.[1][2]
These challenges require one of two strategic approaches: A) modify the molecule through chemical derivatization to enhance retention and detectability, or B) modify the chromatography by using an alternative separation mode like HILIC.
The following decision matrix outlines the primary analytical pathways for this compound quantification.
Caption: Decision matrix for selecting an appropriate HPLC method for this compound quantification.
Method 1: Pre-Column Derivatization with Fluorescence Detection
This is arguably the most widely adopted method for amino acid analysis in biological fluids due to its exceptional sensitivity and its ability to resolve enantiomers on standard reversed-phase columns.[6][7]
Expertise & Causality: The core of this method is the reaction of this compound's primary amine with o-phthalaldehyde (OPA) and a chiral thiol, such as N-acetyl-L-cysteine (NAC), in a basic environment.[8] This reaction rapidly forms a highly fluorescent isoindole derivative. The inclusion of the chiral thiol (NAC) results in the formation of diastereomers, which, unlike enantiomers, have different physical properties and can be separated on a standard achiral column (e.g., C18).[1][7] Fluorescence detection provides picomolar sensitivity, which is essential for low-concentration samples.
Experimental Workflow: Derivatization and HPLC-FLD
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Application Note: Quantitative Analysis of L-Serine in Biological Matrices by Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This technical guide provides a comprehensive framework for the robust quantitative analysis of L-Serine using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a non-essential amino acid, is a central node in cellular metabolism, contributing to the synthesis of proteins, nucleotides, and lipids.[1] Its accurate quantification is critical for researchers, scientists, and drug development professionals investigating metabolic pathways, neurological functions, and various disease states.[2] Due to the polar and non-volatile nature of this compound, chemical derivatization is a mandatory prerequisite for GC-MS analysis.[3] This document details field-proven protocols for sample preparation, derivatization, and GC-MS analysis, emphasizing the rationale behind key experimental choices to ensure data integrity and reproducibility.
Introduction: The Significance of this compound Quantification
This compound is far more than a simple building block for proteins. It is a critical precursor for a host of essential biomolecules, including other amino acids like glycine and cysteine, and plays a pivotal role in one-carbon metabolism through the folate cycle.[1] In drug development and clinical research, quantifying this compound levels in biological matrices such as plasma, serum, and cerebrospinal fluid (CSF) can provide invaluable insights into cellular proliferation, neurological disorders, and the efficacy of therapeutic interventions.[2][4]
Gas chromatography coupled with mass spectrometry (GC-MS) offers a powerful analytical solution, providing excellent separation efficiency and sensitive, specific detection.[2] However, the inherent chemical properties of amino acids—namely their high polarity and low volatility—preclude their direct analysis by GC.[3][5] This guide focuses on the necessary derivatization strategies that render this compound amenable to GC-MS analysis, leading to reliable and accurate quantification.
The Imperative of Derivatization in Amino Acid Analysis
The core challenge in analyzing amino acids by GC-MS is their zwitterionic nature at physiological pH and their tendency to thermally degrade at the high temperatures of the GC injector port.[3] Derivatization addresses this by converting the polar functional groups (amine, carboxyl, and hydroxyl groups) into less polar, more volatile, and thermally stable moieties.
The choice of derivatization agent is a critical decision that impacts the stability of the resulting derivative, the chromatographic performance, and the mass spectral characteristics. Silylation is a widely adopted and effective technique. This guide will focus on a robust silylation protocol using N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), a reagent known for producing stable derivatives and volatile by-products that do not interfere with the analysis.[5]
Experimental Workflow: A Validated System
The following sections provide a step-by-step protocol for the analysis of this compound. This workflow is designed as a self-validating system, incorporating an internal standard from the outset to control for variability during sample preparation and analysis.
General Workflow Overview
The entire process, from sample receipt to data analysis, follows a logical sequence designed to minimize error and maximize accuracy.
Sources
Introduction: The Centrality of L-Serine in Cellular Metabolism
<L-Serine Metabolic Flux Analysis Using ¹³C-Labeling: An In-depth Technical Guide
This compound, a "non-essential" amino acid, occupies a critical nexus in the metabolic landscape of the cell.[1][2] Far from being a mere constituent of proteins, this compound is a pivotal precursor for a vast array of biosynthetic pathways essential for cellular proliferation, survival, and function.[3][4][5] Its metabolic network is deeply intertwined with central carbon metabolism, one-carbon biochemistry, nucleotide synthesis, and redox homeostasis.[3][6] In states of high proliferative demand, such as cancer, the metabolic flux through serine pathways is often dramatically reprogrammed, highlighting its significance as a potential therapeutic target.[7][8][9][10][11]
Metabolic Flux Analysis (MFA) using stable isotope tracers, particularly Carbon-13 (¹³C), has emerged as a powerful methodology to quantitatively dissect these intricate metabolic networks.[12][13][14] By introducing ¹³C-labeled this compound into a biological system, we can trace the journey of its carbon atoms as they are incorporated into downstream metabolites.[3] This technique provides a dynamic snapshot of intracellular reaction rates, or fluxes, offering unparalleled insights into the functional state of cellular metabolism.[12][14][15]
This comprehensive guide, designed for researchers, scientists, and drug development professionals, provides a detailed exploration of the principles, protocols, and applications of ¹³C-labeling for the analysis of this compound metabolic flux.
Principles of ¹³C Metabolic Flux Analysis
The core of ¹³C-MFA lies in the ability to distinguish between naturally occurring ¹²C and the stable, heavier isotope ¹³C.[13] When cells are cultured in a medium containing a ¹³C-labeled substrate, such as [U-¹³C₃]-L-Serine, the labeled carbon atoms are integrated into the cellular metabolic network.[14] Analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy can then measure the distribution of these heavy isotopes in downstream metabolites.[13][14] This pattern of ¹³C enrichment, known as the mass isotopomer distribution (MID), is a direct reflection of the relative activities of the metabolic pathways involved.[12][14] By combining these experimental MID measurements with a stoichiometric model of the relevant metabolic network, it is possible to calculate the precise rates of intracellular metabolic reactions.[13][14]
This compound Metabolic Network
This compound metabolism is multifaceted, with its carbon and nitrogen atoms contributing to several critical pathways:
-
De Novo Serine Synthesis: Cells can synthesize this compound from the glycolytic intermediate 3-phosphoglycerate (3-PG) through a three-step enzymatic process catalyzed by phosphoglycerate dehydrogenase (PHGDH), phosphoserine aminotransferase (PSAT1), and phosphoserine phosphatase (PSPH).[4][9][16][17] This pathway is often upregulated in cancer cells to meet the high demand for serine.[7][18]
-
One-Carbon Metabolism: this compound is a primary donor of one-carbon units to the folate and methionine cycles.[3][6][19] This is crucial for the synthesis of purines and thymidylate, essential components of DNA and RNA, as well as for numerous methylation reactions.[2]
-
Glycine and Cysteine Synthesis: this compound is readily converted to glycine by serine hydroxymethyltransferase (SHMT).[7][20] It also serves as the backbone for cysteine biosynthesis.[20]
-
Biosynthesis of Lipids and Neurotransmitters: Serine is a precursor for the synthesis of sphingolipids and phospholipids, which are critical components of cellular membranes.[4][7] In the nervous system, this compound is the precursor to the neurotransmitters glycine and D-serine.[4][21]
Below is a diagram illustrating the major pathways of this compound metabolism.
Caption: Key pathways of this compound metabolism.
Experimental Workflow for ¹³C this compound Metabolic Flux Analysis
A typical ¹³C-MFA experiment involves several key stages, from cell culture and isotope labeling to sample analysis and data interpretation.
Caption: Generalized workflow for a ¹³C-MFA experiment.
Detailed Application Notes and Protocols
PART 1: Cell Culture and Isotope Labeling
Objective: To introduce ¹³C-labeled this compound into cultured cells to achieve isotopic steady-state, where the fractional enrichment of labeled metabolites becomes constant.
Materials:
-
Cell line of interest (e.g., HeLa, HCT116)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
This compound-free medium
-
[U-¹³C₃]-L-Serine (or other desired isotopologue)
-
Dialyzed Fetal Bovine Serum (dFBS) to minimize unlabeled serine.[19]
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
Protocol:
-
Cell Seeding: Seed cells in multi-well plates (e.g., 6-well plates) at a density that will result in approximately 80-90% confluency at the time of harvest. Allow cells to adhere and grow overnight.[19]
-
Preparation of Labeling Medium: Prepare the experimental medium by supplementing this compound-free medium with the desired concentration of ¹³C-L-Serine (typically matching the physiological concentration in the standard medium) and dialyzed FBS.[3][19]
-
Isotope Labeling:
-
Aspirate the standard culture medium.
-
Wash the cells once with pre-warmed, serine-free medium.[3]
-
Add the prepared ¹³C-L-Serine labeling medium to the cells.[3]
-
Incubate the cells for a predetermined duration to approach isotopic steady state. A time-course experiment (e.g., 0, 4, 8, 16, 24 hours) is recommended to determine the optimal labeling time for the specific cell line and pathways of interest.[3]
-
PART 2: Quenching and Metabolite Extraction
Objective: To rapidly halt all enzymatic activity to preserve the in vivo metabolic state and efficiently extract metabolites for analysis.[14][22]
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Cell scrapers
-
Microcentrifuge tubes
Protocol:
-
Quenching:
-
Metabolite Extraction:
-
Incubate the plates at -80°C for at least 15 minutes to allow for protein precipitation.[5]
-
Scrape the cells in the cold methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.[5]
-
For a biphasic extraction to separate polar and nonpolar metabolites, add ice-cold water and chloroform.[3]
-
Vortex the tubes vigorously.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet cell debris and precipitated proteins.[5][19]
-
Carefully collect the supernatant containing the metabolites.
-
Dry the metabolite extracts using a vacuum concentrator or under a stream of nitrogen.[5][19]
-
Note on Quenching: The choice of quenching method is critical to prevent metabolite leakage and enzymatic activity.[22][23][24][25] Cold methanol-based solutions are widely used for their effectiveness in rapidly inactivating enzymes.[26]
PART 3: Analytical Measurement by Mass Spectrometry
Objective: To separate and detect metabolites and accurately measure their mass isotopomer distributions.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).[27]
Protocol (General Example for LC-MS):
-
Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable solvent compatible with the chromatography method.
-
Chromatographic Separation: Inject the sample onto an appropriate LC column (e.g., a HILIC column for polar metabolites) to separate the compounds of interest.
-
Mass Spectrometry Analysis:
PART 4: Data Analysis and Interpretation
Objective: To process the raw mass spectrometry data to determine mass isotopomer distributions, correct for natural isotope abundance, and calculate metabolic fluxes.
Software:
-
Specialized software for processing isotopologue data (e.g., Agilent VistaFlux, METRAN, INCA).[29][30][31][32][33]
-
Software for natural abundance correction.[34]
Data Analysis Workflow:
-
Peak Integration and MID Determination: Identify the chromatographic peaks corresponding to the metabolites of interest and extract their ion chromatograms for each isotopologue (M+0, M+1, M+2, etc.).[3] Calculate the fractional enrichment of each isotopologue.[3]
-
Correction for Natural Abundance: Correct the measured MIDs for the natural abundance of ¹³C and other heavy isotopes in the unlabeled portion of the molecule.[3][34]
-
Metabolic Flux Calculation: Use the corrected MIDs as input for a metabolic flux analysis software package. This software utilizes a metabolic network model and iterative algorithms to estimate the intracellular fluxes that best fit the experimental data.
Example Data Presentation:
The following table illustrates hypothetical mass isotopomer distribution data for key metabolites following labeling with [U-¹³C₃]-L-Serine.
| Metabolite | Isotopologue | Fractional Enrichment (%) |
| This compound | M+0 | 2.5 |
| M+1 | 1.5 | |
| M+2 | 1.0 | |
| M+3 | 95.0 | |
| Glycine | M+0 | 20.0 |
| M+1 | 5.0 | |
| M+2 | 75.0 | |
| Phosphatidylserine | M+0 | 40.0 |
| M+1 | 10.0 | |
| M+2 | 5.0 | |
| M+3 | 45.0 |
Data are hypothetical and for illustrative purposes only.
Interpretation of Example Data:
-
The high enrichment of M+3 this compound indicates successful labeling.
-
The significant M+2 enrichment in Glycine demonstrates active conversion of serine to glycine via SHMT (as two of the three carbons from serine are incorporated into glycine).
-
The M+3 enrichment in Phosphatidylserine shows the direct incorporation of the serine headgroup into this phospholipid.
Applications in Research and Drug Development
The ability to quantitatively map this compound metabolic flux has profound implications for various fields:
-
Oncology: Identifying metabolic dependencies and vulnerabilities in cancer cells, which often exhibit upregulated serine synthesis and uptake.[7][8][9][10][11][18] This can aid in the discovery of novel anti-cancer drug targets.[6]
-
Neurobiology: Understanding the role of serine metabolism in neuronal function and its dysregulation in neurological and psychiatric disorders.[2][4][6][35]
-
Drug Development: Elucidating the mechanism of action of drug candidates by assessing their impact on serine metabolism and related pathways.[5][6]
-
Metabolic Engineering: Optimizing cellular metabolism for the production of therapeutic proteins and other bioproducts.[6][32]
Conclusion
¹³C metabolic flux analysis is a robust and indispensable tool for unraveling the complexities of this compound metabolism. The detailed protocols and principles outlined in this guide provide a solid foundation for researchers to design and execute insightful stable isotope tracing experiments. By meticulously applying these techniques, scientists can gain a deeper understanding of the metabolic reprogramming that underpins various physiological and pathological states, ultimately paving the way for the development of innovative therapeutic strategies targeting serine-dependent pathways.[3][14]
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L-Serine as a Therapeutic Agent in Neurodegenerative Disease Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical guide on the application of L-Serine in preclinical neurodegenerative disease models. It is designed to equip researchers with the necessary scientific rationale and detailed protocols to investigate the therapeutic potential of this compound in their own laboratories.
Introduction: The Emerging Neuroprotective Role of this compound
This compound is a non-essential amino acid that plays a crucial role in a multitude of cellular processes, including protein synthesis, nucleotide biosynthesis, and the formation of sphingolipids and phospholipids. Beyond these fundamental metabolic functions, a growing body of evidence highlights its significant neuroprotective and anti-inflammatory properties, positioning it as a promising therapeutic candidate for a range of neurodegenerative disorders.
The therapeutic potential of this compound is being explored in devastating conditions such as Amyotrophic Lateral Sclerosis (ALS), Alzheimer's disease, and Parkinson's disease. Its proposed mechanisms of action are multifaceted, encompassing the mitigation of excitotoxicity, reduction of neuroinflammation, and maintenance of cellular proteostasis. This guide will delve into the practical application of this compound in established in vitro and in vivo models of these diseases.
I. Foundational Knowledge for this compound Application
A. Mechanism of Action: A Multi-pronged Approach to Neuroprotection
This compound's neuroprotective effects are not attributed to a single pathway but rather a synergistic interplay of various mechanisms. Understanding these is critical for designing experiments and interpreting results.
-
Modulation of Proteostasis and the Unfolded Protein Response (UPR): this compound has been shown to act as a small proteostasis regulator. It can help cells adapt to and mitigate the proteotoxic stress caused by misfolded proteins, a common hallmark of many neurodegenerative diseases. This is particularly relevant in the context of toxins like β-N-methylamino-L-alanine (BMAA), where this compound can prevent its misincorporation into proteins and subsequent aggregation.
-
Anti-inflammatory Effects: Neuroinflammation, characterized by the activation of microglia and astrocytes, is a key contributor to neuronal damage. This compound has been demonstrated to reduce the production of pro-inflammatory cytokines, thereby dampening the inflammatory cascade in the central nervous system.
-
Precursor to Neurotransmitters and Neuromodulators: this compound is a precursor to D-Serine, a crucial co-agonist of N-methyl-D-aspartate (NMDA) receptors, which are vital for synaptic plasticity and memory formation. By influencing the availability of D-Serine, this compound can modulate synaptic function.
Signaling Pathway of this compound's Neuroprotective Mechanisms
Caption: Key neuroprotective pathways influenced by this compound.
B. Safety and Toxicity Profile
Preclinical and clinical studies have generally found this compound to be safe and well-tolerated, even at high doses. In animal studies, oral this compound supplementation has been administered without significant adverse effects. Human pilot studies have also demonstrated its safety, with some patients reporting subjective improvements in sensation.
II. In Vitro Application and Protocols
In vitro models provide a controlled environment to dissect the molecular mechanisms of this compound's neuroprotective effects.
A. Cell Line Selection
The choice of cell line is dependent on the neurodegenerative disease being modeled.
-
SH-SY5Y Neuroblastoma Cells: These human-derived cells can be differentiated into a more mature neuronal phenotype and are widely used in models of Parkinson's disease, often in conjunction with neurotoxins like MPP+ (1-methyl-4-phenylpyridinium).
-
Primary Neuronal Cultures: While more complex to maintain, primary neurons from specific brain regions (e.g., cortex, hippocampus) of rodent embryos offer a more physiologically relevant system.
B. Preparation of this compound for Cell Culture
-
Stock Solution Preparation:
-
Dissolve this compound powder in sterile, cell culture-grade water or phosphate-buffered saline (PBS) to create a concentrated stock solution (e.g., 100 mM).
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Dilute the stock solution in the appropriate cell culture medium to achieve the desired final concentrations for your experiment. It is advisable to test a range of concentrations to determine the optimal neuroprotective dose.
-
C. Protocol: Assessing Neuroprotection Against MPP+ Toxicity in SH-SY5Y Cells
This protocol outlines the use of the MTT assay to measure cell viability and a caspase-3 activity assay to assess apoptosis.
1. Cell Seeding and Differentiation (Optional):
- Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well.
- Allow cells to adhere and grow for 24 hours.
- For a more neuron-like phenotype, differentiate the cells by treating them with retinoic acid (e.g., 10 µM) for 3-5 days prior to the experiment.
2. This compound Pre-treatment and Toxin Exposure:
- Prepare working solutions of this compound in cell culture medium at various concentrations (e.g., 10 µM, 50 µM, 100 µM, 500 µM, 1 mM).
- Remove the existing medium from the cells and replace it with the this compound-containing medium. Include a vehicle control group (medium without this compound).
- Incubate the cells for a pre-treatment period (e.g., 2-4 hours).
- Prepare a working solution of MPP+ in cell culture medium. A final concentration of 1 mM is often used to induce significant cytotoxicity.
- After the this compound pre-treatment, add the MPP+ solution to the appropriate wells. Include a control group that receives only the vehicle for MPP+.
- Incubate the cells for 24-48 hours.
3. Assessment of Cell Viability (MTT Assay):
- Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
- Add 10-20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
- Carefully aspirate the medium containing MTT.
- Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
- Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- Calculate cell viability as a percentage of the control (untreated) cells.
4. Assessment of Apoptosis (Caspase-3 Activity Assay):
- Following treatment, lyse the cells according to the manufacturer's protocol for your chosen caspase-3 activity assay kit.
- Add the cell lysate to a 96-well plate.
- Add the caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric assays or Ac-DEVD-AMC for fluorometric assays).
- Incubate at 37°C for 1-2 hours, protected from light if using a fluorometric substrate.
- Measure the absorbance (405 nm for colorimetric) or fluorescence (excitation ~380 nm, emission ~460 nm for fluorometric) using a microplate reader.
- The level of caspase-3 activity is proportional to the signal generated.
In Vitro Neuroprotection Workflow
Caption: Workflow for assessing this compound's neuroprotective effects in vitro.
III. In Vivo Application and Protocols
In vivo studies are essential to evaluate the therapeutic efficacy of this compound in a complex biological system, assessing its impact on behavior, pathology, and survival.
A. Animal Models
-
Alzheimer's Disease: Transgenic mouse models such as APP/PS1, which develop amyloid-β plaques, are commonly used.
-
Parkinson's Disease: The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model, which induces dopaminergic neuron loss, is a widely accepted model.
-
Amyotrophic Lateral Sclerosis (ALS): The SOD1-G93A transgenic mouse model, which expresses a mutant human SOD1 gene and exhibits progressive motor neuron degeneration, is a standard model.
B. This compound Administration
-
Dietary Supplementation: This is a non-invasive and clinically relevant method. This compound can be incorporated into the rodent chow at various percentages (e.g., 5-10%). A 10% this compound-enriched diet has been shown to be effective in improving motor and sensory performance in a mouse model of hereditary sensory autonomic neuropathy type 1.
-
Oral Gavage: This method allows for precise dosing. This compound is dissolved in water or saline and administered directly into the stomach using a gavage needle.
-
Drinking Water: this compound can be dissolved in the drinking water, providing a less stressful method of administration compared to gavage.
C. Protocol: this compound Treatment in the APP/PS1 Mouse Model of Alzheimer's Disease
This protocol details a long-term dietary supplementation study to assess the effects of this compound on cognitive function and brain pathology.
1. Animals and this compound Diet:
- Use APP/PS1 transgenic mice and age-matched wild-type littermates.
- Begin this compound treatment at an early pathological stage (e.g., 3-4 months of age).
- Prepare a custom diet containing 10% this compound. A control group will receive a standard diet.
- Provide the respective diets and water ad libitum for a period of 2-3 months.
2. Behavioral Assessment (Morris Water Maze):
- After the treatment period, assess spatial learning and memory using the Morris water maze.
- Acquisition Phase (4-5 days): Train the mice to find a hidden platform in a circular pool of opaque water. Conduct 4 trials per day for each mouse. Record the escape latency (time to find the platform).
- Probe Trial (1 day after acquisition): Remove the platform and allow the mouse to swim freely for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.
3. Brain Tissue Collection and Analysis:
- Following behavioral testing, euthanize the mice and perfuse them with saline followed by 4% paraformaldehyde.
- Collect the brains and post-fix them in 4% paraformaldehyde.
- Cryoprotect the brains in a sucrose solution before sectioning.
- Immunohistochemistry for Aβ Plaques and Neuroinflammation:
- Stain brain sections with antibodies against Aβ (e.g., 6E10 or 4G8) to visualize amyloid plaques.
- Stain for microgliosis using an anti-Iba1 antibody and for astrogliosis using an anti-GFAP antibody.
- Quantify the plaque load and the area of Iba1 and GFAP immunoreactivity using image analysis software.
D. Protocol: this compound Treatment in the MPTP Mouse Model of Parkinson's Disease
This protocol outlines an acute MPTP administration model to evaluate the neuroprotective effects of this compound on dopaminergic neurons.
1. Animals and this compound Administration:
- Use C57BL/6 mice, which are susceptible to MPTP neurotoxicity.
- Administer this compound via oral gavage (e.g., 100-500 mg/kg) or in the drinking water for a pre-treatment period of 7-14 days.
2. MPTP Administration:
- On the final day of this compound pre-treatment, administer MPTP-HCl (e.g., 4 doses of 20 mg/kg, intraperitoneally, at 2-hour intervals).
- Continue this compound administration for 7 days post-MPTP injection.
3. Behavioral Assessment (Rotarod Test):
- Assess motor coordination and balance using an accelerating rotarod.
- Train the mice on the rotarod for 2-3 days prior to MPTP administration.
- Test the mice on the rotarod at baseline and at various time points after MPTP injection (e.g., day 3, 5, and 7).
- Record the latency to fall from the rotating rod.
4. Brain Tissue Analysis:
- At the end of the experiment (e.g., day 7 post-MPTP), euthanize the mice and collect the brains.
- Immunohistochemistry for Tyrosine Hydroxylase (TH):
- Stain brain sections containing the substantia nigra and striatum with an anti-TH antibody to visualize dopaminergic neurons and their terminals.
- Quantify the number of TH-positive neurons in the substantia nigra pars compacta using stereological methods.
- Measure the optical density of TH staining in the striatum to assess the integrity of dopaminergic terminals.
E. Protocol: this compound Treatment in the SOD1-G93A Mouse Model of ALS
This protocol describes a survival and motor performance study in this aggressive ALS model.
1. Animals and this compound Administration:
- Use SOD1-G93A transgenic mice and non-transgenic littermates.
- Begin this compound administration at a pre-symptomatic age (e.g., 60 days).
- Administer this compound in the drinking water or as a dietary supplement.
2. Survival and Motor Performance Monitoring:
- Monitor the mice daily for signs of disease onset (e.g., tremor, hindlimb weakness) and record their body weight.
- Assess motor performance weekly using the rotarod test. Record the latency to fall.
- Continue monitoring until the mice reach a pre-defined humane endpoint (e.g., inability to right themselves within 30 seconds).
- Record the age at disease onset, disease duration, and lifespan.
3. Endpoint Analysis:
- At the humane endpoint, collect spinal cord tissue for histological analysis of motor neuron survival.
IV. Data Presentation and Interpretation
Quantitative data from the described protocols should be summarized in clear and structured tables for easy comparison between treatment groups.
Table 1: Example Data Summary for In Vitro Neuroprotection Study
| Treatment Group | Cell Viability (% of Control) | Caspase-3 Activity (Fold Change) |
| Control | 100 ± 5.2 | 1.0 ± 0.1 |
| MPP+ (1 mM) | 45 ± 3.8 | 3.5 ± 0.4 |
| MPP+ + this compound (100 µM) | 65 ± 4.1 | 2.2 ± 0.3 |
| MPP+ + this compound (500 µM) | 85 ± 5.5 | 1.5 ± 0.2 |
Table 2: Example Data Summary for In Vivo Alzheimer's Disease Study
| Treatment Group | Escape Latency (Day 5) (s) | Time in Target Quadrant (%) | Aβ Plaque Load (%) |
| Wild-Type + Control Diet | 20 ± 2.5 | 45 ± 3.9 | N/A |
| APP/PS1 + Control Diet | 45 ± 4.1 | 22 ± 2.8 | 5.2 ± 0.7 |
| APP/PS1 + this compound Diet | 30 ± 3.5 | 35 ± 4.2 | 3.1 ± 0.5 |
V. Conclusion
The protocols and application notes provided in this guide offer a robust framework for investigating the therapeutic potential of this compound in preclinical models of neurodegenerative diseases. By employing these standardized methods, researchers can generate reliable and reproducible data to further elucidate the mechanisms of this compound's neuroprotective actions and advance its potential translation into clinical applications.
References
- Dunlop, R. A., Powell, J. T., & Guillemin, G. J. (2018). Mechanisms of this compound neuroprotection in vitro include ER proteostasis regulation. Neurochemical Research, 43(1), 205-216. [Link]
- Myint, S. M. M. P., & Sun, L. Y. (2023). This compound: Neurological Implications and Therapeutic Potential. Biomedicines, 11(8), 2117. [Link]
- Alzheimer's News Today. (2020, March 17). Dietary this compound May Reduce Memory Loss in Alzheimer's, Mouse Study Suggests. [Link]
- Dunlop, R. A., Powell, J. T., & Guillemin, G. J. (2017). Mechanisms of this compound Neuroprotection in vitro Include ER Proteostasis Regulation. Neurochemical research, 43(1), 205–216. [Link]
- Ye, L., Sun, Y., Jiang, Z. L., & Wang, G. (2021). This compound, an Endogenous Amino Acid, Is a Potential Neuroprotective Agent for Neurological Disease and Injury. Frontiers in Molecular Neuroscience, 14, 723879. [Link]
- Garofalo, S., et al. (2011). Oral this compound supplementation reduces production of neurotoxic deoxysphingolipids in mice and humans with hereditary sensory autonomic neuropathy type 1.
- Wang, D., et al. (2013). Neuroprotective effect of this compound against temporary cerebral ischemia in rats. Biological & pharmaceutical bulletin, 36(8), 1268–1274. [Link]
- Garofalo, S., et al. (2011). Oral this compound supplementation reduces production of neurotoxic deoxysphingolipids in mice and humans with hereditary sensory autonomic neuropathy type 1.
- Webster, S. J., et al. (2014). Plaque-Associated Oligomeric Amyloid-Beta Drives Early Synaptotoxicity in APP/PS1 Mice Hippocampus: Ultrastructural Pathology Analysis. Frontiers in Aging Neuroscience, 6, 239. [Link]
- Caudal–Rostral Progression of Alpha Motoneuron Degeneration in the SOD1 G93A Mouse Model of Amyotrophic Lateral Sclerosis. (2021). International Journal of Molecular Sciences, 22(19), 10395. [Link]
- Comparative study of behavioural tests in the SOD1G93A mouse model of amyotrophic lateral sclerosis. (2012). Journal of Neuroscience Methods, 204(2), 276-282. [Link]
- Garofalo, S., et al. (2011). Oral this compound supplementation reduces production of neurotoxic deoxysphingolipids in mice and humans with hereditary sensory autonomic neuropathy type 1.
- Gallagher, J. J., Minogue, A. M., & Lynch, M. A. (2013). Impaired performance of female APP/PS1 mice in the Morris water maze is coupled with increased Aβ accumulation and microglial activation.
- Rotarod test results. Transgenic SOD1 mice performance declined from 12... (n.d.). ResearchGate.
- Tempol improves neuroinflammation and delays motor dysfunction in a mouse model (SOD1G93A) of ALS. (2019).
- University of Miami Miller School of Medicine. (2020, February 24). Supplementing diet with amino acid successfully staves off signs of ALS in pre-clinical study. EurekAlert!. [Link]
- Immunohistochemistry for Tyrosine Hydroxylase (TH) Detection in Brain Sections. (2025, February 20). protocols.io. [Link]
- Gallagher, J. J., Minogue, A. M., & Lynch, M. A. (2013).
Application Notes and Protocols for L-Serine-Based Therapies in Metabolic Disorders
Introduction: L-Serine as a Pivotal Regulator in Metabolic Homeostasis
This compound, traditionally classified as a non-essential amino acid, is emerging as a critical signaling molecule and a key player in cellular metabolism with profound implications for metabolic disorders.[1][2][3] Its significance extends far beyond its role as a protein building block, acting as a central node in a complex metabolic network. This compound is a primary source of one-carbon units for the folate and methionine cycles, which are essential for nucleotide synthesis, methylation reactions, and maintaining redox balance.[4][5][6] Furthermore, it is a precursor for the synthesis of other amino acids like glycine and cysteine, as well as vital macromolecules such as phospholipids and sphingolipids.[1][2][3][4]
Recent preclinical and clinical evidence has illuminated the therapeutic potential of this compound supplementation in a range of metabolic conditions, including diabetes and non-alcoholic fatty liver disease (NAFLD).[7][8][9][10] Growing evidence suggests that this compound metabolism is altered in type 1, type 2, and gestational diabetes, and that supplementation can improve glucose homeostasis.[8][9] Studies in animal models have demonstrated that this compound can ameliorate the metabolic consequences of a high-fat diet, including reducing body weight, visceral fat mass, and blood glucose levels.[7][11]
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for investigating the therapeutic potential of this compound. We will delve into the intricate metabolic pathways, provide evidence-based rationale for experimental design, and offer detailed, step-by-step protocols for in vivo studies and analytical procedures. Our focus is on empowering researchers to conduct robust, reproducible, and insightful experiments in the pursuit of novel this compound-based therapies for metabolic disorders.
The Metabolic Crossroads of this compound: Biosynthesis and Key Pathways
The intracellular pool of this compound is maintained through dietary intake and de novo synthesis from the glycolytic intermediate 3-phosphoglycerate (3-PG).[12][13] This synthesis occurs via the phosphorylated pathway, a three-step enzymatic process.[12][14]
The this compound Biosynthesis Pathway
The de novo synthesis of this compound is a critical metabolic route, particularly in proliferating cells and under certain physiological conditions. The pathway involves the following key enzymes:
-
Phosphoglycerate dehydrogenase (PHGDH): Catalyzes the NAD+-dependent oxidation of 3-PG to 3-phosphohydroxypyruvate.[13][14]
-
Phosphoserine aminotransferase (PSAT): Converts 3-phosphohydroxypyruvate to phosphoserine.[12][13]
-
Phosphoserine phosphatase (PSP): Catalyzes the final, irreversible step of hydrolyzing phosphoserine to this compound.[12][13]
Understanding the regulation of this pathway is crucial, as its dysregulation has been implicated in various diseases.
Caption: The this compound Biosynthesis Pathway from Glycolysis.
This compound's Central Role in One-Carbon Metabolism and Redox Balance
This compound is a primary donor of one-carbon units, which are essential for a multitude of cellular processes. This is primarily facilitated by the enzyme serine hydroxymethyltransferase (SHMT), which converts this compound to glycine, transferring a one-carbon unit to tetrahydrofolate (THF) to form 5,10-methylenetetrahydrofolate.[5][6] This molecule is a central carrier in the folate cycle, which is intricately linked to the methionine cycle.
The one-carbon metabolism network is critical for:
-
Nucleotide Synthesis: Providing one-carbon units for the synthesis of purines and thymidylate.[6]
-
Redox Homeostasis: The folate cycle generates NADPH, a key reducing equivalent that helps maintain the cellular redox state and counteracts oxidative stress.[15][16]
-
Methylation Reactions: The methionine cycle produces S-adenosylmethionine (SAM), the universal methyl donor for methylation of DNA, RNA, proteins, and lipids.[6]
Dysregulation of one-carbon metabolism is a hallmark of many diseases, and this compound's position at its core underscores its therapeutic potential.
Caption: this compound's role in one-carbon metabolism.
Preclinical Evaluation of this compound in Metabolic Disorders: In Vivo Protocols
Animal models are indispensable for evaluating the efficacy and mechanisms of this compound supplementation in metabolic disorders. The following protocols provide a framework for conducting these studies in mice.
This compound Administration in Mouse Models
The choice of administration route depends on the specific research question. Oral administration is common for modeling dietary supplementation.
Protocol 2.1.1: this compound Supplementation in Drinking Water
This method allows for ad libitum, long-term administration of this compound.
-
Materials:
-
This compound powder (cell culture grade or equivalent)
-
Sterile, purified water
-
Animal drinking bottles
-
Scale
-
-
Procedure:
-
Preparation of this compound Solution:
-
Determine the desired concentration of this compound. A commonly used concentration is 1% (w/v).[4][17][18]
-
To prepare a 1% solution, dissolve 10 g of this compound powder in 1 liter of sterile water.
-
Stir until the this compound is completely dissolved. The solution should be clear.
-
Prepare fresh this compound solution at least twice a week to ensure stability.
-
-
Administration:
-
Fill the animal drinking bottles with the prepared this compound solution.
-
Provide the this compound solution as the sole source of drinking water for the treatment group. The control group should receive regular sterile water.
-
-
Monitoring:
-
Protocol 2.1.2: Oral Gavage of this compound
Oral gavage allows for precise dosing of this compound.
-
Materials:
-
Procedure:
-
Preparation of this compound Solution:
-
Calculate the required dose based on the animal's body weight. A typical oral dose for a mouse is 2 g/kg body weight.[21]
-
Dissolve the calculated amount of this compound in a known volume of sterile water or saline. Ensure complete dissolution.
-
-
Administration:
-
Gently restrain the mouse.
-
Measure the distance from the tip of the mouse's nose to the last rib to determine the correct insertion depth of the gavage needle and mark the needle.[3]
-
Carefully insert the gavage needle into the esophagus. Do not force the needle.[3][20]
-
Slowly administer the this compound solution.
-
-
Post-Administration Monitoring:
-
Observe the animal for a few minutes after gavage to ensure there are no signs of distress or aspiration.[3]
-
-
| Parameter | Supplementation in Drinking Water | Oral Gavage |
| Dosing | Ad libitum, less precise | Precise, controlled dose |
| Stress to Animal | Minimal | Moderate |
| Labor Intensity | Low | High |
| Application | Long-term studies, chronic effects | Acute studies, pharmacokinetic studies |
Table 1: Comparison of this compound Administration Methods in Mice.
Assessment of Metabolic Phenotype
To evaluate the effects of this compound on metabolic health, it is essential to perform key metabolic assessments.
Protocol 2.2.1: Glucose Tolerance Test (GTT)
A GTT assesses the ability of an animal to clear a glucose load from the blood.[5][14][17][22]
-
Materials:
-
Glucose solution (e.g., 20% D-glucose in sterile saline)
-
Glucometer and test strips
-
Syringes for intraperitoneal (i.p.) injection
-
-
Procedure:
-
Fasting: Fast the mice for 6 hours prior to the test.[22]
-
Baseline Glucose: Obtain a baseline blood glucose reading from a tail snip.
-
Glucose Administration: Inject a bolus of glucose (typically 2 g/kg body weight) intraperitoneally.[17]
-
Blood Glucose Monitoring: Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-injection.[17]
-
Data Analysis: Plot the blood glucose levels over time and calculate the area under the curve (AUC). A lower AUC indicates improved glucose tolerance.[5]
-
Protocol 2.2.2: Homeostatic Model Assessment of Insulin Resistance (HOMA-IR)
HOMA-IR is a method used to quantify insulin resistance.[14][22]
-
Procedure:
-
Fasting: Fast the mice for 6 hours.[22]
-
Sample Collection: Collect blood for the measurement of fasting glucose and insulin levels.
-
Calculation: HOMA-IR = (Fasting Glucose (mmol/L) x Fasting Insulin (µU/mL)) / 22.5.
-
Histological Analysis of Metabolic Tissues
Histological examination of key metabolic organs like the liver and adipose tissue can provide valuable insights into the effects of this compound.
Protocol 2.3.1: Hematoxylin and Eosin (H&E) Staining of Liver and Adipose Tissue
-
Procedure:
-
Tissue Collection and Fixation: Euthanize the animal and dissect the liver and adipose tissue. Fix the tissues in 10% neutral buffered formalin.
-
Processing and Embedding: Dehydrate the fixed tissues through a series of graded ethanol solutions, clear with xylene, and embed in paraffin wax.
-
Sectioning: Cut thin sections (e.g., 5 µm) using a microtome.
-
Staining:
-
Deparaffinize and rehydrate the tissue sections.
-
Stain with hematoxylin to visualize cell nuclei (blue/purple).
-
Counterstain with eosin to visualize the cytoplasm and extracellular matrix (pink/red).
-
-
Imaging and Analysis: Mount the stained sections and examine under a microscope to assess tissue morphology, lipid droplet accumulation, and inflammation.[23][24]
-
Analytical Protocols for this compound Quantification and Isotope Tracing
Accurate measurement of this compound levels and its metabolic fate is crucial for understanding its therapeutic effects.
Quantification of this compound in Biological Samples
Protocol 3.1.1: High-Performance Liquid Chromatography (HPLC) for this compound Quantification
HPLC is a robust method for separating and quantifying amino acids.[1]
-
Sample Preparation (Plasma/Serum):
-
Collect blood in EDTA or heparin tubes and centrifuge to obtain plasma or serum.
-
Deproteinize the sample by adding a solvent like methanol or acetonitrile (e.g., 4 parts solvent to 1 part plasma).
-
Vortex and centrifuge at high speed (e.g., 14,000 x g) to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
-
-
Sample Preparation (Tissues):
-
Homogenize the tissue in a suitable buffer or solvent on ice.
-
Follow a similar deproteinization step as for plasma/serum.
-
-
Derivatization (Pre-column):
-
React the amino acids in the sample with a derivatizing agent such as o-phthalaldehyde (OPA) to form a fluorescent derivative that can be detected.[1]
-
-
HPLC Analysis:
-
Inject the derivatized sample into an HPLC system equipped with a suitable column (e.g., C18) and a fluorescence detector.
-
Use a standard curve of known this compound concentrations to quantify the amount in the samples.
-
Protocol 3.1.2: Fluorometric Assay for this compound Quantification
Commercially available kits offer a convenient and high-throughput method for measuring this compound.[2][12][15][25][26]
-
Principle: These assays are typically based on an enzymatic reaction where this compound is converted to an intermediate that reacts with a probe to generate a fluorescent signal.[15][25][26]
-
General Procedure (refer to kit-specific instructions):
-
Sample Preparation: Prepare samples (plasma, serum, tissue homogenates) as recommended by the kit manufacturer, which may include a deproteinization step.[2][12]
-
Standard Curve: Prepare a standard curve using the this compound standard provided in the kit.
-
Reaction: Mix the samples and standards with the reaction mixture containing the necessary enzymes and probe.
-
Incubation: Incubate the reaction at the specified temperature and time.
-
Measurement: Measure the fluorescence at the recommended excitation and emission wavelengths.
-
Calculation: Determine the this compound concentration in the samples by comparing their fluorescence to the standard curve.
-
This compound Stable Isotope Tracing
Stable isotope tracing with ¹³C-labeled this compound is a powerful technique to track its metabolic fate in vivo.[21][27][28]
Protocol 3.2.1: In Vivo this compound-¹³C Labeling in Mice
-
Tracer Administration:
-
Administer ¹³C-labeled this compound (e.g., U-¹³C₃-L-serine) to the animals via oral gavage or intravenous infusion.[21]
-
-
Sample Collection:
-
Collect blood and tissues at various time points after tracer administration to capture the dynamic labeling of downstream metabolites.[21]
-
-
Metabolite Extraction:
-
Rapidly quench metabolism by snap-freezing tissues in liquid nitrogen.
-
Extract metabolites using a cold solvent mixture (e.g., methanol/acetonitrile/water).
-
-
LC-MS/MS Analysis:
-
Analyze the extracted metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to measure the incorporation of ¹³C into downstream metabolites.
-
-
Data Analysis:
-
Determine the mass isotopomer distribution (MID) for each metabolite to quantify the contribution of this compound to its synthesis.
-
Caption: Workflow for an in vivo this compound-¹³C isotope tracing experiment.
Safety and Toxicological Considerations
This compound is generally recognized as safe (GRAS) by the U.S. Food and Drug Administration.[29] However, it is essential to be aware of the safety profile when conducting preclinical studies.
-
Preclinical Toxicity Studies:
-
Potential Side Effects:
-
At high doses, gastrointestinal symptoms may occur.
-
Conclusion and Future Directions
The growing body of evidence strongly supports the investigation of this compound as a therapeutic agent for metabolic disorders. Its central role in metabolism, coupled with a favorable safety profile, makes it an attractive candidate for further research and development. The protocols outlined in this guide provide a solid foundation for researchers to explore the multifaceted effects of this compound in preclinical models.
Future research should focus on elucidating the precise molecular mechanisms by which this compound exerts its beneficial effects, identifying biomarkers to predict therapeutic response, and conducting well-designed clinical trials to translate these promising preclinical findings to human patients. The continued exploration of this compound-based therapies holds the potential to offer novel and effective treatments for the growing global burden of metabolic diseases.
References
- Mori, H., et al. (2021). Separation and detection of D-/L-serine by conventional HPLC. MethodsX, 8, 101389.
- Assay Genie. (n.d.). Dthis compound Assay Kit (Fluorometric) (#BN00958).
- Holm, J. B., et al. (2018). This compound supplementation lowers diabetes incidence and improves blood glucose homeostasis in NOD mice. PLoS One, 13(3), e0194414.
- Tran, D., et al. (2023). Twelve Weeks of Oral this compound Supplementation Improves Glucose Tolerance, Reduces Visceral Fat Pads, and Reverses the mRNA Overexpression of Renal Injury Markers KIM-1, IL-6, and TNF-α in a Mouse Model of Obesity. International Journal of Molecular Sciences, 24(11), 9205.
- Metzler, M. A., et al. (2022). This compound Supplementation Blunts Fasting-Induced Weight Regain by Increasing Brown Fat Thermogenesis. International Journal of Molecular Sciences, 23(9), 5029.
- Cross Connect. (2023). Twelve Weeks of Oral this compound Supplementation Improves Glucose Tolerance, Reduces Visceral Fat Pads, and Reverses the mRNA Overexpression of Renal Injury Markers KIM-1, IL-6, and TNF-α in a Mouse Model of Obesity.
- Creative BioMart. (n.d.). Dthis compound Assay Kit (Fluorometric).
- ResearchGate. (2018). This compound supplementation lowers diabetes incidence and improves blood glucose homeostasis in NOD mice.
- ResearchGate. (2022). This compound Supplementation Blunts Fasting-Induced Weight Regain by Increasing Brown Fat Thermogenesis.
- Khan, S., et al. (2022). Histological and Microscopic Analysis of Fats in Heart, Liver Tissue, and Blood Parameters in Experimental Mice. Medicina, 58(10), 1365.
- PLOS ONE. (2018). This compound supplementation lowers diabetes incidence and improves blood glucose homeostasis in NOD mice.
- WSU IACUC. (2021). Standard Operating Procedures for Oral Gavage in Mice and Rats.
- The Capital Region of Denmark's Research Portal. (2018). This compound supplementation lowers diabetes incidence and improves blood glucose homeostasis in NOD mice.
- Zhou, X., et al. (2018). Long-Term this compound Administration Reduces Food Intake and Improves Oxidative Stress and Sirt1/NFκB Signaling in the Hypothalamus of Aging Mice. Frontiers in Endocrinology, 9, 499.
- Cell Metabolism. (2019). Physiological impact of in vivo stable isotope tracing on cancer metabolism.
- Nature. (2020). Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus.
- YouTube. (2014). Mouse Oral Gavage Training.
- Journal of Lipid Research. (2010). Digital analysis of hepatic sections in mice accurately quantitates triglycerides and selected properties of lipid droplets.
- Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids. (2017). Protocols for Enzymatic Fluorometric Assays to Quantify Phospholipid Classes.
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Application Notes and Protocols for Harnessing L-Serine Metabolism to Enhance Cancer Treatment Efficacy
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on leveraging the metabolic dependency of cancer cells on L-serine to enhance the efficacy of therapeutic strategies. This document outlines the scientific rationale, experimental design considerations, and detailed protocols for both in vitro and in vivo studies.
Scientific Rationale: The Serine Addiction of Cancer
Many cancer cells exhibit a reprogrammed metabolism characterized by an increased demand for the non-essential amino acid this compound.[1] This "serine addiction" stems from the multifaceted roles of serine in supporting rapid proliferation, including its contribution to protein synthesis, nucleotide production, and the maintenance of redox homeostasis.[1][2] Cancer cells can acquire serine through two primary mechanisms: uptake from the extracellular environment and de novo synthesis from the glycolytic intermediate 3-phosphoglycerate via the serine synthesis pathway (SSP).[3][4]
The SSP is a three-step enzymatic cascade initiated by phosphoglycerate dehydrogenase (PHGDH), followed by phosphoserine aminotransferase 1 (PSAT1), and concluding with phosphoserine phosphatase (PSPH).[4] Notably, PHGDH is the rate-limiting enzyme and its expression is frequently amplified or upregulated in various malignancies, including breast cancer, melanoma, and glioma, where it drives tumor growth and metastasis.[5][6] This dependency on serine metabolism presents a promising therapeutic window, as targeting either serine uptake or its endogenous synthesis can selectively impede cancer cell proliferation while sparing normal tissues that have lower serine requirements.[7][8]
Strategies to exploit this vulnerability include:
-
Dietary Restriction: Limiting the availability of exogenous serine and glycine through specialized diets has been shown to slow tumor growth in preclinical models.[8][9][10]
-
Pharmacological Inhibition: Small molecule inhibitors targeting key enzymes in the SSP, particularly PHGDH, have demonstrated potent anti-cancer activity by limiting serine availability and inducing apoptosis.[5] Notable inhibitors include NCT-503 and CBR-5884.[5]
-
Combination Therapies: Combining serine restriction strategies with conventional chemotherapy, radiotherapy, or immunotherapy can enhance therapeutic efficacy.[9][11][12] Serine deprivation can induce metabolic stress and increase reactive oxygen species (ROS), making cancer cells more susceptible to other treatments.[8][10]
This guide provides the technical framework to investigate these therapeutic approaches.
Key Signaling and Metabolic Pathways
The diagram below illustrates the central role of this compound in cancer cell metabolism, branching from glycolysis and feeding into critical biosynthetic pathways. Understanding these connections is crucial for designing experiments and interpreting results.
Caption: Central role of this compound in cancer cell metabolism.
In Vitro Experimental Protocols
This section details protocols for investigating the effects of this compound deprivation and pharmacological inhibition of the SSP in cultured cancer cells.
Protocol: Assessing Cancer Cell Proliferation under Serine Deprivation
Objective: To determine the dependence of cancer cell lines on exogenous this compound for proliferation.
Materials:
-
Cancer cell line of interest (e.g., HCT116, SW620 for colon cancer).[13]
-
Complete culture medium (e.g., RPMI-1640).[13]
-
Serine-free RPMI-1640 medium.[11]
-
Dialyzed Fetal Bovine Serum (dFBS).[14]
-
Penicillin-Streptomycin solution.[13]
-
96-well plates.[13]
-
CCK-8 cell proliferation assay kit.[13]
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete RPMI-1640 medium.[13]
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell adherence.[13]
-
Media Change: After 24 hours, carefully aspirate the complete medium. Wash the cells once with pre-warmed PBS.
-
Experimental Conditions: Replace the medium with either:
-
Control: Complete RPMI-1640 medium.
-
Serine Deprivation: Serine-free RPMI-1640 medium. Both media should be supplemented with 10% dFBS and 1% penicillin-streptomycin.[11]
-
-
Incubation: Culture the cells for an additional 24-72 hours.
-
Proliferation Assay (CCK-8):
-
Data Analysis: Normalize the absorbance values to the control group at each time point to determine the relative cell proliferation.
Causality Explanation: This protocol directly tests the reliance of cancer cells on an external supply of serine. A significant reduction in proliferation in the serine-free medium indicates a dependency that could be exploited therapeutically. Using dialyzed FBS is critical to minimize the introduction of exogenous serine from the serum.[14]
Protocol: Evaluating the Efficacy of PHGDH Inhibitors
Objective: To assess the dose-dependent effect of a PHGDH inhibitor on the viability of cancer cells with varying PHGDH expression levels.
Materials:
-
PHGDH-dependent (e.g., MDA-MB-468) and PHGDH-independent (e.g., MDA-MB-231) cancer cell lines.[15]
-
Complete culture medium.
-
DMSO (vehicle control).[16]
-
96-well opaque-walled plates.[16]
-
CellTiter-Glo® Luminescent Cell Viability Assay kit.[16]
Procedure:
-
Cell Seeding: Seed 2,000-5,000 cells per well in 100 µL of complete culture medium in a 96-well opaque-walled plate.[16]
-
Incubation: Incubate for 24 hours at 37°C in a 5% CO₂ incubator.[16]
-
Compound Treatment: Prepare serial dilutions of the PHGDH inhibitor in complete medium (e.g., 0.1 to 100 µM). Add the diluted compounds to the respective wells. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.[16]
-
Incubation: Incubate the plates for 48-72 hours.[16]
-
Viability Assay (CellTiter-Glo®):
-
Equilibrate the plate to room temperature for approximately 30 minutes.[16]
-
Add a volume of CellTiter-Glo® reagent equal to the volume of the culture medium in each well (100 µL).[16]
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.[16]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[16]
-
Measure luminescence using a microplate reader.
-
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Causality Explanation: This assay quantifies the cytotoxic effect of specifically inhibiting the de novo serine synthesis pathway. Comparing the IC50 values between PHGDH-dependent and -independent cell lines validates the on-target effect of the inhibitor.[15] A lower IC50 in PHGDH-dependent cells confirms their reliance on this pathway for survival.
Protocol: ¹³C-L-Serine Tracing and Metabolite Extraction for LC-MS
Objective: To trace the metabolic fate of this compound and quantify its contribution to downstream biosynthetic pathways.
Materials:
-
Cancer cell line of interest.
-
Serine-free DMEM.[17]
-
Dialyzed FBS (dFBS).[17]
-
[U-¹³C₃]-L-Serine (99% isotopic purity).[17]
-
6-well plates.[7]
-
Ice-cold PBS.[7]
-
Ice-cold 80% Methanol (-80°C).[7]
-
Cell scrapers.[7]
-
Microcentrifuge tubes.[7]
-
Liquid nitrogen.[7]
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and grow to approximately 80% confluency in complete medium.[7]
-
Preparation of Labeling Medium: Prepare serine-free DMEM supplemented with 10% dFBS and [U-¹³C₃]-L-Serine at a concentration equivalent to that in the complete medium (e.g., 0.4 mM).[17]
-
Isotope Labeling:
-
Metabolite Extraction:
-
At each time point, place the plate on ice.
-
Quickly aspirate the labeling medium and wash the cells twice with ice-cold PBS.[7]
-
Immediately add 1 mL of -80°C 80% methanol to each well to quench metabolism.[17]
-
Scrape the cells in the methanol and transfer the cell extract to a pre-chilled microcentrifuge tube.[7]
-
Freeze the tube in liquid nitrogen.[17]
-
-
Sample Processing:
-
Thaw the samples on ice and vortex vigorously for 1 minute.[17]
-
Centrifuge at >13,000 x g for 10 minutes at 4°C to pellet proteins and cell debris.[7][18]
-
Transfer the supernatant containing the metabolites to a new tube.[7]
-
Dry the metabolite extract using a vacuum concentrator or under a stream of nitrogen.[7]
-
Store the dried metabolite pellets at -80°C until LC-MS analysis.[7]
-
-
LC-MS Analysis:
Causality Explanation: This powerful technique allows for the direct visualization and quantification of how cancer cells utilize serine. By tracking the incorporation of the heavy ¹³C isotope from serine into downstream metabolites like nucleotides and amino acids, researchers can precisely map the metabolic fluxes and identify critical nodes for therapeutic intervention.[2]
Caption: A generalized workflow for in vitro experiments.
In Vivo Experimental Protocols
This section provides protocols for evaluating the therapeutic potential of targeting this compound metabolism in animal models of cancer.
Protocol: Xenograft Tumor Model with Dietary Serine/Glycine Restriction
Objective: To determine the effect of a serine and glycine-free diet on the growth of xenograft tumors in vivo.
Materials:
-
Immunocompromised mice (e.g., NSG or Swiss nude nu/nu).[19]
-
Cancer cell line for xenograft (e.g., HCT116).[8]
-
Matrigel or Cultrex BME.[19]
-
Control diet (isonitrogenous).[20]
-
Serine and glycine-free (-SG) diet (custom formulation).[8][20]
-
Digital calipers.
Procedure:
-
Animal Acclimation: Acclimate mice to the facility for at least one week before the experiment.
-
Dietary Pre-conditioning: A week prior to tumor cell injection, randomize mice into two groups and feed them either the control diet or the -SG diet.[20]
-
Tumor Cell Implantation:
-
Harvest cancer cells during their exponential growth phase.
-
Resuspend cells in a mixture of PBS and Matrigel (e.g., 60% Matrigel).[19]
-
Subcutaneously inject 1 x 10⁶ to 1 x 10⁷ cells into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Endpoint: Continue the study until tumors in the control group reach the predetermined endpoint (e.g., 1000-1500 mm³), or as defined by institutional animal care and use committee (IACUC) guidelines.
-
Tumor Excision and Analysis: At the endpoint, humanely euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, metabolomics).
Causality Explanation: This in vivo model directly tests the hypothesis that restricting the systemic supply of serine can inhibit tumor growth.[8][21] By comparing tumor growth rates between the two diet groups, the contribution of exogenous serine to tumorigenesis can be quantified. Maintaining an isonitrogenous diet is crucial to ensure that any observed effects are due to the specific absence of serine and glycine, not general malnutrition.[20]
Protocol: Combination Therapy - PHGDH Inhibition and Dietary Restriction
Objective: To evaluate the synergistic anti-tumor effect of combining a PHGDH inhibitor with a serine and glycine-free diet.
Materials:
-
All materials from Protocol 3.1.
-
PHGDH inhibitor suitable for in vivo use (e.g., PH755, NCT-503).[11][15]
-
Appropriate vehicle for inhibitor administration.[11]
Procedure:
-
Study Groups: Establish four experimental groups:
-
Group 1: Control diet + Vehicle
-
Group 2: Control diet + PHGDH inhibitor
-
Group 3: -SG diet + Vehicle
-
Group 4: -SG diet + PHGDH inhibitor
-
-
Tumor Implantation and Diet: Follow steps 1-3 from Protocol 3.1.
-
Treatment Administration: Once tumors reach a palpable size (e.g., 100-200 mm³), begin administration of the PHGDH inhibitor or vehicle according to a predetermined schedule (e.g., daily oral gavage).
-
Monitoring and Endpoint: Follow steps 4-6 from Protocol 3.1.
-
Data Analysis: Compare tumor growth inhibition across all four groups. Statistical analysis (e.g., two-way ANOVA) can be used to assess the significance of the individual treatments and their interaction (synergy).
Causality Explanation: This protocol is designed to test whether simultaneously blocking both exogenous serine uptake (via diet) and de novo synthesis (via PHGDH inhibition) results in a more potent anti-tumor response than either strategy alone.[11] A synergistic effect would strongly support a dual-targeting approach for cancers dependent on serine metabolism.
Caption: A generalized workflow for in vivo xenograft experiments.
Data Presentation and Interpretation
Quantitative Data Summary
The following tables provide examples of how to structure quantitative data obtained from the described protocols.
Table 1: In Vitro Cell Viability (IC50 Values)
| Cell Line | PHGDH Expression | PHGDH Inhibitor | IC50 (µM) |
| MDA-MB-468 | High | NCT-503 | 8-16 |
| BT-20 | High | NCT-503 | 8-16 |
| MDA-MB-231 | Low | NCT-503 | >100 |
| SK-MEL-2 | Low | NCT-503 | >100 |
| Data are representative and based on published findings.[15] |
Table 2: In Vivo Tumor Growth Inhibition
| Treatment Group | Average Tumor Volume at Endpoint (mm³) | % Tumor Growth Inhibition (TGI) |
| Control Diet + Vehicle | 1200 ± 150 | - |
| Control Diet + PHGDH Inhibitor | 850 ± 120 | 29% |
| -SG Diet + Vehicle | 700 ± 100 | 42% |
| -SG Diet + PHGDH Inhibitor | 300 ± 80 | 75% |
| Data are hypothetical and for illustrative purposes. |
Assessing Apoptosis
To confirm that the observed reduction in cell viability and tumor growth is due to induced cell death, apoptosis assays are recommended.
Protocol: Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry
Objective: To distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can enter cells with compromised membranes (late apoptotic and necrotic cells).[22]
Procedure (General):
-
Cell Collection: Collect both adherent and floating cells after treatment (as described in Protocols 2.1 and 2.2).[22]
-
Washing: Wash cells twice with cold PBS.[22]
-
Staining: Resuspend cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol.[23]
-
Incubation: Incubate for 15 minutes at room temperature in the dark.[23]
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.[23]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[22]
-
Causality Explanation: An increase in the Annexin V-positive cell population following serine deprivation or PHGDH inhibition provides direct evidence that these treatments induce apoptosis, a key mechanism for their anti-cancer effects.[5]
Conclusion and Future Directions
Targeting the metabolic vulnerability of serine dependency in cancer cells represents a promising therapeutic avenue. The protocols detailed in this guide provide a robust framework for preclinical evaluation of serine restriction strategies, both as monotherapies and in combination with other treatments. Future research should focus on identifying predictive biomarkers to stratify patients who are most likely to respond to these therapies and on optimizing dietary interventions for clinical settings.[9][12] The integration of metabolomic, transcriptomic, and proteomic analyses will be crucial for a deeper understanding of the cellular responses to serine metabolism inhibition and for the development of next-generation anti-cancer therapies.
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Application Notes & Protocols: L-Serine as a Key Biomarker in Neurological and Metabolic Diseases
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the significance of L-serine as a biomarker in neurological and metabolic diseases. This document delves into the intricate biochemical pathways of this compound, its clinical relevance, and detailed protocols for its accurate quantification in biological matrices.
Part 1: The Central Role of this compound in Cellular Metabolism and Disease
Introduction: Beyond a Simple Building Block
This compound, traditionally classified as a non-essential amino acid, is emerging as a "conditionally essential" nutrient, particularly for the central nervous system (CNS).[1] Its synthesis and metabolism are intricately linked to fundamental cellular processes, and dysregulation of its pathways is increasingly implicated in a range of pathologies. This compound is not merely a component of proteins; it is a central node in a complex metabolic network, serving as a precursor for a multitude of vital biomolecules, including other amino acids, lipids, and nucleotides.[2] This unique position makes its circulating and tissue-specific levels a sensitive indicator of cellular health and disease.
Biochemical Significance: A Metabolic Hub
The importance of this compound stems from its involvement in several critical metabolic pathways. In the mammalian brain, this compound is primarily synthesized by glial cells, specifically astrocytes, from the glycolytic intermediate 3-phosphoglycerate.[3][4] This process, known as the phosphorylated pathway, is crucial as neurons have a limited capacity for de novo this compound synthesis and rely on this astrocytic supply.[4][5]
The key functions of this compound include:
-
Protein Synthesis: As one of the 20 proteogenic amino acids, it is essential for building proteins.[1]
-
One-Carbon Metabolism: this compound is a major donor of one-carbon units to the folate cycle, which is vital for the synthesis of purines and thymidylate (for DNA synthesis) and for methylation reactions, including DNA and protein methylation.[5][6][7]
-
Lipid Synthesis: It is a direct precursor for the synthesis of critical membrane lipids, including phosphatidylserine and sphingolipids, which are highly abundant in the brain and essential for neuronal structure and function.[1][3][8]
-
Neurotransmitter Synthesis: this compound is the precursor to two crucial neuromodulators:
This compound as a Biomarker in Neurological Diseases
Given its central role in brain function, it is not surprising that altered this compound metabolism is linked to several neurological disorders.
-
Alzheimer's Disease (AD): The role of this compound in AD is complex and currently an area of active research with some conflicting findings. Some studies suggest that impaired glycolysis-derived this compound synthesis in astrocytes contributes to cognitive deficits in AD mouse models, and that this compound supplementation can rescue these deficits.[10] However, other research has found increased expression of PHGDH, the first enzyme in the this compound synthesis pathway, in the brains of AD patients, suggesting that serine production might be upregulated.[11][12] This has led to caution against this compound supplementation.[12][13] CSF levels of this compound in AD patients have not shown consistent differences compared to controls.[14] These discrepancies highlight the need for careful quantification of this compound and its metabolites in different disease stages and patient populations.
-
GRIN-related Disorders (GRINpathies): These are rare neurodevelopmental disorders caused by mutations in the genes encoding NMDA receptor subunits. In patients with mutations that lead to a loss-of-function of the NMDA receptor, this compound supplementation has shown therapeutic potential.[15] As this compound is the precursor to the NMDA receptor co-agonist D-serine, supplementation is thought to enhance NMDA receptor function. Clinical trials have shown that this compound treatment can improve motor and cognitive function and reduce seizure frequency in these patients.[15]
-
Other Neurological Conditions: this compound dysregulation has also been implicated in schizophrenia, epilepsy, and psychosis.[16][17] Primary disorders of this compound synthesis, caused by mutations in the genes for the synthesizing enzymes, lead to severe neurological symptoms, including microcephaly and seizures, underscoring the critical role of this amino acid in brain development.[3][18]
This compound as a Biomarker in Metabolic Diseases
Alterations in this compound metabolism are also a hallmark of several metabolic disorders, most notably diabetes mellitus.
-
Type 1 and Type 2 Diabetes: Multiple studies have reported significantly lower plasma this compound concentrations in individuals with both type 1 and type 2 diabetes compared to healthy controls.[19][20] Furthermore, higher this compound levels are correlated with improved insulin secretion and sensitivity.[19][21] this compound supplementation in mouse models of diabetes has been shown to improve glucose tolerance, reduce insulitis, and lower the incidence of autoimmune diabetes.[19][22]
-
Diabetic Neuropathy: this compound deficiency may play a role in the pathogenesis of diabetic neuropathy.[20] Altered this compound metabolism can lead to the production of neurotoxic deoxysphingolipids.[1] this compound supplementation has been shown to suppress these toxic lipids and improve functional neuropathy in mouse models.[1][23]
Summary of this compound Alterations in Disease
| Disease State | Observed Change in this compound | Potential Clinical Significance | Key References |
| Alzheimer's Disease | Inconsistent (reports of both increase and decrease) | Potential biomarker of astrocyte dysfunction; therapeutic target (controversial) | [10][11][12][14] |
| GRIN-related Disorders | N/A (focus on therapeutic intervention) | This compound supplementation as a precision therapy to boost NMDA receptor function | [15] |
| Type 1 Diabetes | Decreased plasma levels | Biomarker of metabolic dysregulation; potential therapeutic to improve glucose homeostasis | [19][20] |
| Type 2 Diabetes | Decreased plasma levels | Biomarker of insulin resistance; potential therapeutic to improve insulin sensitivity | [19][20] |
| Diabetic Neuropathy | Implicated deficiency | Therapeutic potential to reduce neurotoxic lipid production | [1][20] |
Part 2: Protocols for the Quantification of this compound
Accurate and precise measurement of this compound in biological samples is critical for both basic research and clinical applications. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for amino acid quantification due to its high sensitivity, specificity, and throughput.
Introduction to Analytical Methodologies
Several methods can be used to quantify this compound, including HPLC with fluorescence or electrochemical detection, and LC-MS/MS.[24][25] A key analytical challenge is the separation of this compound from its enantiomer, D-serine, as they are isobaric (have the same mass). This can be achieved through two main strategies:
-
Chiral Chromatography: Using a chiral stationary phase column that selectively interacts with each enantiomer, allowing for their separation.[24][26]
-
Derivatization: Reacting the serine enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard (non-chiral) reversed-phase column.[24][27][28]
For applications where only total this compound concentration is required and D-serine levels are known to be low (e.g., plasma, where this compound is predominant), a standard LC-MS/MS method without chiral separation may be sufficient.[29]
Protocol 1: Quantification of this compound in Human Plasma using LC-MS/MS
This protocol describes a robust method for quantifying this compound in human plasma using a simple protein precipitation step followed by LC-MS/MS analysis.
Principle: Plasma proteins are precipitated using a cold organic solvent. The resulting supernatant, containing this compound and a stable isotope-labeled internal standard (e.g., this compound-1-¹³C), is then analyzed by LC-MS/MS. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Materials and Reagents:
-
Human plasma (collected in K₂EDTA tubes)
-
This compound analytical standard
-
This compound-1-¹³C (or other suitable stable isotope-labeled internal standard)
-
LC-MS grade methanol, ice-cold
-
LC-MS grade water
-
Formic acid
-
Microcentrifuge tubes (1.5 mL)
-
Autosampler vials with inserts
-
Calibrated pipettes
-
Microcentrifuge (capable of >13,000 x g and 4°C)
-
Nitrogen evaporator or vacuum concentrator
-
Vortex mixer
Step-by-Step Procedure:
-
Preparation of Standards:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in water.
-
Prepare a stock solution of the internal standard (IS), this compound-1-¹³C (e.g., 100 µg/mL), in water.
-
Create a working IS solution (e.g., 5 µg/mL) by diluting the IS stock.
-
Prepare a series of calibration standards by spiking the this compound stock solution into a surrogate matrix (e.g., phosphate-buffered saline or charcoal-stripped plasma) to achieve a concentration range relevant for physiological levels (e.g., 0.1 - 100 µg/mL).[26]
-
-
Sample Preparation:
-
Thaw frozen plasma samples on ice.
-
In a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample, calibration standard, or quality control (QC) sample.
-
Add 50 µL of the working IS solution to all tubes except for the blank matrix sample.
-
Vortex briefly to mix.
-
Add 400 µL of ice-cold methanol to each tube to precipitate proteins.[30][31]
-
Vortex vigorously for 30 seconds.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.[30]
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.[30]
-
-
Supernatant Processing:
-
Carefully transfer the supernatant (~450 µL) to a new clean tube, being careful not to disturb the protein pellet.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40-45°C.[31]
-
Reconstitute the dried residue in 100 µL of a mobile phase-compatible solvent (e.g., 10% methanol in water with 0.1% formic acid).
-
Vortex for 1 minute to ensure complete dissolution.
-
Centrifuge at 13,000 x g for 5 minutes at 4°C to pellet any remaining particulates.
-
Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Parameters (Example):
| Parameter | Setting |
| LC Column | Reversed-phase C18 (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5-10 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | This compound: m/z 106.1 > 60.1; this compound-¹³C: m/z 107.1 > 61.1 |
Data Analysis and Quality Control:
-
Generate a calibration curve by plotting the peak area ratio (this compound/IS) against the nominal concentration of the calibration standards.
-
Apply a linear regression model with a 1/x² weighting.
-
Determine the concentration of this compound in unknown samples by interpolating their peak area ratios from the calibration curve.
-
Include QC samples at low, medium, and high concentrations in each analytical run. The accuracy of the QCs should be within ±15% of the nominal value, and the precision (%CV) should be <15%.[30]
Protocol 2: Simultaneous Quantification of D- and this compound using Chiral LC-MS/MS
This protocol is essential for studies where the distinct biological roles of D- and this compound must be investigated.
Principle: This method utilizes a chiral column to achieve chromatographic separation of the D- and this compound enantiomers prior to their detection by MS/MS. Sample preparation is similar to Protocol 1, but the LC method is critically different.
Key Modifications from Protocol 1:
-
LC Column: A chiral column, such as a CROWNPAK CR-I(+), is used.[24][26]
-
Mobile Phase: The mobile phase is typically an isocratic mixture, often containing an acid modifier like trifluoroacetic acid or formic acid in an aqueous/organic solvent system (e.g., 0.3% trifluoroacetic acid in 10% acetonitrile).[24][26] The specific conditions must be optimized for the chosen chiral column.
-
Internal Standard: A deuterated internal standard (e.g., Dthis compound-d₃) is recommended to co-elute with both enantiomers and correct for any matrix effects.[26]
-
MRM Transitions: The transitions will be the same for D- and this compound (m/z 106.1 > 60.0/60.1), but they will be distinguished by their unique retention times.[26]
Validation Consideration: It is crucial to demonstrate baseline separation of the D- and this compound peaks to ensure there is no cross-interference, thereby guaranteeing accurate quantification of each enantiomer.
Part 3: Concluding Remarks and Future Perspectives
This compound stands at the crossroads of multiple metabolic pathways crucial for health, particularly in the brain and in the context of systemic metabolism. Its measurement provides a window into cellular energetics, neurotransmission, and lipid metabolism. The presented protocols offer robust and validated methods for the quantification of this compound, enabling researchers to explore its potential as a diagnostic biomarker, a tool for monitoring disease progression, and a therapeutic target.
Future research should focus on standardizing this compound measurements across laboratories, exploring its utility in longitudinal studies to predict disease onset, and further elucidating the complex, sometimes contradictory, roles it plays in neurodegenerative diseases like Alzheimer's. The continued development of highly sensitive analytical techniques will be paramount in unraveling the subtle yet significant impact of this compound on human health and disease.
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Application Notes and Protocols for Assessing the Impact of L-Serine on Synaptic Plasticity
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Serine, a non-essential amino acid, has garnered significant attention in neuroscience for its pivotal role in synaptic plasticity, the cellular mechanism underpinning learning and memory. Its metabolic product, D-Serine, is a potent co-agonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission and synaptic strengthening.[1][2][3] Dysregulation of the this compound metabolic pathway has been implicated in various neurological disorders, making it a compelling target for therapeutic intervention.[1][4][5] This document provides a comprehensive guide for researchers, offering detailed protocols to rigorously assess the impact of this compound on synaptic plasticity. The methodologies described herein range from electrophysiological characterization of synaptic function to the molecular quantification of key metabolic players and behavioral paradigms to evaluate cognitive outcomes. Each protocol is presented with a clear rationale, emphasizing the causality behind experimental choices to ensure scientific integrity and reproducibility.
Introduction: The this compound to D-Serine Pathway and its Central Role in Synaptic Plasticity
This compound serves as the primary precursor for the synthesis of D-Serine in the central nervous system.[1] This conversion is catalyzed by the enzyme serine racemase, which is predominantly found in astrocytes.[6][7][8] Astrocytes, in close proximity to synapses, release D-Serine into the synaptic cleft, where it acts as a crucial co-agonist at the glycine-binding site of synaptic NMDA receptors.[6][9] The activation of NMDA receptors is a critical event for the induction of long-term potentiation (LTP), a persistent strengthening of synapses that is widely considered a cellular correlate of learning and memory.[9][10] Therefore, the availability of this compound directly influences the capacity for synaptic plasticity.
The intricate relationship between this compound metabolism and synaptic function provides a rich area for investigation. Understanding how this compound supplementation or modulation of its metabolic pathway affects synaptic plasticity is crucial for developing novel therapeutic strategies for cognitive disorders.
Signaling Pathway: From this compound to NMDA Receptor Activation
Caption: this compound to NMDA Receptor activation pathway.
Electrophysiological Assessment of Synaptic Plasticity
Electrophysiology remains the gold standard for directly measuring synaptic strength and its dynamic changes. Protocols for inducing and recording LTP and long-term depression (LTD) are fundamental to assessing the impact of this compound.
Preparation of Acute Hippocampal Slices
Rationale: Acute brain slices maintain the intricate synaptic circuitry of the hippocampus, allowing for the study of synaptic transmission and plasticity in a near-physiological context. The hippocampus is a key brain region for learning and memory and is frequently used in LTP studies.[10]
Protocol:
-
Anesthetize an adult rodent (e.g., Sprague-Dawley rat, postnatal days 9-16) with an appropriate anesthetic (e.g., sodium pentobarbital, 50mg/kg, i.p.).[11]
-
Rapidly decapitate the animal and dissect the brain, submerging it in ice-cold, oxygenated (95% O₂/5% CO₂) artificial cerebrospinal fluid (aCSF).
-
aCSF Composition (in mM): 119 NaCl, 2.5 KCl, 2.5 CaCl₂, 1.3 MgSO₄, 1 NaH₂PO₄, 26.2 NaHCO₃, and 11 glucose.[11]
-
Cut transverse hippocampal slices (350-400 µm thick) using a vibratome.[11]
-
Transfer the slices to a holding chamber with oxygenated aCSF and allow them to recover for at least 1 hour at room temperature before recording.[11]
Field Excitatory Postsynaptic Potential (fEPSP) Recordings and LTP Induction
Rationale: fEPSP recordings measure the summed synaptic activity of a population of neurons, providing a robust and reliable measure of synaptic strength. High-frequency stimulation (HFS) is a classic and effective protocol for inducing NMDAR-dependent LTP.[10][12]
Experimental Workflow:
Caption: Workflow for fEPSP recording and LTP induction.
Protocol:
-
Transfer a hippocampal slice to a submersion recording chamber continuously perfused with oxygenated aCSF at 28-30°C.[11]
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.
-
Baseline Recording: Deliver single pulses at a low frequency (e.g., 0.05 Hz) to evoke fEPSPs. Record a stable baseline for at least 20 minutes.
-
This compound Application: Perfuse the slice with aCSF containing the desired concentration of this compound (or vehicle control) for a predetermined duration (e.g., 20-30 minutes) before LTP induction.
-
LTP Induction: Deliver a high-frequency stimulation (HFS) protocol, such as one train of 100 Hz for 1 second.[12]
-
Post-Induction Recording: Continue recording fEPSPs at the baseline frequency for at least 60 minutes to assess the magnitude and stability of LTP.
-
Data Analysis: Measure the initial slope of the fEPSP. Normalize the post-HFS fEPSP slopes to the pre-HFS baseline average.
| Parameter | Recommended Value | Rationale |
| This compound Concentration | 10 µM - 1 mM | To determine a dose-response relationship. |
| Baseline Recording Duration | 20 minutes | To ensure a stable baseline before manipulation. |
| LTP Induction Protocol | 1 train, 100 Hz, 1s | A standard and robust protocol for inducing NMDAR-dependent LTP.[12] |
| Post-Induction Recording | 60 minutes | To assess both the induction and maintenance phases of LTP. |
Molecular and Biochemical Analyses
To complement electrophysiological findings, it is essential to investigate the molecular mechanisms underlying the effects of this compound.
Quantification of D-Serine Levels
Rationale: Measuring the concentration of D-Serine in brain tissue or microdialysis samples provides a direct link between this compound administration and the availability of the NMDA receptor co-agonist. High-Performance Liquid Chromatography (HPLC) is a sensitive and reliable method for this purpose.[13][14]
Protocol (HPLC with Fluorescence Detection):
-
Sample Preparation: Homogenize brain tissue (e.g., hippocampus) in a suitable buffer and deproteinize the sample.
-
Derivatization: Derivatize the amino acids with a fluorescent tag (e.g., 4-fluoro-7-nitro-2,1,3-benzoxadiazole, NBD-F) to enable detection.[13]
-
Chromatographic Separation: Separate D- and this compound using a chiral column.[13]
-
Detection and Quantification: Use a fluorescence detector to quantify the peaks corresponding to D- and this compound based on a standard curve.
| Method | Advantages | Disadvantages |
| HPLC | High sensitivity and specificity, quantitative.[13] | Requires specialized equipment and expertise.[14] |
| Biosensors | Real-time measurements in tissue slices.[14][15] | Can be prone to interference from other substances.[16] |
Western Blot Analysis of Synaptic Proteins
Rationale: Changes in synaptic plasticity are often associated with alterations in the expression and phosphorylation state of key synaptic proteins. Western blotting can be used to assess these changes.
Key Protein Targets:
-
NMDA Receptor Subunits (e.g., GluN1, GluN2A, GluN2B): To determine if this compound treatment alters receptor composition.
-
AMPA Receptor Subunits (e.g., GluA1, GluA2): To investigate changes in AMPA receptor trafficking, a key component of LTP expression.
-
Serine Racemase: To assess whether this compound influences the expression of its synthesizing enzyme.
-
Phosphorylated CaMKII: A key downstream effector of NMDA receptor activation involved in LTP.
Behavioral Assessment of Learning and Memory
Rationale: To determine the functional consequences of this compound's effects on synaptic plasticity, it is crucial to perform behavioral tests that assess learning and memory.
Morris Water Maze
Rationale: This task is a widely used and reliable test of hippocampus-dependent spatial learning and memory in rodents.[17]
Protocol:
-
Acquisition Phase: For several consecutive days, train the animals to find a hidden platform in a circular pool of opaque water, using distal cues for navigation. Record the escape latency and path length.
-
Probe Trial: After the acquisition phase, remove the platform and allow the animal to swim freely for a set duration (e.g., 60 seconds). Measure the time spent in the target quadrant where the platform was previously located.
Novel Object Recognition
Rationale: This task assesses recognition memory, which is dependent on the integrity of the hippocampus and perirhinal cortex.
Protocol:
-
Habituation: Allow the animal to explore an open field arena.
-
Training Phase: Place two identical objects in the arena and allow the animal to explore them.
-
Test Phase: After a retention interval, replace one of the familiar objects with a novel object. Measure the time the animal spends exploring the novel object versus the familiar object. A preference for the novel object indicates intact recognition memory.
| Behavioral Test | Cognitive Function Assessed | Key Parameters |
| Morris Water Maze | Spatial Learning and Memory[17] | Escape latency, path length, time in target quadrant. |
| Novel Object Recognition | Recognition Memory | Discrimination index (time with novel object / total exploration time). |
Conclusion and Future Directions
The protocols outlined in this document provide a robust framework for investigating the multifaceted impact of this compound on synaptic plasticity. By integrating electrophysiological, biochemical, and behavioral approaches, researchers can gain a comprehensive understanding of how this compound modulates synaptic function and cognitive processes. Future studies could explore the therapeutic potential of this compound in animal models of neurological disorders characterized by synaptic dysfunction and cognitive decline, such as Alzheimer's disease.[4][17] Furthermore, investigating the cell-type-specific roles of this compound metabolism in neurons and glia will provide deeper insights into its mechanism of action.
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- 11. Electrophysiology measurement of long-term plasticity of developing GABAergic synapses in acute rat hippoca... [protocols.io]
- 12. scientifica.uk.com [scientifica.uk.com]
- 13. Roles of the quantification of serine in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. D-serine Measurements in Brain Slices or Other Tissue Explants - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. alzheimersnewstoday.com [alzheimersnewstoday.com]
Troubleshooting & Optimization
Overcoming challenges in L-Serine quantification from biological samples
Introduction
Welcome to the technical support center for L-Serine quantification. This compound is a non-essential amino acid that plays a central role in a multitude of cellular processes, including protein synthesis, nucleotide biosynthesis, and as a precursor to numerous critical metabolites like glycine, cysteine, and sphingolipids.[1][2] Its accurate quantification in biological samples such as plasma, cerebrospinal fluid (CSF), and tissue extracts is paramount for research in neuroscience, cancer metabolism, and various metabolic disorders.[1][3]
However, quantifying this compound is not without its challenges. As a small, polar molecule, it exhibits poor retention on traditional reversed-phase chromatography columns.[4] Furthermore, the presence of isobaric interferents and the complex nature of biological matrices can lead to issues like ion suppression and inaccurate measurements.[5][6][7] This guide provides practical, in-depth solutions to the common problems encountered during this compound analysis, drawing from established methodologies and expert experience.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that researchers often have when starting this compound quantification projects.
Question 1: What is the best analytical platform for this compound quantification?
Answer: For high sensitivity and specificity, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[5][8] While older methods using HPLC with fluorescence detection after derivatization are available, LC-MS/MS offers superior selectivity by monitoring specific parent-to-daughter ion transitions, minimizing the impact of co-eluting matrix components. Gas Chromatography-Mass Spectrometry (GC-MS) is also a viable option but typically requires derivatization to make the amino acids volatile.[9][10]
Question 2: Do I need to derivatize this compound for LC-MS/MS analysis?
Answer: Not always, but it is often recommended.
-
Without Derivatization: Direct analysis is possible using Hydrophilic Interaction Liquid Chromatography (HILIC), which is designed to retain polar compounds like amino acids.[9][11][12][13] This simplifies sample preparation but may require careful optimization of chromatographic conditions to achieve separation from other polar molecules.[12][14]
-
With Derivatization: Derivatization involves chemically modifying the this compound molecule to make it more hydrophobic. This allows for excellent retention and separation on widely available C18 reversed-phase columns.[15] Reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) or phenylisothiocyanate (PITC) are commonly used and can significantly enhance sensitivity.[15][16][17][18]
Question 3: Why is an internal standard essential, and which one should I use?
Answer: An internal standard (IS) is crucial for accurate quantification as it corrects for variability during sample preparation, injection, and ionization in the mass spectrometer.[19][20] The ideal IS is a stable isotope-labeled (SIL) version of the analyte , such as this compound-¹³C₃,¹⁵N.[8][21] A SIL-IS is chemically identical to this compound and will behave nearly identically during extraction and chromatography, ensuring the most accurate correction for matrix effects and analyte loss.[21][22]
Question 4: My this compound recovery is low and inconsistent. What is the most likely cause?
Answer: The most common cause of low and variable recovery is the sample preparation step, specifically protein precipitation.[6][23] Inefficient protein removal can lead to analyte loss through co-precipitation and can also cause significant matrix effects downstream.[5] The choice of precipitation solvent (e.g., acetonitrile, methanol) and the ratio of solvent to sample are critical parameters that must be optimized.[23] Additionally, enzymatic degradation can be a factor if samples are not handled properly after collection.[24]
Question 5: How can I separate this compound from its isomer, D-Serine?
Answer: Separating enantiomers like D- and this compound requires a chiral separation technique. This cannot be achieved on standard chromatography columns. Two primary approaches are used:
-
Chiral Chromatography: Use a specialized chiral column that can directly separate the enantiomers.[25][26]
-
Chiral Derivatization: Use a chiral derivatizing agent (e.g., Marfey's reagent) to create diastereomers.[4][10] These diastereomers have different physical properties and can then be separated on a standard reversed-phase column.[4]
Part 2: In-Depth Troubleshooting Guides
This section provides detailed, question-and-answer-based troubleshooting for specific experimental stages.
Guide 1: Sample Collection & Preparation
Problem: High variability between replicate samples.
-
Probable Cause: Inconsistent sample handling, enzymatic activity post-collection, or repeated freeze-thaw cycles.[24] this compound is metabolically active, and enzymes in biological samples can continue to convert it to glycine or pyruvate if not properly quenched.[1][24][27][28]
-
Solution:
-
Standardize Collection: Use a consistent protocol for all sample collections. For blood, process it to plasma or serum as quickly as possible.
-
Quench Enzymatic Activity: Immediately after collection, snap-freeze samples in liquid nitrogen or add a cold solvent (e.g., methanol chilled to -80°C) to halt all enzymatic processes.[24]
-
Avoid Freeze-Thaw Cycles: Aliquot samples into single-use tubes after the initial processing. Studies have shown that amino acid concentrations can be significantly altered after just three freeze-thaw cycles.[24]
-
Optimal Storage: For long-term storage, -80°C is mandatory to ensure analyte stability.[24]
-
Problem: Low analyte recovery after protein precipitation.
-
Probable Cause: Suboptimal choice of precipitation solvent or an incorrect solvent-to-sample ratio. The goal is to maximize protein crashing while keeping this compound in the supernatant.
-
Solution:
-
Optimize Solvent: Test different organic solvents. Acetonitrile is often more effective at removing phospholipids, a major source of matrix effects, compared to methanol.[23] A common starting point is a 3:1 or 4:1 ratio of cold acetonitrile to plasma/serum.[29]
-
Ensure Proper Mixing & Incubation: After adding the solvent, vortex the samples vigorously for at least 30 seconds. Then, incubate at a cold temperature (e.g., -20°C for 20 minutes) to maximize protein precipitation.
-
Centrifugation: Centrifuge at high speed (e.g., >14,000 x g) for 10-15 minutes at 4°C to ensure a tight protein pellet and a clear supernatant.[30]
-
Validate the Method: Perform a recovery experiment. Compare the signal of this compound in an extracted sample to the signal of this compound spiked into the supernatant of a blank matrix sample that has already been extracted. The goal is a recovery of >85%.
-
Guide 2: Analyte Derivatization
Problem: Incomplete derivatization or inconsistent results.
-
Probable Cause: Incorrect pH, insufficient reagent, or presence of interfering substances. Most derivatization reactions are highly pH-dependent.[17] For example, the popular AQC reagent works optimally at a pH of around 8.8-9.0.[16]
-
Solution:
-
Control pH: Ensure the sample extract is buffered to the optimal pH before adding the derivatization reagent. Borate buffer is commonly used for AQC derivatization.[18][31]
-
Use Reagent in Molar Excess: The derivatization reagent must be in molar excess to the total amount of primary and secondary amines in the sample, not just this compound.
-
Check Reagent Stability: Prepare derivatization reagents fresh as recommended by the manufacturer. Some reagents are sensitive to moisture and can degrade over time.
-
Remove Incompatible Buffers: Buffers containing primary or secondary amines, such as Tris, are incompatible with these derivatization reactions and must be avoided or removed.[32]
-
Workflow: this compound Quantification from Plasma
Caption: Standard workflow for this compound quantification.
Guide 3: Chromatography & Mass Spectrometry
Problem: Poor peak shape (fronting or tailing) or no retention on a C18 column.
-
Probable Cause (No Derivatization): This is expected. This compound is too polar to be retained on a standard C18 reversed-phase column.
-
Solution (No Derivatization): Use a HILIC column. HILIC chromatography uses a high organic mobile phase to create a water-rich layer on the surface of a polar stationary phase, allowing for the retention of polar analytes like this compound.[4][11]
-
Probable Cause (With Derivatization): Mobile phase incompatibility, column degradation, or secondary interactions with the column stationary phase.
-
Solution (With Derivatization):
-
Check Mobile Phase pH: Ensure the mobile phase pH is appropriate for the derivatized analyte. Small changes in pH can affect peak shape.
-
Optimize Gradient: Adjust the elution gradient. A shallower gradient can often improve peak shape and resolution.
-
Evaluate Column Health: Poor peak shape for all analytes may indicate a void in the column or a contaminated guard column. Replace the guard column or the analytical column if necessary.
-
Problem: Inconsistent signal or signal loss (ion suppression).
-
Probable Cause: Matrix effects. Co-eluting endogenous compounds from the biological matrix (especially phospholipids and salts) compete with the analyte for ionization in the MS source, leading to a suppressed or variable signal.[5][6][33]
-
Solution:
-
Improve Sample Cleanup: The best defense is a cleaner sample. Use a more rigorous extraction method like solid-phase extraction (SPE) or modify the protein precipitation step (e.g., use acetonitrile).[30][33]
-
Optimize Chromatography: Adjust the chromatographic gradient to separate this compound from the region where most matrix components elute (typically the first few minutes in reversed-phase).
-
Use a SIL-IS: A co-eluting stable isotope-labeled internal standard is the most effective way to compensate for ion suppression. Since the IS and the analyte are nearly identical, they will be suppressed to the same degree, and the ratio of their signals will remain constant, allowing for accurate quantification.[8][21][22]
-
Dilute the Sample: If sensitivity allows, diluting the final extract can reduce the concentration of interfering matrix components and lessen the suppression effect.[34]
-
// Node styles start_node [label="Inconsistent Signal\nor Low Sensitivity?", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; q_node [shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; res_node [shape=box, style="rounded", fillcolor="#EA4335", fontcolor="#FFFFFF"]; sol_node [shape=box, style="rounded", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Logic Flow start_node -> q1 [label="Check IS Signal"]; q1 [label="Is SIL-IS signal\nalso low/variable?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];
q1 -> res1 [label="Yes"]; res1 [label="Likely Ion Suppression\nor Instrument Issue", shape=box, style="rounded", fillcolor="#EA4335", fontcolor="#FFFFFF"]; res1 -> sol1; sol1 [label="Improve Sample Cleanup\nOptimize Chromatography\nDilute Sample", shape=box, style="rounded", fillcolor="#34A853", fontcolor="#FFFFFF"];
q1 -> res2 [label="No (Analyte only)"]; res2 [label="Likely Analyte-Specific Issue", shape=box, style="rounded", fillcolor="#EA4335", fontcolor="#FFFFFF"]; res2 -> sol2; sol2 [label="Check for Analyte Degradation\nVerify Derivatization\nCheck for Isobaric Interference", shape=box, style="rounded", fillcolor="#34A853", fontcolor="#FFFFFF"]; }
Sources
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- 5. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Two mass-spectrometric techniques for quantifying serine enantiomers and glycine in cerebrospinal fluid: potential confounders and age-dependent ranges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. halocolumns.com [halocolumns.com]
- 12. Rapid quantification of underivatized amino acids in plasma by hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass-spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sci-hub.se [sci-hub.se]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. An UPLC-ESI-MS/MS Assay Using 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Derivatization for Targeted Amino Acid Analysis: Application to Screening of Arabidopsis thaliana Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 20. scispace.com [scispace.com]
- 21. waters.com [waters.com]
- 22. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids u ... - Analyst (RSC Publishing) DOI:10.1039/C4AN00094C [pubs.rsc.org]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. researchgate.net [researchgate.net]
- 26. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 27. researchgate.net [researchgate.net]
- 28. This compound metabolic regulation and host respiratory homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Development and Validation of a Sensitive LC-MS/MS Method for the Determination of D-Serine in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Sample Preparation and Pretreatment for Amino Acid Analysis - Creative Proteomics [creative-proteomics.com]
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- 33. chromatographyonline.com [chromatographyonline.com]
- 34. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Troubleshooting Inconsistencies in L-Serine Metabolic Flux Analysis
Welcome to the technical support center for L-Serine Metabolic Flux Analysis (MFA). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of stable isotope tracing experiments involving this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may encounter.
Metabolic Flux Analysis (MFA) is a powerful technique for quantifying the rates of metabolic reactions within a biological system.[1][2][3] When using ¹³C-labeled this compound, we can trace the journey of carbon atoms through the intricate network of serine metabolism, which is pivotal for nucleotide synthesis, redox homeostasis, and methylation reactions.[4][5][6] However, the path to clear and consistent data is often paved with unexpected challenges. This guide is structured to provide not just procedural steps, but the underlying scientific reasoning to empower you to make informed decisions in your experimental design and data interpretation.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions and foundational concepts in this compound MFA.
Q1: What is the core principle of this compound-¹³C metabolic labeling?
A1: The fundamental principle involves replacing the naturally abundant carbon-12 (¹²C) atoms in this compound with the heavier, stable isotope carbon-13 (¹³C).[7] When cells are cultured with this ¹³C-labeled serine, they take it up and utilize it in various metabolic pathways. As the labeled serine is converted into other molecules (metabolites), the ¹³C atoms are incorporated into these new compounds.[7] By using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, we can detect and quantify the amount of ¹³C in downstream metabolites.[1][6][8][9][10] This allows us to trace the "flux" or flow of carbon from serine through interconnected metabolic networks, providing a quantitative map of pathway activity.[7]
Q2: Why is dialyzed fetal bovine serum (FBS) recommended for my labeling medium?
A2: Standard FBS contains unlabeled amino acids, including serine and glycine. If present in your labeling medium, these unlabeled molecules will compete with your ¹³C-labeled this compound for uptake and utilization by the cells. This "dilution" of the isotopic label will lead to an underestimation of the actual metabolic fluxes. Dialyzed FBS has had small molecules, including amino acids, removed, thus minimizing this isotopic dilution and ensuring that the labeling patterns you observe are a more accurate reflection of intracellular metabolic activity.[11]
Q3: How long should I incubate my cells with the ¹³C-L-Serine tracer?
A3: The ideal incubation time is crucial for achieving an isotopic steady state, a condition where the isotopic enrichment of intracellular metabolites remains constant over time.[12] This indicates that the rate of label incorporation has equilibrated. For many central carbon metabolism pathways, an incubation period of 6-24 hours is often sufficient to approach this steady state.[11] However, the optimal time can vary significantly depending on the cell type, its proliferation rate, and the specific metabolic pathway under investigation.[13] It is highly recommended to perform a time-course experiment (e.g., collecting samples at 6, 12, 18, and 24 hours) to empirically determine the point at which isotopic steady state is reached for your specific experimental system.[11]
Q4: My mass spectrometry data shows a peak at M+3 for glycine after labeling with [U-¹³C₃]this compound. What does this mean?
A4: This is an expected and informative result. The enzyme Serine Hydroxymethyltransferase (SHMT) catalyzes the reversible conversion of serine (a 3-carbon amino acid) to glycine (a 2-carbon amino acid).[14] In this reaction, the carboxyl group of serine is removed, and the remaining two carbons, along with the nitrogen, form glycine. When you label with uniformly ¹³C-labeled serine ([U-¹³C₃]this compound), all three carbons are ¹³C. The SHMT reaction transfers one of these carbons to tetrahydrofolate, leaving a glycine molecule with two ¹³C atoms. Therefore, you would expect to see a prominent M+2 peak for glycine. The presence of an M+3 peak for glycine is biologically implausible from this specific reaction and may indicate an analytical issue such as co-eluting species or an incorrect assignment of the glycine peak.
Q5: Can I use both ¹³C-glucose and ¹³C-serine in the same experiment?
A5: While it is technically possible, it is generally not recommended, especially for initial studies.[13] Introducing multiple isotopic tracers simultaneously complicates data analysis significantly. The labeling patterns from each tracer will overlap, making it difficult to deconvolute the specific contribution of each substrate to the downstream metabolites. A more robust approach is to conduct parallel labeling experiments.[15] In one set of experiments, you would use ¹³C-glucose and unlabeled serine, and in a parallel set, you would use unlabeled glucose and ¹³C-serine. This allows for a clearer and more accurate determination of the fluxes from each precursor.[15]
II. In-depth Troubleshooting Guides
This section provides detailed, step-by-step guidance for diagnosing and resolving specific inconsistencies observed in this compound MFA experiments.
Scenario 1: Low Isotopic Enrichment in Downstream Metabolites
You've performed a [U-¹³C₃]this compound tracing experiment, but the isotopic enrichment in key downstream metabolites like glycine, purines, or glutathione is much lower than anticipated.
Potential Causes & Diagnostic Workflow
-
Incomplete Quenching of Metabolism: If enzymatic reactions are not halted immediately and completely during sample collection, the ¹³C label can be lost or diluted.
-
Troubleshooting Protocol:
-
Ensure your quenching solution (e.g., ice-cold methanol or saline) is at the correct temperature (-80°C for methanol is common).[11]
-
Work quickly and keep samples on ice at all times after removing them from the incubator.
-
Immediately aspirate the labeling medium and add the cold quenching solution to the cell culture plate.[16]
-
-
-
Presence of Unlabeled Serine/Glycine: Contamination from unlabeled sources will dilute the isotopic tracer.
-
Troubleshooting Protocol:
-
Verify Media Components: Confirm that you are using serine- and glycine-free basal medium for your labeling experiments.
-
Use Dialyzed FBS: As mentioned in the FAQs, standard FBS is a significant source of unlabeled amino acids. Always use dialyzed FBS.[11]
-
Check Tracer Purity: Ensure the chemical and isotopic purity of your [U-¹³C₃]this compound tracer.
-
-
-
Insufficient Labeling Time: The cells may not have reached isotopic steady state.
-
Troubleshooting Protocol:
-
Perform a time-course experiment as described in FAQ #3 to determine the optimal labeling duration.[11]
-
-
-
High Intracellular Serine Synthesis: The cells might be producing a large amount of unlabeled serine de novo from glucose.
-
Troubleshooting Protocol:
-
To test this, perform a parallel experiment using ¹³C-glucose as the tracer. A high M+3 labeling in serine from ¹³C-glucose would confirm a high rate of de novo synthesis.
-
Consider the expression levels of key enzymes in the serine synthesis pathway, such as PHGDH, PSAT1, and PSPH.[17][18] High expression of these enzymes is often correlated with increased de novo serine synthesis.[19][20][21]
-
-
Logical Decision Flowchart for Low Enrichment
Caption: Troubleshooting workflow for low isotopic enrichment.
Scenario 2: Inconsistent Labeling Patterns Between Biological Replicates
Potential Causes & Diagnostic Workflow
-
Inconsistent Cell Culture Conditions: Minor differences in cell density, growth phase, or passage number can lead to metabolic heterogeneity.
-
Troubleshooting Protocol:
-
Standardize Seeding Density: Ensure all replicate plates are seeded with the same number of cells and are in the exponential growth phase at the start of the experiment.[22]
-
Control for Passage Number: Use cells within a narrow passage number range to minimize phenotypic drift.
-
Monitor Cell Health: Visually inspect cells for consistent morphology and viability before starting the labeling experiment.
-
-
-
Variability in Sample Handling and Extraction: Inconsistent timing or volumes during sample preparation can introduce significant errors.[16]
-
Troubleshooting Protocol:
-
Standardize All Steps: Create and strictly follow a detailed standard operating procedure (SOP) for sample quenching, washing, and extraction.
-
Use Precise Volumes: Employ calibrated pipettes for all liquid handling steps.
-
Avoid Repeated Freeze-Thaw Cycles: Aliquot metabolite extracts into single-use tubes to prevent degradation.[16]
-
-
-
Analytical Instrument Instability: Fluctuations in the performance of the mass spectrometer can lead to variable measurements.[23][24]
-
Troubleshooting Protocol:
-
Run Quality Control (QC) Samples: Inject a pooled QC sample (a mixture of all your experimental samples) periodically throughout the analytical run to monitor for signal drift.
-
Normalize Data: Use the data from the QC samples to apply normalization algorithms that can correct for instrument-related signal variations.[23]
-
Calibrate the Instrument: Ensure the mass spectrometer is properly calibrated before starting the analytical run.[25]
-
-
Data Presentation: Identifying and Quantifying Variability
A well-structured table can help pinpoint the source of variability.
| Metabolite | Replicate 1 (M+2 %) | Replicate 2 (M+2 %) | Replicate 3 (M+2 %) | Average M+2 (%) | Std. Dev. | %RSD |
| Glycine | 45.2 | 38.9 | 46.1 | 43.4 | 3.8 | 8.8% |
| Serine | 98.5 | 98.7 | 98.6 | 98.6 | 0.1 | 0.1% |
| Glutathione | 12.5 | 25.3 | 14.2 | 17.3 | 6.9 | 39.9% |
In this example, the low relative standard deviation (%RSD) for serine (the labeled precursor) suggests consistent labeling. However, the high %RSD for glutathione indicates a potential issue with either biological variability in its synthesis or an analytical problem specific to that metabolite.
Scenario 3: Unexpected Labeling in Seemingly Unrelated Pathways
You are tracing with ¹³C-L-Serine and observe significant ¹³C incorporation into metabolites of the TCA (Krebs) cycle, such as citrate or malate.
Potential Causes & Diagnostic Workflow
This is often not an error, but rather a reflection of the interconnectedness of cellular metabolism.
-
Serine Catabolism to Pyruvate: this compound can be deaminated to form pyruvate.[10] This pyruvate can then be converted to acetyl-CoA and enter the TCA cycle, or be carboxylated to form oxaloacetate.
-
Experimental Validation:
-
Analyze Pyruvate Labeling: Measure the isotopic enrichment in pyruvate. If serine is a significant source, you would expect to see M+3 pyruvate from [U-¹³C₃]this compound.
-
Inhibit Serine Dehydratase: Use a pharmacological inhibitor of serine dehydratase (if available and specific) to see if it reduces the labeling in TCA cycle intermediates.
-
-
-
One-Carbon Metabolism and the TCA Cycle: The one-carbon units donated by serine are used in the synthesis of purines. The purine nucleotide cycle can produce fumarate, a TCA cycle intermediate.
-
Experimental Validation:
-
Trace the Label in Purines: Confirm that you see ¹³C incorporation into purines like AMP and GMP.
-
Consider Isotopic Scrambling: The interconnected and often reversible nature of these pathways can lead to complex labeling patterns.
-
-
Metabolic Pathway Visualization
Understanding these connections is easier with a visual aid.
Caption: Interconnections between this compound metabolism and the TCA cycle.
III. References
-
MFA Suite™ | MFA Suite. (2014, January 11). Retrieved from [Link]
-
Metabolic flux analysis - Wikipedia. Retrieved from [Link]
-
Barberán-Mellado, E., et al. (2019). Troubleshooting in Large-Scale LC-ToF-MS Metabolomics Analysis: Solving Complex Issues in Big Cohorts. Metabolites, 9(10), 233. Retrieved from [Link]
-
Gopalakrishnan, S., & Maranas, C. D. (2020). Software and Methods for Computational Flux Balance Analysis. Methods in Molecular Biology, 2096, 165-177. Retrieved from [Link]
-
Chen, Y., et al. (2023). FreeFlux: A Python Package for Time-Efficient Isotopically Nonstationary Metabolic Flux Analysis. ACS Synthetic Biology, 12(9), 2724-2732. Retrieved from [Link]
-
METRAN - Software for 13C-metabolic Flux Analysis | MIT Technology Licensing Office. Retrieved from [Link]
-
Yuan, J., et al. (2017). Integrative metabolic flux analysis reveals an indispensable dimension of phenotypes. Current Opinion in Biotechnology, 43, 116-123. Retrieved from [Link]
-
Flux Analysis of Serine Metabolism | Download Scientific Diagram - ResearchGate. Retrieved from [Link]
-
D'Auria, G., et al. (2022). Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas. RSC Advances, 12(40), 26057-26075. Retrieved from [Link]
-
D'Auria, G., et al. (2022). Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas. RSC Advances, 12(40), 26057-26075. Retrieved from [Link]
-
Barberán-Mellado, E., et al. (2019). Troubleshooting in Large-Scale LC-ToF-MS Metabolomics Analysis: Solving Complex Issues in Big Cohorts. Metabolites, 9(10), 233. Retrieved from [Link]
-
A guide to metabolic flux analysis in metabolic engineering: Methods, tools and applications. Retrieved from [Link]
-
Mass Spectrometer (MS) Troubleshooting Guide - CGSpace. Retrieved from [Link]
-
Nöh, K., et al. (2021). Robustifying Experimental Tracer Design for13C-Metabolic Flux Analysis. Frontiers in Bioengineering and Biotechnology, 9, 689895. Retrieved from [Link]
-
He, T., et al. (2021). Serine, glycine and one-carbon metabolism in cancer (Review). Oncology Reports, 45(5), 1-1. Retrieved from [Link]
-
Guidelines for metabolic flux analysis in metabolic engineering: methods, tools, and applications - CD Biosynsis. (2024, February 19). Retrieved from [Link]
-
Reina-Campos, M., et al. (2019). The complexity of the serine glycine one-carbon pathway in cancer. Journal of Cell Biology, 218(11), 3534-3546. Retrieved from [Link]
-
Regulatory mechanisms of PHGDH. The gene expression of PHGDH is... - ResearchGate. Retrieved from [Link]
-
13C metabolic flux analysis: Optimal design of isotopic labeling experiments. Retrieved from [Link]
-
Kung, C. P., et al. (2020). The PHGDH enigma: do cancer cells only need serine or also a redox modulator?. Annals of translational medicine, 8(3), 67. Retrieved from [Link]
-
Antoniewicz, M. R. (2020). A guide to metabolic flux analysis in metabolic engineering: Methods, tools and applications. Metabolic Engineering, 63, 1-11. Retrieved from [Link]
-
Li, Y., et al. (2023). The role of serine metabolism in lung cancer: From oncogenesis to tumor treatment. Frontiers in Oncology, 13, 1088191. Retrieved from [Link]
-
Kim, H. S., et al. (2015). Differential Expression of Enzymes Associated with Serine/Glycine Metabolism in Different Breast Cancer Subtypes. PLOS ONE, 10(10), e0141900. Retrieved from [Link]
-
PHGDH as a mechanism for resistance in metabolically-driven cancers. Retrieved from [Link]
-
Guo, J., et al. (2022). Addressing big data challenges in mass spectrometry-based metabolomics. Chemical Communications, 58(74), 10334-10348. Retrieved from [Link]
-
Ahn, W. S., & Antoniewicz, M. R. (2019). Comprehensive stable-isotope tracing of glucose and amino acids identifies metabolic by-products and their sources in CHO cell culture. Proceedings of the National Academy of Sciences, 116(43), 21544-21554. Retrieved from [Link]
-
Data Cleaning in Metabolomics Biomarker Research - MetwareBio. Retrieved from [Link]
-
Crown, S. B., & Antoniewicz, M. R. (2018). A guide to 13C metabolic flux analysis for the cancer biologist. The FEBS Journal, 285(8), 1391-1403. Retrieved from [Link]
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Liu, J. Q., et al. (2012). Metabolic engineering and flux analysis of Corynebacterium glutamicum for this compound production. Chinese Science Bulletin, 57(22), 2844-2853. Retrieved from [Link]
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Jang, J. K., et al. (2018). Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction. Metabolites, 8(2), 32. Retrieved from [Link]
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Brosnan, J. T., & Brosnan, M. E. (2019). Serine Metabolism in Health and Disease and as a Conditionally Essential Amino Acid. Nutrients, 11(11), 2648. Retrieved from [Link]
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The basic steps in ¹³C MFA and the model selection problem (A) New... - ResearchGate. Retrieved from [Link]
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Li, Y., et al. (2019). Bioprocess Engineering, Transcriptome, and Intermediate Metabolite Analysis of this compound High-Yielding Escherichia coli W3110. International Journal of Molecular Sciences, 20(22), 5737. Retrieved from [Link]
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Ahn, W. S., & Antoniewicz, M. R. (2013). Customization of ¹³C-MFA strategy according to cell culture system. Current Opinion in Biotechnology, 24(6), 1073-1079. Retrieved from [Link]
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13C metabolic flux analysis in cell line and bioprocess development. Retrieved from [Link]
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The Role of Stable Isotope Tracers in Skeletal Muscle Metabolism Research. Retrieved from [Link]
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Technical Support Center: Optimizing L-Serine Dosage for Neuroprotection in Animal Models
Welcome to the technical support center for researchers utilizing L-Serine in neuroprotection studies. This guide is designed to provide in-depth, practical answers to common questions and troubleshooting scenarios encountered during in-vivo animal model experiments. The information herein is grounded in established scientific literature and aims to empower you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Q1: What are the primary neuroprotective mechanisms of this compound?
A1: this compound exerts its neuroprotective effects through a multi-faceted approach, making it a compound of interest for various neurological conditions.[1][2][3] Its primary mechanisms include:
-
Glycine Receptor Activation: this compound can act as an agonist at glycine receptors.[1][2][4] Activation of these receptors, which are chloride channels, can lead to neuronal hyperpolarization, thereby counteracting the excitotoxicity caused by excessive glutamate release during neurological injury (e.g., stroke, traumatic brain injury).[1][4][5] This helps to reduce neuronal apoptosis and necrosis.[1][5]
-
Anti-Inflammatory Effects: this compound has been shown to modulate neuroinflammation by reducing the activation of microglia and astrocytes.[2] This leads to a decrease in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, which are often elevated in neurodegenerative diseases and acute brain injuries.[4][6]
-
Precursor to Neuroactive Molecules: this compound is a crucial precursor for the synthesis of other important molecules in the central nervous system (CNS), including D-Serine and glycine, which are key modulators of N-methyl-D-aspartate (NMDA) receptors.[2][7] It is also essential for the synthesis of phospholipids like phosphatidylserine and sphingolipids, which are vital for neuronal structure and function.[2][8]
-
Endoplasmic Reticulum (ER) Stress Reduction: this compound may help mitigate ER stress, a condition characterized by the accumulation of misfolded proteins that can lead to apoptosis. It has been shown to upregulate the ER chaperone protein disulfide isomerase (PDI), which aids in proper protein folding.[9]
Q2: What is the rationale for choosing this compound over D-Serine for neuroprotection studies?
A2: While both this compound and its isomer D-Serine have roles in the CNS, this compound is often preferred for in-vivo supplementation for several key reasons:
-
Safety and FDA Approval: this compound is a naturally occurring amino acid and is considered "Generally Recognized as Safe" (GRAS) by the FDA for use as a food additive.[2][8][10] D-Serine, on the other hand, has been associated with potential nephrotoxicity (kidney damage) at higher doses, limiting its clinical use.[1][2]
-
Blood-Brain Barrier Permeability: While both can cross the blood-brain barrier, some studies suggest that D-Serine may have a slower diffusion rate.[1][2] this compound can be readily transported into the brain and subsequently converted to D-Serine by the enzyme serine racemase, providing a more controlled, endogenous supply of D-Serine where needed.[2][7]
-
Metabolic Precursor: Supplementing with this compound provides the precursor for not only D-Serine but also other critical molecules like glycine and phospholipids, offering a broader range of potential neuroprotective benefits.[2]
Q3: What are the typical dosage ranges for this compound in rodent models of neurodegeneration?
A3: The optimal dosage of this compound can vary significantly depending on the animal model, the specific neurological condition being studied, and the route of administration. It is crucial to perform a dose-response study to determine the most effective dose for your specific experimental paradigm. However, published literature provides a general starting point.
| Animal Model | Condition | Dosage Range | Route of Administration | Citation |
| Mice | Traumatic Brain Injury (TBI) | 114, 342, or 1027 mg/kg | Intraperitoneal (i.p.), twice daily | [8] |
| Rats | Focal Cerebral Ischemia | 56, 168, or 504 mg/kg | Intraperitoneal (i.p.) | [1][11] |
| Vervets | BMAA-induced Neurotoxicity (ALS model) | 210 mg/kg/day | Oral (p.o.) | [12] |
| Rats | General Safety Study | Up to 3000 mg/kg/day | Oral (p.o.), gavage | [13] |
| Rats | General Safety Study | Up to 5% in diet (approx. 2765-2905 mg/kg/day) | Oral (p.o.), in diet | [14][15] |
| db/db Mice | Diabetic Neuropathy | 5% in diet | Oral (p.o.), in diet | [16] |
This table is for informational purposes only and should not replace a thorough literature review and pilot studies for your specific model.
Troubleshooting Guides
Scenario 1: Lack of a clear dose-dependent neuroprotective effect.
Question: I have administered this compound at three different doses (e.g., 50, 150, 500 mg/kg, i.p.) in my mouse model of Parkinson's disease, but I am not observing a clear dose-response relationship in my behavioral or histological readouts. What could be the issue?
Answer: This is a common challenge. Here’s a systematic approach to troubleshoot this issue:
-
Re-evaluate Your Dosage Range: The selected doses may be too low or too high, placing you on the flat portions of the dose-response curve (either sub-therapeutic or at a saturation level).
-
Causality: If the doses are too low, they may not be sufficient to engage the neuroprotective mechanisms. If they are too high, you might hit a therapeutic ceiling where higher concentrations do not yield greater effects.[11]
-
Action: Broaden your dose range. Consider a logarithmic dose selection (e.g., 10, 100, 1000 mg/kg) to cover a wider therapeutic window. Review literature for your specific model to see what has been effective. For instance, in a rat model of cerebral ischemia, 168 mg/kg and 504 mg/kg showed significant effects, while 56 mg/kg did not.[11]
-
-
Check Pharmacokinetics (PK): The timing of your administration and endpoint analysis might not align with the peak bioavailability of this compound in the brain.
-
Causality: this compound levels in the plasma and brain change over time after administration.[7][17] If your behavioral test or tissue collection is performed when brain concentrations are low, you may miss the therapeutic effect.
-
Action: Conduct a pilot PK study. Administer a single dose of this compound and measure its concentration in the plasma and brain at different time points (e.g., 30 min, 2h, 6h, 10h).[7] This will help you determine the optimal time window for your experimental readouts.
-
-
Consider the Route of Administration: Intraperitoneal (i.p.) injection leads to rapid absorption, while oral administration (gavage or in diet/water) results in slower absorption and is subject to first-pass metabolism in the liver.[18]
-
Causality: The route of administration directly impacts the bioavailability and peak concentration of this compound in the CNS.
-
Action: If you suspect inconsistent absorption with oral administration, consider switching to i.p. injections for more precise dosing. Conversely, for chronic studies, administration in the diet or drinking water may be more appropriate and less stressful for the animals.[19]
-
Scenario 2: Observed adverse effects or unexpected animal behavior.
Question: After administering a high dose of this compound (e.g., >1000 mg/kg), I've noticed some of my animals are lethargic or show signs of gastrointestinal distress. Is this expected?
Answer: While this compound is generally well-tolerated, high doses can sometimes lead to adverse effects.[1][20]
-
Toxicity and Safety Margins: this compound has a high safety threshold. Studies in rats have shown a no-observed-adverse-effect-level (NOAEL) of at least 3000 mg/kg/day when administered orally for 13 weeks.[13] However, very high doses might cause side effects.
-
Causality: Extremely high concentrations of any amino acid can disrupt metabolic balance. In human trials, high doses have been associated with gastrointestinal side effects like an upset stomach or bloating.[21][22][23]
-
Action: If you observe adverse effects, reduce the dose to a level that is better tolerated. It's crucial to differentiate between a therapeutic effect (e.g., sedation in a hyperactivity model) and an adverse side effect.[19] Always include a control group receiving the vehicle to make this distinction.
-
-
Vehicle and Formulation Issues: The vehicle used to dissolve this compound or the osmolality of the solution could be causing the issue.
-
Causality: A hypertonic solution can cause discomfort and gastrointestinal issues upon injection or gavage.
-
Action: Ensure this compound is fully dissolved in a physiologically compatible vehicle (e.g., sterile saline). Check the pH and osmolality of your final formulation. If administering a high concentration, you may need to split the dose into two smaller injections.
-
Visualizing the Process
To aid in your experimental design, the following diagrams illustrate key concepts.
Caption: this compound metabolic pathways in the CNS.
Caption: Experimental workflow for dose optimization.
References
- This compound, an Endogenous Amino Acid, Is a Potential Neuroprotective Agent for Neurological Disease and Injury. PubMed Central. [Link]
- Reduction of inflammatory responses by this compound treatment leads to neuroprotection in mice after traum
- This compound-Mediated Neuroprotection Includes the Upregulation of the ER Stress Chaperone Protein Disulfide Isomerase (PDI). PubMed. [Link]
- A 90-day Feeding Toxicity Study of this compound in Male and Female Fischer 344 R
- A 13-week subchronic oral toxicity study of this compound in r
- A 90-day Feeding Toxicity Study of this compound in Male and Female Fischer 344 Rats.
- Reduction of inflammatory responses by this compound treatment leads to neuroprotection in mice after traumatic brain injury.
- This compound: Neurological Implications and Therapeutic Potential. PubMed Central. [Link]
- This compound, an Endogenous Amino Acid, Is a Potential Neuroprotective Agent for Neurological Disease and Injury. Frontiers. [Link]
- This compound.
- Summary of the safe and effective doses of this compound in vivo studies.
- Oral Administration of this compound Increases L- and D-Serine Levels in the Plasma and Brain of Fasted R
- A 13-week subchronic oral toxicity study of this compound in r
- Toxicology studies with N-acetyl-L-serine. PubMed. [Link]
- This compound and D-Serine: Health Effects, Safety, and Differences. ConsumerLab.com. [Link]
- This compound: A Radical New Approach to ALS, Parkinson's and Alzheimer's.
- Neuroprotective effect of this compound against temporary cerebral ischemia in r
- This compound, a naturally occurring amino acid, and Alzheimer's disease. Brain Chemistry Labs. [Link]
- This compound for ALS. withpower.com. [Link]
- This compound Reduces Spinal Cord Pathology in a Vervet Model of Preclinical ALS/MND. PubMed. [Link]
- Oral Administration of this compound Modifies Amino Acid Metabolism in the Brain of Rats. Journal of Animal Research and Nutrition. [Link]
- ALSUntangled 38: this compound. Taylor & Francis Online. [Link]
- Phase I clinical trial of safety of this compound for ALS patients.
- This compound - ALSUntangled 38. Taylor & Francis Online. [Link]
- D-serine reduces memory impairment and neuronal damage induced by chronic lead exposure. PubMed Central. [Link]
- Dose-dependent neuroprotective effect of this compound on the rat brain...
- Informing Pharmacokinetic Models With Physiological Data: Oral Population Modeling of this compound in Humans. Frontiers. [Link]
- This compound: A Radical New Approach to ALS, Parkinson's and Alzheimer's. Wellness Hub. [Link]
- (PDF) this compound, an Endogenous Amino Acid, Is a Potential Neuroprotective Agent for Neurological Disease and Injury.
- Serine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. WebMD. [Link]
- Oral administration of this compound reduces the locomotor activity of socially isolated r
- In Vivo Evidence for the Link Between L- and D-Serine Metabolism in Rat Cerebral Cortex. Semantic Scholar. [Link]
- D-Serine & Your Brain | Cognitive Vitality.
- Long-term effects of this compound supplementation upon a mouse model of diabetic neurop
- Brain-specific Phgdh Deletion Reveals a Pivotal Role for this compound Biosynthesis in Controlling the Level of d-Serine, an N-methyl-d-aspartate Receptor Co-agonist, in Adult Brain. PubMed Central. [Link]
- This compound Enhances Light-Induced Circadian Phase Resetting in Mice and Humans. PubMed. [Link]
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Stability of L-Serine in cell culture media and potential degradation
Welcome to the Technical Support Center. This guide provides in-depth information and troubleshooting advice for researchers, scientists, and drug development professionals concerning the stability and potential degradation of L-serine in cell culture media. Our goal is to equip you with the scientific rationale and practical tools to ensure the consistency and validity of your experimental results.
Section 1: Foundational Knowledge on this compound Stability
This section addresses fundamental questions regarding the role of this compound and its inherent stability in typical cell culture environments.
Q1: What is the role of this compound in cell culture, and why is it considered conditionally essential?
A1: this compound, while classified as a non-essential amino acid, plays a critical and central role in cellular metabolism, particularly for proliferating cells.[1][2] Its importance extends far beyond being a simple building block for protein synthesis.
-
Metabolic Hub: this compound is a primary source of one-carbon units (via the folate cycle), which are essential for the de novo synthesis of purine nucleotides and deoxythymidine monophosphate (dTMP) – the building blocks of DNA and RNA.[1][2][3]
-
Biosynthetic Precursor: It serves as a precursor for the synthesis of other vital biomolecules, including the amino acids glycine and cysteine, and phospholipids like phosphatidylserine and sphingolipids.[3][4][5]
-
Signaling and Neurological Function: In specialized cells, particularly in the central nervous system (CNS), this compound and its metabolic products are crucial for brain development and function.[1][6]
It is considered conditionally essential in cell culture because many cell lines cannot synthesize it in sufficient quantities to meet the high metabolic demands of rapid proliferation.[1][2] This makes the consistent availability of exogenous this compound from the culture medium critical for maintaining cellular health, growth, and function.
Q2: How stable is this compound in prepared cell culture media? What are the main degradation pathways?
A2: While solid this compound is very stable, its stability in aqueous solutions like cell culture media can be a concern over time, influenced by storage conditions.[7] Degradation can occur through two primary routes: enzymatic and non-enzymatic (chemical) pathways.
-
Enzymatic Degradation: This is the most significant and rapid degradation pathway within the culture flask as cells consume and metabolize this compound. The primary catabolic route is its conversion to pyruvate by the enzyme this compound dehydratase (also known as this compound deaminase).[6][8][9] This reaction removes the amino group and the hydroxyl group.
-
Non-Enzymatic (Chemical) Degradation: In sterile, stored media, chemical degradation is slower but still relevant. The main non-enzymatic pathway involves dehydration, which can lead to the formation of 2-aminoacrylic acid.[10] Other potential pathways, especially under harsh conditions like extreme pH or high temperatures, include oxidative degradation.[9][11]
It's important to distinguish between metabolic consumption by cells and chemical degradation during storage. Both lead to a reduction in this compound concentration, but the former is a desired biological process, while the latter is an undesirable loss of a key nutrient before it can be utilized.
Q3: What are the primary factors that influence the rate of this compound degradation in liquid media?
A3: The stability of this compound in your prepared, complete cell culture medium is not infinite. Several factors can accelerate its degradation during storage, leading to a loss of this critical nutrient.
| Factor | Impact on this compound Stability | Rationale & Causality |
| Temperature | High Impact. Higher temperatures significantly accelerate chemical degradation rates. | Chemical reactions, including dehydration and oxidation, have higher kinetic energy at elevated temperatures. Storing media at room temperature or exposing it to temperature fluctuations can lead to significant this compound loss compared to refrigerated storage.[9] |
| pH | Moderate Impact. Extreme pH values (both acidic and basic) can catalyze hydrolysis and other degradation reactions. | While most cell culture media are buffered around physiological pH (~7.4), improper preparation or storage that allows for pH shifts can compromise this compound stability.[11] |
| Light Exposure | Moderate Impact. Exposure to UV or high-intensity visible light can induce photodegradation. | Photochemical reactions can create free radicals and lead to the breakdown of amino acid structures.[11] Amber bottles are often used for media storage to mitigate this. |
| Presence of Oxidizing Agents | Moderate Impact. Contaminants like metal ions or peroxides can promote oxidative degradation. | The functional groups of this compound can be oxidized, leading to loss of function and the formation of impurities.[11] Using high-purity water and reagents is crucial. |
| Storage Time | High Impact. this compound concentration will decrease over time, even under optimal conditions. | Similar to L-glutamine, this compound undergoes slow, spontaneous degradation in aqueous solutions. The common "rule of thumb" for complete media shelf life (often 2-4 weeks at 4°C) is in place to account for the degradation of less stable components.[12] |
Section 2: Troubleshooting Common Issues
This section provides guidance on identifying and resolving experimental problems potentially linked to this compound instability.
Q4: My cells are showing poor growth, increased apoptosis, or a change in phenotype. Could this compound degradation be the cause?
A4: Yes, absolutely. Given this compound's central role in nucleotide synthesis and cell proliferation, its depletion can have significant and direct consequences on cell health.[1][6]
Symptoms of this compound Depletion:
-
Reduced Proliferation Rate: Insufficient this compound starves the cell of the one-carbon units needed for DNA replication.
-
Increased Apoptosis: A lack of necessary precursors for nucleotide and protein synthesis can trigger programmed cell death.
-
Altered Metabolism: Cells may attempt to compensate by upregulating de novo serine synthesis, altering overall metabolic flux.
-
Changes in Cell Morphology: For some cell types, particularly those with high metabolic or secretory loads, nutrient depletion can lead to visible changes in cell shape and size.[13]
If you observe these issues, especially with older batches of media, this compound degradation is a plausible cause.
Q5: I'm observing inconsistent results between experiments. How can I determine if this compound instability is a contributing factor?
A5: Inconsistency is a classic sign of a variable in your experimental system. Degradation of media components is a common, and often overlooked, source of this variability.
To diagnose the issue, perform a side-by-side comparison. Culture your cells in parallel using:
-
Your current, suspect batch of media.
-
A freshly prepared batch of the same medium.
If cells in the fresh medium perform significantly better, it strongly implicates the degradation of one or more components in the older batch, with this compound being a primary candidate. For definitive proof, you would need to analytically quantify the this compound concentration (see Q7).
Q6: What are the degradation products of this compound, and can they impact my cell culture?
A6: The primary degradation products are pyruvate and ammonia (from enzymatic degradation) and various breakdown molecules from chemical pathways.[6][8][10]
-
Pyruvate: Pyruvate is a key metabolite that can be readily used by cells as an energy source by entering the TCA cycle.[6][8] Its presence is generally not harmful and may even be beneficial. Many media formulations already include sodium pyruvate as a supplement.[14]
-
Ammonia (NH₃): The buildup of ammonia from the deamination of amino acids (including serine and the more common glutamine degradation) is a well-known issue in cell culture.[14] High concentrations of ammonia can be toxic, altering intracellular pH and inhibiting cell growth. While this compound degradation contributes to the ammonia load, it is typically a much smaller contributor than L-glutamine degradation.
-
Other Chemical Products: Non-enzymatic degradation can lead to a variety of minor products. While typically in low concentrations, their cumulative effect on highly sensitive assays or cell lines is not impossible and underscores the importance of using fresh media.
Section 3: Protocols and Best Practices
This section provides actionable protocols and recommendations for managing this compound in your media.
Q7: How can I quantify the this compound concentration in my cell culture medium to check for degradation?
A7: Quantifying this compound requires specialized analytical techniques. The two most common and reliable methods are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
-
HPLC with Pre-column Derivatization: This is a widely used method.[15][16] Amino acids themselves do not absorb UV light well, so they are first reacted with a derivatizing agent (like o-phthalaldehyde, OPA) to create a fluorescent product.[17] This product can then be separated and quantified using a fluorescence detector.
-
LC-MS/MS: This is considered the gold standard for quantitative analysis due to its high sensitivity and specificity.[18] It separates the amino acids via liquid chromatography and then uses a mass spectrometer to identify and quantify this compound based on its specific mass-to-charge ratio. Using a stable isotope-labeled this compound (e.g., this compound-¹³C) as an internal standard provides the most accurate results.[11][18]
Experimental Protocol: Sample Preparation for LC-MS/MS Analysis of this compound
This protocol is a general guideline for preparing media samples to check for this compound degradation.
-
Sample Collection:
-
Collect 100 µL of your "fresh" (newly prepared) media as a control.
-
Collect 100 µL of your "used" or "aged" media that you suspect has degraded.
-
Flash freeze the samples in liquid nitrogen and store them at -80°C until analysis to halt any further degradation.[9]
-
-
Internal Standard Spiking:
-
Thaw samples on ice.
-
To 50 µL of each media sample, add a known concentration of the this compound-¹³C internal standard solution. This standard will be used to correct for any sample loss during preparation and analysis.[18]
-
-
Protein Precipitation (if using media with serum):
-
Add 200 µL of an ice-cold protein precipitation solution (e.g., 80% methanol in water) to each sample.[9]
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Centrifuge the samples at >14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Final Preparation:
-
Carefully transfer the clear supernatant to a new vial suitable for your LC-MS autosampler.
-
The sample is now ready for injection and analysis.
-
-
Data Analysis:
-
The concentration of this compound is determined by comparing the peak area of the endogenous this compound to the peak area of the known-concentration internal standard.[18] A significant drop in this ratio in the aged media compared to the fresh media confirms degradation.
-
Q8: What are the best practices for preparing and storing this compound-supplemented media to maximize its stability?
A8: Following stringent preparation and storage procedures is the most effective way to prevent premature this compound degradation and ensure experimental reproducibility.
-
Use High-Purity Reagents: Start with high-quality, cell culture grade this compound powder and sterile, endotoxin-free water.
-
Prepare Freshly: The best practice, especially for sensitive experiments, is to prepare complete media from basal medium and supplements shortly before use. Avoid making huge batches that will be stored for many weeks.
-
Sterile Filtration: After adding this compound and other supplements to your basal medium, sterile filter the complete medium using a 0.22 µm filter. Do not autoclave media containing amino acids, as heat will cause rapid degradation.
-
Optimal Storage:
-
Establish a Shelf-Life: Adhere to a strict shelf-life for your complete, supplemented media. A conservative and widely accepted timeframe is 2 to 4 weeks when stored at 4°C.[12] Label every bottle with the preparation date and the calculated expiration date.
-
Aliquot Stock Solutions: If you prepare a concentrated stock solution of this compound, filter-sterilize it and store it in small, single-use aliquots at -20°C for long-term stability.[2] Thaw one aliquot at a time to supplement your basal medium, avoiding repeated freeze-thaw cycles of the stock.
By implementing these best practices, you can minimize the risk of this compound degradation and ensure that your cells receive a consistent and sufficient supply of this critical nutrient for every experiment.
References
- Decomposition pathways of serine and threonine. (n.d.). ResearchGate.
- Radzishevsky, I., & Wolosker, H. (2012). An enzymatic-HPLC assay to monitor endogenous D-serine release from neuronal cultures. Methods in Molecular Biology, 794, 291-297.
- de Koning, T. J., et al. (2003). This compound in disease and development. Biochemical Journal, 371(Pt 3), 653–661.
- Development and validation of a sensitive assay for analysis of D/L-serine in cells using ultra-high performance liquid chromatography-fluorescence detector. (2025). PubMed.
- Transcriptome Analysis Reveals Potential Mechanisms of this compound Production by Escherichia coli Fermentation in Different Carbon–Nitrogen R
- Serine metabolism in aging and age-rel
- Pathways of Amino Acid Degrad
- Cellular responses to this compound in Saccharomyces cerevisiae: roles of general amino acid control, compartmentalization, and aspartate synthesis. (n.d.). FEMS Yeast Research.
- The enzymic degradation of this compound O-sulphate. Mechanism of the reaction. (n.d.). PubMed.
- Glycine. (n.d.). Wikipedia.
- This compound metabolic regulation and host respiratory homeostasis. (2025). PubMed Central.
- Bioprocess Engineering, Transcriptome, and Intermediate Metabolite Analysis of this compound High-Yielding Escherichia coli W3110. (n.d.). MDPI.
- Deficiency in this compound Deaminase Interferes with One-Carbon Metabolism and Cell Wall Synthesis in Escherichia coli K-12. (n.d.). NIH.
- Biochemistry | Catabolism of Threonine, Serine, & Glycine to Pyruv
- D-Serine Production, Degradation, and Transport in ALS: Critical Role of Methodology. (2012). Hindawi.
- Stepwise turnaround in serine metabolism from serinolysis to serine... (n.d.).
- This compound in aqueous solutions at different pH: Conformational preferences and vibrational spectra of cationic, anionic and zwitterionic species. (2025).
- Cysteine- and serine-thermal degradation products promote the formation of Strecker aldehydes in amino acid reaction mixtures. (2025).
- What are the shelf-life and optimal storage conditions for cell culture media? (2018).
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- 1. This compound in disease and development - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. An enzymatic-HPLC assay to monitor endogenous D-serine release from neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Transcriptome Analysis Reveals Potential Mechanisms of this compound Production by Escherichia coli Fermentation in Different Carbon–Nitrogen Ratio Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development and validation of a sensitive assay for analysis of D/L-serine in cells using ultra-high performance liquid chromatography-fluorescence detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating In Vivo L-Serine Supplementation
Welcome to the technical support center for researchers utilizing L-Serine supplementation in in vivo studies. This resource is designed to provide you with in-depth troubleshooting guides and frequently asked questions (FAQs) to anticipate and address the potential off-target effects of this compound. Our goal is to ensure the scientific integrity and reproducibility of your research by providing not just protocols, but the rationale behind them.
Introduction: The Double-Edged Sword of this compound
This compound, a "non-essential" amino acid, is a central player in a vast network of cellular processes.[1] Its supplementation is being explored for a variety of therapeutic applications, from neurodegenerative diseases to metabolic disorders.[1][2] However, its central metabolic role means that systemic supplementation can have far-reaching consequences beyond the intended therapeutic target. Understanding and controlling for these off-target effects is paramount for accurate data interpretation and the development of safe and effective therapies.
This guide will equip you with the knowledge and tools to proactively address these challenges, ensuring your experimental design is robust and your results are conclusive.
Frequently Asked Questions (FAQs)
Q1: What are the primary, immediate metabolic fates of supplemented this compound that I should be concerned about?
A1: When you supplement with this compound, it doesn't just increase the systemic pool of this amino acid. It feeds directly into several critical pathways. The most immediate and significant are:
-
Conversion to Glycine: this compound is readily and reversibly converted to glycine by the enzyme serine hydroxymethyltransferase (SHMT).[3][4] This is a major route of this compound metabolism and can significantly alter the glycine pool, which has its own distinct biological activities.
-
One-Carbon Metabolism: The conversion of this compound to glycine donates a one-carbon unit to the folate cycle.[5][6] This can impact a wide range of processes, including nucleotide synthesis, methylation reactions (effecting epigenetics), and redox balance.[5][6]
-
Conversion to D-Serine: this compound can be converted to its enantiomer, D-Serine, by the enzyme serine racemase.[7][8][9] D-Serine is a potent co-agonist of the N-methyl-D-aspartate (NMDA) receptor and plays a crucial role in synaptic plasticity and neurotransmission.[10] Uncontrolled increases in D-Serine can lead to excitotoxicity.[10]
-
Sphingolipid Synthesis: this compound is a direct precursor for the de novo synthesis of sphingolipids.[11][12] Alterations in this compound availability can impact the levels of various sphingolipid species, including the neurotoxic deoxysphingolipids (dSLs).
Q2: My this compound supplementation study in a mouse model of neurodegeneration is showing unexpected behavioral side effects. Where should I start my investigation?
A2: Unexpected behavioral phenotypes often point towards alterations in neurotransmission. Given this compound's metabolic profile, the most likely culprit is the This compound to D-Serine pathway and its subsequent impact on NMDA receptor activity.
-
Hypothesis: The this compound supplementation is leading to an overproduction of D-Serine in the brain, causing NMDA receptor hyperactivation and potential excitotoxicity.
-
Initial Steps:
-
Quantify D-Serine levels: Measure D-Serine concentrations in the brain tissue and/or cerebrospinal fluid (CSF) of your supplemented animals compared to controls.
-
Assess NMDA receptor function: Perform electrophysiological recordings on brain slices to measure NMDA receptor-mediated excitatory postsynaptic currents (NMDAR-EPSCs) and long-term potentiation (LTP).[2][13]
-
Q3: I am using this compound to study its effects on a specific metabolic pathway, but I'm concerned about the global impact on one-carbon metabolism. How can I control for this?
A3: This is a critical consideration. The best approach is to combine targeted metabolite analysis with the use of stable isotope tracers.
-
Recommendation: Design a parallel experiment using 13C-labeled this compound (e.g., this compound-1-13C). This will allow you to trace the fate of the supplemented this compound and quantify its flux into one-carbon metabolism versus other pathways.
-
Key Readouts:
-
Measure the ratio of S-adenosylmethionine (SAM) to S-adenosylhomocysteine (SAH), a key indicator of methylation potential.
-
Use mass spectrometry to analyze the isotopic enrichment in downstream metabolites of the folate and methionine cycles.
-
Troubleshooting Guides
Issue 1: Inconsistent or Unexplained Neurological Effects
Symptoms:
-
Increased seizure activity in animal models.
-
Unexpected changes in learning and memory tasks.
-
Contradictory results in neuronal cell culture viability assays.
Root Cause Analysis:
This is often linked to the dysregulation of the this compound/D-Serine/NMDA receptor axis. The conversion of supplemented this compound to D-Serine can be highly variable depending on the expression and activity of serine racemase in different brain regions and cell types.
Investigative Workflow:
Caption: Workflow for troubleshooting neurological off-target effects.
Detailed Protocols:
-
Protocol 1: Quantification of D-Serine in Brain Tissue via HPLC-FLD
This protocol is adapted from established methods for amino acid analysis in neural tissues.
-
Sample Preparation:
-
Rapidly dissect and snap-freeze brain tissue in liquid nitrogen to quench metabolic activity.
-
Homogenize the frozen tissue in a suitable buffer (e.g., 0.1 M perchloric acid) to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 x g for 15 minutes at 4°C) and collect the supernatant.
-
-
Derivatization:
-
Derivatize the amino acids in the supernatant with a fluorescent tag that allows for chiral separation (e.g., o-phthaldialdehyde/N-acetyl-L-cysteine).
-
-
HPLC Analysis:
-
Inject the derivatized sample onto a reversed-phase HPLC column.
-
Use a gradient of an appropriate mobile phase (e.g., sodium acetate buffer and methanol) to separate the D- and this compound enantiomers.
-
Detect the fluorescent derivatives using an excitation wavelength of 340 nm and an emission wavelength of 450 nm.
-
-
Quantification:
-
Quantify D-Serine levels by comparing the peak area to a standard curve generated with known concentrations of D-Serine.
-
-
-
Protocol 2: Assessment of NMDA Receptor Activity
This requires specialized electrophysiology equipment and expertise.
-
Slice Preparation: Prepare acute brain slices (e.g., hippocampal slices) from both control and this compound supplemented animals.
-
Recording: Perform whole-cell patch-clamp recordings from pyramidal neurons.
-
NMDAR-EPSC Isolation: Pharmacologically isolate NMDAR-EPSCs by blocking AMPA receptors (e.g., with NBQX).
-
Data Analysis: Compare the amplitude and kinetics of NMDAR-EPSCs between the two groups. A significant increase in the supplemented group may indicate hyperactivation.
-
LTP Induction: Assess long-term potentiation (LTP), a form of synaptic plasticity that is NMDA receptor-dependent.[13]
-
Data Interpretation Table:
| Observation | Potential Interpretation | Next Steps |
| Increased D-Serine in Brain | Supplemented this compound is being converted to D-Serine. | Correlate with behavioral data. Consider co-administration of a serine racemase inhibitor as a negative control. |
| No change in D-Serine | The observed phenotype is likely independent of D-Serine. | Investigate other this compound metabolic pathways (glycine, one-carbon, sphingolipids). |
| Increased NMDAR-EPSC amplitude | NMDA receptors are hyperactive. | Confirm with LTP experiments. |
| Decreased LTP | Potential excitotoxicity or homeostatic down-regulation of NMDA receptor function. | Perform cell viability assays (e.g., TUNEL staining) in the relevant brain region. |
Issue 2: Altered Systemic Metabolism and Unexpected Phenotypes in Non-Neural Tissues
Symptoms:
-
Changes in body weight or composition.[14]
-
Alterations in glucose tolerance or insulin sensitivity.[13][14]
-
Markers of kidney or liver stress.[15]
Root Cause Analysis:
These effects are likely due to the pleiotropic roles of this compound in central metabolism, particularly its interplay with glycine and one-carbon metabolism , and its role as a precursor for sphingolipid synthesis .
Investigative Workflow:
Caption: Workflow for troubleshooting systemic metabolic off-target effects.
Detailed Protocols:
-
Protocol 3: Quantification of Plasma Amino Acids using LC-MS/MS
This protocol allows for the simultaneous measurement of this compound, glycine, and other amino acids.
-
Sample Preparation:
-
Collect blood in EDTA tubes and centrifuge to obtain plasma.
-
Precipitate plasma proteins by adding a 4-fold excess of ice-cold acetonitrile.
-
Vortex and centrifuge at high speed.
-
Transfer the supernatant to a new tube for analysis.
-
-
LC-MS/MS Analysis:
-
Use a hydrophilic interaction liquid chromatography (HILIC) column for separation of the polar amino acids.
-
Employ a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode to specifically detect and quantify each amino acid based on its unique precursor and product ion masses.
-
-
Data Analysis:
-
Calculate the concentrations of this compound and glycine using a standard curve prepared with known concentrations of the amino acids.
-
Determine the Serine/Glycine ratio.
-
-
-
Protocol 4: Sphingolipid Profiling by LC-MS/MS
This lipidomic approach can identify and quantify a wide range of sphingolipid species.
-
Lipid Extraction:
-
Perform a lipid extraction from plasma or tissue homogenates using a solvent system such as chloroform/methanol (e.g., a Bligh-Dyer extraction).
-
-
LC-MS/MS Analysis:
-
Separate the different lipid classes using reversed-phase liquid chromatography.
-
Use a high-resolution mass spectrometer to identify and quantify individual sphingolipid species, including ceramides, sphingomyelins, and critically, deoxysphingolipids.
-
-
Data Analysis:
-
Compare the lipid profiles of supplemented animals to controls, paying close attention to the levels of 1-deoxysphinganine and other dSLs.
-
-
Data Interpretation Table:
| Observation | Potential Interpretation | Next Steps |
| Significantly decreased Serine/Glycine ratio | High rate of conversion of this compound to glycine. | Assess biological functions known to be modulated by glycine. Consider if glycine supplementation alone recapitulates the phenotype. |
| Decreased SAM/SAH ratio | Impaired methylation capacity due to altered one-carbon flux. | Investigate epigenetic changes (DNA methylation, histone methylation) in target tissues. |
| Increased plasma/tissue deoxysphingolipids (dSLs) | Altered substrate availability for serine palmitoyltransferase (SPT), leading to the use of alanine and production of neurotoxic dSLs. | This is a significant finding, as dSLs are implicated in neuropathy. Correlate dSL levels with any observed neuropathy phenotypes. |
Conclusion: Designing Self-Validating Experiments
As a senior application scientist, my primary recommendation is to design your this compound supplementation studies to be self-validating. This means incorporating control groups and analytical readouts that directly test the most probable off-target hypotheses from the outset.
-
Always include a glycine-supplemented group if you suspect downstream effects could be mediated by the conversion of serine to glycine.
-
For neurological studies, budget for D-Serine quantification in a subset of your animals.
-
When possible, utilize stable isotope tracers to definitively map the metabolic fate of the supplemented this compound.
By proactively monitoring and controlling for these well-defined off-target effects, you will significantly enhance the rigor and impact of your research.
References
- The NMDA receptor activation by d-serine and glycine is controlled by an astrocytic Phgdh-dependent serine shuttle. (2019). PNAS. [Link]
- D-serine Measurements in Brain Slices or Other Tissue Explants. (n.d.). Semantic Scholar. [Link]
- Serine Metabolism in Health and Disease and as a Conditionally Essential Amino Acid. (2022). Nutrients. [Link]
- Postsynaptic Serine Racemase Regulates NMDA Receptor Function. (2020). Journal of Neuroscience. [Link]
- Serine, glycine and one-carbon units: cancer metabolism in full circle. (2013).
- D-serine Measurements in Brain Slices or Other Tissue Explants. (2018). Journal of Visualized Experiments. [Link]
- Changes in Serine Racemase-Dependent Modulation of NMDA Receptor: Impact on Physiological and Pathological Brain Aging. (2016). Frontiers in Molecular Neuroscience. [Link]
- Serine racemase: a glial enzyme synthesizing d-serine to regulate glutamate-N-methyl-d-aspartate neurotransmission. (1999). PNAS. [Link]
- Neuronal release of d-serine: a physiological pathway controlling extracellular d-serine concentr
- This compound Deficiency Elicits Intracellular Accumulation of Cytotoxic Deoxysphingolipids and Lipid Body Formation. (2013). Journal of Biological Chemistry. [Link]
- Serine racemase: Activation by glutamate neurotransmission via glutamate receptor interacting protein and mediation of neuronal migr
- This compound: Neurological Implications and Therapeutic Potential. (2023). Cureus. [Link]
- Serine and glycine metabolism in aging and age-related diseases. (2022). Aging Cell. [Link]
- Monitoring one-carbon metabolism by mass spectrometry to assess liver function and disease. (2019). Scientific Reports. [Link]
- Informing Pharmacokinetic Models With Physiological Data: Oral Population Modeling of this compound in Humans. (2021). Frontiers in Pharmacology. [Link]
- In Silico and In Vitro Screening of Serine Racemase Agonist and In Vivo Efficacy on Alzheimer's Disease Drosophila melanogaster. (2022). International Journal of Molecular Sciences. [Link]
- SERINE RACEMASE: A TALE OF TWO STEREOISOMERS D-CYSTEINE AND D-SERINE. (2022).
- Oral this compound supplementation reduces production of neurotoxic deoxysphingolipids in mice and humans with hereditary sensory autonomic neuropathy type 1. (2011).
- Roles of this compound and sphingolipid synthesis in brain development and neuronal survival. (2011). Journal of Neurochemistry. [Link]
- Serine restriction alters sphingolipid diversity to constrain tumor growth. (2020).
- The impact of physiological metabolite levels on serine uptake, synthesis and utilization in cancer cells. (2021). eLife. [Link]
- Serine and glycine metabolism in cancer. (2015). Trends in Biochemical Sciences. [Link]
- Roles of this compound and sphingolipid synthesis in brain development and neuronal survival. (2011). Journal of Neurochemistry. [Link]
- Human serine racemase structure/activity relationship studies provide mechanistic insight and point to position 84 as a hot spot for β-elimination function. (2019). Journal of Biological Chemistry. [Link]
- Large Serine Integrase Off-target Discovery and Validation for Therapeutic Genome Editing. (2024). bioRxiv. [Link]
- This compound and glycine serve as major astroglia-derived trophic factors for cerebellar Purkinje neurons. (2000). PNAS. [Link]
- Two mass-spectrometric techniques for quantifying serine enantiomers and glycine in cerebrospinal fluid: potential confounders and age-dependent ranges. (2006). Clinical Chemistry. [Link]
- The racemase and dehydratase reaction mechanism of serine racemase. The... (2022).
- The amino acid this compound shows efficacy in treating patients with mutations in GRIN genes. (2024). SJD Barcelona Children's Hospital. [Link]
- Rapid quantification of underivatized amino acids in plasma by hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass-spectrometry. (2016). Journal of Inherited Metabolic Disease. [Link]
- Twelve Weeks of Oral this compound Supplementation Improves Glucose Tolerance, Reduces Visceral Fat Pads, and Reverses the mRNA Overexpression of Renal Injury Markers KIM-1, IL-6, and TNF-α in a Mouse Model of Obesity. (2023). Nutraceuticals. [Link]
- (PDF) Direct Quantitation of D-serine in Human Plasma by Enantioselective Liquid Chromatography with Tandem Mass Spectrometry and its Application to a Clinical Study. (2012).
- One-Carbon Metabolism Modulates Ageing And Neurodegener
- Twelve Weeks of Oral this compound Supplementation Improves Glucose Tolerance, Reduces Visceral Fat Pads, and Reverses the mRNA Overexpression of Renal Injury Markers KIM-1, IL-6, and TNF-α in a Mouse Model of Obesity. (2023). MDPI. [Link]
- Investigating the Regulation of One-carbon Metabolism in Arabidopsis thaliana. (2007). Plant and Cell Physiology. [Link]
- Extracellular serine and glycine are required for mouse and human skeletal muscle stem and progenitor cell function. (2020). eLife. [Link]
- One-Carbon Metabolism: Pulling the Strings behind Aging and Neurodegener
- Renal metabolism of amino acids in vivo: studies on serine and glycine fluxes. (1985). The American Journal of Physiology. [Link]
- Untargeted Metabolomics Reveals Dysregulation of Glycine- and Serine-Coupled Metabolic Pathways in an ALDH1L1-Dependent Manner In Vivo. (2024). Metabolites. [Link]
- Single and chronic this compound treatments exert antidepressant-like effects in rats possibly by different means. (2017). Physiology & Behavior. [Link]
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- 2. jneurosci.org [jneurosci.org]
- 3. Frontiers | Monitoring the Sphingolipid de novo Synthesis by Stable-Isotope Labeling and Liquid Chromatography-Mass Spectrometry [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 9. Effectiveness of this compound supplementation in children with a GRIN2B loss-of-function mutation: Rationale and protocol for single patient (n-of-1) multiple cross-over trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound: Neurological Implications and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. alsuntangled.com [alsuntangled.com]
Technical Support Center: Strategies for Improving L-Serine Delivery Across the Blood-Brain Barrier
Welcome to the technical support center for researchers, scientists, and drug development professionals dedicated to enhancing the central nervous system (CNS) delivery of L-Serine. This guide provides in-depth technical information, field-proven insights, and practical troubleshooting advice to support your experimental endeavors. This compound is a critical amino acid for brain health, serving as an essential precursor for neurotransmitters and playing a key role in neuronal development and function.[1][2] However, its inefficient transport across the blood-brain barrier (BBB) presents a significant challenge for its therapeutic application in neurological disorders.[1]
This document is structured to provide foundational knowledge, actionable strategies, and robust troubleshooting guides to help you navigate the complexities of your research.
Section 1: Frequently Asked Questions - Understanding the this compound Delivery Challenge
This section addresses common questions regarding the fundamental biology and challenges of this compound transport into the brain.
Q1: Why is this compound so important for the central nervous system?
This compound is a non-essential amino acid with indispensable roles in the CNS.[2] It is a primary precursor for several crucial molecules, including:
-
D-Serine: A co-agonist of N-methyl-D-aspartate (NMDA) receptors, essential for synaptic plasticity, learning, and memory.[3]
-
Glycine: Another key neurotransmitter that acts on glycine and NMDA receptors.[2]
-
Phospholipids and Sphingolipids: Such as phosphatidylserine and ceramides, which are vital components of neuronal membranes and myelin sheaths.[1]
Given these roles, maintaining adequate this compound levels is critical for neuronal survival, differentiation, and overall brain homeostasis. Deficiencies are linked to severe neurological syndromes and are implicated in conditions like Alzheimer's disease.[1][4]
Q2: What is the primary obstacle to delivering supplemental this compound to the brain?
The primary obstacle is the blood-brain barrier (BBB), a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the CNS.[5] While the brain can synthesize some this compound de novo from glucose, this process is not always sufficient, particularly under pathological conditions.[3] The transport of this compound from the blood into the brain is mediated by specific carrier proteins but is known to be inefficient compared to other large neutral amino acids.[6]
Q3: Which transporters are responsible for carrying this compound across the BBB?
This compound transport across the BBB is not a simple diffusion process but relies on specific Solute Carrier (SLC) transporters. The primary transporters identified are:
-
SLC1A4 (also known as ASCT1): This transporter plays a significant role in transporting this compound and other small neutral amino acids like alanine, cysteine, and threonine.[3]
-
SLC38A5: Recently identified as a major this compound transporter at the BBB, particularly critical during early postnatal brain development.[7] Its expression and activity may change with age.[3]
-
Large Neutral Amino Acid Transporter 1 (LAT1): While LAT1 is a primary transporter for large neutral amino acids like phenylalanine and leucine, it has lower affinity for this compound. However, it is a key target for prodrug strategies.[8][9]
The expression levels, substrate affinity, and transport kinetics of these systems are key determinants of how much this compound can enter the brain from systemic circulation.[6][10]
Section 2: Strategic Approaches to Enhance BBB Permeability
To overcome the BBB's limitations, several strategic approaches can be employed. These strategies aim to either hijack existing transport mechanisms or circumvent the barrier altogether.
Diagram: Overview of this compound BBB Delivery Strategies
Caption: Strategies to enhance this compound delivery across the BBB.
Strategy 1: Prodrug Approach
The prodrug strategy involves chemically modifying this compound to create a new molecule that is recognized and transported by a high-capacity carrier at the BBB, such as LAT1.[11]
-
Causality: The core principle is to mask the hydrophilic nature of this compound and attach a promoiety that makes it a substrate for an efficient transporter like LAT1, which is designed for large, bulky amino acids.[9] The classic example of this approach is L-DOPA, a prodrug of dopamine.[11] Once across the BBB, endogenous enzymes in the brain cleave the promoiety, releasing the active this compound.
-
Experimental Consideration: A successful prodrug must be stable in peripheral circulation but efficiently cleaved within the CNS.[9] For this compound, this could involve creating an ester linkage with another molecule recognized by LAT1.[8] The design must ensure that the released promoiety is non-toxic.
Strategy 2: Nanoparticle-Mediated Delivery
Encapsulating this compound within nanoparticles (NPs) offers a versatile method to bypass the BBB's restrictive nature.[5][12]
-
Causality: Nanoparticles, such as liposomes or polymeric NPs, are too large to pass through tight junctions or use standard transporters. Instead, their surfaces can be decorated with specific ligands (e.g., antibodies against the transferrin receptor, or peptides like angiopep) that bind to receptors on the brain endothelial cells.[13][14] This binding triggers receptor-mediated transcytosis, a process where the cell engulfs the nanoparticle and transports it across to the brain side.[12]
-
Experimental Consideration: Key design parameters include particle size, surface charge, and ligand density. The nanoparticle formulation must protect this compound from degradation in the bloodstream and release its cargo effectively upon entering the brain.[15]
Strategy 3: Modulation of Endogenous Transporters
This advanced strategy focuses on increasing the activity or expression of the native this compound transporters at the BBB.
-
Causality: The transport capacity of the BBB is not static; it can be modulated by various signaling pathways.[16][17] Research into these pathways could reveal pharmacological agents that upregulate the expression or enhance the function of transporters like SLC1A4 or SLC38A5. This would increase the brain's natural ability to import this compound from the blood.
-
Experimental Consideration: This is a nascent area requiring significant foundational research. High-throughput screening could be used to identify small molecules that increase this compound uptake in in vitro BBB models. Genetic approaches, such as using viral vectors to overexpress specific transporters in animal models, could serve as proof-of-concept.
Section 3: Experimental Protocols
Here we provide detailed, step-by-step methodologies for key experiments to assess this compound delivery.
Protocol 1: In Vitro BBB Permeability Assay
This protocol uses an immortalized human cerebral microvascular endothelial cell line (hCMEC/D3) in a Transwell™ system to measure the apparent permeability (Papp) of this compound or its derivatives.[18][19]
Diagram: Workflow for In Vitro BBB Permeability Assay
Caption: Step-by-step workflow for assessing BBB permeability in vitro.
Methodology:
-
Preparation: Coat the apical side of a 24-well plate Transwell™ insert (0.4 µm pore size) with a suitable extracellular matrix protein (e.g., Collagen IV). Allow it to dry completely.
-
Cell Seeding: Seed hCMEC/D3 cells onto the coated insert at a high density (e.g., 40,000 cells/cm²). Culture in complete endothelial cell medium.
-
Monolayer Formation: Culture the cells for 5-7 days, changing the media every 2-3 days, until a confluent monolayer is formed.
-
Barrier Validation:
-
Measure the Transendothelial Electrical Resistance (TEER) using an EVOM™ voltohmmeter.
-
Calculate the net TEER by subtracting the resistance of a blank, cell-free insert from the measured value and multiplying by the membrane area (Ω·cm²).[20]
-
A monolayer is considered suitable for transport studies when TEER values are stable and typically >100 Ω·cm².[20]
-
-
Transport Experiment:
-
Gently wash the monolayer with a transport buffer (e.g., Hanks' Balanced Salt Solution).
-
Add the transport buffer containing a known concentration of your this compound test compound to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
-
Sample Collection: At designated time points (e.g., 15, 30, 60, 120 minutes), collect a sample from the basolateral chamber for analysis. Replace the collected volume with fresh buffer.
-
Quantification: Analyze the concentration of the this compound compound in the collected samples using a validated analytical method, such as HPLC or LC-MS/MS.[21]
-
Calculation: Calculate the apparent permeability coefficient (Papp) in cm/s using the following formula:
-
Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the flux (rate of compound appearance in the basolateral chamber), A is the surface area of the membrane, and C0 is the initial concentration in the apical chamber.
-
Protocol 2: In Vivo Brain Uptake Assessment using Microdialysis
This protocol allows for the continuous measurement of extracellular this compound concentrations in a specific brain region of a freely moving animal following systemic administration.[22][23]
Methodology:
-
Surgical Preparation: Under anesthesia, stereotaxically implant a guide cannula targeting the brain region of interest (e.g., hippocampus or prefrontal cortex) in a rodent model. Allow the animal to recover for several days.
-
Probe Insertion: On the day of the experiment, gently insert a microdialysis probe (with a suitable molecular weight cutoff) through the guide cannula.
-
System Equilibration: Begin perfusing the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1 µL/min). Allow the system to equilibrate for at least 1-2 hours to establish a stable baseline. Probe insertion can temporarily disrupt the BBB, so this equilibration period is crucial.[24]
-
Baseline Collection: Collect several baseline dialysate samples (e.g., every 20 minutes) to determine the basal extracellular concentration of this compound.
-
Compound Administration: Administer the this compound test compound systemically (e.g., via intraperitoneal injection or intravenous infusion).
-
Post-Dose Sampling: Continue collecting dialysate fractions at regular intervals for several hours to monitor the change in extracellular this compound concentration over time.
-
Analysis:
-
Quantify the this compound concentration in each dialysate sample using a highly sensitive analytical method.[21]
-
Plot the concentration versus time to determine the pharmacokinetic profile in the brain, including parameters like Cmax (peak concentration) and AUC (Area Under the Curve).
-
It is critical to determine the in vivo recovery of the probe to accurately estimate the absolute extracellular concentrations from the dialysate concentrations.[22]
-
Section 4: Troubleshooting Guide
This Q&A guide addresses specific issues commonly encountered during BBB permeability experiments.
Diagram: Troubleshooting Low TEER in In Vitro BBB Models
Caption: A logic tree for troubleshooting low TEER values.
Q: My in vitro BBB model consistently shows low TEER values (<50 Ω·cm²). What could be the cause?
A: Low TEER is a common issue indicating a "leaky" barrier. Several factors could be responsible:
-
Incomplete Confluency: The endothelial cells may not have formed a complete, uninterrupted monolayer. Solution: Verify confluency using microscopy. If incomplete, try increasing the initial cell seeding density or extending the culture time.[25]
-
Measurement Error: The accuracy of TEER measurements is highly dependent on the equipment and technique. Using "chopstick" electrodes can yield higher and more variable readings than chamber electrodes due to an inhomogeneous electrical field.[26] Solution: Ensure the electrodes are placed consistently in the well, the media has equilibrated to room temperature, and you are subtracting the value of a cell-free insert as a blank.[26][27]
-
Suboptimal Culture Conditions: Some cell lines, like bEnd.3, naturally form leakier barriers.[25] Solution: Enhance barrier tightness by supplementing the media with agents like hydrocortisone, using astrocyte-conditioned media, or establishing a co-culture system with astrocytes or pericytes, which are known to induce barrier properties in vivo.[20][25]
Q: I see significant animal-to-animal variability in my in vivo microdialysis results. How can I reduce this?
A: High variability in microdialysis can obscure real effects. Key sources of variability include:
-
Probe Placement: Minor differences in the stereotactic placement of the probe can lead to sampling from slightly different neurochemical environments. Solution: Be meticulous during surgery and confirm probe placement histologically at the end of the experiment.
-
BBB Disruption: The insertion of the probe itself causes acute trauma and can temporarily disrupt the BBB, allowing substances from the blood to leak into the dialysate.[24] This can artificially inflate baseline readings. Solution: Allow for a sufficient equilibration period (at least 90-120 minutes) post-insertion for the barrier to reseal before collecting baseline samples. Monitor for the presence of blood components in the dialysate as an indicator of significant damage.[24]
-
Inconsistent Probe Recovery: The efficiency of diffusion across the dialysis membrane (the "recovery") can vary between probes and animals. Solution: Calibrate each probe in vivo using the no-net-flux or retrodialysis method to accurately quantify extracellular concentrations, rather than relying solely on raw dialysate values.[22][23]
Q: My this compound prodrug is stable in buffer but disappears quickly in plasma in vitro. What does this mean for my in vivo study?
A: This suggests your prodrug is being rapidly metabolized by plasma enzymes (e.g., esterases) before it has a chance to reach the BBB. This is a critical issue, as premature cleavage will release the parent this compound into the periphery, preventing it from utilizing the targeted transporter at the BBB. Solution: Before proceeding to in vivo studies, you may need to redesign the prodrug's linker to be more resistant to plasma enzymes while still being cleavable by enzymes present in the brain. Test stability in plasma from the species you plan to use for your in vivo experiments (e.g., rat, mouse).
Section 5: Data Summary & Key Parameters
Effective experimental design requires understanding the key players and how to measure them.
Table 1: Comparison of Key Amino Acid Transporters at the BBB
| Transporter | Gene Name | Primary Substrates | Role in this compound Transport | Strategy Implication |
| LAT1 | SLC7A5 | Large neutral amino acids (Leucine, Phenylalanine, L-DOPA)[9] | Low affinity; not a primary transporter for this compound itself.[8] | Primary target for prodrugs. Design this compound derivatives that are recognized by LAT1.[8][9] |
| ASCT1 | SLC1A4 | Small neutral amino acids (Alanine, Serine, Cysteine, Threonine) | A key transporter for endogenous this compound uptake into the brain.[3] | Potential target for modulation to increase endogenous transport capacity. |
| SNAT5 | SLC38A5 | This compound, Glutamine, Glycine | A major this compound transporter, especially crucial during development.[3][7] | Potential target for modulation, particularly in developmental contexts. |
Table 2: Common Analytical Methods for this compound Quantification in Brain Samples
| Method | Principle | Sensitivity | Throughput | Key Consideration |
| HPLC with Fluorescence Detection | Chromatographic separation followed by detection of a fluorescent derivative. | High | Medium | Requires a pre- or post-column derivatization step as this compound is not naturally fluorescent.[21] |
| LC-MS/MS | Liquid chromatography coupled with tandem mass spectrometry. | Very High | High | Offers high specificity and sensitivity without derivatization, allowing for quantification of low concentrations in microdialysates or brain homogenates.[21] |
| Capillary Electrophoresis (CE) | Separation based on charge-to-mass ratio in a capillary. | High | Medium | Often coupled with laser-induced fluorescence; also requires derivatization.[21] |
| Magnetic Resonance Spectroscopy (MRS) | Non-invasive in vivo technique to measure metabolite concentrations in a specific brain voxel. | Low | Low | Allows for longitudinal measurement of total serine in living subjects but cannot easily distinguish between L- and D-isomers or intra/extracellular pools.[28][29] |
References
- Lee, W., et al. (2000). Amino acid transport across each side of the blood-brain barrier. ResearchGate.
- Farkhondeh, A., et al. (2021). Modulating the Blood–Brain Barrier: A Comprehensive Review. Pharmaceutics.
- Jamal, M., et al. (2021). In vitro models of molecular and nano-particle transport across the blood-brain barrier. APL Bioengineering.
- Lee, W. J., et al. (2001). Structure of the blood-brain barrier and its role in the transport of amino acids. The Journal of Nutrition.
- Prescot, A. P., et al. (2007). In Vivo Measurements of Brain Serine with 1H-MRS. ISMRM.
- Pardridge, W. M. (1979). The role of blood-brain barrier transport of tryptophan and other neutral amino acids in the regulation of substrate-limited pathways of brain amino acid metabolism. Journal of Neural Transmission. Supplementum.
- Bai, Y. L., et al. (2024). Roles of the quantification of serine in the brain. Exploratory Research and Hypothesis in Medicine.
- Bicker, J., et al. (2020). Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective. Pharmaceutics.
- Cecchelli, R., et al. (2000). In vitro models for the blood-brain barrier. Cellular and Molecular Neurobiology.
- D'Orazi, V. (2016). How to obtain good value of TER in a blood brain barrier model using BEND3 on corning transwell? ResearchGate.
- Tossman, U., et al. (1995). Considerations in the determination by microdialysis of resting extracellular amino acid concentrations and release upon spinal cord injury. Journal of Neurochemistry.
- Choi, C., et al. (2008). In Vivo Detection of Serine in the Human Brain by 1H-MRS at 7.0 Tesla. Magnetic Resonance in Medicine.
- Veszelka, S., et al. (2021). Transendothelial Electrical Resistance Measurement across the Blood–Brain Barrier: A Critical Review of Methods. Tissue Barriers.
- Jeon, J. S., et al. (2024). An In Vitro Model of the Blood–Brain Barrier for the Investigation and Isolation of the Key Drivers of Barriergenesis. ResearchGate.
- Wikipedia. (n.d.). Nanoparticles for drug delivery to the brain. Wikipedia.
- Neuhaus, W., et al. (2022). Transport Studies Using Blood-Brain Barrier In Vitro Models: A Critical Review and Guidelines. Handbook of Experimental Pharmacology.
- Miller, D. S. (2015). Regulation of ABC Transporters at the Blood-Brain Barrier. Clinical Pharmacology and Therapeutics.
- Huttunen, K. M., et al. (2011). Prodrug Approaches for CNS Delivery. Pharmaceutical Research.
- Srinivasan, B., et al. (2015). TEER measurement techniques for in vitro barrier model systems. Journal of Laboratory Automation.
- Zhai, Y., et al. (2021). This compound, an Endogenous Amino Acid, Is a Potential Neuroprotective Agent for Neurological Disease and Injury. Frontiers in Molecular Neuroscience.
- Sarma, M. K., et al. (1997). Intracerebral Human Microdialysis. Stroke.
- Kilachand Honors College. (2016). Nanoparticle for Drug Delivery Across Blood-Brain Barrier Model. YouTube.
- Radzishevsky, I., et al. (2023). Impairment of serine transport across the blood–brain barrier by deletion of Slc38a5 causes developmental delay and motor dysfunction. Proceedings of the National Academy of Sciences.
- Li, J., et al. (2012). Nanoparticle-mediated Brain-Specific Drug Delivery, Imaging, and Diagnosis. Molecular Pharmaceutics.
- Chefer, V. I., et al. (2009). Overview of Brain Microdialysis. Current Protocols in Neuroscience.
- Di, L., & Kerns, E. H. (2008). Progress in Drug Delivery to the Central Nervous System by the Prodrug Approach. Molecules.
- Ren, Z., et al. (2021). This compound, an Endogenous Amino Acid, Is a Potential Neuroprotective Agent for Neurological Disease and Injury. Frontiers in Molecular Neuroscience.
- Radzishevsky, I., et al. (2023). Impairment of Serine Transport Across the Blood-Brain Barrier by Deletion of Slc38a5 Causes Developmental Delay and Motor Dysfunction. DigitalCommons@TMC.
- Mitoma, H., et al. (1998). Immunohistochemical demonstration of this compound distribution in the rat brain. Brain Research.
- Wang, Y., et al. (2018). Research Models of the Nanoparticle-Mediated Drug Delivery across the Blood–Brain Barrier. Journal of Nanomaterials.
- Lee, J., et al. (2024). Hopping the Hurdle: Strategies to Enhance the Molecular Delivery to the Brain through the Blood–Brain Barrier. International Journal of Molecular Sciences.
- Al-Ghananeem, A. M., & Malkawi, A. H. (2018). Blood-brain barrier transport machineries and targeted therapy of brain diseases. Journal of Controlled Release.
- Amuza Inc. (2020). Microdialysis Probes How to Choose the Best One. YouTube.
- Al-Ghananeem, A. M., & Malkawi, A. H. (2018). Strategies for Enhancing the Permeation of CNS-Active Drugs through the Blood-Brain Barrier: A Review. Molecules.
- Gaillard, P. J., et al. (2014). In Vivo Methods to Study Uptake of Nanoparticles into the Brain. Methods in Molecular Biology.
- Watson, C. J., & Lunte, S. M. (2006). Microdialysis in central nervous system disorders and their treatment. International Journal of Pharmaceutics.
- STEMCELL Technologies. (2020). How to Perform a TEER Measurement to Evaluate Epithelial Barrier Integrity in ALI Cultures. YouTube.
- Zhang, Y., et al. (2012). Nanoparticle-Mediated Brain-Specific Drug Delivery, Imaging, and Diagnosis. Request PDF.
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- 2. Frontiers | this compound, an Endogenous Amino Acid, Is a Potential Neuroprotective Agent for Neurological Disease and Injury [frontiersin.org]
- 3. Impairment of serine transport across the blood–brain barrier by deletion of Slc38a5 causes developmental delay and motor dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunohistochemical demonstration of this compound distribution in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Research Models of the Nanoparticle-Mediated Drug Delivery across the Blood–Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
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- 23. Microdialysis in central nervous system disorders and their treatment - PMC [pmc.ncbi.nlm.nih.gov]
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- 29. In Vivo Detection of Serine in the Human Brain by 1H-MRS at 7.0 Tesla - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Validating L-Serine Enzymatic Assay Specificity
Welcome to the technical support guide for L-Serine enzymatic assays. This resource is designed for researchers, scientists, and drug development professionals who require robust and reliable quantification of this compound. Ensuring the specificity of your assay is paramount for generating accurate and meaningful data. This guide provides in-depth troubleshooting advice and validation protocols in a practical question-and-answer format, grounded in established scientific principles.
Frequently Asked Questions: Foundational Concepts
Q1: What is the fundamental principle of an this compound enzymatic assay?
An this compound enzymatic assay is a biochemical method used to quantify this compound in a biological sample. The core of the assay relies on an enzyme that specifically recognizes this compound as a substrate and catalyzes its conversion into a detectable product. The most common enzyme employed is this compound Dehydratase (SDH), also known as this compound Ammonia-Lyase (EC 4.3.1.17).[1][2]
The reaction catalyzed by SDH is a deamination of this compound to produce pyruvate, ammonia (NH₃), and water.[3] The pyruvate is then typically used in a coupled enzymatic reaction to generate a colorimetric or fluorometric signal. For instance, pyruvate can be reduced by lactate dehydrogenase (LDH) in the presence of NADH. The resulting decrease in NADH concentration, which can be measured by absorbance at 340 nm, is directly proportional to the initial amount of this compound in the sample.
Q2: Why is validating the specificity of my this compound assay so critical?
-
Cross-Reactivity: The assay enzyme may act on other structurally similar molecules present in the sample, such as other amino acids (e.g., D-Serine, L-Threonine, L-Cysteine).[1] This is a significant concern as L-Threonine is also a substrate for some serine/threonine dehydratases.[2][3]
-
Matrix Interference: Components within the biological sample (e.g., plasma, serum, tissue homogenates) can inhibit or enhance the enzymatic reaction, leading to inaccurate quantification.[6][7]
-
Contaminating Enzyme Activities: The enzyme preparation itself might contain other enzymes that can consume the substrate or generate the measured product, confounding the results.[8][9]
Failure to validate specificity can compromise research findings, lead to incorrect decisions in drug development, and waste significant resources.
Troubleshooting Guide: Common Specificity Issues
Q3: My assay shows a high background signal in my "no-sample" control wells. What's the cause and how do I fix it?
High background is often a sign of reagent contamination or non-specific reactions.
Possible Causes & Solutions:
-
Contaminated Buffers or Reagents: One of your buffers may be contaminated with this compound or pyruvate. Prepare fresh buffers using high-purity water and reagents.
-
Substrate Instability: The substrate in your coupled reaction may be degrading spontaneously, producing a signal. Ensure substrates are stored correctly and are not expired.
-
Enzyme Preparation Purity: The enzyme itself may be contaminated. If possible, test a different lot or source of the enzyme.[8]
-
Non-specific Probe Reaction: In fluorometric assays, the probe may be reacting with components in the assay buffer, such as reducing agents. Run a control that includes all reagents except the enzyme to test for this.
Q4: I suspect my assay is detecting more than just this compound (cross-reactivity). How can I definitively test for this?
This is a critical validation step. You must perform a substrate specificity experiment to challenge the assay with potentially cross-reacting molecules. The primary suspects for an this compound assay are its stereoisomer, D-Serine, and other hydroxy amino acids like L-Threonine and L-Cysteine.[1]
Solution: Perform a Substrate Specificity Protocol
The goal is to measure the signal generated by a panel of relevant amino acids at the same concentration as this compound. See the detailed "Protocol 1: Substrate Specificity & Cross-Reactivity Assessment" below for a step-by-step guide.
// Connections Prep_LSer -> Run_LSer; Prep_Analytes -> Run_Analytes; Run_Blank -> Measure; Run_LSer -> Measure; Run_Analytes -> Measure; Measure -> Calculate; Calculate -> Decision; Decision -> Pass [label="Yes"]; Decision -> Fail [label="No"]; } }
Caption: Workflow for assessing this compound assay cross-reactivity.
This test will provide quantitative data on how specific your enzyme is for this compound.
| Analyte | Example Concentration | Relative Signal (%) vs. This compound | Specificity Conclusion |
| This compound | 100 µM | 100% | Positive Control |
| D-Serine | 100 µM | < 1% | Highly Specific |
| L-Threonine | 100 µM | 12% | Minor Cross-Reactivity |
| L-Cysteine | 100 µM | 8% | Minor Cross-Reactivity |
| L-Alanine | 100 µM | < 2% | Highly Specific |
| Glycine | 100 µM | < 1% | Highly Specific |
| Table 1: Example data from a substrate specificity test. Commercial assay kits often provide this data; for example, one kit notes that at a 5-fold molar excess, L-threonine interferes by ≤15% and L-cysteine by ≤10%. |
Q5: My results vary significantly between sample types (e.g., plasma vs. CSF). Could this be a specificity issue?
Yes, this strongly suggests a sample matrix effect . The different biochemical environments of plasma, cerebrospinal fluid (CSF), or tissue lysates can alter the enzyme's activity.
Possible Causes & Solutions:
-
Endogenous Inhibitors/Activators: The sample matrix may contain molecules that inhibit or enhance your enzyme's activity. For this compound Dehydratase, this could include competitive inhibitors.[1]
-
pH or Ionic Strength Differences: Ensure your sample buffer is robust enough to normalize the pH and ionic strength of the added sample.
-
Sample Pre-treatment: Biological fluids like plasma and serum may require clarification by centrifugation to reduce turbidity and remove insoluble materials. For tissue samples, ensure a consistent and rapid homogenization process on ice.
Solution: Perform a Spike-and-Recovery Experiment
This is the gold standard for assessing matrix effects. You will add a known amount of this compound to your sample matrix and measure how much you can detect ("recover"). See the detailed "Protocol 2: Sample Matrix Interference Test (Spike and Recovery)" below.
Caption: Decision tree for troubleshooting matrix effects.
| Sample Matrix | Endogenous this compound (µM) | Spiked this compound (µM) | Measured Total (µM) | Calculated Recovery (%) |
| Plasma | 110 | 50 | 152 | 84% |
| CSF | 45 | 50 | 98 | 106% |
| Assay Buffer | 0 | 50 | 51 | 102% |
| Table 2: Example data from a spike-and-recovery experiment. The plasma sample shows some signal suppression (recovery < 85%), suggesting a matrix effect that may require further sample dilution. |
Key Validation Protocols
Protocol 1: Substrate Specificity & Cross-Reactivity Assessment
Objective: To quantify the enzyme's activity towards this compound relative to other structurally similar amino acids.
Methodology:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of high-purity this compound in your assay buffer.[10]
-
Prepare 10 mM stock solutions of each potential cross-reactant (e.g., D-Serine, L-Threonine, L-Cysteine, L-Alanine, Glycine) in the same assay buffer.
-
-
Assay Plate Setup (96-well):
-
Blank Wells: Add assay buffer only.
-
This compound (Positive Control) Wells: Add this compound stock to achieve a final concentration within the linear range of your assay (e.g., 100 µM).
-
Test Analyte Wells: For each potential cross-reactant, add its stock solution to achieve the same final concentration as this compound (e.g., 100 µM).
-
Note: Run all conditions in triplicate.
-
-
Enzymatic Reaction:
-
Add the enzyme mix (this compound Dehydratase and any coupled enzymes) to all wells to initiate the reaction.
-
Incubate the plate according to your standard assay protocol (e.g., 30 minutes at 37°C).
-
-
Signal Detection:
-
Stop the reaction if necessary.
-
Read the absorbance or fluorescence on a compatible plate reader.
-
-
Data Analysis:
-
Subtract the average signal of the Blank wells from all other measurements.
-
Calculate the % Cross-Reactivity for each test analyte using the formula: % Cross-Reactivity = (Corrected Signal of Analyte / Corrected Signal of this compound) * 100
-
Acceptance Criteria: For an assay to be considered highly specific, the cross-reactivity for other analytes should ideally be less than 5%.
-
Protocol 2: Sample Matrix Interference Test (Spike and Recovery)
Objective: To determine if components in a biological sample matrix affect the quantification of this compound.
Methodology:
-
Sample Preparation:
-
Obtain a pooled sample of the biological matrix you intend to test (e.g., human plasma). Process it as you would for a real experiment (e.g., centrifuge to remove precipitates).
-
-
Spike Preparation:
-
Prepare a concentrated stock of this compound. The goal is to add a small volume of this stock to your matrix so as not to dilute the matrix significantly (e.g., a 1:20 spike addition).
-
-
Assay Plate Setup (96-well):
-
Unspiked Sample Wells: Add your sample matrix and an equal volume of assay buffer (to match the spike volume). This measures the endogenous this compound level.
-
Spiked Sample Wells: Add your sample matrix and the this compound spike to a known final concentration (e.g., 50 µM spike in the matrix).
-
Control Spike Wells: Add assay buffer instead of the sample matrix, and then add the this compound spike. This confirms the spike concentration in a "clean" matrix.
-
Note: Run all conditions in triplicate.
-
-
Enzymatic Reaction & Detection:
-
Proceed with the assay as per your standard protocol by adding the enzyme mix, incubating, and reading the signal.
-
-
Data Analysis:
-
Convert all signal readings to concentrations using your standard curve.
-
Calculate the % Recovery using the formula: % Recovery = ([Concentration in Spiked Sample] - [Concentration in Unspiked Sample]) / [Known Spiked Concentration] * 100
-
Acceptance Criteria: The mean % recovery should be within an acceptable range, typically 85-115%, for the assay to be considered free of significant matrix effects.[11]
-
References
- Best Practices for Development and Validation of Enzymatic Activity Assays to Support Drug Development for Inborn Errors of Metabolism and Biomarker Assessment. (n.d.).
- Validating Identity, Mass Purity and Enzymatic Purity of Enzyme Preparations. (2012). In Assay Guidance Manual.
- Cevrentas, F., et al. (2024). Best Practices for Development and Validation of Enzymatic Activity Assays to Support Drug Development for Inborn Errors of Metabolism and Biomarker Assessment. The AAPS Journal, 26(5), 97.
- Basics of Enzymatic Assays for HTS. (2012). In Assay Guidance Manual.
- Cassady, A. I., & Reilly, P. E. B. (1981). Enzymatic methods for the determination of this compound concentration and l-[14C]serine specific radioactivity in blood plasma. Analytical Biochemistry, 118(1), 23–29.
- Enzyme Assays: The Foundation of Modern Drug Discovery. (2023). BellBrook Labs.
- The use of this compound to prevent β-methylamino-L-alanine (BMAA)-induced proteotoxic stress in vitro. (2021).
- Dthis compound Assay Kit (MAK352) - Technical Bulletin. (n.d.). Sigma-Aldrich.
- Ito, T., et al. (2003). Enzymatic assay of D-serine using D-serine dehydratase from Saccharomyces cerevisiae. Journal of Biochemistry, 134(3), 343–347.
- Sasabe, J., et al. (2012). D-Serine Production, Degradation, and Transport in ALS: Critical Role of Methodology. International Journal of Alzheimer's Disease, 2012, 628953.
- Wolosker, H., & Balu, D. T. (2020). d-Serine, the Shape-Shifting NMDA Receptor Co-agonist. Frontiers in Synaptic Neuroscience, 12, 11.
- Paul, P., & de Belleroche, J. (2014). Focus on the Role of D-serine and D-amino Acid Oxidase in Amyotrophic Lateral Sclerosis/Motor Neuron Disease (ALS). Frontiers in Molecular Neuroscience, 7, 56.
- Serine dehydr
- This compound for biochemistry 56-45-1. (n.d.). Sigma-Aldrich.
- Morita, Y., et al. (2020). Identification of an this compound/l-threonine dehydratase with glutamate racemase activity in mammals. Biochemical Journal, 477(21), 4265–4279.
- Assay Interference by Chemical Reactivity. (2015). In Assay Guidance Manual.
- The enzymatic reaction of serine dehydratase. (2005).
- Smith, Q. R., et al. (2021). D-Serine: A Cross Species Review of Safety.
- This compound, a naturally occurring amino acid, and Alzheimer's disease. (2022). Brain Chemistry Labs.
- Exoproduction and Biochemical Characterization of a Novel Serine Protease from Ornithinibacillus caprae L9T with Hide-Dehairing Activity. (2021). Applied and Environmental Microbiology, 87(23).
- An, S. J., et al. (2007). Effect of this compound on the biosynthesis of aromatic amino acids in Escherichia coli. Journal of Microbiology and Biotechnology, 17(4), 675–679.
- Morita, Y., et al. (2020). Identification of an this compound/l-threonine dehydratase with glutamate racemase activity in mammals. Biochemical Journal, 477(21), 4265–4279.
- ELISA Troubleshooting Guide. (n.d.). Sigma-Aldrich.
- Analytical-Method-Validation-Protocol-for-Serratiopeptidase-Assay. (n.d.). PHARMA DEVILS.
- Identifying and controlling inactive and active conformations of a serine protease. (2022). Science, 376(6593), 629–634.
Sources
- 1. Serine dehydratase - Wikipedia [en.wikipedia.org]
- 2. portlandpress.com [portlandpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Best Practices for Development and Validation of Enzymatic Activity Assays to Support Drug Development for Inborn Errors of Metabolism and Biomarker Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Validating Identity, Mass Purity and Enzymatic Purity of Enzyme Preparations - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. This compound for biochemistry 56-45-1 [sigmaaldrich.com]
- 11. pharmadevils.com [pharmadevils.com]
Technical Support Center: Mitigating L-Serine Interference in Metabolic Assays
Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the complexities of L-serine interference in common metabolic assays. As a central player in cellular metabolism, this compound's presence can often lead to inaccurate measurements of other key metabolites, particularly glycine and pyruvate. This resource provides in-depth, field-proven insights and detailed protocols to ensure the integrity and accuracy of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a concern in metabolic assays?
This compound is a non-essential amino acid that plays a critical role in a multitude of cellular processes. It is synthesized from the glycolytic intermediate 3-phosphoglycerate and serves as a precursor for the synthesis of proteins, lipids (phosphatidylserine and sphingolipids), and other amino acids such as glycine and cysteine.[1] Furthermore, this compound is a primary donor of one-carbon units for the synthesis of nucleotides and for methylation reactions.[2] Its central metabolic position means it is biochemically linked to many other key analytes. This metabolic proximity is the primary reason for its interference in assays for molecules like glycine and pyruvate, as endogenous enzymes in biological samples can convert this compound into these target analytes during sample preparation and the assay procedure itself.
Q2: How does this compound interfere with glycine and pyruvate assays specifically?
The interference is primarily enzymatic and stems from the direct metabolic pathways connecting this compound to glycine and pyruvate:
-
Glycine Assays: Biological samples often contain the enzyme serine hydroxymethyltransferase (SHMT), which catalyzes the reversible conversion of this compound and tetrahydrofolate to glycine and 5,10-methylenetetrahydrofolate.[3] If active in the sample, SHMT can generate glycine from the endogenous this compound, leading to an overestimation of the true glycine concentration.
-
Pyruvate Assays: Samples, particularly from liver or kidney, may contain this compound dehydratase (SDH), also known as this compound ammonia-lyase. This enzyme catalyzes the deamination of this compound to produce pyruvate and ammonia.[4][5] The presence of active SDH can therefore artificially inflate pyruvate measurements.
Q3: My assay kit manual says it's specific. Can I trust that this compound won't interfere?
While many commercial assay kits are designed for high specificity, it is crucial to understand the context of this claim. The enzymes used in the assay's detection reaction (e.g., glycine oxidase) may be highly specific for the target analyte over other molecules present in the reaction mix.[6] However, this does not account for the enzymatic activities within your biological sample that can convert interfering substances like this compound into the target analyte before the detection reaction occurs. Therefore, even with a specific kit, sample-inherent enzymatic activity can lead to inaccurate results. It is always best practice to perform validation experiments, such as spiking and recovery, to test for interference from your specific sample matrix.[7]
Q4: What are the initial signs that this compound might be interfering with my assay?
Indicators of potential this compound interference include:
-
Higher than expected concentrations of glycine or pyruvate.
-
High variability between replicate measurements of the same sample.
-
Non-linear results upon sample dilution.
-
Discrepancies between results obtained with different assay methods (e.g., enzymatic vs. LC-MS).
If you observe any of these issues, it is prudent to consider and test for this compound interference.
Troubleshooting Guide: Glycine Assays
Issue: Glycine levels are unexpectedly high, and I suspect this compound interference.
The primary cause of this interference is the enzymatic conversion of this compound to glycine by serine hydroxymethyltransferase (SHMT) present in the sample.
Mitigation Strategy 1: Sample Blanking and Background Correction
This approach quantifies the signal generated from this compound in your sample and subtracts it from the total signal.
Rationale: By running a parallel reaction that omits the key enzyme for glycine detection (e.g., glycine oxidase) but retains the sample, you can measure the background signal produced by interfering substances. This is a common recommendation in commercial assay kit troubleshooting guides.
Caption: Workflow for background correction in glycine assays.
-
Sample Preparation: Prepare your biological samples as you normally would for the glycine assay (e.g., deproteinization with a 10 kDa MWCO spin filter, followed by dilution in the provided assay buffer).[6]
-
Reaction Setup: For each sample, prepare two separate wells in your microplate.
-
Sample Well: Add the sample and the complete glycine assay reaction mix (containing glycine oxidase, developer, and probe).
-
Sample Background Control Well: Add the same amount of sample and a modified reaction mix that contains all components except for the glycine enzyme mix (e.g., glycine oxidase).
-
-
Incubation: Incubate the plate according to the assay kit's instructions (e.g., 60 minutes at 25°C, protected from light).
-
Measurement: Read the fluorescence (e.g., λex = 535 nm/λem = 587 nm) for both the sample wells and the sample background control wells.
-
Calculation:
-
Calculate the average fluorescence of your sample replicates.
-
Calculate the average fluorescence of your sample background control replicates.
-
Subtract the background control average from the sample average to obtain the corrected fluorescence value, which represents the signal generated from glycine alone.
-
Use this corrected value to determine the glycine concentration from the standard curve.
-
Mitigation Strategy 2: Rapid Enzyme Inactivation
This method aims to prevent the conversion of this compound to glycine by denaturing the endogenous enzymes in your sample immediately after collection.
Rationale: Enzymes like SHMT are active in biological samples post-collection. Rapidly quenching all enzymatic activity by adding a cold organic solvent can halt the conversion of this compound.
-
Prepare Quenching Solution: Prepare a solution of 80% methanol in water and pre-chill it to -80°C.
-
Sample Collection: Collect and process your biological fluid (e.g., plasma, serum) promptly.
-
Quenching: For every 100 µL of your sample, immediately add 400 µL of the pre-chilled 80% methanol solution.
-
Vortex: Vortex the mixture vigorously for 30 seconds to ensure complete mixing and protein precipitation.
-
Incubation: Incubate the samples at -20°C for 20 minutes to further facilitate protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant, which contains the metabolites.
-
Downstream Processing: The supernatant can then be dried down and reconstituted in the appropriate assay buffer for your glycine assay kit.
| Parameter | Background Correction | Rapid Quenching |
| Principle | Measures and subtracts interference | Prevents interference from occurring |
| Pros | Simple to implement with most kits | Can be more accurate if conversion is rapid |
| Cons | Assumes linear interference | Requires specific sample handling at collection |
| Best For | Routine screening for interference | When high accuracy is paramount |
Troubleshooting Guide: Pyruvate Assays
Issue: Pyruvate measurements are erroneously high in samples known to contain abundant this compound.
This is likely due to the activity of this compound dehydratase (SDH) in your sample, which directly converts this compound to pyruvate.[4][5]
Mitigation Strategy: Enzymatic Pre-treatment to Remove this compound
This advanced strategy involves using purified this compound dehydratase to catalytically remove this compound from the sample before performing the pyruvate assay.
Rationale: By specifically degrading the interfering substance (this compound) into a product that is not the analyte of interest in a subsequent assay, you can eliminate the source of interference. This method provides a high degree of specificity in removing the problematic compound.
Caption: Workflow for enzymatic removal of this compound before pyruvate assay.
-
Sample Preparation: Deproteinize your sample using a 10 kDa molecular weight cutoff (MWCO) spin filter to remove endogenous enzymes.[8] This is critical to ensure that only the exogenously added SDH is active.
-
Reaction Setup: In a microcentrifuge tube, combine:
-
50 µL of deproteinized sample supernatant.
-
Buffer (e.g., 100 mM Tris-HCl, pH 8.5).
-
Pyridoxal 5'-phosphate (PLP) to a final concentration of 0.1 mM (cofactor for SDH).
-
Purified this compound dehydratase (EC 4.3.1.17) (concentration to be optimized, start with 1-5 units/mL).
-
-
Incubation: Incubate the reaction at 37°C for 30-60 minutes. This allows the SDH to convert the this compound in the sample to pyruvate.
-
Enzyme Inactivation: Heat the sample at 65°C for 10 minutes to inactivate the SDH. This step is crucial to prevent the enzyme from interfering with the subsequent pyruvate assay.
-
Centrifugation: Centrifuge the tube at 13,000 x g for 5 minutes to pellet the heat-inactivated, precipitated enzyme.
-
Pyruvate Assay: Carefully transfer the supernatant to a new tube and use this this compound-depleted sample in your pyruvate assay kit according to the manufacturer's instructions.[8]
Note on this method: This pre-treatment converts this compound into pyruvate. Therefore, this method is suitable for removing this compound when assaying for other metabolites, but not for pyruvate itself. For pyruvate assays, a sample blanking approach similar to the one described for glycine would be more appropriate, where the signal generated from a sample-only control (without the pyruvate assay enzyme mix) is subtracted.
Summary of Mitigation Strategies
| Assay | Problem | Underlying Cause | Mitigation Strategy |
| Glycine | Falsely elevated readings | Endogenous SHMT converts this compound to glycine | 1. Sample Blanking/Background Correction2. Rapid Enzyme Inactivation (Quenching) |
| Pyruvate | Falsely elevated readings | Endogenous SDH converts this compound to pyruvate | 1. Sample Blanking/Background Correction2. Rapid Enzyme Inactivation (Quenching) |
By understanding the biochemical basis of this compound interference and implementing these targeted troubleshooting strategies, you can significantly enhance the accuracy and reliability of your metabolic assay data.
References
- G-Biosciences. (2015, June 10). How to Deal with Interfering Agents in Protein Estimation Assays.
- Cell Biolabs, Inc. (n.d.). Glycine Assay Kit.
- Fuchs, S. A., de Sain-van der Velden, M. G. M., de Barse, M. M. J., Roeleveld, M. W., Hendriks, M., Dorland, L., Klomp, L. W. J., Berger, R., & de Koning, T. J. (2008). Two mass-spectrometric techniques for quantifying serine enantiomers and glycine in cerebrospinal fluid: potential confounders and age-dependent ranges. Clinical chemistry, 54(9), 1457–1464. [Link]
- Li, Y. C., & Zhang, Y. (2023). Roles of the quantification of serine in the brain. Exploration of Neuroprotective Therapy, 3(4), 319-321. [Link]
- METBIONET. (n.d.). METBIONET GUIDELINES FOR AMINO ACID ANALYSIS.
- PubMed. (1981). Inactivation of D-serine dehydratase by alkylamines via a transimination of enzyme-linked cofactor. The Journal of biological chemistry, 256(14), 7363–7369.
- PubMed. (2012). Allosteric activation and contrasting properties of this compound dehydratase types 1 and 2. Biochemistry, 51(26), 5294–5302. [Link]
- PubMed. (2001). Measurement of pyruvate in blood by high-performance liquid chromatography with fluorescence detection. Annals of clinical biochemistry, 38(Pt 5), 554–558. [Link]
- Wikipedia. (n.d.). Serine dehydratase.
- EP0421477B1 - Enzymatic process for the preparation of this compound - Google Patents. (n.d.).
- Wolosker, H., Sheth, K. N., Takahashi, M., Mothet, J. P., Brady, R. O., Jr, Ferris, C. D., & Snyder, S. H. (1999). Purification of serine racemase: biosynthesis of the neuromodulator d-serine.
- GE Healthcare. (n.d.). Purification or Removal of Serine Proteases, such as Thrombin and Trypsin, and Zymogens.
- Chen, C. S., & Wulkan, R. W. (1999). Interference and blood sample preparation for a pyruvate enzymatic assay. Annals of clinical biochemistry, 36(Pt 5), 659–662. [Link]
- ResearchGate. (n.d.). Separation and purification of this compound in enzymatic production.
- ResearchGate. (n.d.). Measures of D-serine and pyruvate concentrations in C6 cells.
- ResearchGate. (n.d.). Green fluorescent protein-based lactate and pyruvate indicators suitable for biochemical assays and live cell imaging.
- Job, V., Marcone, G. L., Pilone, M. S., & Pollegioni, L. (2002). Glycine oxidase from Bacillus subtilis. Characterization of a new flavoprotein. The Journal of biological chemistry, 277(9), 6985–6993. [Link]
- Chaneton, B., Hillmann, P., Zheng, L., Martin, A. C. L., Maddocks, O. D. K., Chokkathukalam, A., Crain, J. E., Ghergurovich, J. M., Ebbels, T. M. D., Gottlieb, E., & Vousden, K. H. (2012). Serine is a natural ligand and allosteric activator of pyruvate kinase M2.
- Fuchs, S. A., de Sain-van der Velden, M. G., de Barse, M. M., Roeleveld, M. W., Hendriks, M., Dorland, L., Klomp, L. W., Berger, R., & de Koning, T. J. (2008). Two Mass-Spectrometric Techniques for Quantifying Serine Enantiomers and Glycine in Cerebrospinal Fluid: Potential Confounders and Age-Dependent Ranges. Clinical Chemistry, 54(9), 1457–1464. [Link]
- Snell, K., & Walker, D. G. (1974). Regulation of hepatic this compound dehydratase and this compound-pyruvate aminotransferase in the developing neonatal rat. The Biochemical journal, 144(3), 519–531. [Link]
- Bridgeland, E. S., Jones, K. M., & Gutfreund, H. (1973). This compound dehydratase from Arthrobacter globiformis. The Biochemical journal, 133(3), 479–486. [Link]
- Wikipedia. (n.d.). This compound ammonia-lyase.
- Phillips, A. T. (1968). Mechanism of the inactivation of threonine dehydratase during the dehydration of serine. Biochimica et biophysica acta, 151(2), 523–526. [Link]
- Holeček, M. (2022). Serine Metabolism in Health and Disease and as a Conditionally Essential Amino Acid. Nutrients, 14(9), 1987. [Link]
- Zhang, Y., Liu, J., Liu, T., & Liu, Z. (2020). Bioprocess Engineering, Transcriptome, and Intermediate Metabolite Analysis of this compound High-Yielding Escherichia coli W3110. International journal of molecular sciences, 21(6), 1987. [Link]
- Noda, C., Nakamura, T., & Ichihara, A. (1981). Increase of this compound Dehydratase Activity Under Gluconeogenic Conditions in Adult-Rat Hepatocytes Cultured on Collagen gel/nylon Mesh.
- Walther, T. C., Kast, P., & Hilvert, D. (2018). Tuning the Flexibility of Glycine-Serine Linkers To Allow Rational Design of Multidomain Proteins. ACS synthetic biology, 7(1), 279–286. [Link]
- Kampen, K. R., Fancello, L., Girardi, T., Rabelink, C., van der Veer, M., van der Meulen-Muileman, I., ... & de Keersmaecker, K. (2019). Translatome analysis reveals altered serine and glycine metabolism in T-cell acute lymphoblastic leukemia cells.
- Holeček, M. (2025). Glycine as a conditionally essential amino acid and its relationship to this compound. Clinical Nutrition, 44(6), 1145-1153.
- National Center for Biotechnology Information. (2015). Assay Interference by Chemical Reactivity. In Assay Guidance Manual.
- Chen, C. S., & Wulkan, R. W. (1999). Interference and blood sample preparation for a pyruvate enzymatic assay. Annals of clinical biochemistry, 36(5), 659–662. [Link]
- ResearchGate. (n.d.). Glycine and this compound supplementation rescue mitochondrial function and developmental rate of glycolate-oxidation-deficient worms.
- Li, Y., & Zhang, Y. (2023). Roles of the quantification of serine in the brain. Exploration of Neuroprotective Therapy, 3(4), 319-321. [Link]
- de Belleroche, J., Recordati, A., & Clifford Rose, F. (2015). The role of D-serine and glycine as co-agonists of NMDA receptors in motor neuron degeneration and amyotrophic lateral sclerosis (ALS). Frontiers in neuroscience, 9, 146. [Link]
- Holeček, M. (2022). Serine Metabolism in Health and Disease and as a Conditionally Essential Amino Acid. Nutrients, 14(9), 1987. [Link]
- Kikuchi, G., Motokawa, Y., Yoshida, T., & Hiraga, K. (2008). Glycine cleavage system: reaction mechanism, physiological significance, and hyperglycinemia. Proceedings of the Japan Academy. Series B, Physical and biological sciences, 84(7), 246–263. [Link]
- An, S. Y., Kang, M. J., Jung, Y. J., & Lee, J. H. (2007). Effect of this compound on the biosynthesis of aromatic amino acids in Escherichia coli. Journal of microbiology and biotechnology, 17(10), 1675–1680.
- ResearchGate. (n.d.). This compound as a central metabolite. This compound plays central role in....
Sources
- 1. Serine Metabolism in Health and Disease and as a Conditionally Essential Amino Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Glycine as a conditionally essential amino acid and its relationship to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Serine dehydratase - Wikipedia [en.wikipedia.org]
- 5. scispace.com [scispace.com]
- 6. cellbiolabs.com [cellbiolabs.com]
- 7. metbio.net [metbio.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Strategies for achieving consistent results in L-Serine supplementation studies
An Application Scientist's Guide to L-Serine Supplementation Studies
Introduction
Welcome to the Technical Support Center for this compound supplementation studies. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and address the nuanced challenges that can lead to inconsistent and inconclusive results. This compound, a non-essential amino acid, is a critical precursor for numerous vital molecules, including proteins, sphingolipids, and the neurotransmitters glycine and D-serine.[1] Its therapeutic potential is being investigated in a range of neurological disorders, making the consistency and reproducibility of research findings paramount.[2][3]
This guide provides field-proven insights and troubleshooting strategies to help you design robust experiments, navigate common pitfalls, and interpret your results with confidence. We will explore the causality behind experimental choices, from study design to data analysis, ensuring every protocol is a self-validating system.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level issues encountered during this compound supplementation experiments.
Q1: We are observing high variability in behavioral and cognitive outcomes between our test subjects. What are the likely causes?
A1: High variability is a frequent challenge and often stems from a combination of biological, environmental, and procedural factors.[4] Key sources to investigate include:
-
Genetic Background: Polymorphisms in genes involved in serine metabolism, such as ALDH1L1, GLDC, and SHMT, can significantly alter the endogenous serine-to-glycine ratio, influencing how individual animals or patients respond to supplementation.[5][6]
-
Dietary Inconsistencies: The composition of the basal diet is critical. The levels of protein, carbohydrates, and one-carbon metabolism cofactors (like folate) can activate or suppress endogenous this compound synthesis pathways, altering the baseline upon which you are supplementing.[7][8]
-
Gut Microbiome Differences: The gut microbiota can metabolize this compound and interact with host metabolism, particularly in studies involving inflammation.[9][10] Variations in the microbiome between subjects can lead to different this compound availability and downstream effects.
-
Procedural Stress: Inconsistent handling or administration techniques can induce stress, which is a major confounding variable in behavioral tests.[4][11]
Q2: Our subjects' plasma this compound levels are not increasing as expected after oral supplementation. What's wrong?
A2: This suggests an issue with either bioavailability or an unexpectedly high rate of metabolic clearance. Consider these points:
-
Timing of Measurement: Plasma this compound levels can rise and fall rapidly following oral administration. Pharmacokinetic data suggests that dosing should occur at least three times per day to maintain elevated levels.[12] Ensure your blood collection is timed appropriately to capture the peak concentration.
-
First-Pass Metabolism: A significant portion of orally ingested this compound can be metabolized by the liver before reaching systemic circulation.[13] The extent of this "first-pass" effect can vary between individuals.
-
Underlying Disease State: Certain conditions, such as diabetes, can increase this compound clearance.[14] In preclinical models of diabetes, there is evidence of increased activity of serine dehydratase, the enzyme that breaks down this compound, which could blunt the effect of supplementation.[8][14]
-
Formulation & Administration: Ensure the this compound is fully dissolved and the gavage or administration procedure is being performed correctly to guarantee the full dose is delivered.
Q3: What is a standard, effective dose for this compound in a preclinical or clinical setting?
A3: Doses vary significantly based on the model and indication. There is no single "standard" dose, but published studies provide a strong starting point for dose-ranging experiments. It is crucial to select a dose based on the specific research question and to perform pilot studies to confirm tolerability and target engagement.[15] High doses are generally well-tolerated.[16][17]
| Study Type | Condition | Dose Range | Reference(s) |
| Clinical | Amyotrophic Lateral Sclerosis (ALS) | Up to 15g, twice daily (30g total) | [15][17][18] |
| Clinical | Early Alzheimer's Disease | 15g, twice daily (30g total) | [15][16][19] |
| Clinical | Hereditary Sensory Neuropathy Type 1 (HSAN1) | 400 mg/kg/day | [15][20][21] |
| Clinical | GRIN-related Disorders | Varies by age/case | [22][23] |
| Preclinical (Rodent) | Various CNS Injury Models | 56 mg/kg up to 10% (w/w) in diet | [3][24] |
Part 2: In-Depth Troubleshooting Guides
This section provides detailed, step-by-step guidance for overcoming specific experimental hurdles.
Guide 1: Mitigating Confounding Variables in Study Design
Inconsistent results often originate from a failure to control for key variables before the first dose is even administered. A robust study design is your primary tool for ensuring reproducibility.
Workflow for Robust Study Design
Sources
- 1. This compound: Neurological Implications and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. This compound, an Endogenous Amino Acid, Is a Potential Neuroprotective Agent for Neurological Disease and Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Genetic variants in ALDH1L1 and GLDC influence the serine-to-glycine ratio in Hispanic children - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Serine Metabolism in Health and Disease and as a Conditionally Essential Amino Acid [mdpi.com]
- 8. L‐serine: a neglected amino acid with a potential therapeutic role in diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Serine Alleviates Dextran Sulfate Sodium-Induced Colitis and Regulates the Gut Microbiota in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Troubleshooting [animalbehaviorreliability.com]
- 12. researchgate.net [researchgate.net]
- 13. Informing Pharmacokinetic Models With Physiological Data: Oral Population Modeling of this compound in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sources and Sinks of Serine in Nutrition, Health, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. clinicaltrials.eu [clinicaltrials.eu]
- 16. alzdiscovery.org [alzdiscovery.org]
- 17. tandfonline.com [tandfonline.com]
- 18. neurology.org [neurology.org]
- 19. ClinicalTrials.gov [clinicaltrials.gov]
- 20. Randomized trial of this compound in patients with hereditary sensory and autonomic neuropathy type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ClinicalTrials.gov [clinicaltrials.gov]
- 22. Effectiveness of this compound supplementation in children with a GRIN2B loss-of-function mutation: Rationale and protocol for single patient (n-of-1) multiple cross-over trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. The amino acid this compound shows efficacy in treating patients with mutations in GRIN genes [clinicbarcelona.org]
- 24. researchgate.net [researchgate.net]
Troubleshooting serine racemase activity assays for D-Serine production
Welcome to the technical support center for serine racemase (SR) activity assays. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of measuring D-Serine production. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying rationale to empower you to troubleshoot effectively and generate reliable, reproducible data.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments. Each problem is followed by a diagnostic workflow and detailed solutions grounded in the biochemical properties of serine racemase.
Question: Why am I observing low or no D-Serine production in my assay?
This is the most common issue researchers face. The lack of activity can stem from multiple factors, ranging from the enzyme itself to the reaction components. Let's break down the potential causes systematically.
Causality Workflow: Diagnosing Low Serine Racemase Activity
Caption: Dual catalytic functions of serine racemase.
Key Experimental Protocols
Protocol 1: Pre-treatment of this compound to Remove D-Serine Contamination
This protocol is essential for reducing background in sensitive assays. [1]
-
Prepare a concentrated stock solution of this compound (e.g., 100 mM) in your desired buffer (e.g., Tris-HCl, pH 8.0).
-
To this solution, add D-amino acid oxidase (DAAO) to a final concentration of ~30 units/mL and catalase to ~500 units/mL. (Catalase removes the H₂O₂ produced by DAAO, preventing potential oxidative damage).
-
Incubate the mixture at 37°C for 3 days.
-
To remove the DAAO and catalase enzymes, precipitate the protein by adding trichloroacetic acid (TCA) to a final concentration of 5%.
-
Centrifuge to pellet the precipitated enzymes.
-
Carefully collect the supernatant, which contains the purified this compound.
-
Remove the TCA from the supernatant by performing at least two extractions with an equal volume of water-saturated diethyl ether.
-
After the final extraction, allow any residual ether to evaporate in a fume hood.
-
Verify the final pH of your this compound solution and adjust if necessary.
Protocol 2: Standard Serine Racemase Activity Assay (Coupled Fluorometric Method)
This protocol is adapted for a 96-well plate format and is suitable for screening. [2]
Reagents & Buffers:
-
Assay Buffer: 50 mM Tris-HCl, pH 8.5.
-
Reaction Master Mix: For each reaction, prepare a mix in Assay Buffer containing:
-
This compound (pre-treated): 20 mM
-
PLP: 15 µM
-
MgCl₂: 5 mM
-
ATP: 2.5 mM
-
-
Detection Master Mix: For each reaction, prepare a mix in Assay Buffer containing:
-
D-Amino Acid Oxidase (DAAO): 0.2 units/mL
-
Horseradish Peroxidase (HRP): 2 units/mL
-
Fluorometric Probe (e.g., Amplex Red): 100 µM
-
-
Stop Solution: 5% Trichloroacetic Acid (TCA).
-
D-Serine Standard: For generating a standard curve (e.g., 0-200 µM).
Procedure:
-
Standard Curve: Add known concentrations of D-Serine standard to wells.
-
Sample Wells: Add your purified serine racemase or sample (e.g., 10-20 µL) to the appropriate wells. Include all necessary controls (no enzyme, boiled enzyme, etc.).
-
Initiate Reaction: Add the Reaction Master Mix to all wells (except standards) to a final volume of 50 µL.
-
Incubation: Incubate the plate at 37°C for a set period (e.g., 60-120 minutes). Ensure the reaction is in the linear range (test different time points during optimization).
-
Stop Reaction (Optional but Recommended): Add Stop Solution to quench the serine racemase reaction. This provides a precise endpoint. If not stopping, proceed directly to detection, but be aware the reaction is ongoing.
-
Detection: Add 50 µL of the Detection Master Mix to all wells (including standards).
-
Incubate for Detection: Incubate the plate at 37°C for 30 minutes, protected from light.
-
Read Plate: Measure the fluorescence using an appropriate plate reader (e.g., Ex/Em = 535/587 nm for Amplex Red-based probes). [3][4]9. Calculate: Subtract the background fluorescence (from the no-enzyme control) and determine the concentration of D-Serine produced in your samples by comparing to the standard curve.
Diagram: Coupled Enzymatic Assay Workflow
Caption: Workflow of a coupled fluorometric assay for D-Serine.
References
- Wolosker, H., Sheth, S., Takahashi, M., Mothet, J. P., Brady, R. O., Jr, Ferris, C. D., & Snyder, S. H. (1999). Purification of serine racemase: biosynthesis of the neuromodulator D-serine.
- de Miranda, J., Panizzutti, R., Foltyn, V. N., & Wolosker, H. (2002). Cofactors of serine racemase that physiologically stimulate the synthesis of the N-methyl-D-aspartate (NMDA) receptor coagonist D-serine. Proceedings of the National Academy of Sciences of the United States of America, 99(22), 14542–14547. [Link]
- Ito, T., Uo, T., Tabuchi, M., & Yoshimura, T. (2007). Enzymatic assay of D-serine using D-serine dehydratase from Saccharomyces cerevisiae. Analytical biochemistry, 371(2), 167–172. [Link]
- Radzishevsky, I., & Wolosker, H. (2012). An enzymatic-HPLC assay to monitor endogenous D-serine release from neuronal cultures. Methods in molecular biology (Clifton, N.J.), 794, 291–297. [Link]
- Yoshimura, T., et al. (2007). Enzymatic assay of D-serine using D-serine dehydratase from Saccharomyces cerevisiae.
- AffiASSAY®. Dthis compound Assay Kit (Fluorometric). Abbexa. [Link]
- Nelson, D. L., & Cox, M. M. (2019). Human Serine Racemase: Key Residues/Active Site Motifs and Their Relation to Enzyme Function. Frontiers in Molecular Biosciences, 6, 10. [Link]
- Nelson, D. L., & Cox, M. M. (2019). Human Serine Racemase: Key Residues/Active Site Motifs and Their Relation to Enzyme Function. PubMed Central. [Link]
- Kim, P. M., Aizawa, H., Kim, P. S., Huang, A. S., Wickramasinghe, S. R., & Snyder, S. H. (2005). Serine racemase: activation by glutamate neurotransmission via glutamate receptor interacting protein and mediation of neuronal migration. Proceedings of the National Academy of Sciences of the United States of America, 102(6), 2105–2110. [Link]
- Wolosker, H., et al. (1999). Purification of serine racemase: Biosynthesis of the neuromodulator D-serine.
- Li, D., & Zhang, H. (2024). Letter to the editor: ROLES OF THE QUANTIFICATION OF SERINE IN THE BRAIN. EXCLI Journal, 23, 79–80. [Link]
- Nagayoshi, C., Ishibashi, M., & Tokunaga, M. (2009). Purification and characterization of human brain serine racemase expressed in moderately halophilic bacteria. Protein and peptide letters, 16(2), 201–206. [Link]
- Simple High Performance Liquid Chromatographic Method For Determination Of Enantiomer Of D-serine Api. (2019). International Journal of Advanced Research. [Link]
- Rosini, E., et al. (2014). Assays of D-Amino Acid Oxidase Activity. PubMed Central. [Link]
- Rosini, E., et al. (2018). Assays of D-Amino Acid Oxidase Activity.
- Wolosker, H., et al. (1999).
- Nelson, D. L., et al. (2017). Human serine racemase structure/activity relationship studies provide mechanistic insight and point to position 84 as a hot spot for β-elimination function. The Journal of biological chemistry, 292(38), 15638–15651. [Link]
- Nelson, D. L., & Cox, M. M. (2019). Human Serine Racemase: Key Residues/Active Site Motifs and Their Relation to Enzyme Function.
- MacKay, M. A., & Bubenikova-Valesova, V. (2012). D-Serine Production, Degradation, and Transport in ALS: Critical Role of Methodology. Journal of Amino Acids, 2012, 594751. [Link]
- Foltyn, V. N., & Wolosker, H. (2012). Preparation and assay of recombinant serine racemase. Methods in molecular biology (Clifton, N.J.), 794, 357–366. [Link]
- Perry, D. C., et al. (2013). Development and Validation of a Sensitive LC-MS/MS Method for the Determination of D-Serine in Human Plasma. PubMed Central. [Link]
- Dthis compound Assay Kit (Fluorometric). Assay Genie. [Link]
- Wolosker, H., et al. (1999).
- The Structure of Mammalian Serine Racemase: EVIDENCE FOR CONFORMATIONAL CHANGES UPON INHIBITOR BINDING. Journal of Biological Chemistry. [Link]
- Panizzutti, R., De Miranda, J., Ribeiro, C. S., Engelender, S., & Wolosker, H. (2001). A new strategy to decrease N-methyl-D-aspartate (NMDA) receptor coactivation: inhibition of D-serine synthesis by converting serine racemase into an eliminase. Proceedings of the National Academy of Sciences of the United States of America, 98(9), 5294–5299. [Link]
- Wolosker, H., Blackshaw, S., & Snyder, S. H. (1999). Serine racemase: a glial enzyme synthesizing D-serine to regulate glutamate-N-methyl-D-aspartate neurotransmission. Proceedings of the National Academy of Sciences of the United States of America, 96(23), 13409–13414. [Link]
- Rosini, E., et al. (2018). Assays of D-Amino Acid Oxidase Activity. Frontiers in Molecular Biosciences. [Link]
- The bad and good practices in the detection of D-serine in biological samples.
- The Development of a Regulator of Human Serine Racemase for N-Methyl-D-aspartate Function. (2024). PubMed Central. [Link]
- In silico and pharmacological screenings identify novel serine racemase inhibitors. ScienceDirect. [Link]
- D-Amino Acid Assay Kit (Colorimetric). Cell Biolabs, Inc. [Link]
- The Development of a Regulator of Human Serine Racemase for N-Methyl-D-aspart
- Mori, H., et al. (2017). A novel serine racemase inhibitor suppresses neuronal over-activation in vivo. Bioorganic & medicinal chemistry, 25(14), 3732–3735. [Link]
- Substrate specificity of serine racemase.
- Mustafa, A. K., et al. (2007). Nitric oxide S-nitrosylates serine racemase, mediating feedback inhibition of d-serine formation. Proceedings of the National Academy of Sciences of the United States of America, 104(8), 2950–2955. [Link]
- Wu, S. Z., et al. (2007). Induction of serine racemase expression and D-serine release from microglia by amyloid β-peptide.
- Bill, D. J., & Stephens, D. N. (2019). Investigating brain D-serine: advocacy for good practices. PubMed Central. [Link]
- D-Serine. Examine.com. [Link]
Sources
Technical Support Center: Navigating the Challenges of L-Serine Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support for designing and interpreting clinical trials of L-Serine. As a Senior Application Scientist, my goal is to equip you with the necessary insights and protocols to navigate the complexities of this compound research, ensuring scientific integrity and robust outcomes.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues you might encounter.
Issue 1: High Inter-Individual Variability in Biomarker Response to this compound Supplementation
Question: We are observing significant variability in our primary biomarker (e.g., plasma neurofilament light chain) response among participants in our this compound clinical trial for a neurodegenerative disease. How can we troubleshoot this?
Answer: High inter-individual variability is a common challenge in clinical trials of neurodegenerative diseases due to the heterogeneity of these conditions. Here's a systematic approach to address this:
1. Re-evaluate Patient Stratification:
-
Genetic Profiling: Consider post-hoc analysis based on genetic markers. For instance, in Amyotrophic Lateral Sclerosis (ALS), mutations in genes like SOD1, TDP-43, and C9orf72 can influence disease progression and potentially the response to this compound[1].
-
Baseline Biomarker Levels: Stratify patients based on their baseline biomarker levels. Patients with higher baseline levels of neurofilament light chain, for example, may represent a subgroup with more active axonal damage and could respond differently to this compound.
-
Disease Progression Rate: Analyze data based on the rate of disease progression prior to the trial. The ALS Functional Rating Scale-Revised (ALSFRS-R) is a common tool for this purpose[1][2].
2. Investigate this compound Metabolism and Bioavailability:
-
Pharmacokinetic (PK) Sub-study: If not already included, a PK sub-study is crucial. Measure plasma and, if possible, cerebrospinal fluid (CSF) levels of this compound and its metabolites (e.g., D-Serine, glycine) at multiple time points. A Phase I trial in ALS patients demonstrated that increasing oral this compound doses led to corresponding increases in CSF concentrations[1][3].
-
Dietary Intake Analysis: this compound is a non-essential amino acid, and dietary intake can vary. The average American diet contains about 3.5 grams of this compound per day[1]. Record and analyze participants' dietary habits to assess for confounding effects.
3. Control for Concomitant Medications and Supplements:
-
Thoroughly document all concomitant medications and supplements. Certain drugs could interfere with this compound metabolism or the underlying disease process.
Experimental Workflow for Investigating Variability:
Caption: Troubleshooting workflow for high inter-individual variability.
Issue 2: Lack of Significant Effect on Primary Outcome Measure
Question: Our Phase II trial of this compound in early Alzheimer's disease did not show a significant effect on our primary cognitive endpoint. What are the potential reasons, and how should we proceed with the data analysis?
Answer: A negative result on the primary outcome is not uncommon and requires careful dissection of the data.
1. Scrutinize the Dosage and Treatment Duration:
-
Dose-Response Relationship: Was a dose-escalation study performed? Clinical trials have used a wide range of this compound doses, from 1.0 g/day to 30 g/day [1][4]. It's possible the selected dose was suboptimal. Analyze for any trends suggesting a dose-response relationship, even if not statistically significant. A Phase I trial in ALS showed a dose-related decrease in the rate of progression on the ALSFRS-R scale[2].
-
Duration of Treatment: Neurodegenerative diseases progress slowly. The trial duration may have been insufficient to detect a meaningful change.
2. Evaluate the Sensitivity of the Primary Outcome Measure:
-
Cognitive scales can have limitations. Consider more sensitive or objective measures in your secondary and exploratory analyses. For Alzheimer's disease, this could include biomarkers of amyloid and tau pathology in the CSF or via PET imaging.
3. Explore Subgroup Analyses (with caution):
-
Pre-specify and justify any subgroup analyses to avoid data dredging. Potential subgroups could be based on disease severity at baseline, genetic risk factors (e.g., APOE4 status), or biomarker profiles.
4. Re-examine the Mechanism of Action:
-
This compound has multiple proposed mechanisms of action, including modulation of the unfolded protein response, anti-inflammatory effects, and interaction with NMDA receptors via its conversion to D-Serine[5][6][7].
-
Analyze biomarkers related to these pathways (e.g., inflammatory cytokines, markers of ER stress) to see if there is evidence of target engagement, even in the absence of a clinical effect. This compound has been shown to reduce the secretion of pro-inflammatory factors like TNF-α and IL-6[7].
Logical Flow for Post-Hoc Analysis:
Caption: Post-hoc analysis strategy for a negative clinical trial.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the key considerations for dose selection in this compound clinical trials?
A1: Dose selection for this compound is critical and should be based on a combination of preclinical data, Phase I safety data, and the specific indication.
-
Safety and Tolerability: this compound is generally considered safe[4][8]. However, high doses (above 25 grams/day) can lead to gastrointestinal side effects like bloating and upset stomach[2][9]. A dose ramp-up period is often included in trials to improve tolerability[4].
-
Pharmacokinetics: The dose should be sufficient to achieve target concentrations in the CNS. This compound crosses the blood-brain barrier, and studies have shown a dose-dependent increase in CSF levels[1][3].
-
Indication-Specific Dosing: The optimal dose may vary by disease.
Table 1: this compound Dosages Used in Clinical Trials
| Indication | Dosage Range | Reference |
| Amyotrophic Lateral Sclerosis (ALS) | 0.5g to 15g twice daily (up to 30g/day) | [1][4] |
| Early Alzheimer's Disease | 15g twice daily (30g/day) | [4] |
| Hereditary Sensory Neuropathy Type 1 (HSN1) | 400 mg/kg/day | [4] |
| GRINpathies | Not specified, but shown to be effective | [10] |
Q2: What are the most promising biomarkers for this compound clinical trials?
A2: The choice of biomarkers depends on the disease and the hypothesized mechanism of action.
-
Target Engagement Biomarkers:
-
This compound and D-Serine Levels: Measuring concentrations in plasma and CSF confirms drug delivery and metabolism[1][3].
-
Deoxysphingolipids: For conditions like HSN1, where this compound is thought to correct a metabolic defect, measuring deoxysphingolipid levels can serve as a direct biomarker of effect[4].
-
-
Pharmacodynamic Biomarkers:
-
Neurofilament Light Chain (NfL): A marker of neuro-axonal damage, NfL is a promising biomarker in several neurodegenerative diseases, including ALS and Alzheimer's[4].
-
Inflammatory Markers: Given this compound's potential anti-inflammatory properties, measuring cytokines (e.g., TNF-α, IL-6) in the CSF or plasma can provide evidence of its biological activity[7].
-
Markers of Endoplasmic Reticulum (ER) Stress: this compound may modulate the unfolded protein response[6]. CHOP, a transcription factor activated during ER stress, could be a relevant biomarker[11].
-
-
Disease-Specific Biomarkers:
-
Alzheimer's Disease: CSF levels of Aβ42, total tau, and phosphorylated tau are standard.
-
Controversial Biomarkers: The role of phosphoglycerate dehydrogenase (PHGDH), a key enzyme in serine synthesis, is currently debated in the context of Alzheimer's disease, with some studies showing increased levels and others suggesting a deficit[12][13]. This highlights the need for further research before using it as a reliable biomarker.
-
Q3: How should we design the control arm in an this compound clinical trial?
A3: A robust control arm is essential for an unbiased interpretation of the results.
-
Placebo Control: A randomized, double-blind, placebo-controlled design is the gold standard. The placebo should be indistinguishable from the active this compound formulation in appearance, taste, and smell.
-
Historical Controls: In some rare diseases or early phase trials, historical controls from previous studies may be used for comparison. However, this approach has limitations due to potential differences in patient populations and standard of care over time[1].
-
Standard of Care: If an approved treatment for the indication exists, the trial should be designed as an add-on therapy, with both arms receiving the standard of care.
Protocol: Blinding and Placebo Control
-
Placebo Formulation: Develop a placebo that matches the active this compound product (e.g., powder, capsule, or gummy) in all physical characteristics.
-
Randomization: Use a centralized, unbiased randomization process to assign participants to either the active or placebo group.
-
Blinding: Ensure that participants, investigators, and study staff involved in data collection and analysis are blinded to the treatment allocation until the end of the study.
-
Unblinding Procedures: Establish clear procedures for emergency unblinding if a serious adverse event occurs that may be related to the study drug.
Q4: What are the potential safety concerns with this compound supplementation?
A4: this compound is generally well-tolerated, but there are some potential safety considerations.
-
Gastrointestinal Effects: The most commonly reported side effects are mild gastrointestinal issues, such as bloating, nausea, and upset stomach, particularly at higher doses[2][9].
-
Kidney Function: While most studies have not reported significant renal adverse events, high doses of D-serine (a metabolite of this compound) have been associated with nephrotoxicity in some contexts[9][14]. Therefore, monitoring kidney function (e.g., serum creatinine, BUN) is a prudent safety measure[15].
-
Cancer Risk: Some preclinical studies have suggested that several types of cancer rely on serine for proliferation[3]. However, the impact of this compound supplementation on cancer risk in humans is currently unknown[3]. This remains a theoretical concern that warrants long-term follow-up in clinical trial participants.
References
- This compound.
- Dunlop, R. A., & Cox, P. A. (2020).
- Serine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. WebMD. [Link]
- This compound – Application in Therapy and Current Clinical Research. Clinicaltrials.eu. [Link]
- This compound could be used to treat ALS, after promising results in prim
- Levine, T. D., Miller, R. G., & Bradley, W. G. (2016). Phase I clinical trial of safety of this compound for ALS patients.
- Angiopoietin-1 and ανβ3 integrin peptide promote the therapeutic effects of this compound in an amyotrophic lateral sclerosis/Parkinsonism dementia complex model. Aging. [Link]
- Amino Acid this compound in Preventing Neurodegenerative Diseases Associ
- This compound: An Amino Acid Critical for Brain Health. Dr. Axe. [Link]
- Determining the Safety of this compound in Subjects With Amyotrophic Lateral Sclerois (ALS)
- Bradley, W. G. (2017). Trials of this compound in ALS (P3.128). Neurology, 88(16 Supplement). [Link]
- This compound: Neurological Implications and Therapeutic Potential. PubMed Central. [Link]
- Study casts doubt on safety, efficacy of this compound supplement
- The amino acid this compound shows efficacy in treating patients with mutations in GRIN genes. Institut de Recerca Sant Joan de Déu. [Link]
- This compound, an Endogenous Amino Acid, Is a Potential Neuroprotective Agent for Neurological Disease and Injury. Frontiers. [Link]
- Looking At The Use Of this compound and Potential Health Benefits/Risks. Brain Chemistry Labs. [Link]
- Potential and Challenges for the Clinical Use of d-Serine As a Cognitive Enhancer. Frontiers. [Link]
- Serine – Application in Therapy and Current Clinical Research. Clinicaltrials.eu. [Link]
- Introducing Serine as Cardiovascular Disease Biomarker Candidate via P
- This compound: Neurological Implications and Therapeutic Potential. MDPI. [Link]
- Study of Alzheimer's marker prompts warning about serine supplements. University of California San Diego. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. neurology.org [neurology.org]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. clinicaltrials.eu [clinicaltrials.eu]
- 5. Mechanisms of this compound-Mediated Neuroprotection Include Selective Activation of Lysosomal Cathepsins B and L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. Frontiers | this compound, an Endogenous Amino Acid, Is a Potential Neuroprotective Agent for Neurological Disease and Injury [frontiersin.org]
- 8. Looking At The Use Of this compound and Potential Health Benefits/Risks – Center for Cognitive Health [centerforcognitivehealth.com]
- 9. Serine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 10. The amino acid this compound shows efficacy in treating patients with mutations in GRIN genes [clinicbarcelona.org]
- 11. pharmacytimes.com [pharmacytimes.com]
- 12. Study casts doubt on safety, efficacy of this compound supplementation for AD | MDedge [mdedge.com]
- 13. Study of Alzheimer’s marker prompts warning about serine supplements [asbmb.org]
- 14. This compound: Neurological Implications and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 15. clinicaltrials.eu [clinicaltrials.eu]
Technical Support Center: Optimizing L-Serine Extraction from Tissue Samples
Welcome to the technical support center for L-Serine extraction. This guide is designed for researchers, scientists, and drug development professionals who are working with tissue samples. Here, we move beyond simple protocols to address the nuances of this compound extraction, focusing on the underlying principles to empower you to optimize your workflow, troubleshoot effectively, and ensure the integrity of your results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions that form the bedrock of a successful this compound extraction strategy.
Q1: Why is immediate quenching of tissue samples so critical for accurate this compound measurement?
A1: this compound is not a static analyte within a biological matrix; it is an active metabolite. Upon tissue collection, endogenous enzymes do not immediately cease their activity. Key metabolic pathways, such as the conversion of serine to pyruvate or glycine, will continue, altering the endogenous this compound concentration.[1] To obtain a true snapshot of the in vivo this compound levels, you must halt all enzymatic activity instantly. The most effective method is snap-freezing the tissue in liquid nitrogen immediately upon collection.[1][2] This rapid temperature drop effectively "freezes" the metabolic state of the tissue.
Q2: My downstream analysis is LC-MS/MS. Is derivatization of this compound still necessary?
A2: Not always for LC-MS/MS, but it is often highly beneficial. This compound is a small, highly polar molecule, which can lead to poor retention on traditional reversed-phase chromatography columns.[3] While HILIC (Hydrophilic Interaction Liquid Chromatography) columns can be used for underivatized amino acids, derivatization offers several advantages:
-
Improved Chromatography: It increases the hydrophobicity of this compound, leading to better retention, peak shape, and separation from other polar metabolites on reversed-phase columns.
-
Enhanced Ionization Efficiency: Derivatization can add a more readily ionizable group, significantly boosting the signal in the mass spectrometer.
-
Chiral Separation: If you need to distinguish between this compound and D-Serine, derivatization with a chiral reagent (e.g., OPA and N-acetyl-L-cysteine) creates diastereomers that can be separated on a standard C18 column.[4][5]
For GC-MS analysis, however, derivatization is mandatory to make the polar this compound volatile enough to travel through the GC column.[6]
Q3: What are the primary sources of contamination in amino acid analysis, and how can I avoid them?
A3: Contamination is a serious issue that can render data useless.[7] The main sources are:
-
External Amino Acids: Dust, fingerprints, and lab reagents are common sources of amino acids like glycine and serine. Always wear gloves and work in a clean environment.
-
Reagents and Buffers: Buffers like Tris or glycine are major culprits as they contain primary or secondary amines that can react with derivatization agents.[7][8] If possible, use amine-free buffers (e.g., PBS, HEPES) and high-purity solvents.
-
Keratin: This protein, abundant in skin and hair, is a significant source of background contamination. Minimize sample exposure to air and handle samples carefully.
Q4: How many freeze-thaw cycles are acceptable for tissue samples intended for this compound analysis?
A4: Ideally, zero. Each freeze-thaw cycle risks cellular lysis and redistribution of metabolites, potentially altering this compound concentrations.[1] Studies have shown that after just three freeze-thaw cycles, the concentrations of several amino acids in serum can be significantly altered.[1] It is best practice to aliquot tissue homogenates or extracts into single-use volumes to avoid the need for repeated thawing of the parent sample.
Part 2: Core Extraction Protocol & Workflow
This section provides a robust, field-proven protocol for this compound extraction from mammalian tissue, designed for reproducibility and high recovery.
Experimental Workflow Diagram
Caption: General workflow for this compound extraction from tissue samples.
Detailed Step-by-Step Protocol
Objective: To efficiently extract free this compound from tissue while minimizing degradation and contamination.
Materials:
-
Tissue sample (max 50 mg)
-
Liquid nitrogen
-
Pre-chilled (-80°C) extraction solvent: 80% HPLC-grade methanol in HPLC-grade water.[1]
-
Internal Standard (IS): Stable isotope-labeled this compound (e.g., this compound-¹³C₃,¹⁵N) solution of known concentration.
-
Cryogenic homogenizer (e.g., bead beater with pre-chilled tubes/beads)
-
Refrigerated centrifuge (4°C)
-
Microcentrifuge tubes
Procedure:
-
Sample Collection & Quenching: Immediately after excision, snap-freeze the tissue sample in liquid nitrogen. This is the most critical step to halt metabolism.[1]
-
Homogenization:
-
Pre-chill homogenizer tubes and beads.
-
Weigh the frozen tissue (perform this quickly on a pre-chilled surface to prevent thawing). A typical starting amount is 20-50 mg.
-
Place the frozen tissue in the pre-chilled tube with beads.
-
Homogenize the tissue cryogenically until it becomes a fine powder. Causality: Cryogenic homogenization prevents enzymatic activity that could be reactivated by the heat generated during mechanical disruption.
-
-
Extraction & Protein Precipitation:
-
To the powdered tissue, add the pre-chilled (-80°C) 80% methanol extraction solvent. A common ratio is 500 µL of solvent per 25 mg of tissue.
-
Spike the sample with your internal standard at this stage. Causality: Adding the IS early accounts for any analyte loss during subsequent steps.
-
Vortex vigorously for 1 minute to ensure thorough mixing.
-
Incubate at -20°C for 30 minutes to facilitate complete protein precipitation.[1]
-
-
Centrifugation:
-
Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.[1] This will pellet the precipitated proteins and cell debris.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant, which contains the extracted this compound, to a new, clean microcentrifuge tube. Avoid disturbing the protein pellet.
-
The sample is now ready for downstream analysis or can be stored at -80°C.
-
Part 3: Troubleshooting Guide
This guide uses a question-and-answer format to address specific issues you may encounter.
| Problem | Potential Cause | Recommended Solution & Explanation |
| Low this compound Yield | 1. Incomplete quenching of metabolism. | Ensure snap-freezing occurs immediately after collection. Any delay allows enzymes to degrade this compound.[1] |
| 2. Suboptimal extraction solvent. | 80% Methanol is a robust choice for polar metabolites.[1][2] Ensure it is pre-chilled to -80°C to aid in quenching and protein precipitation. | |
| 3. Degradation during hydrolysis (if measuring total this compound). | Acid hydrolysis can degrade Serine.[8] Account for this by running a standard of pure this compound through the same hydrolysis process to calculate a correction factor. | |
| High Variability (Low Precision) | 1. Inconsistent sample handling. | Standardize the time from collection to freezing. Ensure all homogenization and extraction steps are timed consistently across all samples. |
| 2. Repeated freeze-thaw cycles. | Aliquot extracts into single-use tubes after the initial extraction to avoid thawing the entire sample multiple times.[1] | |
| 3. Inaccurate pipetting of small volumes. | When preparing standards or adding IS, prepare larger stock volumes to minimize pipetting errors.[9] | |
| Unexpected Peaks in Chromatogram | 1. Contamination from buffers. | Avoid Tris and glycine-based buffers. Use high-purity, amine-free reagents.[7] |
| 2. Reagent interference. | Ensure derivatization reagents are fully consumed or removed before analysis. Run a "reagent blank" (all steps, no sample) to identify artifact peaks. | |
| Poor Peak Shape (Tailing/Fronting) | 1. Column overload. | Dilute the sample extract. The concentration of this compound or other metabolites may be too high for the column capacity. |
| 2. Matrix effects (in LC-MS). | The complex tissue matrix can interfere with ionization.[10] Optimize sample cleanup (e.g., with Solid Phase Extraction - SPE) or dilute the sample to reduce matrix suppression. |
Troubleshooting Logic Diagram: Low this compound Yield
Caption: Decision tree for troubleshooting low this compound recovery.
Part 4: Method Validation and Quality Control
An unvalidated method produces questionable data. Every protocol must be a self-validating system.
Q: How do I validate my this compound extraction method?
A: Method validation ensures your protocol is accurate, precise, and reproducible. Key parameters to assess include:
| Parameter | Definition | How to Measure | Acceptance Criteria (Typical) |
| Recovery | The efficiency of the extraction process. | Spike a known amount of this compound standard into a tissue homogenate before extraction. Compare the measured amount against a standard spiked into the final clean solvent (post-extraction). | 80-120%[10] |
| Precision | The closeness of repeated measurements. | Intra-batch: Analyze at least 6 replicates from the same sample in one run. Inter-batch: Analyze replicates from the same sample across three different days. | Intra-batch RSD: < 5% Inter-batch RSD: < 10%[10] |
| Linearity | The ability to provide results proportional to the concentration of the analyte. | Prepare a calibration curve using standards at 5-7 different concentrations in the relevant matrix. | R² > 0.99[5] |
| Limit of Detection (LOD) | The lowest amount of this compound that can be reliably detected. | Determined by the signal-to-noise ratio (typically S/N = 3). | Varies by instrument, but should be reported.[5] |
| Stability | The stability of this compound in the extract under various conditions. | Analyze extracts after short-term storage (e.g., 24h at 4°C) and long-term storage (-80°C) and after freeze-thaw cycles. | Concentration should not deviate by more than 15% from the initial measurement.[11] |
Causality: Using a matrix-matched calibration curve (standards prepared in a blank tissue extract) is crucial because components of the tissue can enhance or suppress the analytical signal (matrix effect), which would not be accounted for by standards prepared in a clean solvent.[10]
References
- How to handle this compound-13C degradation during sample preparation. (n.d.). Benchchem.
- Q&A of Amino Acid Analysis (AAA). (n.d.). Creative Proteomics.
- Amino Acid Analysis. (n.d.). Texas A&M University, Protein Chemistry Lab.
- Sample Preparation and Pretreatment for Amino Acid Analysis. (n.d.). Creative Proteomics.
- Fukushima, T., Kawai, J., Imai, K., & Toyo'oka, T. (2015). Separation and detection of D-/L-serine by conventional HPLC. Biomedical Chromatography, 29(10), 1481-1486.
- Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples. (2025). MCE MedChemExpress.
- Amino Acid Analysis Overview. (2012). Bio-Synthesis Inc.
- Amino Acid Analysis. (2002). USP.
- The Derivatization and Analysis of Amino Acids by GC-MS. (n.d.). Sigma-Aldrich.
- Cross-Validation of Dthis compound-2,3,3-d3 in Quantitative Analysis: A Comparative Guide. (n.d.). Benchchem.
- 4 things to remember about Amino Acid Analysis of proteins & peptides. (2016). Alphalyse.
- A Researcher's Guide to Validating this compound-1-13C Tracer Results with Unlabeled Controls. (n.d.). Benchchem.
- Hamase, K., Morikawa, A., & Zaitsu, K. (2020). High-Performance Liquid Chromatographic Determination of Chiral Amino Acids Using Pre-Column Derivatization with o-Phthalaldehyde. Analytical Sciences, 36(10), 1239-1242.
- Guidelines and Considerations for Evaluating or Validating Extraction Chemistry. (n.d.). Thermo Fisher Scientific.
- Wang, Y., et al. (2020). Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS. Biochemical and Biophysical Research Communications, 527(4), 978-984.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Separation and detection of D-/L-serine by conventional HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 7. Amino Acid Analysis Overview [biosyn.com]
- 8. Amino Acid Analysis: 4 Important Facts [alphalyse.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Sample Preparation and Pretreatment for Amino Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 11. Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the L-Serine and Glycine Interconversion in Metabolic Studies
Welcome to the technical support center for researchers investigating the dynamic interconversion of L-Serine and glycine. This guide is designed to provide in-depth, practical solutions to common challenges encountered in metabolic studies of this critical pathway. As a cornerstone of one-carbon metabolism, the serine-glycine axis is fundamental to numerous cellular processes, including nucleotide biosynthesis, methylation, and redox homeostasis.[1][2][3][4][5][6] Its dysregulation is implicated in various pathologies, from developmental disorders to cancer, making it a key area of research.[1][3][5][7][8]
This resource is structured to offer both foundational knowledge through Frequently Asked Questions (FAQs) and actionable solutions in our Troubleshooting Guides.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common conceptual and methodological questions regarding the this compound and glycine metabolic network.
1. What are the primary enzymes responsible for the interconversion of this compound and glycine?
The reversible interconversion of this compound and glycine is primarily catalyzed by the enzyme Serine Hydroxymethyltransferase (SHMT) .[1][9][10] This enzyme is dependent on Pyridoxal 5'-Phosphate (PLP), the active form of Vitamin B6, as a cofactor.[9][10][11][12][13][14][15] SHMT exists in two main isoforms in eukaryotes: SHMT1, located in the cytoplasm, and SHMT2, found in the mitochondria.[1][3][10]
In the mitochondria, glycine can be further catabolized by the Glycine Cleavage System (GCS) , a multi-enzyme complex that breaks down glycine into CO2, ammonia, and a one-carbon unit transferred to tetrahydrofolate (THF).[7][16][17][18] The GCS can also operate in reverse to synthesize glycine, although this is less common in animals.[16]
2. What are the essential cofactors for the this compound and glycine interconversion, and why are they important?
Two critical cofactors are indispensable for this metabolic pathway:
-
Pyridoxal 5'-Phosphate (PLP): As the active form of vitamin B6, PLP is a crucial coenzyme for SHMT.[9][10][11][12][13][14][15] It forms a Schiff base with the amino acid substrate, which is essential for the catalytic mechanism of the enzyme, acting as an electron sink to stabilize reaction intermediates.[9][13][14]
-
Tetrahydrofolate (THF): This derivative of folate (vitamin B9) acts as a carrier for the one-carbon unit that is transferred during the conversion of serine to glycine.[2][19][20][21] The product of this reaction is 5,10-methylenetetrahydrofolate (5,10-CH2-THF), which is a central donor of one-carbon units for the synthesis of purines, thymidylate, and other essential biomolecules.[19][20]
3. What is "one-carbon metabolism" and how does the serine-glycine pathway contribute to it?
One-carbon metabolism is a network of biochemical reactions that transfer one-carbon units (e.g., methyl, methylene, formyl groups) for various biosynthetic processes.[2][19][22] The conversion of this compound to glycine is a major source of these one-carbon units.[2][5][9] The methylene group from serine is transferred to THF to form 5,10-CH2-THF, which can then be used in other reactions, such as nucleotide synthesis or the regeneration of methionine.[6][19][20]
4. How can I quantify this compound and glycine in my biological samples?
Several analytical techniques are available for the accurate quantification of this compound and glycine:
-
Mass Spectrometry (MS)-based methods: Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are highly sensitive and specific for quantifying these amino acids.[23][24][25][26]
-
High-Performance Liquid Chromatography (HPLC): HPLC with various detection methods, such as fluorescence or electrochemical detection, can also be used, often requiring derivatization of the amino acids.[26]
-
ELISA Kits: Commercially available ELISA kits offer a high-throughput method for quantifying this compound in samples like plasma, serum, and cell culture supernatants.[27][28]
5. What are stable isotope tracers and how are they used to study serine and glycine metabolism?
Stable isotope tracing is a powerful technique to map metabolic pathways and quantify fluxes.[29][30][31][32][33] In the context of serine and glycine metabolism, researchers often use substrates labeled with stable isotopes, such as ¹³C or ¹⁵N (e.g., [U-¹³C]-glucose or [U-¹³C]-serine).[25][31][32] By tracking the incorporation of these isotopes into serine, glycine, and other downstream metabolites using mass spectrometry, one can elucidate the activity of the interconnected pathways.[32]
Part 2: Troubleshooting Guides
This section provides practical solutions to specific experimental problems you may encounter.
Guide 1: Unexpected Results in Stable Isotope Tracing Experiments
Issue: The labeling patterns in serine, glycine, or downstream metabolites are not as expected. For example, you observe incomplete labeling of glycine from a [U-¹³C]-serine tracer.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Contribution from unlabeled extracellular sources | Cells can take up unlabeled serine and glycine from the culture medium, diluting the isotopic enrichment from your tracer. | 1. Use dialyzed fetal bovine serum to minimize unlabeled amino acids.[30] 2. For precise flux analysis, use chemically defined media where the concentrations of unlabeled serine and glycine are known.[30] |
| Activity of the Glycine Cleavage System (GCS) | The mitochondrial GCS can produce glycine from unlabeled sources or catabolize your labeled glycine, altering the labeling pattern.[17] | 1. Consider the contribution of the GCS in your metabolic model. 2. Use specific isotopic tracers, such as [2-¹³C]glycine, to probe GCS activity.[17] |
| Metabolic compartmentalization | The distinct roles and locations of cytosolic SHMT1 and mitochondrial SHMT2 can lead to different labeling patterns in cytosolic versus mitochondrial pools of serine and glycine.[3] | 1. Perform subcellular fractionation to analyze metabolite labeling in different compartments. 2. Use advanced metabolic flux analysis models that account for compartmentalization. |
| Contribution from other metabolic pathways | Serine can be synthesized de novo from glucose. If you are using a serine tracer, the de novo synthesis pathway can produce unlabeled serine, diluting your tracer.[3][32][34] | 1. Use a [U-¹³C]-glucose tracer to quantify the contribution of de novo serine synthesis.[25] 2. Inhibit the de novo pathway using small molecule inhibitors if your experimental design allows.[3] |
Guide 2: SHMT Enzyme Assay Failures or Inconsistent Activity
Issue: Your in vitro SHMT activity assay shows low or no activity, or the results are not reproducible.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Cofactor deficiency or degradation | SHMT activity is strictly dependent on PLP and THF.[9][19] These cofactors can be limiting or may have degraded. | 1. Ensure fresh preparation of PLP and THF solutions. 2. Add a sufficient concentration of both cofactors to the reaction mixture. A typical starting point for PLP is 50 µM and for THF is 0.4 mM.[35][36] |
| Incorrect buffer conditions | Enzyme activity is sensitive to pH and buffer composition. | 1. Optimize the pH of your reaction buffer. SHMT generally has an optimal pH around 7.5-8.0.[36][37] 2. Ensure the buffer does not contain components that might interfere with the assay. |
| Substrate inhibition | High concentrations of serine can sometimes inhibit SHMT activity. | 1. Perform a substrate titration curve to determine the optimal serine concentration for your assay. |
| Improper assay setup for detection | The chosen detection method may not be sensitive enough or may be subject to interference. | 1. If using a coupled spectrophotometric assay, ensure the coupling enzyme (e.g., MTHFD) is active and not rate-limiting.[35][38] 2. For radioactive assays, ensure efficient separation of the substrate and product.[38] |
Part 3: Key Experimental Protocols & Visualizations
Protocol: Basic SHMT Activity Assay (Coupled Spectrophotometric Method)
This protocol measures SHMT activity by coupling the production of 5,10-CH2-THF to its oxidation by 5,10-methylenetetrahydrofolate dehydrogenase (MTHFD), which results in the reduction of NADP+ to NADPH. The increase in absorbance at 340 nm is monitored.[35][38]
Materials:
-
Purified SHMT enzyme
-
Purified MTHFD enzyme
-
Reaction Buffer (e.g., 50 mM HEPES, pH 7.5)
-
This compound stock solution
-
Tetrahydrofolate (THF) stock solution
-
NADP+ stock solution
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction master mix in the reaction buffer containing MTHFD, THF, and NADP+. Typical final concentrations are 5 µM MTHFD, 0.4 mM THF, and 0.25 mM NADP+.[35]
-
Add the master mix to a cuvette and equilibrate to the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding the SHMT enzyme and this compound to the cuvette.
-
Immediately begin monitoring the increase in absorbance at 340 nm over time.
-
Calculate the initial reaction velocity from the linear portion of the absorbance curve.
Visualizing Metabolic Pathways and Workflows
Caption: General workflow for stable isotope tracing experiments.
References
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- Biochemistry, Tetrahydrofol
- Serine hydroxymethyltransferase. Grokipedia.
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- Tracing Metabolic Fate of Mitochondrial Glycine Cleavage System Derived Form
- Regulation of glycine metabolism by the glycine cleavage system and conjugation pathway in mouse models of non-ketotic hyperglycinemia. PubMed.
- Tetrahydrofolate (THF) & S-Adenosylmethionine (SAM). ditki medical & biological sciences.
- Glycine Cleavage System.
- Brief schematic overview of SHMT function and C1 metabolism. Serine...
- Structural and functional insight into serine hydroxymethyltransferase from Helicobacter pylori. PubMed Central.
- Two mass-spectrometric techniques for quantifying serine enantiomers and glycine in cerebrospinal fluid: potential confounders and age-dependent ranges. PubMed.
- Understanding serine and glycine metabolism in cancer: a path towards precision medicine to improve p
- Application Notes and Protocols for Cell-Based Assay Design Using SHMT-IN-3. Benchchem.
- Analysis of glucose-derived amino acids involved in one-carbon and cancer metabolism by stable-isotope tracing gas chrom
- Serine-glycine-one-carbon metabolic pathway.
- Probing the Substrate Specificity of Serine Hydroxymethyltransferase: A Compar
- The complexity of the serine glycine one-carbon p
- Stable Isotope Tracing Metabolomics to Investigate the Metabolic Activity of Bioactive Compounds for Cancer Prevention and Tre
- Plasmodium serine hydroxymethyltransferase as a potential anti-malarial target: inhibition studies using improved methods for enzyme production and assay. Malar J.
- Application Notes and Protocols for Preparing SHMT-IN-3 Stock Solutions in Cell Culture. Benchchem.
- Metabolomics and isotope tracing. PubMed Central.
- Comprehensive stable-isotope tracing of glucose and amino acids identifies metabolic by-products and their sources in CHO cell culture. PNAS.
- This compound quantification by ELISA? It's now possible! Immusmol.
- This compound-¹³C in Isotope Tracing Studies: A Technical Guide for Researchers. Benchchem.
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- Reprogramming of serine, glycine and one-carbon metabolism in cancer.
- The role of serine metabolism in lung cancer: From oncogenesis to tumor tre
- [ImmuSmol] this compound quantification by ELISA? Now possible! Lim & BioSystems.
- Characterization of thermostable serine hydroxymethyltransferase for β-hydroxy amino acids synthesis. PubMed Central.
- Amino Acid Metabolic Flux Analysis.
- Strategies for investigating the plant metabolic network with steady-state metabolic flux analysis: lessons from an Arabidopsis cell culture and other systems. Oxford Academic.
- The complexity of the serine glycine one-carbon pathway in cancer. Journal of Cell Biology.
- Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main applic
- a comprehensive review on sample preparation, analytical techniques, data analysis, comput
- Disorders of Glycine, Serine, GABA, and Proline Metabolism. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGENMNZ7RA1EGd7vGttIx8v8kIyntAB-5-a4SnBOm438ariUl5giULWYrrsiFxhWmorV_ptolXgqVnH_6_xQXqtDYtMeLOOyA4CbxJ2tq_aZq7e_BcgY1dHQogukwMIMEjVtgxWkybBLZixSuE2v-OfHc_kd5p5UtUW-IMlfxkUJhrVZcMOImufxDt-4zoNyimK2th2mw4GpENG2xAQCNDuEHnsVdc=]([Link]
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- 38. pdf.benchchem.com [pdf.benchchem.com]
This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using L-Serine in cell culture. Our goal is to provide you with the foundational knowledge and practical troubleshooting strategies necessary to ensure the reproducibility and integrity of your experimental results.
Section 1: The Central Role of this compound in Cellular Metabolism
This compound is classified as a non-essential amino acid, yet this designation can be misleading in the context of in vitro cell culture. For many rapidly proliferating cells, particularly cancer cells and stem cells, this compound becomes "conditionally essential."[1][2] This means the cell's demand for this compound can exceed its capacity for de novo synthesis, making it dependent on an external supply from the culture medium.
This compound is not just a building block for proteins; it's a critical hub for major biosynthetic pathways.[3] It is a primary source of one-carbon units, which are essential for the synthesis of purine nucleotides (the building blocks of DNA and RNA) and deoxythymidine monophosphate.[1][4] Furthermore, this compound metabolism is intricately linked to the synthesis of other amino acids like glycine and cysteine, as well as crucial lipids such as sphingolipids and phosphatidylserine.[5][6]
Given its central metabolic role, inconsistencies in this compound availability, concentration, or quality can introduce significant variability into experiments, compromising data reproducibility.
The this compound De Novo Synthesis Pathway
Cells can synthesize this compound from the glycolytic intermediate 3-phosphoglycerate (3-PG) through a three-step enzymatic process known as the phosphorylated pathway.[7][8] Understanding this pathway is critical, as its upregulation is a known hallmark of certain cancers, making these cells highly dependent on this metabolic route.[9][10]
The key enzymes in this pathway are:
-
3-Phosphoglycerate Dehydrogenase (PHGDH): The rate-limiting enzyme that oxidizes 3-PG.[10]
-
Phosphoserine Aminotransferase (PSAT1): Converts the product of PHGDH into phosphoserine.[11]
-
Phosphoserine Phosphatase (PSPH): The final step, which hydrolyzes phosphoserine to yield this compound.[11]
Section 2: Best Practices for Ensuring Reproducibility
Proactive measures are the most effective way to prevent experimental variability. Adhering to the following best practices will establish a robust foundation for your this compound-related research.
-
Reagent Qualification: Always use high-purity, cell culture-grade this compound from a reputable supplier.[12][13] When switching to a new lot or supplier, perform a qualification study by comparing the growth and morphology of your cells with the new and old reagents side-by-side.
-
Stock Solution Preparation: Prepare concentrated stock solutions of this compound in a high-quality solvent (e.g., sterile water or PBS). Filter-sterilize the stock solution using a 0.22 µm filter. Avoid repeated freeze-thaw cycles by aliquoting the stock into single-use volumes and storing them at -20°C or -80°C.[14]
-
Media Formulation Consistency: Use a consistent basal medium formulation. Be aware that this compound concentrations can vary significantly between different media types.[15] If preparing custom media, ensure the final concentration of this compound is precisely controlled and documented.
-
Cell Line Authentication: Regularly authenticate your cell lines using methods like short tandem repeat (STR) profiling. Cell line misidentification is a major source of irreproducible data in all areas of cell culture.[12][16]
-
Routine Mycoplasma Testing: Mycoplasma contamination is insidious, often producing no visible signs while significantly altering cellular metabolism, including amino acid utilization.[17][18] Implement a routine testing schedule (e.g., monthly PCR or fluorescence-based tests) for all cell stocks.[12]
Section 3: Troubleshooting Guide (Question & Answer Format)
This section addresses specific problems you may encounter. The following workflow provides a general approach to diagnosing issues.
Issue 1: Inconsistent cell proliferation or viability after changing the this compound source or lot.
Question: My cells grew perfectly, but after switching to a new bottle of this compound, their growth rate has become erratic. What is the underlying cause?
Answer: This is a classic reagent variability issue. The cause often lies in subtle differences between batches that are not apparent from the certificate of analysis.
-
Causality:
-
Purity and Endotoxins: Even minor impurities or variations in endotoxin levels can impact cell health, especially in sensitive cell lines like primary cells or stem cells.[19][20] Endotoxins, which are byproducts of gram-negative bacteria, can trigger inflammatory responses and alter cell growth even at trace levels.[20]
-
Chemical Form and Stability: Ensure you are using the correct stereoisomer (this compound). While less common, errors in manufacturing or labeling could occur. Additionally, improper storage of the powdered reagent (e.g., exposure to humidity) can lead to degradation.[21]
-
-
Troubleshooting Protocol:
-
Quarantine the New Lot: Immediately stop using the new this compound lot in critical experiments.
-
Perform a Side-by-Side Comparison: Culture your cells in parallel using media prepared with:
-
Your old, trusted lot of this compound.
-
The new, suspect lot of this compound.
-
A "no this compound" control (if your cells can survive for a short period).
-
-
Assess Key Metrics: Over a period of 3-5 days, measure:
-
Cell proliferation (e.g., using a cell counter or a viability assay like MTT).
-
Cell morphology via microscopy.
-
Any specific functional readouts relevant to your research.
-
-
Analyze and Document: If the new lot consistently underperforms, contact the supplier with your comparison data. Always document lot numbers in your lab notebook to trace such issues.
-
Issue 2: Reduced efficacy of a drug targeting the serine synthesis pathway (e.g., a PHGDH inhibitor).
Question: I am testing a PHGDH inhibitor, but the inhibitory effect on cell proliferation is much weaker than reported in the literature. Could the this compound in my media be the problem?
Answer: Yes, this is highly probable. The concentration of extracellular this compound in your culture medium can directly antagonize the effect of drugs that block de novo serine synthesis.
-
Causality:
-
Metabolic Compensation: When you inhibit PHGDH, you block the cell's ability to produce its own this compound. However, if the culture medium contains high levels of this compound, the cell can simply import what it needs, bypassing the drug's mechanism of action.[22][23] Many standard media formulations have supraphysiological serine concentrations. For example, RPMI-1640 contains 285 µM this compound, whereas physiological plasma levels can be significantly lower (in the range of 92-314 µM in mice).[15]
-
Cell-Type Dependency: The degree of this effect depends on how reliant your specific cell line is on the de novo synthesis pathway versus uptake from the environment.[9][24]
-
-
Troubleshooting Protocol:
-
Quantify Media this compound: First, confirm the this compound concentration in your basal medium from the manufacturer's specifications.
-
Titrate this compound Concentration: Repeat your drug efficacy experiment using custom-made media with varying this compound concentrations. A good starting point is to test concentrations that mimic physiological levels (e.g., 50 µM, 100 µM, 200 µM) against the standard media concentration.
-
Establish a Serine-Depleted Condition: As a critical control, test the drug's effect in a serine-depleted medium. If the inhibitor's potency dramatically increases in the absence of exogenous serine, it confirms that metabolic compensation was the issue.[22]
-
Optimize for a Physiologically Relevant Model: Based on the titration results, select an this compound concentration that is both physiologically relevant and allows for a sufficient experimental window to observe your drug's effects.
-
Issue 3: High variability in metabolic tracing experiments using stable isotope-labeled this compound (e.g., ¹³C-L-Serine).
Question: My mass spectrometry data shows inconsistent isotopic enrichment in downstream metabolites when using ¹³C-L-Serine. Where should I look for the source of this variability?
Answer: Reproducibility in stable isotope tracing experiments hinges on precise control over metabolic activity and sample handling. Variability often stems from inconsistent quenching of metabolism or degradation during sample prep.
-
Causality:
-
Enzymatic Degradation: After you harvest your cells, endogenous enzymes can continue to metabolize the ¹³C-L-Serine if not immediately and completely inactivated.[14] This leads to an underestimation of the true isotopic enrichment at the time of harvest.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can alter the concentration of amino acids, including this compound, leading to inconsistent measurements.[14]
-
Suboptimal Incubation Time: If the incubation time with the tracer is too short, you may not reach isotopic steady-state, making your measurements highly sensitive to small timing variations. If it's too long, secondary and tertiary labeling effects can complicate data interpretation.[25]
-
-
Troubleshooting Protocol:
-
Optimize Metabolic Quenching: Immediately after harvesting, quench cellular metabolism. The gold standard is to rapidly aspirate the medium and add ice-cold 80% methanol to the cell pellet, followed by snap-freezing in liquid nitrogen.[14] This halts enzymatic activity instantly.
-
Establish a Time-Course Experiment: To find the optimal labeling duration, perform a time-course experiment. Seed multiple identical plates and harvest them at different time points (e.g., 2, 4, 8, 12, 24 hours) after adding the ¹³C-L-Serine. Analyze the isotopic enrichment in key downstream metabolites to determine when a plateau (steady-state) is reached.[25]
-
Standardize Sample Handling:
-
Always process samples on dry ice or in a cold room.
-
Aliquot samples into single-use tubes before the initial freezing to eliminate freeze-thaw cycles.[14]
-
Use a consistent and optimized protocol for metabolite extraction.
-
-
Section 4: Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration for this compound in cell culture?
A1: The optimal concentration is highly cell-type dependent. A common starting point is to match the concentration in your standard basal medium, which is often between 0.1 mM and 0.4 mM (approximately 10.5 to 42 mg/L).[25] However, for experiments investigating serine metabolism, it is crucial to consider physiological concentrations.
| Medium / Condition | Typical this compound Conc. (mM) | Typical this compound Conc. (mg/L) | Notes |
| RPMI-1640 | 0.285 | 30 | High concentration, may mask dependency on de novo synthesis.[15] |
| DMEM | 0.4 | 42 | High concentration. |
| Human Plasma | ~0.05 - 0.26 | ~5.3 - 27.3 | A more physiologically relevant range for many studies.[15] |
| Cancer Cell Lines | 0.1 - 0.4 (or higher) | 10.5 - 42+ | Often have high demand; start with standard medium then optimize.[26] |
| Stem/Progenitor Cells | 0.1 - 0.2 | 10.5 - 21 | Often sensitive to nutrient levels; extracellular serine/glycine can be critical.[27] |
Q2: Can I substitute this compound with Glycine in my culture medium?
A2: Not directly. While this compound and Glycine are metabolically interconvertible via the enzyme Serine Hydroxymethyltransferase (SHMT), they are not functionally identical.[28][29] this compound is the primary donor of one-carbon units for nucleotide synthesis. In many cancer cell lines, glycine alone is insufficient to sustain proliferation in the absence of serine.[29] Therefore, they should be considered distinct, though related, components of the medium.
Q3: Is this compound stable in liquid media during storage?
A3: this compound is generally stable in liquid media stored at 4°C for a few weeks. However, like all media components, it can degrade over longer periods. For maximum reproducibility, it is best practice to use freshly prepared or thawed media supplements. Avoid storing fully supplemented media for more than 4-6 weeks at 4°C.[30]
Q4: My cells are growing in clumps. Could this be related to this compound?
A4: While less common than issues like over-trypsinization or calcium levels, extreme nutrient stress can sometimes lead to changes in cell adhesion and morphology. If you are experimenting with very low or zero this compound concentrations, the resulting metabolic stress could potentially contribute to clumping or detachment in some cell lines.[16] However, you should first rule out more common causes of cell clumping, such as improper passaging technique, high cell density, or mycoplasma contamination.
Section 5: References
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Mattaini, K. R., Sullivan, M. R., & Heiden, M. G. V. (2016). The importance of serine metabolism in cancer. Journal of Cell Biology.
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Westlab. (2022). Common Problems in Cell Culture. Westlab.
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Yeasen. (2025). Troubleshooting Cell Culture Contamination: A Practical Solution Guide. Yeasen.
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BOC Sciences. Common problems encountered in cell culture and their causes. BOC Sciences.
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Creative Bioarray. Troubleshooting Cell Culture Contamination: A Comprehensive Guide. Creative Bioarray.
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SeamlessBio. (2024). 7 Common Cell Culture Errors Affecting Reproducibility. SeamlessBio.
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Murtas, G., et al. (2020). This compound synthesis via the phosphorylated pathway in humans. ResearchGate.
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AAT Bioquest. (2023). What are the mistakes commonly made in cell culture experiments? AAT Bioquest.
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Murtas, G., et al. (2020). This compound synthesis via the phosphorylated pathway in humans. PubMed.
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Sigma-Aldrich. Cell Culture Contamination Troubleshooting. Sigma-Aldrich.
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(2025). Serine metabolism in tumor progression and immunotherapy. PMC - NIH.
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(2025). The role and research progress of serine metabolism in tumor cells. Frontiers.
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Murtas, G., et al. (2020). This compound synthesis via the phosphorylated pathway in humans. PMC - PubMed Central.
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Mullarky, E., et al. (2016). The serine synthesis pathway and downstream anabolic reactions of... ResearchGate.
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Mattaini, K. R., Sullivan, M. R., & Heiden, M. G. V. (2016). The importance of serine metabolism in cancer. Broad Institute.
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Neuman, R. E., & Tytell, A. A. (1960). Stimulatory effects of glycine, this compound, folic acid and related compounds on growth of cell cultures. PubMed.
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(2025). The importance of serine metabolism in cancer. ResearchGate.
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Furuya, S., et al. (2008). An essential role for de novo biosynthesis of this compound in CNS development. [Source Not Available].
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Li, J., et al. The effect of different serine concentration on cancer cell migration. ResearchGate.
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Ljungdahl, P. O., et al. Cellular responses to this compound in Saccharomyces cerevisiae: roles of general amino acid control, compartmentalization, and aspartate synthesis. FEMS Yeast Research | Oxford Academic.
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Sullivan, M. R., et al. Increased serine synthesis provides an advantage for tumors arising in tissues where serine levels are limiting. PubMed Central.
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Benchchem. Technical Support Center: Optimizing this compound-1-13C Concentration for Cell Culture. Benchchem.
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Zhang, X., et al. Time courses of this compound concentration and biomass. This compound... ResearchGate.
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de Koning, T. J., et al. (2003). This compound in disease and development. PMC - PubMed Central.
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O'Leary, M. F., et al. Extracellular serine and glycine are required for mouse and human skeletal muscle stem and progenitor cell function. PubMed Central.
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(2025). This compound metabolic regulation and host respiratory homeostasis. PMC - PubMed Central.
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Labuschagne, C. F., et al. (2019). The complexity of the serine glycine one-carbon pathway in cancer. Journal of Cell Biology.
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Zhang, Y., et al. Transcriptome Analysis Reveals Potential Mechanisms of this compound Production by Escherichia coli Fermentation in Different Carbon–Nitrogen Ratio Medium. MDPI.
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MedchemExpress.com. This compound. MedchemExpress.com.
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Sigma-Aldrich. L -Serine non-animal source, EP, USP testing specifications meets, cell culture mammalian, 98.5-101.0 56-45-1. Sigma-Aldrich.
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Vangindertael, J., et al. Pathways involved in D-serine, this compound and glycine acquisition and... ResearchGate.
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Benchchem. This compound-¹³C in Foundational Biological Research: An In-depth Technical Guide. Benchchem.
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Thermo Fisher Scientific. This compound, Cell Culture Reagent 10 g. Thermo Fisher Scientific.
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Mundhada, H., et al. (2017). Increased production of this compound in Escherichia coli through Adaptive Laboratory Evolution. CORE.
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ChemicalBook. This compound | 56-45-1. ChemicalBook.
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Schilling, M. (n.d.). Optimizing the stability and solubility of cell culture media ingredients. Evonik Health Care.
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Benchchem. optimizing Phgdh-IN-3 concentration for cell culture. Benchchem.
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Lam, G., & Amigo, I. (n.d.). Sources and Sinks of Serine in Nutrition, Health, and Disease. PMC - PubMed Central.
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Lyu, H., et al. (2025). The role and research progress of serine metabolism in tumor cells. PMC - PubMed Central.
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Benchchem. How to handle this compound-13C degradation during sample preparation. Benchchem.
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Razak, M. A., et al. (n.d.). Serine Metabolism in Health and Disease and as a Conditionally Essential Amino Acid. [Source Not Available].
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(2023). Serine-associated one-carbon metabolic reprogramming: a new anti-cancer therapeutic strategy. PMC - PubMed Central.
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Immusmol. (2021). This compound quantification by ELISA? It's now possible! Immusmol.
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Proteintech Group. Cell culture troubleshooting. Proteintech Group.
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- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. cellculturecompany.com [cellculturecompany.com]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. westlab.com.au [westlab.com.au]
- 20. 7 Common Cell Culture Errors Affecting Reproducibility | Causes & Solutions | SeamlessBio [seamlessbio.de]
- 21. This compound | 56-45-1 [chemicalbook.com]
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- 23. Serine-associated one-carbon metabolic reprogramming: a new anti-cancer therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. researchgate.net [researchgate.net]
- 27. Extracellular serine and glycine are required for mouse and human skeletal muscle stem and progenitor cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Serine metabolism in tumor progression and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 29. rupress.org [rupress.org]
- 30. What are the mistakes commonly made in cell culture experiments? | AAT Bioquest [aatbio.com]
L-Serine Detection Methods: A Technical Support Guide for Researchers
Welcome to the technical support center for L-Serine detection. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this compound quantification. As a Senior Application Scientist, I've compiled this resource based on established scientific principles and field-proven insights to help you troubleshoot common issues and optimize your experimental outcomes. Our focus here is on providing causal explanations for experimental choices, ensuring that every protocol is a self-validating system.
Introduction to this compound Detection
This compound, a non-essential amino acid, plays a pivotal role in cellular proliferation, central nervous system function, and various metabolic pathways.[1][2] Its accurate quantification in biological matrices is crucial for understanding its role in health and disease, including neurological disorders and cancer.[3][4] However, detecting and quantifying this compound is not without its challenges. This guide will address the limitations of current methods and provide practical solutions to overcome them.
The primary methods for this compound detection include High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and enzymatic assays. Each technique has its own set of advantages and limitations, which we will explore in detail.
I. High-Performance Liquid Chromatography (HPLC) for this compound Analysis
HPLC is a widely used technique for amino acid analysis. For this compound, it often involves pre-column or post-column derivatization to attach a chromophore or fluorophore, enhancing its detection by UV or fluorescence detectors.[5][6]
Troubleshooting Common HPLC Issues
Here are some common problems encountered during the HPLC analysis of this compound and how to address them:
Q1: I'm seeing poor peak resolution between this compound and other amino acids. What could be the cause?
A1: Poor resolution is a frequent challenge, often stemming from several factors:
-
Suboptimal Mobile Phase: The pH and composition of your mobile phase are critical. For OPA-NAC derivatized serine, a phosphate buffer with a specific pH (e.g., pH 6.0) mixed with methanol is often used.[7] Incorrect pH can alter the ionization state of the amino acid derivatives, affecting their retention and co-elution with other components.
-
Column Issues: The choice of column is paramount. A C18 column is commonly used for reversed-phase separation of derivatized amino acids.[8] Column degradation or contamination can lead to peak broadening and loss of resolution. Ensure your column is properly equilibrated and, if necessary, flush it with a strong solvent or replace it.[9][10]
-
Improper Derivatization: Incomplete or inconsistent derivatization can result in multiple product peaks or broad peaks. Ensure your derivatization reagent (e.g., OPA-NAC, dabsyl chloride) is fresh and that the reaction conditions (pH, temperature, time) are optimized and consistent for all samples.[7][11]
Q2: My this compound peak is showing significant tailing. How can I fix this?
A2: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase.
-
Residual Silanol Interactions: Free silanol groups on the silica-based stationary phase can interact with the polar functional groups of the this compound derivative, causing tailing.[12] Using a mobile phase with a lower pH can help to suppress the ionization of silanol groups.[12] Alternatively, using an end-capped column can minimize these interactions.
-
Column Overload: Injecting too much sample can saturate the column, leading to peak distortion. Try diluting your sample or injecting a smaller volume.[10]
-
Contamination: Contaminants in the sample or mobile phase can bind to the column and cause peak tailing. Ensure high-purity solvents and reagents are used and that your sample cleanup is effective.[9]
Q3: I'm experiencing a drifting baseline in my chromatogram. What should I do?
A3: A drifting baseline can be caused by several factors:
-
Column Temperature Fluctuations: Inconsistent column temperature can cause the mobile phase viscosity and refractive index to change, leading to a drifting baseline. Using a column oven is highly recommended for stable retention times and baseline.[9][10]
-
Mobile Phase Issues: A non-homogenous mobile phase, contamination, or slow column equilibration can all contribute to baseline drift.[9] Ensure your mobile phase is well-mixed, degassed, and of high purity. Allow sufficient time for column equilibration with the new mobile phase.[9][10]
-
Detector Cell Contamination: Contaminants building up in the detector flow cell can cause baseline drift. Flush the cell with a strong, appropriate solvent.[9]
Experimental Workflow: HPLC with Pre-Column Derivatization
Below is a diagram illustrating a typical workflow for this compound analysis using HPLC with pre-column derivatization.
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- 2. Serine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
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- 5. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 6. In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Separation and detection of D-/L-serine by conventional HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transcriptome Analysis Reveals Potential Mechanisms of this compound Production by Escherichia coli Fermentation in Different Carbon–Nitrogen Ratio Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HPLC troubleshooting / CHROMSERVIS.EU [chromservis.eu]
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- 12. agilent.com [agilent.com]
Validation & Comparative
A Comparative Guide to Validating the Neuroprotective Mechanisms of L-Serine In Vitro and In Vivo
This guide provides an in-depth, objective analysis of the experimental validation of L-Serine's neuroprotective mechanisms. Designed for researchers, scientists, and drug development professionals, it moves beyond mere protocol listing to explain the scientific rationale behind experimental choices, offering a self-validating framework for assessing this compound as a potential therapeutic agent against neurodegeneration.
Introduction: this compound as a Multi-Modal Neuroprotective Agent
This compound, a "non-essential" amino acid, is gaining significant attention in the field of neuropharmacology. While the body can synthesize it, emerging evidence suggests that supplemental this compound may offer robust protection against a spectrum of pathologies underlying neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS) and Alzheimer's Disease (AD).[1][2] Its neuroprotective potential appears to stem not from a single mechanism, but from a confluence of effects, including the modulation of neuroinflammation, attenuation of excitotoxicity, and maintenance of protein homeostasis.[1][3][4] This guide critically examines the in vitro and in vivo evidence that substantiates these claims, providing the experimental context needed to evaluate its therapeutic promise.
Part 1: In Vitro Validation - Deconstructing the Cellular Mechanisms
In vitro models provide a controlled environment to dissect the direct cellular and molecular actions of this compound. The choice of cell line and neurotoxic insult is paramount, as it allows researchers to model specific aspects of neurodegenerative disease.
Key Validated Mechanisms In Vitro
-
Anti-inflammatory Action and Microglial Modulation : Chronic neuroinflammation is a hallmark of most neurodegenerative diseases, characterized by the sustained activation of microglia and astrocytes.[4] In vitro studies have demonstrated that this compound can directly suppress this inflammatory cascade. In co-cultures of microglia and oligodendrocytes, this compound treatment inhibits the secretion of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β).[1][2] This action is believed to be mediated, in part, by promoting the polarization of microglia from a pro-inflammatory M1 phenotype to an anti-inflammatory, reparative M2 phenotype.[1][4]
-
Regulation of Proteostasis and ER Stress : Protein misfolding and aggregation are central to many neurodegenerative disorders. The environmental neurotoxin β-N-methylamino-L-alanine (L-BMAA), linked to ALS/Parkinsonism-Dementia Complex, can be mistakenly incorporated into proteins in place of this compound, leading to misfolding, endoplasmic reticulum (ER) stress, and apoptosis.[3][5] Seminal in vitro work has shown that supplementing cell cultures with this compound competitively blocks the misincorporation of L-BMAA, thereby preventing proteotoxic stress and subsequent cell death.[3][6] Furthermore, this compound has been shown to modulate the Unfolded Protein Response (UPR), a cellular signaling pathway activated by ER stress, suggesting it acts as a proteostasis regulator to help cells adapt to and resolve protein folding insults.[3][6][7]
-
Attenuation of Excitotoxicity : While this compound's isomer, D-Serine, is a well-known co-agonist of the NMDA receptor and can contribute to excitotoxicity, this compound itself exhibits protective effects against it.[4][8] Evidence suggests this compound can activate glycine receptors, which are inhibitory chloride channels.[1][2] This activation can hyperpolarize neurons, making them less susceptible to the excessive stimulation by glutamate that defines excitotoxicity, a common pathway of neuronal death in ischemic injury and other neurological conditions.[1][2]
Experimental Workflow: In Vitro Neuroprotection Assay
The following workflow outlines a standard approach to validate the neuroprotective effect of this compound against a specific neurotoxin in a neuronal cell line, such as SH-SY5Y human neuroblastoma cells.
Caption: Workflow for in vitro validation of this compound's neuroprotection.
Detailed Protocol: Cell Viability Assessment (MTT Assay)
This protocol is a self-validating system to quantify neuronal survival.
-
Cell Seeding : Plate SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
This compound Pre-treatment : Remove the culture medium and replace it with a fresh medium containing varying concentrations of this compound (e.g., 10 µM, 100 µM, 1 mM). Include a "vehicle-only" control group. Incubate for 2 hours. The rationale for pre-treatment is to allow the cells to uptake this compound and prime their protective mechanisms before the insult.
-
Neurotoxic Insult : Add the chosen neurotoxin (e.g., 100 µM glutamate) to all wells except the "untreated control" group.
-
Incubation : Incubate the plate for 24 hours at 37°C.
-
MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Solubilization : Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Quantification : Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control cells.
Part 2: In Vivo Validation - Corroborating Mechanisms in Complex Systems
While in vitro studies are crucial for mechanism discovery, in vivo animal models are indispensable for validating therapeutic efficacy, assessing bioavailability, and understanding systemic effects.
Key Validated Mechanisms In Vivo
-
ALS Models (BMAA-induced primate model) : Perhaps the most compelling in vivo evidence for this compound comes from studies using vervet monkeys exposed to the neurotoxin L-BMAA.[7][9] Chronic dietary exposure to BMAA induces pathologies strikingly similar to human ALS, including the aggregation of TDP-43 protein in motor neurons and pronounced microglial activation.[7][10][11] In a landmark study, co-administration of this compound with BMAA significantly mitigated these pathological changes.[10][11][12] Treated animals showed reduced motor neuron degeneration, fewer TDP-43 protein inclusions, and less reactive gliosis in the spinal cord, providing strong evidence for its neuroprotective effect in a preclinical primate model.[7][11][12]
-
Alzheimer's Disease Models (Metabolic Deficit Models) : Recent research has linked AD pathology to impaired glycolysis in astrocytes, which leads to a deficit in the synthesis of both this compound and D-Serine.[1][4] This deficit impairs synaptic plasticity and contributes to cognitive decline. In mouse models of AD, dietary supplementation with this compound has been shown to restore normal levels of both serine isomers in the brain, rescue synaptic function, and improve performance in memory tasks.[1][4][13]
-
Ischemic Injury Models (Stroke Models) : In rodent models of ischemic stroke, such as permanent middle cerebral artery occlusion (pMCAO), this compound administration has demonstrated significant neuroprotection.[14] It reduces infarct volume and improves neurological outcomes. One of the key in vivo mechanisms identified is its ability to increase regional cerebral blood flow to the ischemic area by dilating cerebral blood vessels, an effect mediated by the activation of calcium-activated potassium channels on endothelial cells.[14]
Experimental Workflow: In Vivo Neuroprotection Assay (Rodent Model)
This workflow illustrates a typical study design for evaluating this compound in a toxin-induced rodent model of neurodegeneration.
Caption: Workflow for in vivo validation of this compound's neuroprotection.
Detailed Protocol: Toxin-Induced Neurodegeneration in Mice
This protocol provides a framework for assessing this compound's efficacy in vivo.
-
Animal Model and Grouping : Use adult male C57BL/6 mice. After a one-week acclimatization period, randomize animals into three groups (n=10-12/group): (1) Vehicle Control, (2) Neurotoxin (e.g., L-BMAA), (3) Neurotoxin + this compound.
-
Dosing Regimen :
-
This compound Group : Administer this compound daily via oral gavage at a validated dose (e.g., 342 mg/kg).[15] This route is chosen for its clinical relevance.
-
Neurotoxin Administration : Administer the neurotoxin according to established protocols (e.g., daily oral gavage of L-BMAA).
-
Duration : Continue the dosing regimen for a period sufficient to induce pathology, typically several weeks to months.
-
-
Behavioral Assessment : Conduct weekly or bi-weekly behavioral tests to assess motor function (e.g., rotarod test for coordination) or cognitive function (e.g., Morris water maze for spatial memory), depending on the disease being modeled. This provides a functional readout of neuroprotection.
-
Endpoint Tissue Analysis : At the end of the study, euthanize the animals and perfuse them with saline followed by 4% paraformaldehyde.
-
Histopathology : Harvest brains and spinal cords. Process the tissues for immunohistochemistry to quantify key pathological markers:
-
Neuronal loss : NeuN or Nissl staining.
-
Proteinopathy : Antibodies against TDP-43 or phospho-Tau.
-
Neuroinflammation : Antibodies against Iba1 (microglia) and GFAP (astrocytes).
-
-
Data Analysis : Compare the quantitative results from behavioral tests and immunohistochemistry between the three groups using appropriate statistical tests (e.g., ANOVA). A significant reduction in pathological markers and an improvement in behavioral performance in the this compound group compared to the toxin-only group would validate its neuroprotective effect.
Part 3: Comparative Data & Mechanistic Synthesis
To provide a clear, objective comparison, the experimental data for this compound's neuroprotective actions are summarized below.
Table 1: Summary of In Vitro Neuroprotective Effects of this compound
| Cellular Model | Neurotoxic Insult | Key Mechanistic Finding | Validated Outcome |
| Human Neuroblastoma | L-BMAA | Prevents misincorporation into proteins | Reduced ER stress and apoptosis[3][6] |
| Primary Neurons | Glutamate | Activates inhibitory glycine receptors | Reduced excitotoxic cell death[1][2] |
| Microglia/Oligodendrocyte Co-culture | Oxygen-Glucose Deprivation | Inhibits secretion of TNF-α, IL-1β | Promotes oligodendrocyte survival[1][2] |
| Human Cell Lines | L-BMAA | Modulates the Unfolded Protein Response (UPR) | Enhanced cellular proteostasis[3][7] |
Table 2: Summary of In Vivo Neuroprotective Effects of this compound
| Animal Model | Disease Modeled | This compound Administration | Key Pathological & Behavioral Outcomes |
| Vervet Monkey | ALS/PDC | Co-administered with BMAA in diet | Reduced TDP-43 aggregates, microgliosis, and motor neuron degeneration[7][10][11][12] |
| AD Mouse Model | Alzheimer's Disease | Dietary supplementation | Rescued cognitive deficits; restored synaptic plasticity[1][4][13] |
| Rat (pMCAO) | Ischemic Stroke | Intraperitoneal injection post-insult | Reduced infarct volume; improved neurological function; increased cerebral blood flow[14] |
| Mouse (TBI) | Traumatic Brain Injury | Intraperitoneal injection post-insult | Reduced inflammatory responses; improved neurological recovery[16] |
Comparison with Alternatives: this compound vs. D-Serine
It is crucial to distinguish this compound from its enantiomer, D-Serine.
-
D-Serine : A potent and direct co-agonist at the NMDA receptor's glycine site. Its primary role is in facilitating excitatory neurotransmission. While beneficial for rescuing NMDA receptor hypofunction, high levels can exacerbate excitotoxicity.[8][17] Furthermore, its clinical use has been hampered by concerns over potential nephrotoxicity.[1][4]
-
This compound : Acts as a precursor to D-Serine but also has broader, distinct mechanisms.[4] Its protective effects are multi-modal, including anti-inflammatory actions and regulation of proteostasis, which are not direct properties of D-Serine.[1][3] this compound is approved by the FDA for supplemental use and has a favorable safety profile, making it a more viable candidate for long-term therapeutic use.[4][18]
Visualizing the Converging Neuroprotective Pathways
The diverse mechanisms of this compound converge to promote neuronal survival and function.
Caption: Converging neuroprotective signaling pathways of this compound.
Conclusion and Future Directions
The evidence from both in vitro and in vivo studies provides a robust validation for the multi-modal neuroprotective mechanisms of this compound. It stands apart from many single-target drug candidates by simultaneously addressing neuroinflammation, excitotoxicity, and proteotoxic stress—three core drivers of neurodegeneration. Its favorable safety profile and established use as a dietary supplement further enhance its translational potential.[1][4]
The successful outcomes in preclinical models, particularly the primate model of ALS, have paved the way for human clinical trials.[7][9] Ongoing Phase I and II trials for both ALS and early-stage Alzheimer's disease represent the critical next step in validating these promising preclinical findings in patients.[9][16] For researchers and drug developers, this compound exemplifies a compelling, mechanistically diverse candidate that warrants continued investigation as a cornerstone of future neuroprotective strategies.
References
- Dunlop, R. A., Powell, J., & Guillemin, G. J. (2018). Mechanisms of this compound neuroprotection in vitro include ER proteostasis regulation. Journal of Neural Transmission, 125(1), 125-134. [Link]
- Main, B. J., Dunlop, R. A., & Rodgers, K. J. (2016). The use of this compound to prevent β-methylamino-L-alanine (BMAA)-induced proteotoxic stress in vitro. Toxicon, 109, 7-12. [Link]
- Ye, L., et al. (2021). This compound, an Endogenous Amino Acid, Is a Potential Neuroprotective Agent for Neurological Disease and Injury. Frontiers in Molecular Neuroscience, 14, 726665. [Link]
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- EurekAlert!. (2020).
- Davis, D. A., et al. (2020). This compound Reduces Spinal Cord Pathology in a Vervet Model of Preclinical ALS/MND. Journal of Neuropathology & Experimental Neurology, 79(4), 393-406. [Link]
- Ali, A., et al. (2023). This compound: Neurological Implications and Therapeutic Potential. International Journal of Molecular Sciences, 24(15), 12159. [Link]
- Alzheimer's Drug Discovery Foundation. (n.d.). This compound. Cognitive Vitality. [Link]
- Davis, D. A., et al. (2020). This compound Reduces Spinal Cord Pathology in a Vervet Model of Preclinical ALS/MND. Journal of Neuropathology & Experimental Neurology, 79(4), 393-406. [Link]
- Ye, L., et al. (2021). This compound, an Endogenous Amino Acid, Is a Potential Neuroprotective Agent for Neurological Disease and Injury. Frontiers in Molecular Neuroscience, 14, 726665. [Link]
- Alzheimer's Drug Discovery Foundation. (2018). This compound & Your Brain. Cognitive Vitality. [Link]
- Davis, D. A., et al. (2020). This compound Reduces Spinal Cord Pathology in a Vervet Model of Preclinical ALS/MND. Journal of Neuropathology & Experimental Neurology, 79(4), 393-406. [Link]
- Ali, A., et al. (2023). This compound: Neurological Implications and Therapeutic Potential. MDPI. [Link]
- Wang, D., et al. (2013). This compound Treatment Confers Neuroprotection Against Permanent Focal Cerebral Ischemia In Rats Via Improving Regional Cerebral Blood Flow. Stroke, 44(Suppl_1), AWP133. [Link]
- Wang, G., et al. (2019). Neuroprotective effect of this compound against white matter demyelination by harnessing and modulating inflammation in mice. Neuropharmacology, 146, 39-49. [Link]
- University of Barcelona. (2024). The amino acid this compound shows efficacy in treating patients with mutations in GRIN genes. Medical Xpress. [Link]
- Le Douce, J., et al. (2020). Targeting Synaptic NMDA Receptor Co-agonism as a Therapy for Alzheimer's Disease?. Cell Metabolism, 31(3), 447-449. [Link]
- Leite, R., et al. (2016). The co-agonist site of NMDA-glutamate receptors: a novel therapeutic target for age-related cognitive decline. Current pharmaceutical design, 22(15), 2206-2216. [Link]
- Mustafa, A. K., et al. (2010). Serine Racemase Deletion Protects Against Cerebral Ischemia and Excitotoxicity. Journal of Neuroscience, 30(4), 1413-1416. [Link]
- Wolosker, H. (2023). d-Serine, the Shape-Shifting NMDA Receptor Co-agonist. Neurochemical Research, 48(8), 2321-2329. [Link]
- Paul, P., & de Belleroche, J. (2014). The role of D-serine and glycine as co-agonists of NMDA receptors in motor neuron degeneration and amyotrophic lateral sclerosis (ALS). Frontiers in Synaptic Neuroscience, 6, 9. [Link]
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- 3. Mechanisms of this compound Neuroprotection in vitro Include ER Proteostasis Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
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Comparative Efficacy of L-Serine versus D-Serine in Neurological Models: A Comprehensive Guide for Researchers
This guide provides an in-depth, objective comparison of the performance of L-Serine and D-Serine in various neurological models. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven insights to facilitate informed experimental design and therapeutic strategy development.
Foundational Neurobiology: The Dichotomy of Serine Isomers
Serine, a non-essential amino acid, exists in two stereoisomers: this compound and D-Serine. While structurally similar, their physiological roles within the central nervous system (CNS) are distinct, underpinning their differential therapeutic potential in neurological disorders.[1]
This compound is integral to numerous metabolic pathways, serving as a precursor for protein synthesis, cell proliferation, and the formation of crucial molecules like sphingolipids and phosphatidylserine, which are vital for neuronal differentiation and survival.[2][3] Primarily synthesized in astrocytes from glucose, this compound also exerts neuroprotective and anti-inflammatory effects through mechanisms including the activation of glycine receptors and upregulation of PPAR-γ.[2][3]
D-Serine , conversely, is less abundant but plays a critical role as a potent co-agonist at the glycine site of the N-methyl-D-aspartate (NMDA) receptor.[4][5][6] This function is essential for mediating synaptic plasticity, learning, and memory.[4][7] D-Serine is synthesized from this compound by the enzyme serine racemase, which is found in both neurons and glial cells.[8][9][10] Its levels are regulated by the degrading enzyme D-amino acid oxidase (DAAO).[7][8]
The distinct yet interconnected roles of these isomers form the basis of their differential efficacy in neurological models.
Mechanism of Action: A Tale of Two Pathways
The divergent therapeutic effects of this compound and D-Serine stem from their fundamentally different primary mechanisms of action within the CNS.
D-Serine: The NMDA Receptor Modulator
D-Serine's primary role is the potentiation of glutamatergic neurotransmission via the NMDA receptor.[4][6] By binding to the co-agonist site on the GluN1 subunit, D-Serine facilitates the opening of the receptor's ion channel in response to glutamate binding, a critical step for processes like long-term potentiation (LTP) and long-term depression (LTD).[4] Evidence suggests that D-Serine is the dominant endogenous co-agonist for NMDA receptor-mediated neurotoxicity and synaptic plasticity in several brain regions.[5][11]
Caption: D-Serine's role as an NMDA receptor co-agonist.
This compound: The Multifaceted Neuroprotectant
This compound's efficacy is not tied to a single receptor but rather a constellation of neuroprotective and metabolic effects. It can be converted to D-Serine, thus indirectly modulating NMDA receptors.[12] However, its direct effects are also significant. This compound has been shown to:
-
Reduce Neuroinflammation: It can decrease the production of pro-inflammatory cytokines and limit the activation of microglia and astrocytes.[2][3]
-
Support Myelin Regeneration: By contributing to the synthesis of sphingolipids, a key component of the myelin sheath, this compound may aid in remyelination.[13]
-
Combat Proteotoxic Stress: In models of neurotoxicity, this compound can block the misincorporation of toxic amino acid analogues into proteins, thereby preventing protein misfolding and aggregation.[1][14]
-
Activate Glycine Receptors: this compound can activate glycine receptors, which can alleviate neuronal excitotoxicity.[2][12]
Caption: this compound's multifaceted neuroprotective mechanisms.
Comparative Efficacy in Preclinical Neurological Models
The differential mechanisms of this compound and D-Serine translate to varying efficacy across different models of neurological disease.
Amyotrophic Lateral Sclerosis (ALS)
In ALS models, the focus is often on excitotoxicity and protein aggregation.
-
This compound: In a primate model of ALS induced by the neurotoxin BMAA, this compound co-administration significantly reduced motor neuron degeneration, neuroinflammation, and the aggregation of TDP-43 and other proteins associated with ALS.[15] The proposed mechanism involves this compound preventing the misincorporation of BMAA into proteins.[1]
-
D-Serine: Elevated levels of D-Serine have been reported in ALS models and patients, suggesting a role in excitotoxicity.[6][16][17] Paradoxically, in the G93A SOD1 mouse model, while disruption of the D-Serine synthesizing enzyme (serine racemase) led to earlier symptom onset but longer survival, direct administration of D-serine had a similar effect by paradoxically lowering spinal cord D-serine levels.[18] This highlights the complex and not fully understood role of D-serine in ALS pathology.
Alzheimer's Disease (AD)
AD models are characterized by amyloid-beta (Aβ) plaques, tau pathology, and cognitive decline.
-
This compound: In a mouse model of AD, dietary this compound supplementation was shown to restore both L- and D-serine levels in the brain, which were depleted due to impaired astrocyte glycolysis.[19][20] This led to improved synaptic plasticity and spatial memory.[20]
-
D-Serine: The role of D-Serine in AD is more controversial. Some studies report elevated D-Serine levels in the brains of AD patients and mouse models, suggesting it could contribute to NMDA receptor-mediated excitotoxicity.[21][22] Conversely, other studies suggest that decreased D-Serine in early AD stages may contribute to cognitive deficits, which could be rescued by D-Serine supplementation.[21][22]
Schizophrenia
Schizophrenia models often focus on NMDA receptor hypofunction.
-
D-Serine: As a direct co-agonist of the NMDA receptor, D-Serine has been investigated as an adjunctive therapy to improve the negative and cognitive symptoms of schizophrenia, which are thought to be related to reduced NMDA receptor activity.[23][24] Clinical trials have shown some promise in this area.[2][24]
-
This compound: this compound is considered a potential treatment for schizophrenia due to its role as a precursor to D-Serine.[2] Supplementation with this compound could potentially increase brain D-Serine levels and thereby enhance NMDA receptor function.
Quantitative Data Summary
| Neurological Model | Compound | Key Findings | Supporting Evidence |
| ALS (Primate, BMAA-induced) | This compound | Significantly reduced motor neuron degeneration and protein aggregation. | [15] |
| ALS (Mouse, G93A SOD1) | D-Serine | Paradoxically lowered spinal cord D-serine levels; earlier onset but longer survival. | [18] |
| Alzheimer's Disease (Mouse) | This compound | Restored brain L- and D-serine levels; improved spatial memory. | [20] |
| Alzheimer's Disease (Human/Mouse) | D-Serine | Conflicting data: some studies show elevated levels (implying excitotoxicity), others suggest a deficit. | [21][22] |
| Schizophrenia (Human) | D-Serine | Improved negative and cognitive symptoms in some clinical trials. | [24] |
| Healthy Aging (Human) | D-Serine | Improved performance in spatial memory, learning, and problem-solving tasks. | [21] |
Experimental Protocols
Assessing NMDA Receptor Activation via Calcium-Flux Assay
This protocol provides a high-throughput method to measure NMDA receptor activity in response to co-agonists like D-Serine.
Objective: To quantify the potentiation of NMDA receptor-mediated intracellular calcium influx by D-Serine in a cellular model.
Materials:
-
HEK293 cells expressing NMDA receptor subunits (e.g., GluN1/GluN2A).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hank's Balanced Salt Solution with Ca²⁺ and Mg²⁺).
-
Glutamate solution.
-
D-Serine and this compound stock solutions.
-
384-well microplates.
-
Fluorescence plate reader with automated injection capabilities.
Procedure:
-
Cell Plating: Seed the HEK293 cells expressing NMDA receptors into a 384-well plate at an appropriate density and allow them to adhere overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Baseline Fluorescence Measurement: Place the plate in the fluorescence reader and measure the baseline fluorescence for a set period.
-
Compound Addition: Using the plate reader's injector, add varying concentrations of D-Serine or this compound to the wells.
-
NMDA Receptor Activation: After a brief incubation with the serine isomer, inject a fixed concentration of glutamate to activate the NMDA receptors.
-
Post-Activation Fluorescence Measurement: Immediately after glutamate injection, continuously measure the fluorescence intensity to capture the peak calcium influx.
-
Data Analysis: For each well, calculate the change in fluorescence from baseline to the peak after glutamate addition. Plot the dose-response curve for D-Serine and this compound to determine their respective EC₅₀ values for potentiating NMDA receptor activation.
Self-Validation:
-
Include control wells with no glutamate to measure baseline fluorescence drift.
-
Include control wells with glutamate but no serine isomer to determine the basal NMDA receptor activity.
-
Use a known NMDA receptor antagonist as a negative control to ensure the observed calcium influx is receptor-mediated.
Caption: Workflow for the NMDA receptor calcium-flux assay.
In Vivo Assessment in a Neurodegenerative Mouse Model
This protocol outlines a general framework for evaluating the efficacy of this compound or D-Serine in a transgenic mouse model of neurodegeneration (e.g., an AD or ALS model).
Objective: To determine if chronic administration of a serine isomer can ameliorate behavioral deficits and neuropathological hallmarks in a mouse model of neurodegeneration.
Materials:
-
Transgenic mouse model of a neurological disease and wild-type littermate controls.
-
This compound or D-Serine for supplementation (e.g., in drinking water or chow).
-
Behavioral testing apparatus (e.g., Morris water maze for memory, rotarod for motor function).
-
Histology and immunohistochemistry reagents.
-
ELISA kits for biomarker quantification.
Procedure:
-
Animal Cohorts: Divide the transgenic and wild-type mice into treatment (serine-supplemented) and control (standard diet) groups.
-
Chronic Administration: Begin serine supplementation at a predefined age, before or after symptom onset, depending on the study's aim (preventative vs. therapeutic).
-
Behavioral Testing: At regular intervals, perform a battery of behavioral tests to assess cognitive function, motor coordination, and other relevant phenotypes.
-
Tissue Collection: At the end of the study, euthanize the animals and collect brain and spinal cord tissue.
-
Neuropathological Analysis:
-
Perform immunohistochemistry to quantify neuropathological markers (e.g., Aβ plaques, neurofibrillary tangles, microgliosis, astrogliosis).
-
Use stereology to quantify neuronal loss in specific brain regions.
-
-
Biochemical Analysis: Homogenize a portion of the brain tissue to measure levels of relevant biomarkers (e.g., soluble/insoluble Aβ, phosphorylated tau, inflammatory cytokines) using techniques like ELISA or Western blotting.
-
Data Analysis: Compare the behavioral, neuropathological, and biochemical outcomes between the treatment and control groups using appropriate statistical analyses.
Self-Validation:
-
The inclusion of wild-type control groups helps to distinguish between disease-modifying effects and general effects of serine on healthy animals.
-
Blinding of the experimenters to the treatment groups during behavioral testing and data analysis is crucial to prevent bias.
Caption: General workflow for in vivo efficacy testing.
Concluding Remarks for the Field
The comparative analysis of this compound and D-Serine reveals two distinct but potentially complementary therapeutic avenues for neurological disorders.
-
D-Serine offers a targeted approach for conditions with demonstrable NMDA receptor hypofunction, such as the cognitive and negative symptoms of schizophrenia. However, its potential to induce excitotoxicity necessitates careful consideration of dosage and the specific pathology being targeted.[25] The conflicting data in Alzheimer's disease underscores this delicate balance.
-
This compound , with its multifaceted neuroprotective mechanisms, presents a broader therapeutic window.[19][26] Its anti-inflammatory, pro-myelination, and anti-proteotoxic properties make it a compelling candidate for complex neurodegenerative diseases like ALS and potentially for Alzheimer's disease.[2][13][15] Furthermore, its status as a precursor to D-Serine allows for indirect modulation of the NMDA receptor system, potentially offering a more regulated approach than direct D-Serine administration. The FDA's approval of this compound for supplemental use, in contrast to D-Serine, also points to a more favorable safety profile.[2][3]
Future research should focus on head-to-head comparisons in standardized preclinical models to delineate the precise contexts in which each isomer offers superior efficacy. Furthermore, the development of biomarkers to stratify patient populations based on their underlying serine metabolism and NMDA receptor tone will be critical for the successful clinical translation of these promising neurotherapeutics.
References
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- InVivo Biosystems. (n.d.). Neurodegenerative Disease Models.
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- ResearchGate. (n.d.). D-serine is synthesized in astrocytes by serine racemase, an enzyme....
- National Institutes of Health. (n.d.). Serine racemase: A glial enzyme synthesizing d-serine to regulate glutamate-N-methyl-d-aspartate neurotransmission.
- Frontiers. (n.d.). D-serine as a gliotransmitter and its roles in brain development and disease.
- National Institutes of Health. (n.d.). D-Serine Is the Dominant Endogenous Coagonist for NMDA Receptor Neurotoxicity in Organotypic Hippocampal Slices.
- PubMed Central. (2023). This compound: Neurological Implications and Therapeutic Potential.
- Frontiers. (n.d.). The role of D-serine and glycine as co-agonists of NMDA receptors in motor neuron degeneration and amyotrophic lateral sclerosis (ALS).
- Springer. (2017). Mechanisms of this compound Neuroprotection in vitro Include ER Proteostasis Regulation.
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- PubMed. (2011). Serine racemase and the serine shuttle between neurons and astrocytes.
- ResearchGate. (n.d.). d-Serine, the Shape-Shifting NMDA Receptor Co-agonist.
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- National Institutes of Health. (n.d.). Animal Models of Neurodegenerative Diseases.
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- University of Barcelona. (2024). The amino acid this compound shows efficacy in treating patients with mutations in GRIN genes.
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- National Institutes of Health. (n.d.). Roles of serine in neurodegenerative diseases.
- ClinicalTrials.gov. (2020). Safety and Effectiveness of D-serine in Schizophrenia.
- Alzheimer's Drug Discovery Foundation. (n.d.). D-serine.
- National Institutes of Health. (n.d.). Focus on the Role of D-serine and D-amino Acid Oxidase in Amyotrophic Lateral Sclerosis/Motor Neuron Disease (ALS).
- Alzheimer's News Today. (2020). Amino Acid this compound May Reduce Memory Loss in Alzheimer's Disease, Study Suggests.
- Frontiers. (n.d.). Focus on the Role of D-serine and D-amino Acid Oxidase in Amyotrophic Lateral Sclerosis/Motor Neuron Disease (ALS).
- ResearchGate. (n.d.). In-Vitro & In-Vivo Screening Models For The Neurodegenerative Diseases: A Review.
- Frontiers. (n.d.). An Overview of the Involvement of D-Serine in Cognitive Impairment in Normal Aging and Dementia.
- PubMed Central. (n.d.). Investigating brain D-serine: advocacy for good practices.
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- ResearchGate. (n.d.). Experimental simulation protocols. Panels (A,B) illustrate NMDA....
- PubMed Central. (2018). A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate.
- Drug Target Review. (2020). This compound could be used to treat ALS, after promising results in primate study.
- Taylor & Francis Online. (2016). ALSUntangled 38: this compound.
- Aneuro. (2026). Unveiling Hidden Potential: Organoids for Disease Modeling in Neuroscience Research.
- ResearchGate. (2025). Exploring Neurodegenerative Diseases: Bridging the Gap between in vitro and in vivo Models.
- Frontiers. (2023). Regional contributions of D-serine to Alzheimer's disease pathology in male AppNL–G–F/NL–G–F mice.
- National Center for Biotechnology Information. (n.d.). Activation Mechanisms of the NMDA Receptor.
- Benchchem. (n.d.). A Comparative Analysis of DL-Threonine and Dthis compound in Neurobiology.
- The Rockefeller University Press. (2012). Probing the activation sequence of NMDA receptors with lurcher mutations.
- National Center for Biotechnology Information. (2025). Cryo-EM snapshots of NMDA receptor activation illuminate sequential rearrangements.
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L-Serine vs. Placebo: A Comparative Analysis of Double-Blind, Randomized Controlled Trials in Neurological Disorders
A Technical Guide for Researchers and Drug Development Professionals
Introduction
L-serine, a non-essential amino acid, has garnered significant attention within the scientific community for its potential neuroprotective properties. Endogenously synthesized primarily by astrocytes in the central nervous system (CNS), this compound plays a pivotal role in a multitude of cellular processes, including protein and nucleotide synthesis.[1] Its metabolism gives rise to several crucial molecules, notably D-serine, a co-agonist of the N-methyl-D-aspartate (NMDA) receptor, which is integral to synaptic plasticity, learning, and memory.[2][3] This guide provides a comprehensive comparison of this compound against placebo in double-blind, randomized controlled trials, offering an in-depth analysis of the experimental data and methodologies for researchers, scientists, and drug development professionals.
The Scientific Rationale: this compound's Mechanism of Action in the CNS
This compound's therapeutic potential in neurological disorders stems from its multifaceted roles within the brain. It readily crosses the blood-brain barrier and is a precursor for the synthesis of phospholipids, sphingolipids, and other amino acids like glycine. The conversion of this compound to D-serine by the enzyme serine racemase is of particular interest, as D-serine is a potent co-agonist at the glycine site of NMDA receptors.[2][4] Adequate D-serine levels are crucial for optimal NMDA receptor function; dysfunction of this receptor is implicated in the pathophysiology of several neurodegenerative diseases.
Furthermore, this compound itself can act as a neuroprotective agent. It has been shown to mitigate neurotoxicity by activating glycine receptors and may play a role in reducing neuroinflammation.[5] Preclinical studies have also suggested that this compound can modulate the unfolded protein response, a cellular stress response implicated in neurodegenerative conditions like Amyotrophic Lateral Sclerosis (ALS).
This compound Biosynthesis Pathway
The synthesis of this compound from the glycolytic intermediate 3-phosphoglycerate is a critical pathway in the CNS, primarily occurring in astrocytes.[6][7]
Figure 1: this compound Biosynthesis Pathway.
This compound's Role in NMDA Receptor Signaling
This compound serves as the primary precursor for D-serine, a critical co-agonist for the activation of NMDA receptors, alongside the neurotransmitter glutamate.
Figure 2: this compound in NMDA Receptor Activation.
Comparative Analysis of this compound in Double-Blind, Randomized Controlled Trials
To date, the most robust clinical evidence for this compound supplementation comes from studies in Amyotrophic Lateral Sclerosis (ALS) and Hereditary Sensory and Autonomic Neuropathy type 1 (HSAN1). A Phase IIa trial in early Alzheimer's disease has been completed, but the results have not yet been publicly released.
Trial Design and Demographics
| Characteristic | Phase I ALS Trial (Levine et al.) [3][8] | Phase II HSAN1 Trial [2] | Phase IIa Alzheimer's Disease Trial (NCT03062449) |
| Study Design | Randomized, Double-Blind | Randomized, Double-Blind, Placebo-Controlled | Randomized, Double-Blind, Placebo-Controlled |
| Number of Participants | 20 | 18 | Up to 40 |
| Condition | Amyotrophic Lateral Sclerosis (ALS) | Hereditary Sensory and Autonomic Neuropathy type 1 (HSAN1) | Early Alzheimer's Disease |
| Dosage | 0.5g, 2.5g, 7.5g, or 15g twice daily | 400 mg/kg/day | 15g twice daily (in gummy form) |
| Duration | 6 months | 2 years | 9 months |
| Primary Outcome Measures | Safety and tolerability | Proportion of patients progressing >1 point on the Charcot-Marie-Tooth Neuropathy Score (CMTNS) at 1 year | Change in score on the Montreal Cognitive Assessment (MoCA) |
| Secondary Outcome Measures | Survival, ALSFRS-R score, Forced Vital Capacity (FVC) | Change in CMTNS over 2 years, deoxysphinganine levels | Tolerability, plasma biomarker levels |
Efficacy and Safety Outcomes
| Outcome | Phase I ALS Trial (Levine et al.) [1][8] | Phase II HSAN1 Trial [2] | Phase IIa Alzheimer's Disease Trial (NCT03062449) |
| Efficacy | Dose-related trend towards a 34% reduction in the rate of decline of the ALSFRS-R score (p=0.044) compared to historical placebo controls. No significant difference in FVC decline. | Significant improvement in CMTNS in the this compound group relative to placebo at 1 year (-1.5 units, p=0.03). Significant reduction in neurotoxic 1-deoxysphingolipid levels. | Results not yet publicly available. |
| Safety and Tolerability | Generally well-tolerated. Three withdrawals due to gastrointestinal side effects (bloating, nausea, loss of appetite) at higher doses. Three deaths occurred, but were attributed to ALS progression. | Well-tolerated with no serious adverse events related to this compound. | Data on safety and tolerability are not yet publicly available. |
Experimental Protocols: A Closer Look at the Methodologies
The credibility of a clinical trial hinges on its design and execution. The following section details the typical workflow of a double-blind, randomized controlled trial for a nutritional supplement like this compound.
Generalized Double-Blind, Randomized Controlled Trial Workflow
Figure 3: Double-Blind Randomized Controlled Trial Workflow.
Step-by-Step Protocol for this compound Administration and Monitoring (Based on the ALS Phase I Trial)
-
Patient Screening and Enrollment:
-
Confirm diagnosis of probable or definite ALS.
-
Verify inclusion criteria (e.g., age 18-85 years, disease duration < 3 years, FVC ≥ 60%).[8]
-
Obtain informed consent.
-
-
Baseline Assessments:
-
Record demographic and clinical data.
-
Administer the ALS Functional Rating Scale-Revised (ALSFRS-R).
-
Measure Forced Vital Capacity (FVC).
-
Collect blood, urine, and cerebrospinal fluid (CSF) samples for baseline this compound levels and other biomarkers.[8]
-
-
Randomization and Blinding:
-
Randomly assign participants to one of the four dosage groups (0.5g, 2.5g, 7.5g, or 15g this compound twice daily) or a placebo group.
-
Ensure both participants and investigators are blinded to the treatment allocation.
-
-
Intervention:
-
Dispense the assigned dose of this compound or placebo to be taken orally twice daily for six months.
-
Monitor for adherence to the treatment regimen.
-
-
Follow-up and Monitoring:
-
Conduct follow-up visits at specified intervals (e.g., monthly).
-
At each visit, administer the ALSFRS-R and measure FVC.[8]
-
Collect blood and urine samples to monitor this compound levels and assess safety parameters (e.g., liver and kidney function).
-
A final CSF sample is collected at the end of the trial to measure changes in this compound concentration.[1]
-
Record all adverse events.
-
-
Data Analysis:
-
After the trial is complete and the data is locked, unblind the treatment assignments.
-
Compare the rate of change in ALSFRS-R scores and FVC between the this compound and placebo groups using appropriate statistical models (e.g., linear mixed-effects models).[1]
-
Analyze safety and tolerability data.
-
Discussion and Future Directions
The available evidence from double-blind, randomized controlled trials suggests that this compound is a safe and well-tolerated supplement, with potential therapeutic benefits in certain neurological disorders. The Phase I trial in ALS demonstrated a promising signal of efficacy in slowing disease progression, warranting further investigation in larger, powered studies.[1] The Phase II trial in HSAN1 provides strong evidence for the efficacy of this compound in this specific genetic neuropathy.[2]
The forthcoming results of the Phase IIa trial in early Alzheimer's disease (NCT03062449) are eagerly awaited by the scientific community. However, it is important to note that there is ongoing debate and conflicting preclinical data regarding the role of this compound in Alzheimer's disease, with some studies suggesting potential harm.[4] Therefore, a cautious and evidence-based approach is crucial.
Future research should focus on:
-
Conducting larger Phase II and III trials to confirm the efficacy of this compound in ALS.
-
Elucidating the precise mechanisms by which this compound exerts its neuroprotective effects.
-
Investigating the potential of this compound in other neurodegenerative and psychiatric disorders where NMDA receptor dysfunction is implicated.
-
Carefully evaluating the safety and efficacy of this compound in Alzheimer's disease once the clinical trial data becomes available.
Conclusion
This compound represents a promising, naturally occurring compound with a plausible mechanism of action for the treatment of neurological disorders. While the evidence base is still evolving, the results from double-blind, randomized controlled trials in ALS and HSAN1 are encouraging. As with any investigational therapy, further rigorous clinical research is necessary to fully delineate its therapeutic potential and to establish its place in the clinical management of these challenging diseases.
References
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- Bradley, W. G., Miller, R. G., Saperstein, D. S., Moore, D., & Forshew, D. (2017). Trials of this compound in ALS (P3. 128). Neurology, 88(16 Supplement), P3-128.
- Fridman, V., Suriyanarayanan, S., Novak, P., David, W. S., Macklin, E. A., McKenna-Yasek, D., ... & Brown, R. H. (2019). Randomized trial of this compound in patients with hereditary sensory and autonomic neuropathy type 1. Neurology, 92(13), e1486-e1496.
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- Conti, M., & Di Francesco, A. (2020). This compound synthesis via the phosphorylated pathway in humans. Amino acids, 52(6), 835-846.
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- Cox, P. A., et al. (2020).
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- ClinicalTrials.gov. (2024). Phase IIa this compound Trial for eAD.
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- Furuya, S. (2008). An essential role for de novo biosynthesis of this compound in CNS development. Asia Pacific journal of clinical nutrition, 17(S1), 241-244.
- Bonvento, G., & Bolaños, J. P. (2020). This compound links metabolism with neurotransmission. Progress in neurobiology, 193, 101896.
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Cross-validation of different analytical methods for L-Serine quantification
An In-Depth Guide to the Cross-Validation of Analytical Methods for L-Serine Quantification
Authored by a Senior Application Scientist
This guide provides a comprehensive comparison of the primary analytical methods for the quantification of this compound. Designed for researchers, scientists, and drug development professionals, this document delves into the technical nuances of each methodology, offering field-proven insights to guide your experimental design and ensure data integrity.
Introduction: The Significance of this compound Quantification
This compound is not merely a building block for proteins; it is a critical precursor to a host of vital biomolecules, including other amino acids like glycine and cysteine, as well as phospholipids. Its stereoisomer, D-Serine, is a crucial neurotransmitter, acting as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor's glycine site, implicating it in numerous neuropsychiatric functions and disorders.[1][2] Consequently, the accurate and precise quantification of this compound in various biological matrices—such as plasma, cerebrospinal fluid (CSF), and tissue homogenates—is paramount for advancing our understanding of metabolic pathways, disease pathology, and therapeutic interventions. This guide provides a critical cross-validation of the most prevalent analytical techniques employed for this purpose.
An Overview of Core Analytical Strategies
The quantification of this compound presents a unique analytical challenge: it lacks a native chromophore or fluorophore, rendering direct detection by UV or fluorescence spectroscopy difficult.[3] Therefore, most analytical strategies rely on either chemical derivatization to introduce a detectable moiety or mass spectrometry for its intrinsic sensitivity and specificity. The primary methods can be categorized as:
-
High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Enzymatic Assays
Each method possesses distinct advantages and limitations regarding sensitivity, specificity, throughput, and cost. The choice of method is therefore a critical experimental decision, dictated by the specific research question and sample complexity.
Methodology Deep Dive: A Comparative Analysis
High-Performance Liquid Chromatography (HPLC)
HPLC remains a cornerstone of analytical laboratories due to its robustness and accessibility.[4] For this compound analysis, this technique almost invariably requires a derivatization step to make the molecule detectable by UV or fluorescence detectors.[3]
-
Principle of Causality : Derivatization is essential because this compound's aliphatic structure does not absorb light in the UV-visible spectrum. Reagents like o-phthalaldehyde (OPA), dabsyl chloride, or Marfey’s reagent react with the primary amine group of this compound to form a highly conjugated derivative that is easily detectable.[4][5][6] OPA, when reacted with a thiol, is particularly popular for fluorescence detection due to its high sensitivity.[4]
-
Expertise & Trustworthiness : The key to a reliable HPLC method is the stability and reproducibility of the derivatization reaction. Automated pre-column derivatization using an autosampler is highly recommended to minimize variability and ensure consistent reaction times for all samples and standards, thereby enhancing precision.[4] To separate this compound from its enantiomer, D-Serine, either a chiral stationary phase (chiral column) or a chiral derivatizing agent is necessary.[5][6]
-
Advantages :
-
Widely available instrumentation.
-
Relatively low cost per sample compared to mass spectrometry.
-
High precision and robustness when optimized.
-
-
Disadvantages :
-
Derivatization adds complexity and potential for variability.
-
Lower sensitivity and specificity compared to mass spectrometry.
-
Potential for interference from other matrix components.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.
-
Principle of Causality : this compound is a non-volatile amino acid. To be analyzed by GC, it must be chemically derivatized to increase its volatility. A common approach is silylation, using reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), which replaces active hydrogens on the amine and hydroxyl groups with nonpolar silyl groups. This process makes the molecule volatile enough to travel through the GC column.
-
Expertise & Trustworthiness : The derivatization reaction must be driven to completion to ensure accurate quantification. The presence of moisture can significantly hinder silylation, leading to poor reaction yield and instability of the derivatives. Therefore, samples must be rigorously dried before derivatization. The resulting mass spectra provide high confidence in peak identification based on characteristic fragmentation patterns.
-
Advantages :
-
Excellent chromatographic resolution.
-
High specificity from MS detection.
-
-
Disadvantages :
-
Requires extensive sample preparation and derivatization.
-
Derivatives can be sensitive to moisture.
-
Less suitable for high-throughput applications compared to modern LC-MS/MS.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become the gold standard for quantifying small molecules in complex biological matrices due to its unparalleled sensitivity and selectivity.[7]
-
Principle of Causality : This method separates this compound from other sample components using liquid chromatography, after which the analyte is ionized (typically via electrospray ionization, ESI) and detected by a tandem mass spectrometer. The mass spectrometer is set to monitor a specific precursor-to-product ion transition (Multiple Reaction Monitoring or MRM), which is unique to this compound. This provides exceptional specificity, as it's highly unlikely that another compound will have the same retention time and the exact same mass transition.[8][9]
-
Expertise & Trustworthiness : A key advantage is that LC-MS/MS can often quantify this compound without derivatization, significantly simplifying the workflow.[8][10] This is achieved by using specialized columns, such as HILIC or mixed-mode columns, that can retain polar compounds like amino acids.[7] For ultimate confidence in quantification, a stable isotope-labeled (SIL) internal standard (e.g., this compound-¹³C₃,¹⁵N) is used. The SIL standard is chemically identical to the analyte and co-elutes, but is differentiated by mass. This allows for precise correction of any variability during sample preparation and ionization, making the method highly accurate and self-validating.[7]
-
Advantages :
-
Highest sensitivity and specificity.
-
High throughput is possible with rapid gradients.
-
Derivatization can often be avoided.
-
SIL internal standards provide the most accurate quantification.[7]
-
-
Disadvantages :
-
Higher initial instrument cost.
-
Potential for matrix effects (ion suppression or enhancement), which must be carefully evaluated.
-
Enzymatic Assays
Enzymatic assays offer a different paradigm, leveraging the high specificity of enzymes for quantification.
-
Principle of Causality : These assays typically involve a cascade of enzymatic reactions. For instance, a kit may quantify total Dthis compound and D-Serine separately. To measure total serine, this compound is first converted to D-Serine by serine racemase. The D-Serine is then metabolized by an enzyme mix to produce an intermediate that reacts with a probe to generate a stable fluorophore, which is measured.[11] this compound concentration is then calculated by subtracting the D-Serine amount from the total Dthis compound amount.
-
Expertise & Trustworthiness : The specificity of this method is derived from the enzymes used. The assay is validated by confirming that it is not affected by physiological concentrations of other amino acids. These kits are well-suited for high-throughput screening in a 96-well plate format.
-
Advantages :
-
High specificity due to enzymatic reactions.
-
No need for complex chromatography or mass spectrometry equipment.
-
High-throughput adaptable.[1]
-
-
Disadvantages :
-
Provides an indirect measurement of this compound.
-
Susceptible to interference from compounds that affect enzyme activity.
-
May have a narrower dynamic range compared to chromatographic methods.
-
Quantitative Performance: A Cross-Validation Summary
The following table summarizes typical performance characteristics for each method, compiled from various validated studies. These values should be considered representative, as actual performance will depend on the specific instrumentation, matrix, and protocol optimization.
| Parameter | HPLC-FLD (OPA Deriv.) | GC-MS (Silylation) | LC-MS/MS (Direct) | Enzymatic Assay (Fluorometric) |
| Limit of Quantification (LOQ) | ~0.8 - 2.5 µmol/L[6] | ~0.2 - 0.5 µmol/L[12] | ~0.01 - 0.1 µg/mL (~0.1 - 1 µmol/L)[8] | ~1 µmol/L[11] |
| Linearity (r²) | > 0.99[4] | > 0.99 | > 0.995[7][8] | Typically > 0.99 |
| Precision (CV%) | < 10%[6] | < 15%[13][12] | < 15%[8][14] | < 10% |
| Throughput | Moderate | Low to Moderate | High | High |
| Chiral Separation | Requires chiral column or derivatization[6] | Requires chiral column | Requires chiral column[8] | Indirectly by specific enzymes |
| Key Requirement | Derivatization[3] | Derivatization | High-end Mass Spectrometer | Specific Enzyme Kit |
Detailed Experimental Protocols & Workflows
Here we provide detailed, self-validating protocols for the two most commonly employed chromatographic techniques.
Workflow 1: HPLC with Pre-column OPA Derivatization
This protocol is based on established methods for amino acid analysis using o-phthalaldehyde (OPA) derivatization for fluorescence detection.[4]
Caption: Automated HPLC workflow for this compound quantification.
Step-by-Step Protocol:
-
Sample Preparation :
-
To 50 µL of plasma or other biological fluid, add 5 µL of 30% sulfosalicylic acid to precipitate proteins.[7]
-
Vortex thoroughly for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the clear supernatant to an autosampler vial.
-
-
Derivatization (Automated in Autosampler) :
-
Prepare the OPA reagent: Dissolve 10 mg of OPA in 1 mL of methanol, then add 9 mL of 0.1 M borate buffer (pH 9.5) and 20 µL of 3-mercaptopropionic acid. This reagent should be prepared fresh daily.
-
Set the autosampler program to aspirate 10 µL of sample supernatant and 20 µL of OPA reagent, mix, and incubate for exactly 2 minutes before injection.
-
-
HPLC Conditions :
-
Column : C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A : 0.05 M Sodium Acetate, pH 6.5 with 1% THF.
-
Mobile Phase B : Methanol.
-
Gradient : A time-based gradient optimized to separate the this compound derivative from other amino acids and matrix components (e.g., 0-20 min, 10-70% B).
-
Flow Rate : 1.0 mL/min.
-
Detection : Fluorescence detector set to Excitation at 340 nm and Emission at 450 nm.
-
-
Quantification :
-
Prepare a calibration curve using this compound standards (e.g., 1 to 200 µmol/L) treated with the same preparation and derivatization procedure.
-
Integrate the peak area for the this compound derivative and quantify the concentration in unknown samples using the linear regression from the calibration curve.
-
Workflow 2: Direct LC-MS/MS Quantification
This protocol outlines a direct "dilute-and-shoot" method, which is highly efficient and minimizes sample manipulation. The use of a stable isotope-labeled internal standard is critical for accuracy.[7][8]
Caption: High-throughput direct LC-MS/MS workflow for this compound.
Step-by-Step Protocol:
-
Sample Preparation :
-
To 20 µL of plasma, add 10 µL of a working solution of the stable isotope-labeled internal standard (SIL-IS).
-
Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer 100 µL of the supernatant and dilute with 900 µL of the initial mobile phase.
-
-
LC-MS/MS Conditions :
-
Column : A column suitable for retaining polar compounds, such as a HILIC column or a mixed-mode column.[7]
-
Mobile Phase A : 10 mM Ammonium Formate in water with 0.1% Formic Acid.
-
Mobile Phase B : 0.1% Formic Acid in Acetonitrile.
-
Gradient : A rapid gradient optimized for amino acid separation (e.g., 0-5 min, 95-50% B).
-
Flow Rate : 0.4 mL/min.
-
Mass Spectrometer : Triple quadrupole mass spectrometer with an ESI source in positive ion mode.
-
-
MS/MS Detection (MRM) :
-
This compound Transition : m/z 106.1 -> 60.1[8]
-
SIL-IS Transition : e.g., m/z 110.1 -> 63.1 (for this compound-¹³C₃,¹⁵N)
-
Optimize collision energy and other MS parameters for maximum signal intensity.
-
-
Quantification :
-
Prepare a calibration curve by spiking known concentrations of this compound into a surrogate matrix (e.g., phosphate-buffered saline) along with a fixed concentration of the SIL-IS.[8]
-
Calculate the peak area ratio of the analyte to the SIL-IS.
-
Plot this ratio against the analyte concentration to generate the calibration curve. Quantify unknown samples using this curve.
-
Conclusion: Selecting the Optimal Method
The cross-validation of these analytical methods demonstrates that there is no single "best" method for all applications.
-
LC-MS/MS stands out as the most sensitive, specific, and accurate method, particularly when using stable isotope-labeled internal standards. It is the preferred choice for clinical research, biomarker validation, and applications requiring high confidence in complex matrices.[7][8]
-
HPLC with fluorescence detection is a reliable and cost-effective workhorse for laboratories where the ultimate sensitivity of MS is not required. Its performance is heavily dependent on the precision of the automated derivatization step.[4]
-
GC-MS is a valid technique but is often superseded by LC-MS/MS due to its more cumbersome derivatization requirements.[13]
-
Enzymatic assays are an excellent choice for high-throughput screening applications where a plate-reader format is advantageous and the primary goal is to assess changes in this compound levels rather than absolute quantification for regulatory submission.
Ultimately, the choice of method must be a strategic one, aligning the technique's capabilities with the analytical requirements of the study, available resources, and the desired level of data quality.
References
- Phadke, R., Gosar, A., Aarkashi, N., Patil, D., & Mali, R. (2019). Simple High Performance Liquid Chromatographic Method For Determination Of Enantiomer Of D-serine Api. International Journal of Advanced Research (IJAR). [Link]
- Papp, L., Ilisz, I., Török, G., Péter, A., & Fülöp, F. (2012). Analysis of the Enantiomers of Serine by Reversed-Phase High-Performance Liquid Chromatography with OPA–Boc as Pre-Column Derivatization Agent. Journal of Chromatographic Science, 50(9), 810–816. [Link]
- Kim, H. S., Kim, H. Y., & Kim, J. H. (2015). Bioanalytical method for the simultaneous determination of D- and this compound in human plasma by LC/MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 114, 116–121. [Link]
- Reason, A. J. (2003). Validation of amino acid analysis methods. Methods in Molecular Biology, 211, 181–194. [Link]
- Hida, A., et al. (2007). Simultaneous analysis of D- and this compound in cerebrospinal fluid by use of HPLC. Clinical Chemistry, 53(5), 946–951. [Link]
- Galaverna, G., & Sforza, S. (2007). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Journal of Biomolecular Techniques, 18(5), 291–296. [Link]
- Reason, A. J. (2003). Validation of Amino Acid Analysis Methods. In The Protein Protocols Handbook. Springer. [Link]
- Fuchs, S. A., et al. (2009). Two Mass-Spectrometric Techniques for Quantifying Serine Enantiomers and Glycine in Cerebrospinal Fluid: Potential Confounders and Age-Dependent Ranges. Clinical Chemistry, 55(10), 1869–1877. [Link]
- ResearchGate. (n.d.). Validation of Amino Acid Analysis Methods. [Link]
- SIELC Technologies. (n.d.). HPLC Separation of a Mixture of Non-Essential Amino Acids, such as L-Aspartic Acid, this compound, L-Glutamic Acid, and L-Alanine on Primesep 100 Column. [Link]
- Althaus Laboratory. (2021). Dthis compound Assay Kit. [Link]
- Li, H., & Zhang, Z. (2023). Roles of the quantification of serine in the brain.
- Hida, A., et al. (2007). Simultaneous Analysis of D- and this compound in Cerebrospinal Fluid by Use of HPLC. Clinical Chemistry. [Link]
- Liu, A., et al. (2018). A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma. Journal of Pharmaceutical and Biomedical Analysis, 159, 233–240. [Link]
- Fuchs, S. A., et al. (2009). Two mass-spectrometric techniques for quantifying serine enantiomers and glycine in cerebrospinal fluid: potential confounders and age-dependent ranges. Clinical Chemistry, 55(10), 1869–1877. [Link]
- Assay Genie. (n.d.). Dthis compound Assay Kit (Fluorometric) (#BN00958). [Link]
- ResearchGate. (2025). Quantitative analysis of D/L-serine and D/L-proline in serum by isotope-coded derivatization using an original chiral resolution labeling reagent. Journal of Pharmaceutical and Biomedical Analysis Open, 7, 100099. [Link]
- Wang, X., et al. (2014). Development and Validation of a Sensitive LC-MS/MS Method for the Determination of D-Serine in Human Plasma. Journal of Chromatographic Science, 52(7), 689–695. [Link]
- Ito, T., et al. (2007). Enzymatic assay of D-serine using D-serine dehydratase from Saccharomyces cerevisiae. Analytical Biochemistry, 371(2), 177–182. [Link]
- MassBank. (2012). This compound. [Link]
- ResearchGate. (2015). How to quantify this compound Methl ester (Amino acid Methyl ester) by RPHPLC, Can anyone suggest a good method?. [Link]
- Wolosker, H., et al. (1999). Purification of serine racemase: Biosynthesis of the neuromodulator d-serine. Proceedings of the National Academy of Sciences, 96(2), 721–725. [Link]
- SCIEX. (n.d.). Rapid LC-MS/MS Analysis of Free Amino Acids. [Link]
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The Sum is Greater Than its Parts: A Comparative Guide to the Synergistic Effects of L-Serine with Bioactive Compounds
For distribution to: Researchers, scientists, and drug development professionals.
In the intricate landscape of cellular metabolism and therapeutics, the quest for enhanced efficacy and novel treatment strategies is perpetual. L-Serine, a non-essential amino acid, has emerged from its foundational role in biosynthesis to become a molecule of significant therapeutic interest, particularly in the realms of neuroprotection and oncology. While its standalone effects are noteworthy, the true potential of this compound may lie in its synergistic partnerships with other compounds. This guide provides an in-depth technical comparison of this compound's synergistic effects, grounded in experimental data and mechanistic insights, to empower researchers in their pursuit of innovative combination therapies.
The Principle of Synergy: Beyond Additive Effects
In pharmacology and therapeutics, a synergistic interaction occurs when the combined effect of two or more compounds is greater than the sum of their individual effects. This "1+1 > 2" phenomenon is a coveted goal in drug development, as it can lead to increased therapeutic efficacy, reduced dosages, minimized side effects, and a lower likelihood of drug resistance. The quantitative assessment of synergy is crucial for rigorous scientific validation. Two widely accepted methodologies are:
-
Isobologram Analysis: This graphical method plots the doses of two drugs required to produce a specific effect. Combinations that fall below the line of additivity are considered synergistic.
-
The Chou-Talalay Method: This method calculates a Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[1][2]
This guide will explore combinations of this compound where such synergistic or potent-enhancing effects have been experimentally demonstrated.
This compound and Glycine: A Synergistic Duo in Neuroprotection
The metabolic relationship between this compound and Glycine is intrinsically linked; this compound is the primary precursor for endogenous Glycine synthesis via the enzyme serine hydroxymethyltransferase (SHMT).[3] This close biochemical connection forms the basis for their synergistic action, particularly in the central nervous system where both amino acids act as neurotransmitters and neuromodulators.[4][5]
Mechanistic Rationale
This compound exerts neuroprotective effects through multiple avenues, including its role as an agonist at glycine receptors, which are inhibitory neurotransmitter receptors.[2][4] Activation of these receptors can reduce neuronal excitability and prevent excitotoxicity.[4] Glycine also functions as an inhibitory neurotransmitter, particularly in the brainstem and spinal cord.[1] Furthermore, this compound is the precursor to D-Serine, a crucial co-agonist of NMDA receptors, which are pivotal for synaptic plasticity and memory.[6] By supplementing with both this compound and Glycine, it is possible to modulate multiple neuro-excitatory and inhibitory pathways simultaneously, leading to a more profound neuroprotective effect than either amino acid could achieve alone.
Supporting Experimental Data: Seizure Control
A compelling example of this compound and Glycine synergy comes from the treatment of 3-phosphoglycerate dehydrogenase (3-PGDH) deficiency, a rare genetic disorder of this compound synthesis that leads to intractable seizures.[7] Clinical evidence in patients with this condition has demonstrated that this compound supplementation alone is not always sufficient to control seizures. However, the addition of Glycine to the treatment regimen can lead to a complete cessation of seizure activity.[1][7]
| Compound(s) | Dosage | Observed Effect in 3-PGDH Deficiency Patients | Reference |
| This compound | Up to 500 mg/kg/day | Insufficient for complete seizure control. | [7] |
| This compound + Glycine | This compound (up to 500 mg/kg/day) + Glycine (200 mg/kg/day) | Complete disappearance of seizures and resolution of EEG abnormalities. | [7] |
This clinical outcome strongly suggests a synergistic or co-dependent relationship where this compound provides the necessary precursor, and Glycine contributes directly to the inhibitory neurotransmission required to quell seizure activity.
Experimental Workflow: Assessing Neuroprotective Synergy
The following diagram illustrates a typical workflow for evaluating the synergistic neuroprotective effects of this compound and Glycine in an in vitro model of excitotoxicity.
Serine Deprivation and Cancer Therapy: A Synergistic Strategy
In oncology, the metabolic reprogramming of cancer cells is a well-established hallmark. Many cancer cells exhibit an increased demand for this compound to support their rapid proliferation, nucleotide synthesis, and redox balance.[8][9] This dependency creates a therapeutic vulnerability. While this compound itself is not administered to cancer patients, the strategy of serine deprivation—either through dietary restriction or inhibition of its synthesis pathway—has shown synergistic effects when combined with conventional chemotherapies and other metabolic inhibitors.
Mechanistic Rationale
Cancer cells can acquire this compound from two sources: uptake from the extracellular environment and de novo synthesis from the glycolytic intermediate 3-phosphoglycerate.[8] Targeting only one of these pathways may be insufficient, as cancer cells can often compensate by utilizing the other. Therefore, a dual approach of limiting both exogenous and endogenous serine is more effective.[10] This metabolic stress sensitizes cancer cells to other therapeutic agents. For example:
-
With Metformin: Biguanides like metformin and phenformin inhibit mitochondrial complex I, a key component of the electron transport chain.[9][11] Serine-deprived cells, which have a compromised ability to manage oxidative stress, become more susceptible to the metabolic disruption caused by these drugs.[11]
-
With 5-Fluorouracil (5-FU): 5-FU is a chemotherapy agent that primarily inhibits thymidylate synthase, a critical enzyme in nucleotide synthesis. The one-carbon units required for this process are largely derived from serine metabolism.[8] By restricting serine availability, the efficacy of 5-FU is enhanced.[8][10]
Supporting Experimental Data: In Vivo Tumor Growth Inhibition
Preclinical studies in mouse models have provided strong evidence for the synergistic anti-tumor effects of combining serine deprivation with metabolic drugs.
| Treatment Group | Model System | Observed Effect | Reference |
| Phenformin (alone) | Allogeneic colon adenocarcinoma in mice | No significant inhibition of tumor growth. | [9] |
| Serine-free diet (alone) | Allogeneic colon adenocarcinoma in mice | No significant inhibition of tumor growth. | [9] |
| Phenformin + Serine-free diet | Allogeneic colon adenocarcinoma in mice | Marked inhibition of tumor growth. | [9] |
| 5-Fluorouracil (5-FU) (alone) | Colorectal cancer xenograft in mice | Partial suppression of tumor growth. | [8][10] |
| Serine deprivation (dietary) + PSAT1 deletion (genetic) | Colorectal cancer xenograft in mice | Partial suppression of tumor growth. | [8][10] |
| 5-FU + Serine deprivation (dietary & genetic) | Colorectal cancer xenograft in mice | Enhanced anti-tumor activity compared to individual treatments. | [8][10] |
These findings highlight that a multi-pronged metabolic attack, centered on the crucial node of serine metabolism, can be a powerful and synergistic anti-cancer strategy.
Signaling Pathway: Serine Metabolism and Cancer Proliferation
The following diagram illustrates the central role of this compound in cancer cell metabolism and the points of intervention for synergistic therapies.
Experimental Protocol: In Vitro Synergy Assessment Using a Dose-Response Matrix
To quantitatively assess the synergistic effects of this compound in combination with another compound (Compound X), a robust in vitro experimental design is essential. The following protocol outlines the key steps for a cell viability assay using a dose-response matrix, which allows for the calculation of the Combination Index (CI).
Objective: To determine if this compound and Compound X have a synergistic, additive, or antagonistic effect on the viability of a specific cell line.
Materials:
-
Cell line of interest (e.g., neuronal cells for neuroprotection studies, cancer cells for oncology studies)
-
Complete cell culture medium
-
This compound (cell culture grade)
-
Compound X
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO (Dimethyl sulfoxide)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize, count, and resuspend cells to a final concentration that will result in 50-70% confluency after 24 hours.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO₂.
-
-
Drug Preparation and Dosing:
-
Prepare stock solutions of this compound and Compound X in an appropriate solvent (e.g., sterile water or DMSO).
-
Perform serial dilutions of each compound to create a range of concentrations. A common approach is to use 5-7 concentrations centered around the known or estimated IC₅₀ (half-maximal inhibitory concentration) of each compound.
-
Create a dose-response matrix on the 96-well plate. This involves treating wells with:
-
Vehicle control (no drug)
-
This compound alone (at each concentration)
-
Compound X alone (at each concentration)
-
All possible combinations of this compound and Compound X concentrations.
-
-
Ensure each condition is tested in triplicate.
-
-
Incubation:
-
Incubate the treated plates for a predetermined duration (e.g., 48 or 72 hours), depending on the cell line and the nature of the compounds.
-
-
MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each condition relative to the vehicle control.
-
Use software such as CompuSyn or SynergyFinder to analyze the dose-response matrix data.[12]
-
The software will generate Combination Index (CI) values for different effect levels (e.g., CI at 50% inhibition, 75% inhibition).
-
Interpret the CI values:
-
CI < 1: Synergy
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
-
Conclusion
The investigation into the synergistic effects of this compound is a burgeoning field with significant therapeutic implications. The evidence strongly supports the synergistic potential of this compound in combination with Glycine for neuroprotection, particularly in conditions of neuronal hyperexcitability. In oncology, the strategy of inducing serine deprivation acts as a powerful sensitizer, creating synergistic anti-tumor effects when combined with metabolic inhibitors like metformin and conventional chemotherapies such as 5-FU.
As researchers and drug development professionals, the path forward requires a continued focus on rigorous, quantitative analysis of these combinations. Elucidating the precise molecular mechanisms that underpin these synergistic interactions will be paramount in designing rational, effective, and safe combination therapies for a range of challenging diseases. The protocols and data presented in this guide are intended to serve as a foundational resource to stimulate and support these critical research endeavors.
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- The Antioxidant N-Acetyl-L-Cysteine Restores the Behavioral Deficits in a Neurodevelopmental Model of Schizophrenia Through a Mechanism That Involves Nitric Oxide. (2022). NIH.
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A Comparative Guide to the Neurobiological Impact of L-Serine Across Diverse Neuronal Populations
Introduction: Beyond a Simple Amino Acid
L-Serine, classically categorized as a non-essential amino acid, has emerged as a molecule of profound significance within the central nervous system (CNS). Its roles extend far beyond simple protein synthesis, encompassing neurodevelopment, neuromodulation, and potent neuroprotection.[1][2][3] Astrocytes are the primary producers of this compound in the brain, which is then utilized by various neural cells for critical functions.[4][5][6] This guide offers a comparative analysis of this compound's effects on distinct neuronal cell types, synthesizing data from in vitro and in vivo studies to provide a comprehensive resource for researchers and drug development professionals. We will explore its differential impact on cell survival, morphology, and function, delving into the underlying molecular mechanisms that position this compound as a promising therapeutic agent for a spectrum of neurological disorders.[2]
Part I: The Foundational Mechanism: The Astrocyte-Neuron Serine Shuttle
To comprehend the cell-specific effects of this compound, one must first understand its metabolic journey within the CNS. This compound does not act in isolation; its conversion to D-Serine is a pivotal event for neuromodulation. This process is governed by the "Astrocyte-Neuron Serine Shuttle," a critical intercellular pathway.[7][8][9] Astrocytes synthesize this compound from glucose and release it.[5] Neurons then take up this this compound, where the enzyme serine racemase converts it into D-Serine.[8][9] D-Serine is then released to act as the primary co-agonist at the glycine site of synaptic N-methyl-D-aspartate (NMDA) receptors, which are crucial for synaptic plasticity and neuronal communication.[7][10][11]
Caption: this compound's Dual Receptor-Mediated Pathways.
Metabolic and Anti-Inflammatory Roles
Beyond receptor modulation, this compound is a fundamental metabolic precursor. It is required for the synthesis of crucial membrane lipids like phosphatidylserine and sphingolipids, which are essential for neuronal survival and neuritogenesis. [4][5]Furthermore, this compound exhibits significant anti-inflammatory effects by down-regulating the activation of microglia and astrocytes and reducing the secretion of pro-inflammatory cytokines, thereby protecting brain tissue from secondary injury. [1][2][12]
Part IV: Quantitative Data Summary and Experimental Protocols
For objective comparison, the following table summarizes the key effects of this compound across different neuronal models.
Comparative Data Table
| Neuronal Cell Type | Model System | Key Effect of this compound | Mechanism(s) | Reference(s) |
| Hippocampal Neurons | HT22 Cells, Primary Cultures | Increased viability against oxidative stress & hypoxia | ↑ GSH synthesis, Glycine Receptor Activation | [13][14] |
| Animal Models (AD) | Improved spatial memory | ↑ NMDA Receptor Activity | [15] | |
| Cortical Neurons | Cortical Slices, Cultures | Potentiation of LTP, Synapse stabilization | D-Serine/NMDA Receptor Modulation | [7][16] |
| Animal Models (TBI) | Reduced tissue damage, improved recovery | Anti-inflammatory | [4] | |
| Motor Neurons | Vervet Primate Model (BMAA-induced) | Reduced TDP-43 pathology & neurodegeneration | Prevents BMAA misincorporation | [17][18] |
| Human Clinical Trial (ALS) | Generally safe and well-tolerated | N/A (Safety Trial) | [19] | |
| Dopaminergic Neurons | Prefrontal Cortex Slices | Enables dopaminergic modulation of NMDARs | D-Serine/NMDA Receptor Modulation | [20] |
Experimental Protocols
The following protocols represent standardized methodologies for assessing the neuroprotective effects of this compound.
Protocol 1: In Vitro Neuroprotection Assay Against Oxidative Stress
-
Objective: To quantify the ability of this compound to protect a neuronal cell line (e.g., mouse hippocampal HT22 cells) from oxidative glutamate toxicity.
-
Methodology:
-
Cell Seeding: Plate HT22 cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours in DMEM supplemented with 10% FBS.
-
Pre-treatment: Replace the medium with serum-free DMEM containing various concentrations of this compound (e.g., 10 µM - 1 mM) or a vehicle control. Incubate for 2 hours. The rationale for pre-treatment is to allow for cellular uptake and potential induction of protective pathways before the insult.
-
Induction of Oxidative Stress: Add glutamate to a final concentration of 5 mM to all wells except the negative control group. Glutamate in HT22 cells inhibits cysteine uptake, leading to glutathione depletion and subsequent oxidative stress-induced cell death.
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.
-
Viability Assessment (MTT Assay): Add MTT solution (5 mg/mL) to each well and incubate for 4 hours. The mitochondrial dehydrogenases of living cells convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add solubilization buffer (e.g., DMSO) to dissolve the formazan crystals.
-
Quantification: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control cells.
-
Caption: Workflow for In Vitro Neuroprotection Assay.
Protocol 2: Neurite Outgrowth Assay in Primary Neurons
-
Objective: To assess the effect of this compound on the morphological differentiation of neurons.
-
Methodology:
-
Culture Preparation: Isolate dorsal root ganglion (DRG) neurons from chicken embryos or cortical neurons from embryonic rodents.
-
Substrate Coating: Coat culture dishes with a suitable substrate such as laminin or poly-L-lysine to promote neuronal adhesion and neurite extension.
-
Cell Plating: Plate the dissociated neurons at a low density to allow for clear visualization of individual neurites.
-
Treatment: Culture the neurons in a defined, serum-free medium supplemented with different concentrations of this compound (e.g., 10-200 µM). [21]Include a control group with no supplemental this compound.
-
Incubation: Culture the cells for 48-72 hours.
-
Immunocytochemistry: Fix the cells and perform immunofluorescence staining for a neuronal marker like β-III tubulin to visualize the neurons and their processes.
-
Imaging & Analysis: Capture images using a fluorescence microscope. Use an automated image analysis software (e.g., ImageJ with NeuronJ plugin) to quantify the total length of neurites and the number of branch points per neuron. This provides an unbiased, quantitative measure of morphological complexity.
-
Conclusion and Future Directions
This compound exerts multifaceted and largely beneficial effects across a range of neuronal cell types. Its neuroprotective capacity is most pronounced in hippocampal and motor neurons, where it mitigates excitotoxicity, oxidative stress, and proteinopathy. In cortical and hippocampal neurons, its role as a precursor to the NMDA receptor co-agonist D-Serine is paramount for synaptic plasticity and cognitive function. While its direct impact on dopaminergic neurons is less clear, it is essential for the integration of dopaminergic and glutamatergic signaling.
The differential effects underscore the importance of considering the specific neuropathological context when evaluating this compound as a therapeutic agent. Future research should focus on:
-
Direct head-to-head comparative studies using co-culture systems to better understand the interplay between different cell types.
-
Elucidating the specific transporters and downstream signaling pathways that mediate this compound's effects in less-studied neuronal populations, such as cerebellar Purkinje cells.
-
Further clinical trials to translate the promising preclinical findings, particularly in ALS and other neurodegenerative diseases, into effective therapies for patients.
By continuing to unravel the complex biology of this simple amino acid, we may unlock new and powerful strategies to preserve neuronal health and combat neurological disease.
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A Researcher's Guide to L-Serine: Navigating the Complexities of Reproducibility and External Validation in Neurotherapeutics
This guide provides an in-depth analysis of the therapeutic potential of L-Serine, with a critical focus on the scientific pillars of reproducibility and external validation. It is intended for researchers, drug development professionals, and clinicians navigating the landscape of neurodegenerative disease therapeutics. We will dissect the preclinical evidence, scrutinize the clinical trial data, and offer a comparative framework against current and emerging therapeutic alternatives for Amyotrophic Lateral Sclerosis (ALS) and Alzheimer's Disease (AD). Our objective is to equip you with a robust understanding of not just the potential of this compound, but also the inherent challenges in translating promising basic science into reliable clinical outcomes.
The Mechanistic Appeal of this compound: A Double-Edged Sword?
This compound is a non-essential amino acid that plays a central role in a multitude of critical cellular processes within the central nervous system (CNS). Its appeal as a therapeutic agent stems from its involvement in pathways fundamental to neuronal health and function.[1][2] this compound is a precursor for the synthesis of proteins, nucleotides (purines and pyrimidines), and crucial lipids like phosphatidylserine and sphingolipids, which are vital components of neuronal membranes.[3][4][5][6]
Several neuroprotective mechanisms have been proposed:
-
Protein Folding and Stress Response: this compound may help regulate the unfolded protein response (UPR) and endoplasmic reticulum (ER) stress, cellular quality control systems that are often dysregulated in neurodegenerative diseases.[7][8][9]
-
Autophagy and Protein Clearance: Studies suggest this compound can selectively activate lysosomal enzymes, such as cathepsins B and L, promoting the clearance of aggregated or misfolded proteins, a hallmark of diseases like ALS and AD.[7]
-
Anti-inflammatory and Neuroprotective Signaling: this compound has been shown to exert anti-inflammatory effects by reducing the activation of microglia and astrocytes and decreasing the secretion of pro-inflammatory cytokines like TNF-α and IL-1β.[10][11] It can also act as an agonist at glycine receptors, which can reduce neuronal excitability and neurotoxicity.[2][11][12]
-
Mitigation of Excitotoxicity: One of the earliest hypotheses for this compound's therapeutic action, particularly in a specific subtype of ALS/Parkinsonism-Dementia Complex (ALS/PDC) found in Guam, is its ability to competitively inhibit the misincorporation of the neurotoxin β-N-methylamino-L-alanine (BMAA) into proteins.[8][13][14]
The following diagram illustrates the central metabolic and signaling pathways influenced by this compound.
The Preclinical Promise: Strong Signals in Specific Contexts
Preclinical research, primarily in cell culture and animal models, has provided the foundational rationale for investigating this compound in human diseases. A significant portion of this research has focused on the BMAA neurotoxin hypothesis.
-
In Vitro Studies: In human neuroblastoma cells, this compound has been shown to prevent apoptosis and protein aggregation induced by BMAA.[8][9]
-
Non-Human Primate Studies: In a key study, vervets exposed to dietary BMAA developed protein aggregates (including TDP-43) and neuroinflammation similar to that seen in human ALS.[13] Co-administration of this compound with BMAA significantly reduced these pathological changes.[13][14][15] This finding was crucial in providing a strong, in vivo rationale for testing this compound in ALS.
However, it is critical to acknowledge a major caveat: the BMAA model, while valuable, may only represent a small subset of environmental triggers for sporadic ALS. The generalizability of these findings to the broader ALS population, where the cause is often unknown, remains a significant question. This is a classic challenge in external validation – a robust effect in one model does not guarantee efficacy in a more heterogeneous patient population.
Clinical Investigations in ALS: A Case Study in the Challenges of Validation
The promising preclinical data led to clinical trials of this compound in patients with ALS.
Phase I Trial (Levine et al.): A randomized, double-blind, six-month Phase I trial in 20 ALS patients assessed the safety of oral this compound at doses ranging from 0.5g to 15g twice daily.[2][16][17]
-
Primary Outcome (Safety): The treatment was generally well-tolerated. The most common adverse events were gastrointestinal, such as bloating and nausea, leading to two withdrawals at higher doses.[16][18]
-
Secondary Outcome (Efficacy Signal): While not powered for efficacy, the study reported that this compound did not appear to accelerate the functional decline of patients as measured by the ALS Functional Rating Scale-Revised (ALSFRS-R).[2][16] An exploratory analysis even suggested a possible dose-related slowing of progression.[18]
This initial trial was a success from a safety perspective and provided a tentative, albeit statistically fragile, hint of efficacy, justifying further investigation.
The Unfolding of a Phase II Trial (NCT03580616): A subsequent Phase II trial was initiated to further assess the tolerability and efficacy of this compound in ALS patients.[19][20] However, this trial represents a critical and cautionary tale in clinical research. The trial was terminated by the Institutional Review Board (IRB) due to "major noncompliance" by the Sponsor-Investigator.[21] The IRB determined that the deviations "compromised the integrity of the data" and that the collected data were "unreliable".[21]
This outcome is a stark reminder of the paramount importance of rigorous trial conduct. For this compound in ALS, it leaves a significant void. The crucial step of replicating the suggestive findings of the Phase I trial in a larger, well-controlled study was not completed. As a result, the therapeutic potential of this compound for the broader ALS population remains unvalidated and deeply uncertain.
Table 1: Comparison of this compound to Standard of Care and Emerging Therapies for ALS
| Therapeutic Agent | Mechanism of Action | Clinical Status | Key Efficacy Data |
| This compound | Multi-modal: Neuroprotective, anti-inflammatory, mitigates proteotoxic stress | Phase II trial terminated; Efficacy unproven | Phase I suggested safety and hinted at slowing progression, but data from the pivotal Phase II trial is unreliable.[2][21] |
| Riluzole | Presumed anti-glutamatergic | Approved Standard of Care | Modestly prolongs survival by ~2-3 months.[12][22] |
| Edaravone | Free radical scavenger | Approved Standard of Care | May slow functional decline by ~33% in a subgroup of patients with early disease.[3][12] |
| Tofersen (Qalsody) | Antisense oligonucleotide (ASO) targeting SOD1 mRNA | Approved for SOD1-ALS | Slows disease progression and improves muscle strength in patients with SOD1 mutations.[1][23][24] |
| Other Emerging Therapies | ASOs (targeting C9orf72, FUS), kinase inhibitors, stem cell therapies | Investigational (Various Phases) | Aim to target specific pathogenic mechanisms; clinical efficacy is still under investigation.[3][12] |
The Alzheimer's Disease Conundrum: Conflicting Data and a Question of Mechanism
The investigation of this compound in Alzheimer's Disease (AD) highlights another critical aspect of reproducibility: the challenge of conflicting fundamental research. Two opposing hypotheses have emerged.
Hypothesis 1: this compound Deficiency Drives AD Pathogenesis One line of research suggests that in the early stages of AD, astrocytes (a type of glial cell in the brain) have impaired glucose metabolism.[25] This leads to reduced production of this compound. Since this compound is a precursor to D-Serine, a crucial co-agonist for NMDA receptors essential for memory and synaptic plasticity, this deficiency is proposed to contribute to cognitive deficits.[25] Preclinical work supporting this showed that an this compound-enriched diet improved spatial memory in a mouse model of AD.[25] This hypothesis provides a clear rationale for this compound supplementation.
Hypothesis 2: this compound Excess is a Feature of AD Conversely, another research group has reported that the key enzyme for this compound synthesis, phosphoglycerate dehydrogenase (PHGDH), is increased in the brains of AD mouse models and human patients, even in early stages.[16][26][27][28] This suggests that serine production might be abnormally high in AD. If true, this would imply that this compound supplementation could be ineffective or even detrimental, potentially accelerating neuronal death.[26][27][28]
This fundamental disagreement on the state of the this compound pathway in the AD brain makes clinical development exceptionally challenging. It underscores the need for robust, replicated biomarker studies to clarify the underlying pathology before proceeding with large-scale therapeutic trials.
A Phase IIa, randomized, double-blind, placebo-controlled trial (NCT03062449) was initiated to test the effects of 15g twice-daily this compound in patients with early-stage AD.[29][30][31][32] However, the results of this study have not yet been published, leaving the clinical efficacy and safety of this compound in AD an open question.
Table 2: Comparison of this compound to Standard of Care and Emerging Therapies for Alzheimer's Disease
| Therapeutic Agent | Mechanism of Action | Clinical Status | Key Efficacy Data |
| This compound | Disputed: May correct a deficiency or exacerbate an excess of serine synthesis | Phase IIa trial results pending; Efficacy and safety are unproven and debated.[29][30] | No clinical efficacy data available for AD. Preclinical data is conflicting.[25][26] |
| Cholinesterase Inhibitors (e.g., Donepezil) | Increase acetylcholine levels | Approved Standard of Care | Provide modest, temporary symptomatic relief. Do not alter disease course.[8] |
| Memantine | NMDA receptor antagonist | Approved Standard of Care | Provides modest symptomatic benefit, typically in moderate-to-severe AD. |
| Lecanemab (Leqembi) | Anti-amyloid monoclonal antibody | Approved for early AD | Slows cognitive and functional decline by ~27% over 18 months.[8][33] |
| Donanemab (Kisunla) | Anti-amyloid monoclonal antibody | Approved for early AD | Slows cognitive and functional decline.[13][33] |
| Other Emerging Therapies | Anti-tau therapies, anti-inflammatory agents, ApoE modulators | Investigational (Various Phases) | Aim to target different aspects of AD pathology; clinical efficacy is under investigation.[33][34] |
A Bright Spot: Evidence in Rare Genetic Disorders
In contrast to the uncertainties in ALS and AD, research into this compound for GRIN-related disorders offers a more positive example of targeted therapy. GRIN-related disorders are caused by mutations in genes encoding subunits of the NMDA receptor.[35] In patients with loss-of-function variants, the goal is to increase receptor activity.[36]
A Phase 2A clinical trial in 24 children with GRIN loss-of-function variants demonstrated that this compound (a precursor to the NMDA co-agonist D-Serine) was safe and associated with improvements in adaptive behavior, motor function, and quality of life.[7][15] The treatment also normalized EEG patterns in some children and reduced seizure frequency in one.[15] This study, while small and non-randomized, provides a strong, mechanistically plausible case for this compound's benefit in a genetically defined patient population.
Protocols for Rigorous Preclinical and Clinical Validation
To address the challenges of reproducibility and external validation highlighted by this compound's story, rigorous and standardized protocols are essential.
Workflow for Preclinical Evaluation of a Neuroprotective Compound
The following diagram outlines a robust workflow for preclinical testing, using an ALS mouse model as an example. The key is a multi-faceted approach that does not rely on a single outcome measure and includes rigorous statistical planning.
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L-Serine in Preclinical Models of Alzheimer's Disease: A Comparative Efficacy Guide
This guide provides an in-depth comparison of L-Serine's efficacy across various animal models pertinent to Alzheimer's Disease (AD) research. We will dissect the mechanistic rationale, compare outcomes with alternative therapeutic agents, and provide detailed experimental protocols to support drug development professionals and researchers in this field.
Introduction: The Therapeutic Rationale for this compound in Alzheimer's Disease
Alzheimer's Disease is a complex neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau tangles, leading to synaptic dysfunction, neuroinflammation, and cognitive decline. This compound, a non-essential amino acid, has emerged as a compelling therapeutic candidate due to its central role in neuronal function and its potential to counteract key pathological processes.
The primary hypothesis revolves around its conversion to D-Serine, an essential co-agonist for N-methyl-D-aspartate receptors (NMDARs).[1][2] Proper NMDAR signaling is critical for synaptic plasticity and memory, processes that are severely impaired in AD.[2][3] Recent studies suggest that this compound synthesis by astrocytes is defective in AD models, leading to a deficit in D-Serine, impaired NMDAR function, and subsequent cognitive deficits.[1][4][5] Therefore, dietary this compound supplementation is proposed as a strategy to restore this balance.[2][6] Additionally, this compound exhibits potent anti-inflammatory properties, offering a second line of defense against the chronic neuroinflammation that exacerbates AD pathology.[6][7]
This guide will critically evaluate the preclinical evidence supporting these mechanisms, comparing this compound's performance in amyloid-focused and inflammation-driven models, and contextualizing its efficacy against established therapeutic comparators.
Section 1: this compound Efficacy in Amyloid-Centric Transgenic Models
The most robust evidence for this compound's efficacy comes from transgenic mouse models that recapitulate the amyloid cascade, a central pillar of AD pathology. The APP/PS1 mouse model, which co-expresses mutant forms of human amyloid precursor protein (APP) and presenilin-1 (PS1), is a widely used standard for testing amyloid-modifying therapies.
Causality of Experimental Approach
The core hypothesis tested in these models is that impaired astrocyte glycolysis in early AD reduces the endogenous supply of this compound, starving neurons of the D-Serine needed for memory formation.[3][8] Supplementing this compound in the diet is a direct and non-invasive method to bypass this metabolic defect and determine if restoring serine levels can rescue cognitive function. This approach is powerful because it tests a specific, targetable mechanism linked directly to the disease's cognitive symptoms.[1]
A pivotal study demonstrated that a 10% this compound-enriched diet administered for two months to an AD mouse model successfully restored hippocampal this compound and D-Serine levels.[1][4] This biochemical restoration was accompanied by a significant improvement in spatial memory, as assessed by the Morris Water Maze test.[1][4] The rescue was attributed to the normalization of NMDAR activity, validating the mechanistic hypothesis.[1]
However, the field is not without debate. Contradictory findings suggest that the enzyme responsible for this compound synthesis, PHGDH, is actually increased in the brains of AD patients and mouse models.[9][10] This has led some researchers to caution that this compound supplementation could be detrimental, potentially exacerbating an existing state of serine overproduction.[9][10] This highlights a critical need for further investigation into the temporal dynamics of serine metabolism throughout disease progression.
Data Summary: this compound in Amyloid Models
| Animal Model | This compound Administration Protocol | Duration | Key Behavioral Finding | Key Pathological/Biochemical Finding | Reference |
| AD Mouse Model (unspecified) | 10% this compound-enriched diet | 2 Months | Improved spatial memory | Restored hippocampal this compound and D-Serine levels; increased NMDA receptor activity | [1][4] |
| AlCl₃-induced AD Rat Model | This compound (dose unspecified) | Not specified | Improved performance in Morris Water Maze & Passive Avoidance tests | Attenuated neurofibrillary tangles; decreased amyloid-beta production | [11] |
Experimental Workflow: Dietary this compound Supplementation Study
The following diagram outlines a typical experimental workflow for assessing the efficacy of dietary this compound in an amyloid model like the APP/PS1 mouse.
Section 2: this compound's Efficacy in Neuroinflammation
Neuroinflammation, driven by activated microglia and astrocytes, is a critical component of AD pathology that contributes to neuronal damage. This compound has demonstrated significant anti-inflammatory effects in several preclinical models, presenting a distinct mechanism of action from its role in neuromodulation.
Causality and Comparison with NSAIDs
The rationale for using this compound as an anti-inflammatory agent stems from its ability to modulate glial cell activity. Studies show that this compound treatment can reduce the secretion of pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6.[6] This is mechanistically distinct from traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) like ibuprofen, which primarily act by inhibiting cyclooxygenase (COX) enzymes.
For comparison, studies in APP transgenic mice show that chronic treatment with ibuprofen (e.g., 375 ppm in chow for 6 months) effectively reduces microglial activation and lowers levels of IL-1β and amyloid deposits.[5][12] this compound achieves a similar outcome—reduced glial activation and inflammatory markers—but likely through different pathways, possibly involving the activation of glycine receptors or other signaling cascades that polarize microglia towards a less inflammatory state.[6][11]
This dual-mechanism potential makes this compound an intriguing candidate. While NSAIDs have shown promise in animal models, their clinical translation for AD has been disappointing.[13] this compound's alternative anti-inflammatory pathway, combined with its neurotrophic effects, may offer a more nuanced and effective therapeutic strategy.
Data Summary: this compound vs. Ibuprofen on Neuroinflammation
| Compound | Animal Model | Administration Protocol | Key Anti-Inflammatory Findings | Reference |
| This compound | Traumatic Brain Injury Mouse Model | 114-1027 mg/kg, i.p., twice daily | Reduced levels of TNF-α, IL-1β, IL-6; decreased numbers of activated astrocytes and microglia. | [6][14] |
| Ibuprofen | APPsw (Tg2576) Mouse Model | 375 ppm in chow | Significant reduction in IL-1β and glial fibrillary acidic protein (GFAP) levels; reduced microglial activation. | [5][12] |
Section 3: this compound and Tauopathy Models (P301S) - A Research Gap
Tauopathy models, such as the P301S mouse which expresses a mutant human tau gene, are designed to study the formation of neurofibrillary tangles and subsequent neuronal loss, independent of amyloid pathology.[15] These models are crucial for developing anti-tau therapeutics.
Currently, there is a notable lack of published studies directly testing the efficacy of this compound administration in primary tauopathy models like the P301S mouse. While some research has shown that the neurotoxin β-methylamino-L-alanine (BMAA) can induce tau hyperphosphorylation, and that this compound can competitively inhibit BMAA's toxic effects, this is indirect evidence.[14] The key scientific literature explicitly states that it remains unclear how this compound affects neurofibrillary tangles in the absence of such specific toxins.[14]
Trustworthiness and Future Directions
Scientific integrity requires acknowledging this research gap. While one could hypothesize that this compound's anti-inflammatory or neurotrophic properties might confer benefits in a tauopathy model, this has not been experimentally validated. The P301S model develops significant tau pathology, microgliosis, and cognitive impairment, making it an ideal platform to investigate these potential effects.[15]
A proposed future experiment would involve:
-
Treating P301S mice with dietary this compound starting before or at the onset of pathology (e.g., 3-4 months of age).
-
Assessing motor deficits (e.g., rotarod test) and cognitive function (e.g., Morris Water Maze) at later time points.
-
Performing post-mortem analysis of tau phosphorylation (e.g., using AT8 antibody), tangle load, and markers of neuroinflammation.
Such a study would be crucial to either support or refute the potential of this compound as a comprehensive AD therapeutic that can target both amyloid- and tau-related pathologies.
Section 4: Mechanistic Deep Dive & Comparative Outlook
This compound's primary proposed neuroprotective mechanism in AD involves the modulation of NMDARs. This provides a direct point of comparison with Memantine, an FDA-approved drug for moderate-to-severe AD that also targets this receptor system.
Signaling Pathway: this compound vs. Memantine
This compound acts as a precursor to D-Serine, which is an NMDAR co-agonist.[1] In the context of AD models where D-Serine is deficient, this compound supplementation boosts the available co-agonist, thereby restoring normal, physiological NMDAR activation required for learning and memory.[1][2]
Memantine, in contrast, is a low-affinity, uncompetitive NMDAR antagonist.[16] It works by blocking the receptor channel during states of excessive, pathological glutamate release, which causes excitotoxicity. It does not, however, interfere with the transient, physiological activation of the receptor.[16][17]
The diagram below illustrates this fundamental difference.
While both compounds target the same receptor, they address different problems. This compound addresses a deficiency in signaling, whereas Memantine addresses an excess. This suggests they could be effective at different stages of the disease or in different patient populations. Notably, studies in APP/PS1 mice show that Memantine can reduce soluble Aβ levels and improve cognition, making it a strong comparator.[16][17][18]
Section 5: Key Experimental Protocols
Reproducibility and methodological rigor are paramount. The following are self-validating, step-by-step protocols for key experiments cited in this guide.
Protocol 1: Dietary this compound Administration
This protocol is based on successful studies that demonstrated cognitive rescue in AD mouse models.[1][4]
-
Animal Model: APP/PS1 transgenic mice and wild-type littermate controls (e.g., 6 months of age).
-
Diet Preparation:
-
Control Diet: Standard rodent chow.
-
Treatment Diet: Prepare custom chow where 10% of the total weight is replaced with this compound. Ensure the diets are isocaloric to prevent weight differences.
-
-
Acclimation: House animals for 1 week with standard chow and handling to reduce stress.
-
Baseline Testing: Perform baseline cognitive assessment (e.g., Morris Water Maze, see Protocol 2) to establish pre-treatment performance.
-
Administration: Randomly assign mice to either the Control or this compound diet group. Provide the respective diet and water ad libitum for the duration of the study (e.g., 2 months).
-
Monitoring: Record body weight and food intake weekly to ensure no adverse effects and comparable consumption between groups.
-
Post-Treatment Testing: At the end of the treatment period, repeat the cognitive assessment.
-
Tissue Collection: Following behavioral testing, euthanize animals according to approved IACUC protocols. Perfuse with saline and collect brain tissue. One hemisphere can be fixed for histology and the other flash-frozen for biochemical analysis.
Protocol 2: Morris Water Maze (MWM) Task
The MWM is the gold standard for assessing hippocampal-dependent spatial learning and memory in rodents.[19][20]
-
Apparatus: A large circular pool (100-150 cm diameter) filled with water made opaque with non-toxic white paint.[20][21] A small escape platform (10 cm diameter) is submerged 1 cm below the water surface. The room should have various high-contrast visual cues for the mice to use for navigation.[20]
-
Habituation (Day 1): Place the mouse in the pool for 60 seconds with a visible, flagged platform. Guide the mouse to the platform if it does not find it. This teaches the mouse the task is escapable.[4]
-
Acquisition Training (Days 2-5):
-
Conduct 4 trials per day for each mouse.
-
The hidden platform remains in the same quadrant for all trials.
-
Start the mouse from one of four quasi-random start positions, facing the pool wall.
-
Allow the mouse to search for the platform for 60 seconds. If it finds the platform, allow it to remain there for 15 seconds. If not, guide it to the platform.
-
Record the time to reach the platform (escape latency) and the path taken using video tracking software. A reduction in escape latency over the training days indicates learning.
-
-
Probe Trial (Day 6):
-
Remove the platform from the pool.
-
Place the mouse in the pool from a novel start position for a single 60-second trial.
-
Record and analyze the time spent in the target quadrant (where the platform used to be) and the number of times the mouse crosses the exact former platform location. A preference for the target quadrant indicates robust spatial memory.
-
-
Data Analysis: Compare escape latencies during acquisition and time in target quadrant during the probe trial between this compound treated and control groups using appropriate statistical tests (e.g., two-way ANOVA with repeated measures for acquisition, t-test or one-way ANOVA for probe trial).
References
- Alzheimer's News Today. (2020, March 17). Amino Acid this compound May Reduce Memory Loss in Alzheimer's Disease, Study Suggests. Alzheimer's News Today. [Link]
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- Ni, M., et al. (2023). Regional contributions of D-serine to Alzheimer’s disease pathology in male AppNL–G–F/NL–G–F mice. Frontiers in Aging Neuroscience. [Link]
- Metcalfe, M. J., & Borg, J. (2021). An Overview of the Involvement of D-Serine in Cognitive Impairment in Normal Aging and Dementia.
- Metcalfe, M. J., et al. (2021). An Overview of the Involvement of D-Serine in Cognitive Impairment in Normal Aging and Dementia. PMC. [Link]
- Scantox. (2022, April 13). Morris Water Maze Test Spurs Alzheimer's Disease Findings. Scantox. [Link]
- Noldus Information Technology. (2022, June 30).
- Bromley-Brits, K., et al. (2011). Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice. Journal of Visualized Experiments. [Link]
- InnoSer. Tau[P301S] model. InnoSer. [Link]
- Penke, B., et al. (2023).
- JoVE. (2022, June 15). Morris Water Maze Test: Learning & Memory Deficits-Alzheimer's Disease Model Mice l Protocol Preview. YouTube. [Link]
- Brain Chemistry Labs. (2022, May 4). This compound, a naturally occurring amino acid, and Alzheimer's disease. Brain Chemistry Labs. [Link]
- Hawley, J., & Perna, M. (2018).
- Lorente Picón, M., et al. (2023, November 22). Passive avoidance (step-down test). Protocols.io. [Link]
- Creative Biolabs. Passive Avoidance Test.
- Vidal, R., et al. (2025).
- University of California San Diego. (2022, May 20). Study of Alzheimer's marker prompts warning about serine supplements. UC San Diego News Center. [Link]
- Heneka, M. T., et al. (2005). Ibuprofen effects on Alzheimer pathology and open field activity in APPsw transgenic mice.
- Neurofit. Rodent behavioural test - Cognition - Passive avoidance (PA). Neurofit. [Link]
- Lim, G. P., et al. (2000). Ibuprofen suppresses plaque pathology and inflammation in a mouse model for Alzheimer's disease. The Journal of Neuroscience. [Link]
- ResearchGate. (2015, March 20). Can anybody share experience in the Passive Avoidance test in mice such as which settings are the best to use?.
- Dehmelt, L., et al. (2014). Tau silencing by siRNA in the P301S mouse model of tauopathy.
- Lim, G. P., et al. (2000). (PDF) Ibuprofen Suppresses Plaque Pathology and Inflammation in a Mouse Model for Alzheimer's Disease.
- Ray, B., et al. (2009). Memantine lowers amyloid-beta peptide levels in neuronal cultures and in APP/PS1 transgenic mice.
- Vidal, R., et al. (2024).
- Dehmelt, L., et al. (2014). Tau silencing by siRNA in the P301S mouse model of tauopathy. Journal of Alzheimer's Disease. [Link]
- McGeachan, R. I., et al. (2023). Tau phosphorylated at serine 356 is associated with Alzheimer's disease pathology and can be lowered in mouse and human brain tissue using the NUAK inhibitor WZ4003. Scilit. [Link]
- George, B., et al. (2023). This compound: Neurological Implications and Therapeutic Potential. PMC. [Link]
- Strang, K. H., et al. (2017).
- Alzheimer's Drug Discovery Foundation. (2018, May 22). This compound & Your Brain. Cognitive Vitality. [Link]
- Martinez-Coria, H., et al. (2008). Memantine leads to behavioral improvement and amyloid reduction in Alzheimer's-disease-model transgenic mice shown as by micromagnetic resonance imaging. Journal of Neuroscience Research. [Link]
- ResearchGate. (2013). Brain D-serine levels and behavior of Wt mice after D-serine....
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Comparative Metabolomics of L-Serine Supplementation Versus Dietary Restriction: A Guide for Researchers
<_>
Introduction: The Pivotal Role of L-Serine in Cellular Metabolism
This compound, a "non-essential" amino acid, stands at a critical metabolic crossroads, influencing a vast network of cellular processes far beyond its role as a protein building block. Its carbon backbone is a primary donor to one-carbon (1C) metabolism, a complex series of interconnected pathways including the folate and methionine cycles. This metabolic network is fundamental for the synthesis of nucleotides (the building blocks of DNA and RNA), lipids, and proteins. Furthermore, serine metabolism is intricately linked to cellular redox homeostasis through the production of glutathione, a major antioxidant.
Given its central role, modulating this compound availability—either through supplementation or dietary restriction—presents a powerful tool to probe and potentially manipulate cellular and systemic metabolism. This guide provides a comparative overview of the metabolomic consequences of these two interventions, offering insights for researchers in fields ranging from cancer biology to aging and neurodegenerative diseases. We will delve into the distinct and overlapping metabolic signatures of this compound supplementation and dietary restriction, supported by experimental data and detailed protocols.
This compound Metabolism: A Central Hub
The intracellular pool of this compound is maintained through two primary routes: uptake from the extracellular environment via amino acid transporters and de novo synthesis from the glycolytic intermediate 3-phosphoglycerate. This endogenous synthesis pathway underscores the deep connection between glucose and amino acid metabolism.
Once available, this compound fuels a multitude of pathways:
-
One-Carbon Metabolism: Serine is the major donor of one-carbon units. The conversion of serine to glycine, catalyzed by serine hydroxymethyltransferase (SHMT), generates 5,10-methylenetetrahydrofolate, a key carrier of one-carbon units. These units are essential for purine and thymidylate synthesis, critical for DNA replication and repair.
-
Redox Balance: Serine contributes to the synthesis of cysteine via the transsulfuration pathway, a precursor for the major cellular antioxidant, glutathione (GSH). This pathway is vital for mitigating oxidative stress.
-
Lipid Synthesis: Serine is a precursor for the synthesis of sphingolipids and phospholipids, essential components of cellular membranes.
-
Neurotransmitter Synthesis: In the brain, this compound is a precursor to D-serine, a crucial co-agonist of NMDA receptors.
The intricate connections of this compound metabolism are depicted in the following pathway diagram.
Caption: Central Role of this compound in Cellular Metabolism.
Comparative Metabolomics: this compound Supplementation vs. Dietary Restriction
The metabolic consequences of altering this compound availability are profound and can be systematically investigated using untargeted metabolomics. This powerful technique provides a comprehensive snapshot of the small molecule landscape within a biological system.
This compound Supplementation: Fueling Anabolic Pathways
Oral this compound supplementation leads to a dose-dependent increase in circulating serine levels. This readily available pool of serine can be expected to enhance flux through its downstream metabolic pathways.
Expected Metabolomic Signature:
-
Increased Glycine and One-Carbon Units: A direct consequence of increased serine availability is its conversion to glycine, leading to elevated levels of both amino acids. This also fuels the one-carbon pool, potentially increasing the biosynthesis of purines and thymidylate.
-
Enhanced Glutathione Synthesis: With increased serine, the transsulfuration pathway is better supplied, potentially leading to higher levels of cysteine and, consequently, glutathione (GSH), bolstering the cell's antioxidant capacity.
-
Impact on Lipid Profiles: Increased serine availability may alter the composition of sphingolipids and phospholipids.
A clinical study on patients with hereditary sensory and autonomic neuropathy type 1C (HSAN1C) demonstrated that this compound supplementation not only increased serum this compound and modestly elevated glycine but also led to a marked reduction in neurotoxic 1-deoxysphingolipids.
| Metabolite Class | Expected Change with this compound Supplementation | Supporting Rationale |
| Amino Acids | ↑ this compound, ↑ Glycine | Increased substrate availability and direct conversion. |
| One-Carbon Donors | ↑ 5,10-Methylene-THF, ↑ Formate | Increased flux from serine catabolism. |
| Nucleotides | ↑ Purines, ↑ Pyrimidines | Enhanced de novo synthesis fueled by one-carbon units. |
| Redox Metabolites | ↑ Cysteine, ↑ Glutathione (GSH) | Increased substrate for the transsulfuration pathway. |
| Lipids | Altered Sphingolipid and Phospholipid Profiles | Serine is a direct precursor for these membrane lipids. |
Dietary Restriction of this compound: A State of Metabolic Stress
Restricting dietary serine and glycine has emerged as a potential therapeutic strategy, particularly in oncology. This intervention forces cells to rely on de novo synthesis, creating a metabolic vulnerability.
Expected Metabolomic Signature:
-
Depletion of Serine and Glycine: The most direct effect is a reduction in circulating and intracellular levels of serine and glycine.
-
Impaired One-Carbon Metabolism: Reduced serine availability starves the one-carbon pool, leading to a downstream depletion of nucleotides. This can significantly impair DNA synthesis and cell proliferation.
-
Redox Imbalance: A shortage of serine can limit glutathione synthesis, leading to an accumulation of reactive oxygen species (ROS) and increased oxidative stress.
-
Altered Lipid Metabolism: Serine deprivation has been shown to impact lipid metabolism significantly, including a decrease in ceramide levels and alterations in acylcarnitines, indicating mitochondrial dysfunction. Interestingly, serine restriction can lead to the accumulation of toxic deoxysphingolipids.
-
Activation of Stress Responses: Cells respond to serine starvation by activating stress response pathways, such as the ATF4-dependent response, which upregulates the expression of serine synthesis pathway enzymes.
Studies in cancer models have shown that dietary serine and glycine restriction can retard tumor growth. The
Validating L-Serine as a Predictive Biomarker for Disease Progression: A Comparative Guide
Introduction: The Emerging Significance of L-Serine in Disease Diagnostics
For researchers and drug development professionals, the quest for reliable and predictive biomarkers is paramount to advancing therapeutic strategies. In recent years, the non-essential amino acid this compound has garnered significant attention as a potential biomarker for monitoring the progression of a spectrum of diseases, most notably neurodegenerative disorders like Alzheimer's disease and various cancers.[1][2][3] this compound is a central player in cellular metabolism, contributing to protein synthesis, nucleotide production, and the biosynthesis of other amino acids and crucial molecules such as sphingolipids.[1][4][5] Its metabolism is intricately linked to key cellular pathways, including glycolysis and one-carbon metabolism.[5] Dysregulation of these pathways is a hallmark of many pathological states, positioning this compound as a sensitive indicator of metabolic shifts associated with disease progression.
This guide provides an in-depth, objective comparison of this compound with other established biomarkers and evaluates the analytical methodologies for its quantification. By synthesizing technical data with field-proven insights, this document aims to equip researchers with the necessary information to critically assess the utility of this compound in their own studies.
Comparative Analysis of this compound Quantification Methodologies
The accurate and precise quantification of this compound in biological matrices such as plasma and cerebrospinal fluid (CSF) is the bedrock of its validation as a biomarker. The choice of analytical technique is a critical experimental decision, directly impacting the reliability and reproducibility of the data. Here, we compare the two most prominent methods: High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection (FLD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Causality Behind Experimental Choices: LC-MS/MS is often considered the gold standard for quantitative bioanalysis due to its high sensitivity and specificity, stemming from its ability to separate analytes based on their mass-to-charge ratio. This is particularly advantageous when analyzing complex biological samples where co-eluting compounds can interfere with detection. HPLC with fluorescence detection, while a robust and more accessible technique, typically requires a derivatization step to render the non-fluorescent this compound detectable. This additional step can introduce variability and may not achieve the same level of sensitivity as LC-MS/MS.
| Parameter | LC-MS/MS | HPLC with Fluorescence Detection (FLD) | Key Considerations |
| Limit of Quantification (LOQ) | ~0.1 - 0.5 µmol/L in CSF/plasma[6][7] | ~0.8 - 1.5 µmol/L in CSF[8] | LC-MS/MS generally offers superior sensitivity, crucial for detecting subtle changes in this compound concentrations. |
| Linearity Range | Wide, typically spanning several orders of magnitude (e.g., 0.19 - 25 nmol/mL in plasma)[6] | Generally narrower than LC-MS/MS. | A wider linear range reduces the need for sample dilution and repeat analyses. |
| Precision (%RSD) | Excellent, typically <15% (inter-day and intra-day)[6] | Good, typically <10% (inter-day and intra-day)[8] | Both methods demonstrate good precision, with LC-MS/MS often showing slightly better performance. |
| Accuracy (%) | High, typically within 85-115% of the nominal value. | High, typically within 90-110% of the nominal value. | Both methods are capable of high accuracy when properly validated. |
| Specificity | Very high, due to mass-based detection. | Moderate to high, dependent on the selectivity of the derivatization agent and chromatographic separation. | The inherent specificity of MS detection minimizes the risk of interference from other matrix components. |
| Throughput | High, with run times typically under 10 minutes per sample.[9] | Moderate, often with longer run times due to the need for complete separation of derivatized products. | The speed of LC-MS/MS makes it more suitable for large-scale clinical studies. |
| Sample Preparation | Often simpler, with protein precipitation being sufficient in many cases.[10] | More complex, requiring a derivatization step. | The additional derivatization step in HPLC-FLD adds time and potential for error. |
Trustworthiness Through Self-Validating Systems: For the highest level of confidence in quantitative data, the use of a stable isotope-labeled internal standard, such as this compound-1-¹³C, in LC-MS/MS analysis is non-negotiable.[10] This internal standard is chemically identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer. It co-elutes with the endogenous this compound and experiences the same sample preparation and ionization effects, thereby correcting for any variations and ensuring the integrity of the quantification.
This compound as a Predictive Biomarker: A Head-to-Head Comparison in Alzheimer's Disease
Alzheimer's disease (AD) is a neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein in the brain.[11][12] Consequently, CSF levels of Aβ42 and phosphorylated tau (p-tau) are the core established biomarkers for AD diagnosis.[13] The potential of this compound as a predictive biomarker for AD is an area of active investigation, with some studies suggesting its levels are altered in the brains of AD patients.[14][15]
However, the literature presents a complex and sometimes contradictory picture. Some studies report reduced this compound levels in the brains of AD patients, suggesting that impaired synthesis of this amino acid in astrocytes contributes to cognitive deficits.[14][15] Conversely, other research has not found significant differences in CSF this compound levels between AD patients and healthy controls.[4] Furthermore, some studies have focused on D-serine, the enantiomer of this compound, which also plays a role in neurotransmission, with conflicting reports on its levels in AD.[1][3]
This ambiguity underscores the need for rigorous, large-scale validation studies to clarify the role of this compound as a standalone or complementary biomarker for AD. To date, direct comparative studies providing robust statistical measures like Receiver Operating Characteristic (ROC) curve analysis to compare the diagnostic and prognostic performance of this compound against Aβ and tau are limited.
| Biomarker | Biological Rationale | Reported Performance in AD Diagnosis | Limitations and Considerations |
| CSF Amyloid-β42 (Aβ42) | A primary component of amyloid plaques; decreased CSF levels reflect deposition in the brain.[13] | High diagnostic accuracy, particularly the Aβ42/Aβ40 ratio.[12] | Invasive sample collection (lumbar puncture); levels can be altered in other neurological conditions. |
| CSF Phosphorylated Tau (p-tau) | A major component of neurofibrillary tangles; increased CSF levels reflect neuronal injury and tangle pathology.[11] | High diagnostic and prognostic value, correlates with cognitive decline.[12] | Invasive sample collection; can be elevated in other tauopathies. |
| This compound (in CSF or Plasma) | Altered metabolism may reflect astrocytic dysfunction and impaired glucose utilization in the AD brain.[14][15] | Inconsistent findings across studies; some report decreased levels in the brain, while others show no significant change in CSF.[4][14] | The relationship between peripheral and central this compound levels is not fully established. Further validation is needed to determine its diagnostic accuracy. |
Authoritative Grounding: The current consensus, as reflected in diagnostic criteria, firmly establishes CSF Aβ42 and p-tau as the core fluid biomarkers for AD.[13] While this compound's involvement in AD pathogenesis is biologically plausible, its utility as a predictive biomarker remains to be definitively proven through large-scale, longitudinal studies with direct comparisons to the established markers.
Experimental Protocol: Quantification of this compound in Human Plasma by LC-MS/MS
This protocol outlines a robust and validated method for the quantification of this compound in human plasma using LC-MS/MS with a stable isotope-labeled internal standard.
1. Materials and Reagents
-
This compound analytical standard
-
This compound-1-¹³C internal standard (IS)
-
Human plasma (collected in EDTA tubes)
-
Acetonitrile (ACN), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
-
Protein precipitation solution (ACN with 0.1% FA)
2. Sample Preparation
-
Thaw Samples: Thaw plasma samples on ice.
-
Spike Internal Standard: To 50 µL of each plasma sample, calibration standard, and quality control (QC) sample, add 10 µL of a known concentration of this compound-1-¹³C solution (e.g., 50 µM in water). Vortex briefly.[10]
-
Protein Precipitation: Add 200 µL of ice-cold protein precipitation solution to each sample.[10]
-
Vortex: Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[10]
-
Supernatant Transfer: Carefully transfer the supernatant to a new set of vials for LC-MS/MS analysis.[10]
3. LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography system.
-
MS System: A triple quadrupole mass spectrometer.
-
Column: A suitable column for polar analytes (e.g., a HILIC column).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A gradient elution from high organic to high aqueous to retain and elute this compound.
-
Injection Volume: 5-10 µL.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions:
-
This compound: Precursor ion (Q1) m/z 106.1 → Product ion (Q3) m/z 60.1
-
This compound-1-¹³C (IS): Precursor ion (Q1) m/z 107.1 → Product ion (Q3) m/z 61.1[10]
-
4. Data Analysis
-
Peak Integration: Integrate the peak areas for both the this compound and this compound-1-¹³C MRM transitions.
-
Calculate Ratio: Calculate the ratio of the analyte peak area to the internal standard peak area (Analyte Area / IS Area).
-
Calibration Curve: Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a linear regression model.
-
Quantify Unknowns: Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizing the Science: Pathways and Workflows
This compound Metabolic Pathway and its Link to Disease
Caption: this compound biosynthesis from glycolysis and its downstream metabolic fates.
Experimental Workflow for this compound Quantification
Caption: Step-by-step workflow for plasma this compound quantification via LC-MS/MS.
Conclusion: A Promising but Unproven Biomarker
This compound holds considerable promise as a predictive biomarker for disease progression, particularly in the realms of neurodegeneration and oncology. Its central role in metabolism provides a strong biological rationale for its investigation. However, as this guide has detailed, its clinical utility is still under evaluation, and the existing evidence, especially in comparison to established biomarkers like CSF Aβ and tau in Alzheimer's disease, is not yet definitive.
For researchers and drug development professionals, the key takeaway is the critical importance of employing robust, validated analytical methods, such as LC-MS/MS with stable isotope-labeled internal standards, to ensure the accuracy and reproducibility of this compound quantification. As the field progresses, further large-scale, comparative studies are essential to fully elucidate the predictive power of this compound and solidify its place in the clinical biomarker landscape.
References
- Meta-analyses of (a) d-serine levels in patients with Alzheimer's...
- Serine metabolism in aging and age-rel
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A comparative review of L-Serine's role in health and various disease states
An In-Depth Comparative Review of L-Serine's Role in Health and Disease
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the amino acid this compound, exploring its fundamental roles in normal physiology and its paradoxical involvement in various disease states. We will dissect its metabolic pathways and compare its therapeutic potential as a neuroprotective supplement against its role as a metabolic dependency to be targeted in oncology. This review is intended for researchers, scientists, and drug development professionals seeking to understand the multifaceted nature of this compound metabolism.
This compound: A Central Node in Cellular Metabolism
This compound is a "non-essential" amino acid, a designation that belies its critical importance in a vast array of cellular functions. While it can be obtained from dietary sources like soy, eggs, and meat, its de novo synthesis from the glycolytic intermediate 3-phosphoglycerate is vital, particularly in the brain where its transport across the blood-brain barrier is inefficient[1][2][3]. This endogenous synthesis underscores the body's high demand for this versatile molecule.
This compound is not merely a building block for proteins; it is a central hub that fuels several critical metabolic pathways[4][5]:
-
One-Carbon Metabolism: this compound is the primary donor of one-carbon units to the folate and methionine cycles[6][7]. This process, initiated by the conversion of this compound to glycine, is fundamental for the synthesis of nucleotides (purines and pyrimidines) and for methylation reactions that regulate gene expression and protein function[6][8][9].
-
Neurotransmitter Synthesis: In the central nervous system (CNS), this compound is the direct precursor to D-serine, a potent co-agonist of N-methyl-D-aspartate (NMDA) receptors, which are essential for synaptic plasticity, learning, and memory[2][10]. It also serves as a precursor to glycine, another key neurotransmitter[1][11].
-
Biosynthesis of Lipids and Amino Acids: It is a crucial precursor for the synthesis of phospholipids, such as phosphatidylserine, and sphingolipids, which are integral components of cell membranes and are highly concentrated in nervous tissue[1][4]. It also provides the backbone for cysteine synthesis[10].
The core enzymatic pathway for this compound synthesis, the phosphorylated pathway, involves three key steps starting from glucose-derived 3-phosphoglycerate, as illustrated below.
A Tale of Two Strategies: this compound in Neurodegeneration vs. Cancer
The role of this compound in disease is profoundly context-dependent. In neurodegenerative disorders, a deficit in this compound metabolism is often implicated, prompting supplementation as a therapeutic strategy. Conversely, in oncology, many tumors become addicted to this compound synthesis, making its pathway an attractive target for inhibition.
This compound as a Neuroprotective Agent
A growing body of evidence suggests that this compound supplementation could be beneficial for several devastating neurodegenerative diseases.
-
Alzheimer's Disease (AD): One leading hypothesis posits that reduced glucose metabolism in astrocytes, a hallmark of early AD, impairs the de novo synthesis of this compound[12][13]. This deficit cascades, reducing the availability of D-serine, which is necessary to activate NMDA receptors for memory formation[12][13]. Studies in mouse models of AD have shown that dietary this compound supplementation can restore spatial memory[13]. Another compelling theory involves the environmental neurotoxin β-methylamino-L-alanine (BMAA), which can be mistakenly incorporated into proteins instead of this compound, causing protein misfolding and aggregation—a key feature of AD pathology[14][15]. High doses of this compound are thought to competitively block this misincorporation[14][15].
-
Amyotrophic Lateral Sclerosis (ALS): The BMAA misincorporation hypothesis is also a prominent theory in sporadic ALS[14]. Preclinical studies using a primate model of ALS demonstrated that co-administration of this compound significantly reduced the pathological hallmarks of the disease, including motor neuron degeneration and protein aggregates[16]. This has led to human clinical trials. Phase I trials have established that this compound is generally safe and well-tolerated by ALS patients, even at high doses (up to 15g twice daily), and showed no evidence of accelerating functional decline[17][18][19].
-
Other Neurological Conditions: this compound has shown therapeutic potential in other neurological contexts. For Hereditary Sensory Neuropathy Type 1 (HSAN1), this compound supplementation was found to reduce levels of neurotoxic lipids[1]. Its broader neuroprotective effects are attributed to anti-inflammatory actions, such as reducing the activation of microglia and the secretion of pro-inflammatory cytokines[1][20].
This compound as a Dependency in Cancer
In stark contrast to its neuroprotective role, this compound metabolism is a critical dependency for many cancer types. Tumors undergo significant metabolic reprogramming to sustain rapid growth, and one common alteration is the upregulation of the serine synthesis pathway (SSP)[8][21][22]. Enzymes like phosphoglycerate dehydrogenase (PHGDH), the first and rate-limiting step in the pathway, are often overexpressed in cancers such as breast cancer, melanoma, and non-small cell lung cancer[21][23].
This addiction to serine serves multiple purposes for the cancer cell:
-
Fueling Proliferation: It provides the necessary building blocks (one-carbon units) for the massive demand for nucleotide synthesis required for DNA replication in rapidly dividing cells[8][9].
-
Maintaining Redox Balance: Serine metabolism contributes to the production of glutathione, a major cellular antioxidant, which helps cancer cells cope with high levels of oxidative stress[6][9].
-
Supporting Biosynthesis: It fuels the production of other amino acids, lipids, and S-adenosylmethionine (SAM), the universal methyl donor for epigenetic modifications[6][8].
This dependency makes the SSP a promising therapeutic target. Inhibiting enzymes like PHGDH or restricting dietary serine intake has been shown to slow tumor growth in preclinical models, representing a "starvation" strategy against cancer[21][23].
Quantitative Data from Clinical Investigations
The therapeutic application of this compound has been investigated in several human clinical trials. The table below summarizes key data from these studies, highlighting the dosages and primary outcomes.
| Disease State | Clinical Trial Phase | Dosage Regimen | Key Findings & Observations | Source(s) |
| Amyotrophic Lateral Sclerosis (ALS) | Phase I | 0.5g to 15g, twice daily | Generally safe and well-tolerated. Did not accelerate functional decline. Suggested a possible dose-related slowing of progression. | [17][18][19] |
| Hereditary Sensory Neuropathy Type 1 (HSN1) | Clinical Study | 400 mg/kg/day | Reduced levels of neurotoxic 1-deoxysphingolipids without metabolic side effects. | [1][24] |
| Early Alzheimer's Disease | Phase II (Ongoing) | Target dose of 15g, twice daily | Investigating effects on cognitive function. Safety profile is a key endpoint. | [24][25] |
Experimental Protocol: Tracing this compound Metabolism in Cancer Cells
To elucidate the metabolic fate of this compound and quantify its contribution to downstream pathways, stable isotope tracing is a powerful and essential technique. The following protocol outlines a typical workflow for tracing the metabolism of ¹³C-labeled this compound in cultured cancer cells using Liquid Chromatography-Mass Spectrometry (LC-MS).
Objective:
To quantify the flux of extracellular this compound into key metabolic pathways (e.g., glycine synthesis, nucleotide synthesis) in cancer cells.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231 breast cancer cells)
-
Standard cell culture medium (e.g., DMEM) and reagents (FBS, Pen/Strep)
-
Custom DMEM lacking this compound and glycine
-
U-¹³C₃,¹⁵N-L-serine (or other desired isotope)
-
80% Methanol solution (pre-chilled to -80°C)
-
Cell scrapers
-
Microcentrifuge tubes
-
High-Performance Liquid Chromatography (HPLC) system coupled to a high-resolution Mass Spectrometer (e.g., Q-Exactive)
Step-by-Step Methodology:
-
Cell Culture and Seeding:
-
Culture cancer cells under standard conditions (37°C, 5% CO₂).
-
Seed cells into 6-well plates at a density that will result in ~80% confluency at the time of metabolite extraction. Allow cells to adhere overnight.
-
-
Isotope Labeling (The "Switch"):
-
Aspirate the standard culture medium from the wells.
-
Wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add the custom DMEM (lacking serine/glycine) supplemented with a known concentration of U-¹³C₃,¹⁵N-L-serine (e.g., 200 µM).
-
Incubate the cells for a defined period (a time-course experiment, e.g., 0, 1, 4, 8, 24 hours, is recommended to observe labeling kinetics).
-
-
Metabolite Extraction (The "Quench"):
-
At each time point, rapidly aspirate the labeling medium.
-
Immediately add 1 mL of ice-cold 80% methanol to each well to quench all enzymatic activity and precipitate proteins.
-
Place the plates on dry ice for 10 minutes.
-
Scrape the cells from the bottom of the well using a cell scraper.
-
Transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.
-
-
Sample Processing:
-
Vortex the tubes thoroughly.
-
Centrifuge at maximum speed (e.g., >16,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated protein.
-
Carefully transfer the supernatant, which contains the polar metabolites, to a new tube.
-
Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac).
-
-
LC-MS Analysis:
-
Reconstitute the dried metabolites in a suitable volume of LC-MS grade water or an appropriate buffer for injection.
-
Inject the sample into the LC-MS system.
-
Separate metabolites using a suitable chromatography method (e.g., HILIC for polar metabolites).
-
Analyze the eluting compounds with the mass spectrometer in full scan mode to detect all ions and their mass-to-charge ratios (m/z).
-
-
Data Analysis and Interpretation:
-
Identify metabolites based on their accurate mass and retention time, matching them to a known standard library.
-
For each identified metabolite, extract the ion chromatograms for all possible isotopologues (M+0, M+1, M+2, etc.).
-
Calculate the fractional enrichment by determining the percentage of the metabolite pool that contains ¹³C atoms derived from the this compound tracer. This reveals the contribution of extracellular serine to the synthesis of that metabolite.
-
Conclusion and Future Perspectives
This compound is a molecule of profound duality. In the context of the central nervous system, maintaining its homeostasis is crucial for neuronal health, and supplementation appears to be a viable and safe strategy to combat deficits associated with devastating neurodegenerative diseases like ALS and Alzheimer's. The ongoing clinical trials will be pivotal in translating these promising preclinical findings into tangible therapeutic benefits.
Conversely, the very pathways that make this compound indispensable for health are hijacked by cancer cells to fuel their malignant growth. This metabolic addiction presents a clear vulnerability. The development of specific inhibitors targeting key enzymes in the serine synthesis pathway, such as PHGDH, is an active and promising area of oncologic research.
Future work must focus on refining these opposing strategies. For neurodegeneration, identifying the patient populations most likely to benefit from this compound supplementation and optimizing dosage is key. For cancer, understanding the mechanisms of resistance to SSP inhibitors and developing rational combination therapies will be critical to exploiting this metabolic dependency effectively. The comparative study of this compound provides a powerful lesson in metabolic context, demonstrating how a single molecule can be both a friend and a foe.
References
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- Title: Trials of this compound in ALS (P3.128) Source: Neurology.org URL:[Link]
- Title: Serine Metabolism in Health and Disease and as a Conditionally Essential Amino Acid Source: MDPI URL:[Link]
- Title: Amino Acid this compound in Preventing Neurodegenerative Diseases Associated with BMAA Source: Pharmacy Times URL:[Link]
- Title: Full article: Phase I clinical trial of safety of this compound for ALS patients Source: Taylor & Francis Online URL:[Link]
- Title: this compound: Neurological Implications and Therapeutic Potential Source: PubMed Central URL:[Link]
- Title: this compound, an Endogenous Amino Acid, Is a Potential Neuroprotective Agent for Neurological Disease and Injury Source: Frontiers in Molecular Neuroscience URL:[Link]
- Title: Roles of serine in neurodegenerative diseases Source: PubMed Central URL:[Link]
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- Title: this compound – Application in Therapy and Current Clinical Research Source: Clinicaltrials.eu URL:[Link]
- Title: Serine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews Source: WebMD URL:[Link]
- Title: The importance of serine metabolism in cancer Source: PubMed Central URL:[Link]
- Title: Serine, glycine and the one-carbon cycle: cancer metabolism in full circle Source: PubMed Central URL:[Link]
- Title: The role and research progress of serine metabolism in tumor cells Source: Frontiers in Oncology URL:[Link]
- Title: Looking At The Use Of this compound and Potential Health Benefits/Risks Source: BrightFocus Found
- Title: An essential role for de novo biosynthesis of this compound in CNS development Source: Asia Pacific Journal of Clinical Nutrition URL:[Link]
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- Title: Letter to the editor: ROLES OF SERINE IN NEURODEGENERATIVE DISEASES Source: EXCLI Journal URL:[Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of L-Serine
As researchers and scientists, our responsibility extends beyond the bench; it encompasses the entire lifecycle of the chemicals we use, including their safe and compliant disposal. While L-Serine, a non-essential amino acid, is a common and relatively benign reagent in many biological and pharmaceutical development workflows, adherence to proper disposal protocols is paramount for ensuring laboratory safety, protecting our custodial colleagues, and maintaining environmental stewardship.
This guide moves beyond a simple checklist, providing the causal logic behind each disposal step. The fundamental principle is that all waste disposal is governed by a hierarchy of regulations: federal, state, and local, with your own institution's Environmental Health & Safety (EHS) office providing the definitive operational plan.[1] Always consult your EHS guidelines as the primary authority.
Part 1: Foundational Safety and Risk Assessment
Before disposing of any chemical, a thorough risk assessment is essential. The primary source for this information is the manufacturer's Safety Data Sheet (SDS).
A review of SDS from multiple suppliers consistently classifies this compound as a non-hazardous substance under the OSHA Hazard Communication Standard (29 CFR 1910.1200) and GHS classifications.[1][2] It is not regulated as a dangerous good for transport, underscoring its low-risk profile. However, "non-hazardous" does not mean "zero-risk." Prudent laboratory practices should always be observed.[2]
The following key data points inform our disposal strategy:
| Property | Value | Implication for Disposal |
| GHS/OSHA Classification | Not a hazardous substance or mixture[1] | Can be managed as non-hazardous waste, simplifying disposal procedures. |
| Acute Oral Toxicity (LD₅₀, Rat) | > 2000 mg/kg[3] | Confirms very low acute toxicity. |
| Water Solubility | High (Soluble in water)[2][4] | Allows for aqueous disposal routes and easy decontamination of containers. |
| Bioaccumulation Potential | log Pow: -3.07[1][4] | A negative log Pow value indicates a very low potential to bioaccumulate in organisms. |
| Environmental Hazard | Not classified as hazardous to the aquatic environment[5][6] | While not acutely toxic to aquatic life, it can increase the Biological Oxygen Demand (BOD) in water systems.[7] |
Part 2: The this compound Disposal Decision Workflow
To streamline the disposal process, the following workflow provides a clear decision-making path based on the form of the this compound waste. This process ensures that each waste stream is handled in the most appropriate and compliant manner.
Caption: Decision workflow for the proper disposal of this compound waste.
Part 3: Step-by-Step Disposal Protocols
The following protocols provide detailed methodologies for handling each this compound waste stream identified in the workflow.
Protocol 3.1: Disposal of Solid this compound Waste
This protocol applies to unused this compound powder or solid residues from experimental procedures.
-
Personal Protective Equipment (PPE): At a minimum, wear safety glasses and gloves. A lab coat is standard. If there is a risk of generating dust, respiratory protection may be required.
-
Containment: Collect all solid this compound waste in a structurally sound, sealable container. Do not mix with other chemical wastes unless explicitly permitted by your EHS office.
-
Labeling: Clearly label the container with "this compound Waste (Non-Hazardous)." Accurate labeling is a cornerstone of safe waste management.
-
Disposal Path:
-
Small (Research-Scale) Quantities: While some guidelines may permit disposal in regular trash if securely contained, the best and safest practice is to use a designated solid waste container for EHS pickup.[8][9] Crucially, never place chemical containers in common laboratory trash cans , as this can pose a risk to custodial personnel who are not trained to handle chemical waste.[8]
-
Bulk Quantities: All bulk quantities of solid this compound must be disposed of through your institution's EHS chemical waste program.[9]
-
Protocol 3.2: Disposal of Aqueous this compound Solutions
This protocol applies to solutions where this compound is the only non-hazardous chemical component.
-
Verify Composition: Ensure no other hazardous materials (e.g., heavy metals, regulated organic solvents) are present in the solution. If other components are present, the entire mixture must be treated according to the most hazardous component.
-
Consult Local Regulations: Confirm with your institution's EHS that drain disposal of non-hazardous amino acid solutions is permitted.[8][10]
-
Drain Disposal: Pour the solution directly into the sanitary sewer drain.
-
Flush Thoroughly: Simultaneously flush the drain with a copious amount of cold running water (a 20:1 water-to-solution ratio is a good rule of thumb).[11]
-
Causality: this compound's high water solubility and low toxicity make this an acceptable route.[1][4] The extensive flushing is critical to ensure adequate dilution and to mitigate the solution's contribution to the biological oxygen demand (BOD) of the wastewater, which can impact water treatment processes.[7]
-
Protocol 3.3: Decontamination and Disposal of Empty Containers
An "empty" container is not truly empty until decontaminated. This procedure ensures residual chemical is removed, allowing the container to be safely recycled or discarded.
-
Initial Emptying: Ensure the container is as empty as possible, with no remaining freestanding powder.
-
Triple Rinse: Rinse the container thoroughly with a suitable solvent—for this compound, water is ideal—at least three times.[9][12] Collect this rinse water (rinsate).
-
Rinsate Disposal: The rinsate contains a low concentration of this compound and can be disposed of as a non-hazardous aqueous solution by pouring it down the sanitary sewer with ample water, as described in Protocol 3.2.[9]
-
Deface Label: Completely remove or fully obscure the original chemical label on the container.[8][9]
-
Causality: This is a critical safety step to prevent the container from being mistaken for one that still holds a chemical, thereby preventing accidental misuse or exposure.
-
-
Final Disposal: The clean, decontaminated, and unlabeled container can now be disposed of in the appropriate laboratory glass or plastic recycling stream, or in the regular trash.[12][13]
Part 4: Spill Management
In the event of a small-scale spill of this compound powder in the laboratory:
-
Control and Communicate: Alert others in the immediate area.
-
Don PPE: Ensure you are wearing appropriate PPE, including gloves and safety glasses.
-
Contain: Cover the spill with paper towels to prevent the powder from becoming airborne.
-
Clean-Up: Gently wipe or sweep up the material and place it into a sealed bag or container.[2] Avoid dry sweeping that generates dust. If necessary, lightly moisten the powder to prevent dust formation.[7]
-
Final Decontamination: Wash the spill site thoroughly with water after the material has been collected.[2]
-
Disposal: The collected spill material should be disposed of as solid this compound waste according to Protocol 3.1.
By adhering to these scientifically-grounded and safety-focused procedures, you contribute to a culture of responsibility that protects you, your colleagues, and the environment.
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- 13. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
